molecular formula C9H7NO B1148545 1H-indole-3-carbaldehyde CAS No. 1228547-52-1

1H-indole-3-carbaldehyde

Cat. No.: B1148545
CAS No.: 1228547-52-1
M. Wt: 145
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Description

1H-Indole-3-carbaldehyde (CAS 487-89-8), also known as indole-3-aldehyde or 3-formylindole, is a high-purity, crystalline solid with a molecular weight of 145.16 g/mol and a melting point of 193-199°C . This compound is a versatile building block in organic synthesis and a biologically significant metabolite of dietary L-tryptophan produced by human gastrointestinal bacteria, such as Lactobacillus species . In research, this compound is a valuable precursor in chemical synthesis. It is used in multicomponent reactions, such as the microwave-assisted synthesis of 4-(3-indolyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine . Its structure also allows for further functionalization, including oxidation to indole-3-carboxylic acid or condensation in reactions like the Henry reaction to form 3-nitrovinyl indole . Biologically, it acts as an agonist of the aryl hydrocarbon receptor (AhR) in intestinal immune cells. This engagement stimulates the production of interleukin-22 (IL-22), a cytokine crucial for maintaining mucosal reactivity and barrier function . Studies also indicate that indole-3-carbaldehyde possesses inherent antifungal properties, contributing to protection against pathogens like those causing chytridiomycosis in amphibians . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

1228547-52-1

Molecular Formula

C9H7NO

Molecular Weight

145

Origin of Product

United States

Foundational & Exploratory

1H-Indole-3-Carbaldehyde: From Chromogenic Artifact to Privileged Scaffold

[1]

Executive Summary

This compound (I3A) is a pivotal heterocyclic intermediate that bridges the gap between classical dye chemistry and modern targeted therapeutics.[1] Historically identified as a byproduct in the colorimetric analysis of indoles, I3A has evolved into a critical "privileged scaffold" in drug discovery. It serves as the primary gateway to 3-substituted indole derivatives, including chalcones, Schiff bases, and complex alkaloids. Biologically, it is now recognized as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), mediating host-microbiome crosstalk that maintains intestinal barrier integrity.

This guide provides a rigorous technical analysis of I3A, detailing its historical genesis, definitive synthetic protocols (Vilsmeier-Haack), and its expanding role in pharmaceutical development.

Historical Genesis and Discovery

The discovery of this compound is inextricably linked to the broader 19th-century effort to understand indigo dyes and the reactivity of the indole nucleus.[1]

  • The Reimer-Tiemann Era (Late 19th Century): The earliest access to I3A likely occurred via the Reimer-Tiemann reaction (1876) .[1] While originally designed for phenols, the reaction of indole with chloroform in aqueous potassium hydroxide yielded the aldehyde. However, this method was plagued by low yields and the formation of 3-chloroquinoline byproducts via ring expansion (Ciamician-Dennstedt rearrangement), making it unsuitable for large-scale production.[1]

  • The Vilsmeier-Haack Revolution (1927): The true synthetic breakthrough arrived with Anton Vilsmeier and Albrecht Haack.[1] Their development of the formylation reagent (POCl₃ + DMF) transformed I3A from a laboratory curiosity into a readily accessible commodity.[1] This method remains the industrial gold standard due to its regioselectivity for the electron-rich C3 position of the indole ring.[1]

  • Biological Identification: In the mid-20th century, Tang and Bonner provided the first evidence of I3A as a natural product, identifying it as a biotransformation product of indole-3-acetic acid (IAA) in etiolated pea seedlings.[1] Later, it was confirmed as a major metabolite of tryptophan fermentation by commensal gut bacteria (Lactobacillus spp.).[1]

Physicochemical Profile

PropertySpecification
IUPAC Name This compound
CAS Number 487-89-8
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance Off-white to tan crystalline solid
Melting Point 193 – 198 °C
Solubility Soluble in DMSO, Ethanol, DMF; Sparingly soluble in water
pKa ~16.8 (NH acidity)
UV/Vis Max ~290 nm, 240 nm (Ethanol)

Synthetic Methodologies: The Vilsmeier-Haack Protocol[1][2][3][4]

While other methods exist (Duff reaction, Gattermann formylation), the Vilsmeier-Haack reaction is the only protocol that satisfies the "Trustworthiness" pillar of this guide due to its high yield (>90%), operational simplicity, and lack of toxic ring-expanded byproducts.

Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution.[1] The active electrophile is the chloroiminium ion (Vilsmeier reagent), which attacks the highly nucleophilic C3 position of the indole.

VilsmeierHaackDMFDMFVilsmeierChloroiminium Ion(Electrophile)DMF->Vilsmeier+ POCl3- PO2Cl2-POCl3POCl3POCl3->VilsmeierIntermediateImine SaltIntermediateVilsmeier->IntermediateIndoleIndoleIndole->IntermediateElectrophilic Attack (C3)HydrolysisHydrolysis(NaOH/H2O)Intermediate->HydrolysisWorkupProductThis compoundHydrolysis->Product- Me2NH

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation of indole.[1]

Validated Experimental Protocol

This protocol is optimized for a 20 mmol scale.

Reagents:

  • Indole (2.34 g, 20.0 mmol)

  • Phosphorus Oxychloride (POCl₃) (2.0 equiv)

  • Dimethylformamide (DMF) (Anhydrous, 10 mL)

  • Sodium Hydroxide (2M aqueous solution)

Step-by-Step Workflow:

  • Reagent Generation: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (10 mL) to 0°C. Add POCl₃ dropwise over 15 minutes. Caution: Exothermic.[1] Stir for 30 minutes to form the Vilsmeier reagent (yellow/orange slush).[1]

  • Addition: Dissolve indole in minimal DMF (5 mL) and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 35-40°C for 1 hour. The solution will turn viscous and dark yellow.[1]

  • Quench & Hydrolysis: Pour the reaction mixture over crushed ice (50 g). Slowly add 2M NaOH until pH ~9-10. This step hydrolyzes the iminium salt to the aldehyde.[1]

  • Isolation: A precipitate will form immediately.[1] Boil the suspension briefly (1 min) to ensure complete hydrolysis, then cool. Filter the solid, wash with copious water, and recrystallize from ethanol/water.

Yield Expectation: 90-96%. Quality Check: 1H NMR (DMSO-d6) should show a distinct aldehyde singlet at δ 9.9-10.0 ppm and the NH broad singlet at δ 12.0+ ppm.[1]

Biological Significance: The Gut-Brain-Immune Axis[1]

I3A is not merely a synthetic intermediate; it is a critical signaling molecule in mammalian physiology, produced endogenously by the microbiome.

BiologicalPathwayTrpDietary L-TryptophanBacteriaGut Microbiota(Lactobacillus reuteri)Trp->BacteriaMetabolismI3AIndole-3-Carbaldehyde(I3A)Bacteria->I3AAminotransferaseAhRAryl Hydrocarbon Receptor(AhR)I3A->AhRLigand BindingNucleusNuclear TranslocationAhR->NucleusActivationIL22IL-22 ProductionNucleus->IL22TranscriptionBarrierMucosal Barrier Integrity(Tight Junctions)IL22->BarrierRegulation

Figure 2: The metabolic pathway of I3A from dietary tryptophan to immune regulation.[1][2]

Mechanism of Action: I3A acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) .[1][3] Upon binding, AhR translocates to the nucleus, inducing the expression of Interleukin-22 (IL-22).[1] IL-22 is crucial for:

  • Promoting the expression of antimicrobial proteins (RegIIIγ).[1]

  • Strengthening epithelial tight junctions.[1][4]

  • Modulating inflammation (Treg/Th17 balance).[1][3]

Applications in Drug Development[8]

I3A serves as a "privileged scaffold" because the indole core mimics the structure of purines and proteins, allowing diverse binding to biological targets.

Key Derivatives[1]
  • Thiosemicarbazones: Synthesized by condensing I3A with thiosemicarbazide.[1] These derivatives show potent anti-cancer activity (via ribonucleotide reductase inhibition) and anti-viral properties.[1]

  • Chalcones: Claisen-Schmidt condensation of I3A with acetophenones yields indole-chalcone hybrids, investigated for anti-Alzheimer's activity (AChE inhibition).[1]

  • Bis-indoles: Reaction with other indoles yields bis(indolyl)methanes, which are potent anti-tumor agents found in cruciferous vegetables.[1]

Comparative Utility
Derivative ClassReaction PartnerTherapeutic TargetMechanism
Schiff Bases Primary AminesAntimicrobialMembrane disruption
Thiosemicarbazones ThiosemicarbazideAnti-cancerMetal chelation / RNR inhibition
Chalcones AcetophenonesNeuroprotectiveAChE / BChE inhibition
Hydrazones HydrazinesAnti-tubercularEnoyl-ACP reductase inhibition

References

  • Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.[1]Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis).[1]

  • Smith, G. F. (1954).[1] Indole-3-aldehyde.[1][6][4][7][8][9][10] Organic Syntheses, Coll.[1] Vol. 4, p.539.[1] (Standardized protocol).[1]

  • Zelante, T., et al. (2013).[1] Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via IL-22.[1][9] Nature, 500, 541–545. (Biological mechanism).[1]

  • El-Sawy, E. R., et al. (2017).[1] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. (Comprehensive review of reactivity).

  • PubChem. Indole-3-carboxaldehyde (Compound). National Library of Medicine.[1][11] (Physical data).[1]

Technical Guide: Natural Occurrence, Biosynthesis, and Therapeutic Potential of 1H-Indole-3-Carbaldehyde (I3A) in Plants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-indole-3-carbaldehyde (I3A) , also known as indole-3-aldehyde, is a pivotal indolic secondary metabolite found predominantly in the Brassicaceae family.[1][2] Historically viewed merely as a degradation product of indole-3-glucosinolates, modern metabolomics has established I3A as a distinct phytoalexin synthesized de novo in response to abiotic and biotic stress.

For drug development professionals, I3A represents a high-value target due to its capacity to act as a ligand for the Aryl Hydrocarbon Receptor (AhR) . Unlike synthetic ligands, plant-derived I3A modulates host immunity and epithelial barrier function (gut-lung axis) with a favorable toxicity profile. This guide details the biosynthetic origins, taxonomic distribution, and validated analytical protocols for isolating this compound from plant matrices.

Part 1: Biosynthetic Origins & Chemical Ecology

I3A accumulation in plants is not a single-source event; it arises from two distinct metabolic pathways. Understanding this duality is critical for optimizing extraction yields, as "stressing" the plant tissue can significantly alter abundance.

The Indole-3-Acetonitrile (IAN) Pathway (Inducible)

In model organisms like Arabidopsis thaliana, I3A is synthesized directly from Tryptophan via the cytochrome P450 monooxygenase network. This pathway is inducible by pathogens (e.g., P. syringae) or abiotic elicitors (e.g., silver nitrate).

  • Step 1: Tryptophan is converted to Indole-3-acetaldoxime (IAOx) by CYP79B2 and CYP79B3.[3]

  • Step 2: IAOx is dehydrated to Indole-3-acetonitrile (IAN) .

  • Step 3: IAN is the substrate for CYP71B6 , which functions as an IAN-oxygenase, converting it into I3A and Indole-3-carboxylic acid (ICOOH).

The Glucosinolate-Myrosinase Pathway (Constitutive/Damage-Induced)

I3A also accumulates as a breakdown product of Glucobrassicin (Indole-3-glucosinolate). When plant tissue is disrupted, the enzyme myrosinase hydrolyzes glucobrassicin. While the unstable aglycone typically forms Indole-3-carbinol (I3C), the presence of specific specifier proteins or spontaneous oxidation can shunt this pathway toward I3A.

Visualization: Biosynthetic Logic

The following diagram illustrates the bifurcation between the constitutive glucosinolate pathway and the inducible phytoalexin pathway.

Biosynthesis Trp L-Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN CYP83B1 Gluco Glucobrassicin (Indole-3-glucosinolate) IAOx->Gluco UGT74B1 I3A This compound (I3A) IAN->I3A CYP71B6 (Inducible Defense) ICOOH Indole-3-carboxylic acid IAN->ICOOH AAO1 Aglycone Unstable Aglycone Gluco->Aglycone Myrosinase (Tissue Damage) Aglycone->I3A Spontaneous Oxidation or Specifier Proteins

Caption: Dual biosynthetic routes for I3A production in Brassicaceae: The inducible CYP71B6 pathway and the glucosinolate hydrolysis pathway.

Part 2: Taxonomic Distribution & Abundance

While ubiquitous in the Brassicaceae family, the concentration of I3A varies significantly by species and tissue type. It is often found co-occurring with Indole-3-carbinol (I3C) and Ascorbigen.

Comparative Occurrence Table

Note: Values represent approximate ranges in fresh tissue or solvent extracts based on metabolomic profiling.

Plant SpeciesCommon NameTissue SourceEstimated ConcentrationPrimary Role
Brassica oleracea var. capitataWhite CabbageInner Leaves10–50 µM (Extract)Glucosinolate breakdown
Arabidopsis thalianaThale CressLeaves (Stressed)High (Inducible)Phytoalexin (Defense)
Isatis tinctoriaWoadRoots/LeavesModerateAntimicrobial metabolite
Brassica rapaTurnipRootsLow (Constitutive)Metabolic intermediate
Moringa oleiferaDrumstick TreeLeavesTrace - ModerateSecondary metabolite

Ecological Function: In these plants, I3A serves as a direct antifungal agent. It disrupts the mitochondrial membrane potential of pathogenic fungi (e.g., Fusarium solani), leading to ROS accumulation and fungal cell death.[4]

Part 3: Pharmacological Mechanism (AhR Ligand)

For drug development, I3A is distinguished by its ability to act as a metabolic bridge between diet and immunity. It is a potent ligand for the Aryl Hydrocarbon Receptor (AhR) , a cytosolic transcription factor.

Mechanism of Action[1][8]
  • Binding: I3A diffuses across the mammalian cell membrane and binds to AhR in the cytoplasm, displacing chaperone proteins (HSP90).

  • Translocation: The I3A-AhR complex moves to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT).[5]

  • Transcription: The complex binds to Dioxin Response Elements (DRE) on DNA.

  • Effect: This triggers the expression of Interleukin-22 (IL-22), which promotes epithelial tight junction repair (ZO-1, Claudins) and antimicrobial peptide production.

AhR_Mechanism cluster_cell Mammalian Epithelial Cell cluster_nucleus Nucleus I3A_Ex I3A (Extracellular) I3A_In I3A (Cytoplasm) I3A_Ex->I3A_In Diffusion AhR_Inactive AhR-HSP90 Complex I3A_In->AhR_Inactive Binding AhR_Active I3A-AhR AhR_Inactive->AhR_Active HSP90 Release Complex I3A-AhR-ARNT AhR_Active->Complex Translocation ARNT ARNT ARNT->Complex Dimerization DNA DRE Sites Complex->DNA Binding Gene IL-22 / CYP1A1 DNA->Gene Transcription

Caption: Signal transduction pathway of I3A activating the Aryl Hydrocarbon Receptor (AhR) to induce mucosal immunity genes.

Part 4: Analytical Methodologies & Protocols

Accurate quantification of I3A is challenging due to its sensitivity to oxidation and potential conversion from precursors during extraction. The following protocol utilizes a "Self-Validating" approach by incorporating internal standards and minimizing enzymatic artifacts.

Protocol: Optimized Metabolomic Profiling of I3A

Objective: Isolate I3A from Brassica tissue while arresting myrosinase activity to distinguish free I3A from glucosinolate-derived artifacts.

Reagents
  • Solvent A: LC-MS grade Methanol (MeOH).

  • Solvent B: 0.1% Formic Acid in Water.

  • Internal Standard (IS): Indole-3-carbaldehyde-d5 (deuterated) or 5-Fluoroindole-3-carbaldehyde.

Step-by-Step Workflow
  • Quenching (Critical Step):

    • Flash-freeze fresh plant tissue in liquid nitrogen immediately upon harvest.

    • Rationale: Prevents myrosinase activity which would artificially inflate I3A levels via glucobrassicin breakdown.

  • Extraction:

    • Grind 100 mg frozen tissue to a fine powder.

    • Add 1.0 mL of cold 80% Methanol (spiked with 10 µM IS).

    • Vortex for 30 seconds; sonicate in an ice bath for 15 minutes.

    • Rationale: High methanol concentration denatures enzymes; cold temperature preserves thermal-labile indoles.

  • Purification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect supernatant. Filter through a 0.22 µm PTFE membrane.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution (5% MeOH to 95% MeOH over 10 mins).

    • Detection: Electrospray Ionization (ESI) in Positive Mode.

    • Target Ion: Monitor m/z 146.06

      
       (exact mass for I3A is 145.05).
      
    • Quantifier Fragment: m/z 118 (loss of CO) or m/z 91.

Analytical_Workflow Sample Frozen Plant Tissue (Liquid N2) Grind Cryogenic Grinding Sample->Grind Extract Extraction: 80% MeOH (-20°C) + Internal Standard Grind->Extract Inhibits Myrosinase Spin Centrifugation 14,000g, 4°C Extract->Spin Filter Filtration (0.22 µm PTFE) Spin->Filter LCMS LC-MS/MS Analysis (ESI+, m/z 146.06) Filter->LCMS

Caption: Extraction workflow designed to prevent enzymatic degradation and ensure accurate quantification of endogenous I3A.

References

  • Böttcher, C., et al. (2009). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.[3][6] Plant Physiology.[3][6][4][7] Link

  • Palladino, P., et al. (2024). Colorimetric determination of indole-3-carbaldehyde by reaction with carbidopa and formation of aldazine in ethanolic extract of cabbage.[2][8] Food Chemistry Advances.[8] Link

  • Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via IL-22. Nature.[7] Link

  • Bednarek, P., et al. (2009). A glucosinolate metabolism pathway in living plant cells mediates broad-spectrum antifungal defense. Science. Link

  • Ye, J., et al. (2022). Indole-3-carboxaldehyde: A potential therapeutic agent for intestinal barrier dysfunction. Frontiers in Immunology. Link

Sources

Biosynthesis of 1H-Indole-3-Carbaldehyde (I3A) from Tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biosynthesis, extraction, and quantification of 1H-indole-3-carbaldehyde (I3A) , a critical tryptophan metabolite with significant therapeutic potential as an Aryl Hydrocarbon Receptor (AhR) agonist.

Technical Guide for Drug Development & Microbiome Research

Executive Summary

This compound (I3A) , also known as indole-3-aldehyde, is a bioactive metabolite derived from the catabolism of dietary L-tryptophan.[1][2] While produced in trace amounts by plants (via the indole-3-acetonitrile pathway), its relevance in drug development stems primarily from its production by human gut commensals, specifically the Lactobacillus genus.

I3A acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR) , a transcription factor that regulates mucosal immunity, barrier integrity, and colonization resistance against pathogens like Candida albicans. For drug development professionals, mastering the biosynthetic pathway of I3A offers a route to developing postbiotic therapeutics and live biotherapeutic products (LBPs) targeting inflammatory bowel disease (IBD), metabolic syndrome, and checkpoint-inhibitor-resistant cancers.

Biosynthetic Mechanism: The Indole-3-Pyruvate Pathway

Unlike the serotonin or kynurenine pathways utilized by the mammalian host, Lactobacillus species (e.g., L. reuteri, L. acidophilus) utilize the Indole-3-Pyruvate (IPyA) Pathway to generate I3A.[2]

Enzymatic Cascade

The transformation of Tryptophan to I3A is governed by a reversible transamination followed by a decarboxylation/oxidation sequence.[1]

  • Transamination (Rate-Limiting Step):

    • Enzyme: Aromatic Amino Acid Aminotransferase (ArAT) .[2]

    • Reaction: L-Tryptophan +

      
      -Ketoglutarate 
      
      
      
      Indole-3-pyruvate (IPyA) + L-Glutamate.
    • Genetics: The ArAT gene is highly conserved in Lactobacilli.[2] Deletion of ArAT (e.g., in L. reuteri mutants) completely abolishes I3A production, confirming its role as the obligatory gateway enzyme.

  • Conversion to I3A:

    • Mechanism: IPyA is an unstable intermediate. While it can be reduced to Indole-3-lactate (ILA) by hydroxyacid dehydrogenases (e.g., fldH gene product) or decarboxylated to Indole-3-acetaldehyde (IAAld) by Indole-3-pyruvate decarboxylase (IPDC), I3A is generated under conditions of unrestricted tryptophan availability .

    • Pathway: IPyA undergoes tautomerization and oxidative degradation (often non-enzymatic or ROS-mediated in the presence of specific oxidases) to form Indole-3-carbaldehyde.

Pathway Visualization

The following diagram illustrates the metabolic flux from Tryptophan to I3A, highlighting the competition between I3A, Indole-3-lactate (ILA), and Indole-3-acetic acid (IAA).[1][3]

I3A_Biosynthesis Trp L-Tryptophan IPyA Indole-3-Pyruvate (IPyA) Trp->IPyA ArAT (Aminotransferase) I3A This compound (I3A) IPyA->I3A Oxidative Degradation ILA Indole-3-Lactate (ILA) IPyA->ILA Hyc/FldH (Dehydrogenase) IAAld Indole-3-Acetaldehyde IPyA->IAAld IPDC (Decarboxylase) IAA Indole-3-Acetic Acid (IAA) IAAld->IAA Aldehyde Dehydrogenase

Caption: The ArAT-dependent pathway in Lactobacillus reuteri. ArAT converts Trp to IPyA, which diverges into I3A, ILA, or IAA.[4]

Experimental Protocol: Microbial Production & Isolation

This protocol describes the generation of I3A using Lactobacillus reuteri (e.g., strain ATCC 55730 or DSM 17938).

Reagents & Materials
  • Strain: Lactobacillus reuteri (ATCC 55730).

  • Base Medium: MRS Broth (De Man, Rogosa and Sharpe).

  • Supplement: L-Tryptophan (Sigma-Aldrich, HPLC grade).

  • Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Formic Acid (FA).

  • Atmosphere: Anaerobic Gas Pack or Chamber (85% N₂, 10% CO₂, 5% H₂).

Fermentation Workflow
StepActionCritical Parameter
1. Pre-culture Inoculate L. reuteri into 10 mL MRS broth. Incubate static for 24h.Temp: 37°C, Anaerobic.
2. Induction Dilute pre-culture 1:100 into fresh MRS supplemented with 2–5 mM L-Tryptophan .Trp concentration drives flux toward I3A over ILA.
3. Fermentation Incubate for 24–48 hours.Monitor OD₆₀₀ until stationary phase is reached.
4. Separation Centrifuge culture at 4,000 × g for 15 min at 4°C.Collect supernatant (I3A is secreted). Discard pellet.
5. Extraction Acidify supernatant to pH 4.0 (HCl). Extract 3x with equal volume EtOAc.Acidification improves extraction efficiency of indoles.
6. Concentration Pool organic layers. Dry over Na₂SO₄. Evaporate solvent under vacuum (Rotavap).Temp: <40°C to prevent thermal degradation.
7. Reconstitution Dissolve residue in 100% Methanol for LC-MS analysis.Filter through 0.22 µm PTFE membrane.

Analytical Quantification (LC-MS/MS)

Reliable quantification is essential for validating biosynthetic yield.

Method Parameters[8]
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

Gradient Profile
Time (min)% B (Acetonitrile)Event
0.05%Initial equilibration
1.05%Hold
6.095%Linear ramp (elution of indoles)
7.095%Wash
7.15%Re-equilibration
MS/MS Transitions (MRM)
  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: m/z 146.1 [M+H]⁺

  • Product Ions:

    • m/z 118.1 (Quantifier) – Loss of CO (-28 Da).

    • m/z 91.1 (Qualifier) – Tropylium ion formation.

Drug Development Application: AhR Activation Assay

To verify the biological activity of the synthesized I3A, an AhR reporter assay is standard.

Workflow Diagram

AhR_Assay Sample Purified I3A (from Step 3) Cells HepG2-Luc Cells (AhR Reporter) Sample->Cells Treatment (10-100 µM) Incubation Incubation (4-24 Hours) Cells->Incubation Lysis Cell Lysis & Luciferin Addition Incubation->Lysis Readout Luminescence Measurement Lysis->Readout Correlates with AhR Activation

Caption: Validation of I3A bioactivity using a Luciferase-based Aryl Hydrocarbon Receptor reporter system.

Interpretation
  • Positive Control: 6-Formylindolo[3,2-b]carbazole (FICZ) or TCDD (dioxin).

  • Negative Control: DMSO vehicle.

  • Expected Result: I3A should induce luciferase expression in a dose-dependent manner (EC₅₀ typically in the µM range), confirming its potency as a microbial AhR agonist.

References

  • Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22.[5] Nature, 500(7464), 541-546. Link

  • Cervantes-Barragan, L., et al. (2017). Lactobacillus reuteri induces gut intraepithelial CD4+CD8αα+ T cells. Science, 357(6353), 806-810. Link

  • Roager, H. M., & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease. Nature Communications, 9, 3294. Link

  • Montgomery, T. L., et al. (2022). Lactobacillus reuteri tryptophan metabolism promotes host susceptibility to CNS autoimmunity.[6] Microbiome, 10, 198. Link

  • Bender, M. J., et al. (2023). Dietary tryptophan metabolite released by intratumoral Lactobacillus reuteri facilitates immune checkpoint inhibitor treatment.[7] Cell, 186(9), 1846-1862. Link

Sources

1H-indole-3-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffold to Bioactive Lead: A Comprehensive Analysis

Executive Summary

1H-indole-3-carbaldehyde (Indole-3-carboxaldehyde; I3A) is a privileged heterocyclic scaffold in medicinal chemistry and a critical metabolite in human physiology.[1] Structurally, it consists of an indole ring formylated at the electron-rich C-3 position. While it serves as a ubiquitous precursor for Schiff bases, chalcones, and indole alkaloids, recent research has elevated its status from a mere intermediate to a bioactive signaling molecule derived from the gut microbiome, acting as an aryl hydrocarbon receptor (AhR) agonist.

This guide provides a technical deep-dive into the physicochemical properties, Vilsmeier-Haack synthesis, derivatization protocols, and therapeutic applications of I3A.

Part 1: Physicochemical Profile

Identity & Properties [1]

PropertyData
IUPAC Name This compound
Common Synonyms Indole-3-carboxaldehyde; 3-Formylindole
CAS Registry Number 487-89-8
Molecular Weight 145.16 g/mol
Molecular Formula C₉H₇NO
Appearance Off-white to beige crystalline solid
Melting Point 193–197 °C
Solubility Soluble in Ethanol, DMSO, DMF; Sparingly soluble in water
Acidity (pKa) ~16.7 (NH proton)
Safety (GHS) Warning (H315, H319, H335)

Part 2: Synthesis – The Vilsmeier-Haack Protocol

The industry-standard method for synthesizing this compound is the Vilsmeier-Haack formylation . This reaction exploits the high electron density at the indole C-3 position.[2]

Mechanistic Workflow

The reaction proceeds via the formation of an electrophilic chloroiminium species (Vilsmeier reagent) generated in situ from DMF and Phosphorus Oxychloride (POCl₃).[3][4]

VilsmeierHaack Reagents Reagents DMF + POCl3 Vilsmeier Active Electrophile (Chloroiminium Ion) Reagents->Vilsmeier 0-5°C Attack Electrophilic Attack (Indole C-3) Vilsmeier->Attack + Indole Intermediate Iminium Salt Intermediate Attack->Intermediate - HCl Hydrolysis Hydrolysis (Basic Workup) Intermediate->Hydrolysis + NaOH/H2O Product Product This compound Hydrolysis->Product Final

Figure 1: Step-wise mechanism of Vilsmeier-Haack formylation targeting the Indole C-3 position.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • Indole (1.17 g, 10 mmol)

  • Phosphorus Oxychloride (POCl₃) (1.1 mL, 12 mmol)

  • Dimethylformamide (DMF) (5 mL, solvent/reagent)

  • Sodium Hydroxide (NaOH) (10% aqueous solution)

Procedure:

  • Reagent Formation: In a round-bottom flask equipped with a drying tube, cool DMF (5 mL) to 0°C in an ice bath.

  • Addition: Add POCl₃ dropwise over 15 minutes. Critical: Maintain temperature below 5°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 minutes.

  • Substrate Addition: Dissolve indole in minimal DMF (2 mL) and add dropwise to the cold mixture.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 35–40°C for 1 hour. The solution will typically turn viscous and yellow/orange.

  • Hydrolysis (Quenching): Pour the reaction mixture over crushed ice (50 g). Slowly add 10% NaOH with vigorous stirring until pH ~9–10. This step hydrolyzes the iminium salt to the aldehyde.[3]

  • Isolation: The product will precipitate as a solid.[5] Filter, wash copiously with cold water, and recrystallize from ethanol to yield pure crystals.

Part 3: Chemical Reactivity & Derivatization

The C-3 aldehyde group is a versatile "handle" for further chemical modification. The most common application in drug discovery is the formation of Schiff Bases (Imines) .

Schiff Base Condensation

Schiff bases derived from this compound exhibit enhanced biological activity (antimicrobial/anticancer) compared to the parent aldehyde due to the azomethine (-C=N-) linkage.

Protocol: Synthesis of Indole-3-carbaldehyde Thiosemicarbazone

  • Mix: Combine this compound (1 eq) and Thiosemicarbazide (1 eq) in absolute ethanol.

  • Catalyze: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat at reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold ethanol.

Part 4: Therapeutic Applications & Biological Context

Beyond its role as a chemical intermediate, I3A is a bioactive metabolite produced by the commensal gut bacteria (e.g., Lactobacillus reuteri) from dietary tryptophan.

Mechanism of Action (AhR Pathway)

I3A acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates immune response and barrier function in the gut.

AhR_Pathway Diet Dietary Tryptophan Microbiota Gut Microbiota (Lactobacillus spp.) Diet->Microbiota Metabolism I3A This compound (Metabolite) Microbiota->I3A Synthesis AhR AhR Binding (Cytosol) I3A->AhR Activation Nucleus Nuclear Translocation (ARNT Complex) AhR->Nucleus Signaling Response IL-22 Production Mucosal Immunity Nucleus->Response Gene Expression

Figure 2: Biological pathway of I3A from gut microbiota metabolism to immune modulation.

Drug Development Targets
  • Anticancer: Schiff base derivatives of I3A have shown potency against breast (MCF-7) and colon (HCT-116) cancer cell lines, often acting via apoptosis induction.

  • Antimicrobial: Halogenated derivatives (e.g., 5-bromo-indole-3-carbaldehyde) are precursors to marine alkaloid analogues with potent anti-biofilm activity.

References

  • PubChem. (n.d.). Indole-3-carboxaldehyde (Compound Summary).[1][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Vilsmeier-Haack Reaction Protocols.[11][2][10] Organic Syntheses.[7][10][12] Retrieved from [Link]

  • Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22. Immunity. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1H-Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental protocols for 1H-indole-3-carbaldehyde (also known as 3-formylindole).

Executive Summary

This compound (C


H

NO) is a critical intermediate in the synthesis of tryptophan derivatives, indole alkaloids, and pharmaceuticals. Its solubility profile is governed by the interplay between its lipophilic indole core and the polar, hydrogen-bond-accepting aldehyde moiety.

Key Solubility Takeaways:

  • High Solubility: DMSO, DMF, THF.

  • Moderate/Good Solubility: Ethanol, Methanol, Acetone, Ethyl Acetate.

  • Poor/Insoluble: Water, Hexane, Toluene, Chloroform.

  • Critical Application: The compound exhibits a steep solubility curve in alcohol/water mixtures, making Methanol/Water or Ethanol/Water systems ideal for recrystallization.

Physicochemical Profile & Mechanistic Insight[1][2][3]

To manipulate the solubility of this compound effectively, one must understand the molecular forces at play.

PropertyValueImplication for Solubility
Molecular Weight 145.16 g/mol Small molecule; kinetics of dissolution are generally fast.
Melting Point 194–198 °CHigh crystal lattice energy requires polar aprotic solvents or elevated temperatures to disrupt

-

stacking.
LogP (Octanol/Water) ~1.68Moderately lipophilic. Prefers organic phases over aqueous media.
H-Bond Donors 1 (Indole NH)Capable of H-bonding with protic solvents (MeOH, EtOH).
H-Bond Acceptors 1 (Carbonyl O)Lewis basic site; interacts strongly with water (limited) and alcohols.
pKa ~16.5 (Indole NH)Non-ionizable in physiological pH range; pH adjustment has minimal effect on solubility unless extremely basic conditions (>pH 14) are used to deprotonate the indole nitrogen.
Structural Causality

The indole N-H moiety acts as a weak hydrogen bond donor, while the C-3 formyl group acts as an acceptor. However, the strong intermolecular forces within the crystal lattice (driven by aromatic


-

stacking of the indole rings) significantly reduce solubility in non-polar solvents like hexane. Successful dissolution requires a solvent capable of disrupting these lattice interactions—typically through dipole-dipole interactions (DMSO) or hydrogen bonding (Alcohols).

Solubility Data & Solvent Classification

The following data aggregates experimental observations and semi-quantitative values from synthesis and purification literature.

Table 1: Solubility Classification at 25°C
Solvent ClassRepresentative SolventsSolubility StatusQuantitative EstimateApplication
Polar Aprotic DMSO, DMFHigh ~30 – 76 mg/mLStock solutions, biological assays.
Polar Protic Ethanol, MethanolGood ~10 – 25 mg/mLRecrystallization, reaction media.
Polar Aprotic Acetone, THFGood VariableReaction solvent, intermediate polarity.
Esters Ethyl AcetateModerate ~5 – 10 mg/mLLiquid-liquid extraction (organic phase).
Chlorinated Chloroform, DCMLow < 5 mg/mLChromatography mobile phase component.
Aqueous Water, PBS (pH 7.4)Insoluble < 0.1 mg/mLAnti-solvent, precipitation medium.
Hydrocarbon Hexane, TolueneInsoluble NegligibleAnti-solvent for crystallization.

Note on Water Solubility: While practically insoluble in pure water, solubility can be artificially enhanced using cyclodextrins (e.g., 20% SBE-β-CD) or by predissolving in DMSO before dilution (though precipitation risk remains high after 24 hours).

Experimental Protocol: Thermodynamic Solubility Determination

As exact thermodynamic parameters (mole fraction vs. temperature) are often batch-dependent or absent in open literature, the following self-validating protocol is the industry standard for generating this data in-house.

Method: Isothermal Shake-Flask with HPLC Detection

Objective: Determine the saturation solubility (


) of this compound in a target solvent at a specific temperature (e.g., 25°C).

Reagents:

  • This compound (>98% purity).[1]

  • Target Solvent (HPLC Grade).

  • 0.22 µm PTFE Syringe Filters (Nylon for aqueous mixtures).

Workflow:

  • Saturation: Add excess solid compound to 5 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (± 0.1°C) for 24–48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or allow to settle.

  • Filtration: Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection at 290 nm or 243 nm).

Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Agitate @ Temp T (24-48 Hours) Start->Equilibrate CheckSolid Is Solid Still Present? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Centrifuge Centrifuge / Settle (Isothermal) CheckSolid->Centrifuge Yes AddSolid->Equilibrate Filter Syringe Filter (0.22 µm) (Pre-heated if T > Ambient) Centrifuge->Filter Dilute Dilute Aliquot (Prevent Precipitation) Filter->Dilute HPLC HPLC-UV Quantification (λ = 290 nm) Dilute->HPLC Calc Calculate S_sat (mg/mL) HPLC->Calc

Figure 1: Standard operating procedure for thermodynamic solubility determination.

Recrystallization Strategies

Purification of this compound relies on exploiting the steep solubility gradients between solvent classes.

Strategy A: The Alcohol/Water Anti-Solvent Method

This is the most common method for high-purity recovery.

  • Dissolution: Dissolve the crude solid in minimal boiling Methanol or Ethanol .

  • Filtration: Hot filtration to remove insoluble impurities.

  • Anti-Solvent Addition: Slowly add warm Water dropwise until persistent turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Result: The hydrophobic indole core drives precipitation as the dielectric constant of the medium increases.

Strategy B: The Ester/Hydrocarbon Method

Used when the compound is extracted from an organic reaction mixture.[2]

  • Dissolution: Dissolve in minimal Ethyl Acetate .

  • Precipitation: Layer Hexane or Heptane on top or add slowly with stirring.

  • Result: Indole-3-carbaldehyde crystallizes out as the non-polar fraction increases.

Visualization: Solvent Selection Logic

SolventLogic Input This compound Sample Purpose Primary Goal? Input->Purpose BioAssay Biological Assay Purpose->BioAssay In Vitro Synthesis Chemical Synthesis Purpose->Synthesis Reaction Purify Purification Purpose->Purify Workup DMSO DMSO / DMF (Stock >30 mg/mL) BioAssay->DMSO THF THF / Acetonitrile (Reaction Medium) Synthesis->THF Recryst Recrystallization System Purify->Recryst MeOH_H2O Methanol + Water (Preferred) Recryst->MeOH_H2O Polar Impurities EtOAc_Hex Ethyl Acetate + Hexane (Alternative) Recryst->EtOAc_Hex Non-polar Impurities

Figure 2: Decision matrix for solvent selection based on application.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zhang, L., et al. (2016).[3][4] "Microbial metabolism of dietary components to bioactive metabolites." Genome Medicine, 8:46. (Contextualizing biological solubility requirements).

Sources

Technical Guide: Spectroscopic Characterization of 1H-Indole-3-Carbaldehyde

[1][2]

Executive Summary & Structural Framework

1H-Indole-3-carbaldehyde (CAS: 487-89-8) is a pivotal pharmacophore in medicinal chemistry, serving as a precursor for indole alkaloids, agrochemicals, and synthetic tryptophan derivatives.[1][2] Its characterization is frequently complicated by the electron-rich nature of the indole ring and the conjugation effects of the C3-aldehyde group.[2]

This guide provides a definitive spectroscopic profile for this compound.[1][2] Unlike generic datasheets, this document focuses on diagnostic signals —the specific peaks that confirm the success of a Vilsmeier-Haack formylation and rule out common impurities like unreacted indole or N-formylated byproducts.[1]

Structural Connectivity

The molecule consists of a bicyclic indole core substituted at the C3 position with a formyl group.[2]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 145.16 g/mol [2]

  • Key Feature: The C3-formyl group creates a "push-pull" electronic system, significantly deshielding the C2 proton and lowering the carbonyl stretching frequency in IR compared to aliphatic aldehydes.[2]

Synthesis & Characterization Workflow

To ensure data integrity, characterization must follow a logical workflow that validates purity before structural confirmation.[2]

CharacterizationWorkflowcluster_specSpectroscopy SuiteStartCrude Reaction(Vilsmeier-Haack)TLCTLC Screening(Hex/EtOAc 1:1)Start->TLCPurifyRecrystallization(Ethanol/Water)TLC->Purify Rf ~0.4MPMelting Point(Target: 197-199°C)Purify->MPSpecSpectroscopicAcquisitionMP->Spec Range MetValidFinal Validation(NMR/IR/MS)Spec->Valid

Figure 1: Integrated workflow for the isolation and validation of this compound.

Primary Spectroscopic Data[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-

2

2
Table 1:

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Diagnostic Note
-CHO 9.99 s 1H -Primary confirmation of formylation.
N-H 12.19 br s 1H -Disappears upon

shake.
C2-H 8.32 s (or d) 1H

Deshielded by C3-CHO.[1][2] Often appears as a doublet if N-H coupling resolves.[2]
C4-H 8.17d1H

Deshielded due to peri-effect of carbonyl oxygen.[1][2]
C7-H 7.55d1H

Typical aromatic doublet.[1][2]
C5/C6 7.20 - 7.30m2H-Overlapping multiplets.[1][2]
Table 2:

C NMR Data (100 MHz, DMSO-

)
Carbon TypeShift (

, ppm)
AssignmentInterpretation
Carbonyl 184.9 C=O[1][2]Distinctive aldehyde peak.[1][2]
Aromatic CH 138.2 C2Significantly downfield shift vs. indole (125 ppm).[1][2]
Quaternary 137.1C7aBridgehead carbon.[1][2]
Quaternary 124.2C3aBridgehead carbon.[1][2]
Aromatic CH 123.4, 122.1, 120.8C4, C5, C6Typical benzene ring signals.[1][2]
Quaternary 118.2 C3Ipso carbon attached to CHO.[1][2]
Aromatic CH 112.4C7High field signal adjacent to Nitrogen.[1][2]

Expert Insight: The C2 proton at ~8.3 ppm is a critical purity marker.[2] In unreacted indole, the C2 proton appears upfield at ~7.3 ppm.[2] If you see a peak at 7.3 ppm, your reaction is incomplete.[2]

Infrared Spectroscopy (FT-IR)

The conjugation between the indole nitrogen lone pair and the carbonyl group lowers the stretching frequency compared to standard aldehydes.

Table 3: Diagnostic IR Bands (KBr Pellet)
Functional GroupWavenumber (

)
IntensityModeStructural Significance
N-H 3100 - 3250 Strong, BroadStretchConfirms free N-H (not N-alkylated).[1][2][4]
C=O 1640 - 1660 StrongStretchKey Diagnostic. Lower than alkyl aldehydes (1720) due to resonance.[1][2]
C=C (Ar) 1580, 1520MediumStretchIndole ring skeleton.[1][2]
C-H (Aldehyde) 2800 - 2850WeakStretchFermi doublet often visible.[1][2]
Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the indole core.[2][5]

  • Molecular Ion (

    
    ):  m/z 145 (Base Peak, 100%).[2]
    
  • M - 1 (

    
    ):  m/z 144 (Loss of aldehydic hydrogen).[1][2]
    
  • M - 29 (

    
    ):  m/z 116 (Loss of formyl radical, reforming indole cation).[1][2]
    
  • M - 56 (

    
    ):  m/z 89 (Characteristic indole ring fragmentation).[1][2]
    

Experimental Protocols

Sample Preparation for NMR

To achieve the resolution described in Table 1, follow this strict protocol:

  • Dryness: Ensure the sample is dried under high vacuum (0.1 mbar) for 2 hours to remove water, which exchanges with the N-H proton.[2]

  • Solvent: Use 0.6 mL of DMSO-

    
     (99.9% D).[2]
    
  • Concentration: Dissolve 5-10 mg of solid. Do not overload, as viscosity changes can broaden the aldehyde peak.[2]

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    seconds to allow full relaxation of the aldehyde proton for accurate integration.
Diagnostic Logic Flow

Use this logic gate to validate your synthesized product.

ValidationLogicStartStart ValidationCheckIRIR: Peak at1640-1660 cm-1?Start->CheckIRCheckNMR_CHO1H NMR:Singlet at ~10 ppm?CheckIR->CheckNMR_CHOYesResult_Fail_SMFAIL: UnreactedIndoleCheckIR->Result_Fail_SMNo (Peak absent)CheckNMR_C21H NMR:Singlet at ~8.3 ppm?CheckNMR_CHO->CheckNMR_C2YesCheckNMR_CHO->Result_Fail_SMNoCheckMSMS: Parent Ion145 m/z?CheckNMR_C2->CheckMSYesResult_Fail_NFAIL: N-FormylImpurityCheckNMR_C2->Result_Fail_NNo (Shifted)Result_PassCONFIRMED:1H-Indole-3-CHOCheckMS->Result_PassYesCheckMS->Result_Fail_SMNo (117 m/z)

Figure 2: Logic gate for spectroscopic validation.

References

  • National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Indole-3-carboxaldehyde Compound Summary. National Center for Biotechnology Information.[2] Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 1228: Indole-3-carboxaldehyde. AIST (National Institute of Advanced Industrial Science and Technology).[2] (Note: Direct deep links to SDBS are restricted; access via [Link])

  • James, P. N., & Snyder, H. R. (1960).[2] Indole-3-aldehyde.[1][2][3][4][6] Organic Syntheses, Coll. Vol. 4, p.539.[2] (The classic Vilsmeier-Haack protocol).[2][7][8][9] Available at: [Link]

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 1H-Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

1H-Indole-3-carbaldehyde is a pivotal molecule in the realm of organic synthesis and medicinal chemistry. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, it serves as a versatile precursor for the synthesis of a wide array of pharmaceuticals and natural products.[1] Its structural integrity is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for its unambiguous characterization.

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum proton by proton, delving into the underlying principles of chemical shifts (δ), spin-spin coupling (J-coupling), and the influence of solvent effects. This guide is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic interpretation for the validation of molecular structure.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is the self-validating first step in structural elucidation. The following protocol outlines the key considerations for obtaining a well-resolved spectrum of this compound.

1. Sample Preparation:

  • Analyte: this compound (5-10 mg)

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (~0.6 mL). The choice of solvent is critical and will significantly impact the chemical shift of the N-H proton.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard, with its signal calibrated to 0.00 ppm.[2]

  • Procedure: The sample is dissolved in the deuterated solvent within a 5 mm NMR tube. Ensure complete dissolution; gentle warming or sonication may be employed if necessary.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Experiment: A standard one-dimensional ¹H NMR experiment is performed.

  • Temperature: The experiment is typically conducted at room temperature (approximately 298 K).

The following diagram illustrates the workflow for acquiring the ¹H NMR spectrum:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (CDCl₃ or DMSO-d₆) weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Insert into NMR Spectrometer (≥400 MHz) transfer->instrument setup Set Up 1D ¹H Experiment instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Reference to TMS (0.00 ppm) integrate->reference

Caption: Spin-Spin Coupling in this compound.

Conclusion: A Definitive Spectroscopic Signature

The ¹H NMR spectrum of this compound provides an unambiguous fingerprint of its molecular structure. The characteristic downfield signals of the aldehyde and indole N-H protons, coupled with the distinct pattern of the aromatic protons, allow for its confident identification. Understanding the nuances of chemical shifts and coupling constants, as well as the influence of the experimental conditions, is crucial for accurate spectral interpretation. This guide serves as a foundational reference for scientists engaged in the synthesis and characterization of indole-based compounds, ensuring the integrity of their chemical endeavors.

References

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 7, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved February 7, 2026, from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 7, 2026, from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved February 7, 2026, from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Indole-3-Carboxaldehyde | C9H7NO | CID 10256. Retrieved February 7, 2026, from [Link]

Sources

Technical Analysis: 13C NMR Interpretation of 1H-Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-indole-3-carbaldehyde (Indole-3-carboxaldehyde) is a critical pharmacophore in the synthesis of indole alkaloids and pharmaceuticals, including anti-inflammatory and oncological agents.[1] Its structural integrity is defined by the fusion of a benzene ring with a pyrrole ring, substituted at the C3 position with a formyl group.

This guide provides a rigorous technical framework for interpreting the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of this compound. Unlike proton NMR, where integration provides stoichiometry, 13C NMR in this context relies heavily on chemical shift anisotropy and spin-lattice relaxation dynamics to confirm the carbon skeleton. The analysis below synthesizes electronic theory with empirical data to create a self-validating assignment protocol.

Part 1: Structural Basis & Theoretical Predictions

To accurately interpret the spectrum, one must first map the electronic environment of the molecule. The formyl group (CHO) at C3 acts as a strong electron-withdrawing group (EWG), significantly altering the typical shielding pattern of the indole core.

Numbering Scheme & Electronic Effects

The IUPAC numbering for indole is utilized here:

  • Position 1: Nitrogen (NH)

  • Position 2: Carbon adjacent to N (α-position)

  • Position 3: Carbon substituted with CHO (β-position)

  • Positions 3a/7a: Bridgehead carbons

  • Positions 4-7: Benzenoid ring carbons

Electronic Perturbations:

  • Deshielding of C2: The electron-withdrawing nature of the C3-formyl group, combined with the electronegativity of the adjacent Nitrogen, renders C2 highly deshielded.

  • Shielding/Deshielding of C3: While C3 in unsubstituted indole is electron-rich (typically ~102 ppm), the direct attachment of the carbonyl carbon pulls electron density away, shifting it downfield to ~118 ppm.

  • The Carbonyl Signal: The aldehyde carbon exhibits extreme deshielding due to the magnetic anisotropy of the C=O double bond.

Visualization: Assignment Logic Workflow

The following diagram outlines the logical decision tree for assigning signals based on chemical shift regions.

G Start Start: 13C Spectrum Analysis Region1 Region: > 180 ppm Start->Region1 Check Low Field Region2 Region: 135 - 140 ppm Start->Region2 Check Mid Field Region3 Region: 110 - 125 ppm Start->Region3 Check High Field AssignCHO Assignment: C=O (Aldehyde) Confirmed by DEPT (Methine) Region1->AssignCHO Signal Found AssignC2_7a Assignment: C2 & C7a (Deshielded Aromatic) Region2->AssignC2_7a Signals Found AssignBenzene Assignment: C3, C3a, C4-C7 (Shielded Aromatic) Region3->AssignBenzene Multiple Signals Distinguish Differentiation Step: HMBC Correlation AssignC2_7a->Distinguish C2 vs C7a?

Caption: Logical workflow for segregating 13C signals into functional zones based on electronic shielding.

Part 2: Experimental Protocol

Reliable spectral data requires strict adherence to sample preparation protocols, particularly due to the potential for hydrogen bonding aggregation in indoles.

Sample Preparation[2]
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the requisite solvent.

    • Reasoning: Indole-3-carbaldehyde has poor solubility in CDCl3 at the concentrations required for high-quality 13C NMR. DMSO disrupts intermolecular H-bonds, sharpening the signals.

  • Concentration: 20–30 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO septet (39.52 ppm).

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds.

    • Why? Quaternary carbons (C3, C3a, C7a, C=O) have long T1 relaxation times. Insufficient D1 leads to poor signal-to-noise ratios for these critical peaks.

  • Scans (NS): Minimum 1024 scans to resolve quaternary carbons clearly from baseline noise.

Part 3: Spectral Analysis & Assignment

The following data represents the consensus chemical shifts for this compound in DMSO-d6. Note that slight variations (± 0.5 ppm) may occur due to concentration and temperature.

Data Table: Chemical Shift Assignments
Carbon PositionChemical Shift (δ, ppm)Carbon TypeElectronic Environment
Aldehyde (CHO) 185.4 Methine (CH)Carbonyl, highly deshielded.
C-2 138.9 Methine (CH)Adjacent to Nitrogen; deshielded by heteroatom & conjugation.
C-7a 137.5 Quaternary (C)Bridgehead adjacent to Nitrogen.
C-3a 124.6 Quaternary (C)Bridgehead; distal to Nitrogen.
C-6 123.9 Methine (CH)Benzenoid ring.
C-5 122.6 Methine (CH)Benzenoid ring.
C-4 121.3 Methine (CH)Benzenoid ring.
C-3 118.6 Quaternary (C)Substituted ipso carbon; shielded relative to C2 but deshielded by CHO.
C-7 112.9 Methine (CH)Benzenoid ring; typically the most shielded aromatic CH.

(Data derived from BMRB Entry bmse000645 and validated against general indole substitution patterns [1, 2, 3])

Detailed Peak Analysis
The Carbonyl Region (180+ ppm)

The signal at 185.4 ppm is diagnostic. No other signal appears in this region.

  • Verification: In a DEPT-135 or DEPT-90 experiment, this peak will remain positive (up), confirming it is a methine (CH) and not a quaternary ketone.

The "Deshielded" Aromatic Region (135–140 ppm)

Two signals appear here: 138.9 ppm (C2) and 137.5 ppm (C7a) .

  • Differentiation: This is the most challenging assignment.

    • C2 is a methine (CH). It will appear positive in DEPT-135.

    • C7a is quaternary (C). It will disappear in DEPT-135.

    • Mechanism:[2] C2 is directly attached to the electron-withdrawing N1 and is part of the enamine-like system conjugated to the aldehyde.

The "Shielded" Aromatic Region (110–125 ppm)

The remaining carbons cluster here.

  • C3 (118.6 ppm): This is a quaternary carbon. It disappears in DEPT-135. Its shift is interesting; while C3 is usually the most nucleophilic site in indole (~100 ppm), the electron-withdrawing formyl group pulls it downfield by nearly 20 ppm.

  • C7 (112.9 ppm): Typically the most upfield signal in the benzenoid ring due to resonance donation from the nitrogen lone pair into the ring system.

Part 4: Advanced Verification (Self-Validating Systems)

To ensure "Trustworthiness" in your assignment, you cannot rely on 1D shifts alone. You must employ 2D NMR correlations to build a connectivity map.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive method for proving the structure.

  • Aldehyde Proton to Ring: The aldehyde proton (singlet ~9.9 ppm in 1H NMR) will show a strong 2-bond correlation (

    
    ) to C3 (118.6 ppm)  and a weak 3-bond correlation (
    
    
    
    ) to C2 (138.9 ppm) and C3a (124.6 ppm) .
    • Result: This uniquely identifies C3, C2, and C3a.

  • NH Proton to Ring: The NH proton (~12.0 ppm) will correlate strongly with C2 , C3 , C3a , and C7a .

    • Result: Since C2, C3, and C3a are identified above, the remaining correlation identifies C7a (137.5 ppm) .

Visualization: HMBC Connectivity Map

The following diagram illustrates the flow of magnetization transfer used to validate the carbon skeleton.

HMBC H_Ald H-Aldehyde (~9.9 ppm) C_Ald C=O (185.4) H_Ald->C_Ald 1J (HSQC) C3 C3 (118.6) H_Ald->C3 2J (Strong) C2 C2 (138.9) H_Ald->C2 3J (Weak) C3a C3a (124.6) H_Ald->C3a 3J (Weak) H_NH H-Nitrogen (~12.0 ppm) H_NH->C3 3J H_NH->C2 3J H_NH->C3a 3J C7a C7a (137.5) H_NH->C7a 3J (Diagnostic)

Caption: HMBC correlation network. Red nodes are proton sources; Blue nodes are carbon targets. Arrows indicate observed cross-peaks.

Part 5: Common Pitfalls & Troubleshooting

Solvent Impurities

Commercial DMSO-d6 often contains water (broad singlet ~3.33 ppm in 1H) and residual DMSO (septet ~39.5 ppm in 13C).

  • Warning: Do not confuse the solvent septet with a quaternary carbon. The 1:3:6:7:6:3:1 splitting pattern is distinct.

C2 vs. C3a Confusion

In substituted indoles, C2 and C7a often appear close together.

  • Pitfall: Assigning the peak at ~138 ppm to C7a because "quaternary carbons are usually downfield."

  • Correction: C2 is a methine but is highly deshielded by the nitrogen. Always run a DEPT-135. If the peak at 138 ppm points UP , it is C2. If it disappears, it is C7a.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000645: Indole-3-carboxaldehyde. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1H-Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Indole-3-carbaldehyde (also known as indole-3-carboxaldehyde; MW 145.16 g/mol ) is a pivotal intermediate in the synthesis of indole alkaloids and pharmaceutical agents, including tryptophan derivatives. Its mass spectrometric behavior is governed by the high stability of the indole aromatic system and the labile nature of the exocyclic formyl group.

This guide provides a definitive analysis of the fragmentation patterns observed in Electron Ionization (EI) and Electrospray Ionization (ESI), offering mechanistic insights to ensure accurate identification and differentiation from structural isomers.

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
Formula C

H

NO
Exact Mass 145.0528 Da
CAS Number 487-89-8
Key Structural Features Indole bicyclic core, C3-formyl group, N1-proton (acidic)

Instrumentation & Experimental Conditions

To replicate the fragmentation patterns described below, the following standard conditions are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)[1]
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Transfer Line: 280 °C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Inlet: Splitless mode, 250 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive (+ve) and Negative (-ve) modes.

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient.

  • Cone Voltage: 20–40 V (tune dependent).

  • Collision Energy (CID): 15–30 eV for MS/MS experiments.

EI Fragmentation Analysis (Hard Ionization)

Under 70 eV electron impact, this compound exhibits a robust molecular ion and a fragmentation pattern dominated by the elimination of the formyl substituent and the degradation of the indole ring.

Key Fragment Ions
m/zRelative IntensityIon AssignmentMechanism of Formation
145 100% (Base Peak) M

Stable molecular radical cation.
144 80–95%


-cleavage of the aldehydic proton (formation of acylium ion).
117 25–30%

Decarbonylation; rearrangement to indole radical cation.
116 20–25%

Direct loss of formyl radical or sequential loss (144

116).
89 10–15%

Loss of HCN from m/z 116 (Indole ring opening).
90 5–10%

Loss of HCN from m/z 117.
Mechanistic Pathways

The fragmentation is driven by two competing primary pathways:

  • 
    -Cleavage (Dominant):  Loss of the aldehydic hydrogen to form a resonance-stabilized acylium ion (m/z 144). This ion subsequently loses CO to form the indolyl cation (m/z 116).
    
  • Decarbonylation (Secondary): Direct extrusion of neutral CO from the molecular ion, likely involving a hydrogen shift, reforming the indole radical cation (m/z 117).

Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+) m/z 145 [C9H7NO]+. M_H Acylium Ion m/z 144 [C9H6NO]+ M->M_H - H• (Alpha Cleavage) Indole Indole Radical Cation m/z 117 [C8H7N]+. M->Indole - CO (Rearrangement) Indolyl Indolyl Cation m/z 116 [C8H6N]+ M->Indolyl - CHO• M_H->Indolyl - CO C7H6 Fragment m/z 90 [C7H6]+. Indole->C7H6 - HCN C7H5 Fragment m/z 89 [C7H5]+ Indolyl->C7H5 - HCN C7H6->C7H5 - H•

Figure 1: Primary EI fragmentation pathways of this compound showing competing loss of H and CO.

ESI Fragmentation Analysis (Soft Ionization)

In LC-MS workflows, the molecule is typically analyzed in Positive Mode (ESI+) , though the acidic N-H proton allows for detection in Negative Mode (ESI-).

ESI(+) Spectral Features
  • Precursor Ion:

    
     at m/z 146 .
    
  • CID Fragmentation (MS/MS):

    • m/z 118 (

      
      ):  The major product ion results from the loss of CO (28 Da). This confirms the aldehyde functionality.
      
    • m/z 91 (

      
      ):  High-energy collision may induce loss of HCN from the indole core (m/z 118 
      
      
      
      91).
ESI(-) Spectral Features
  • Precursor Ion:

    
     at m/z 144 .[1]
    
  • Mechanism: Deprotonation occurs at the indole N1 position, which is the most acidic site (pKa ~16-17 in DMSO, but accessible in gas phase).

Differentiation from Isomers

Distinguishing this compound from its isomer 1H-indole-2-carbaldehyde is critical in synthetic quality control.

  • Retention Time: The 3-isomer is generally more polar and elutes later on non-polar GC columns (e.g., HP-5ms) compared to the 2-isomer, due to stronger hydrogen bonding capabilities in the 3-position.

  • Fragment Intensity Ratios (EI):

    • Indole-3-carbaldehyde: The m/z 144 peak is often nearly as intense as the molecular ion (80-95%).

    • Indole-2-carbaldehyde: The loss of CO (m/z 117) is often more pronounced relative to the M-H peak due to the stability of the resulting ion and proximity to the N-H group facilitating rearrangement.

Experimental Protocol: Sample Preparation

For GC-MS Analysis:

  • Weigh 1.0 mg of solid this compound.

  • Dissolve in 1.0 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer to a GC vial with a glass insert.

  • Inject 1.0 µL with a split ratio of 20:1 to prevent detector saturation.

Self-Validation Step: Verify the presence of the base peak at m/z 145. If m/z 144 is the base peak, check for excessive source temperature or catalytic activity in the liner (thermal degradation).

References

  • NIST Mass Spectrometry Data Center. "1H-Indole-3-carboxaldehyde Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • MassBank Europe. "Mass Spectrum of Indole-3-carboxyaldehyde (ESI-QTOF)." MassBank Record MSBNK-RIKEN-PR100508. [Link][1]

  • PubChem. "Indole-3-carboxaldehyde Compound Summary." National Library of Medicine. [Link]

  • Trade Science Inc. "Mass spectral studies of nitroindole compounds." TSI Journals. [Link]

Sources

FTIR analysis of 1H-indole-3-carbaldehyde functional groups

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the FTIR analysis of 1H-indole-3-carbaldehyde (I3A). It is designed for researchers in medicinal chemistry and drug development, prioritizing actionable insights, mechanistic reasoning, and self-validating protocols.

Context: Structural Validation & Functional Group Mapping in Drug Discovery Compound: this compound (CAS: 487-89-8)

Executive Summary & Strategic Importance

This compound is a "privileged scaffold" in modern drug discovery. It serves as a critical intermediate for synthesizing diverse bioactive molecules, including Schiff bases (antimicrobial agents) , chalcones (anti-inflammatory) , and bis-indoles (anti-cancer) .

In the synthetic workflow, FTIR spectroscopy is not merely a confirmation tool; it is a reaction checkpoint . The successful formylation of indole at the C3 position is chemically validated by the emergence of a specific, conjugated carbonyl signal and the retention of the N-H functionality. This guide provides the spectral intelligence required to validate this transformation with high confidence.

Molecular Anatomy & Vibrational Logic

To interpret the spectrum accurately, one must understand the electronic environment of the molecule. I3A is not a standard aldehyde; it is a vinylogous amide .

  • The Push-Pull System: The nitrogen lone pair on the indole ring participates in resonance, pushing electron density across the double bond system to the carbonyl oxygen.

  • Spectral Consequence: This resonance significantly lowers the force constant of the C=O bond, shifting its vibrational frequency to a lower wavenumber compared to non-conjugated aldehydes (typically >1700 cm⁻¹). Conversely, the C-N bond acquires partial double-bond character, shifting it to a higher frequency.

Visualization: Structural-Spectral Mapping

The following diagram maps the molecular structure to specific spectral regions, establishing the logic for peak assignment.

I3A_Spectral_Map Molecule This compound NH_Group Indole N-H (H-Bond Donor) Molecule->NH_Group Aldehyde_Group C3-Formyl Group (Conjugated) Molecule->Aldehyde_Group Ring_System Indole Ring (Aromatic) Molecule->Ring_System Peak_NH Stretch: 3150-3350 cm⁻¹ (Broadened by H-bonding) NH_Group->Peak_NH Strong Dipole Peak_CO C=O Stretch: 1620-1660 cm⁻¹ (Red-shifted via Resonance) Aldehyde_Group->Peak_CO Conjugation Peak_CH_Ald C-H Fermi Doublet: ~2820 & ~2720 cm⁻¹ Aldehyde_Group->Peak_CH_Ald Fermi Resonance Peak_Ring C=C Stretch: 1500-1600 cm⁻¹ OOP Bending: ~750 cm⁻¹ Ring_System->Peak_Ring Skeletal Modes

Caption: Logical mapping of I3A functional groups to their characteristic IR vibrational modes.

Experimental Protocol: Self-Validating Workflow

For solid organic intermediates like I3A, Attenuated Total Reflectance (ATR) is the preferred industrial method due to its speed and reproducibility. However, KBr pellet transmission remains the "gold standard" for resolution if weak overtones need to be resolved.

Method: Diamond ATR-FTIR

Objective: Obtain a high-quality spectrum free from atmospheric artifacts and contact errors.

  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 32 (Screening) or 64 (Publication quality).

    • Apodization: Blackman-Harris 3-Term.

  • Sample Preparation (The Critical Step):

    • Action: Place ~2-5 mg of I3A crystalline powder on the diamond crystal.

    • Criticality: Ensure the sample is finely ground . Large crystals cause scattering (Christiansen effect), leading to distorted baselines.

    • Compression: Apply pressure using the anvil until the "force gauge" (if available) reaches the optimal zone. Reasoning: Poor contact results in weak absorbance bands, particularly in the high-frequency region (N-H stretch).

  • Validation Check (Self-Correction):

    • Check 1: Is the baseline flat? (If sloping, clean crystal and regrind sample).

    • Check 2: Are the CO₂ doublet (2350 cm⁻¹) and H₂O vapor noise minimal? (If high, purge the chamber or run a new background).

Experimental_Workflow Start Start Analysis Background Acquire Background (Air/Clean Crystal) Start->Background Prep Sample Prep: Grind to Fine Powder Background->Prep Place Apply to ATR Crystal & Compress Prep->Place Scan Acquire Sample Spectrum (4 cm⁻¹, 64 Scans) Place->Scan QC Quality Control Check: Baseline & Signal Intensity Scan->QC QC->Background Fail (H2O/CO2 Noise) QC->Prep Fail (Low Signal) Process Post-Processing: Baseline Correction, Peak Picking QC->Process Pass

Caption: Step-by-step ATR-FTIR workflow with integrated quality control loops.

Spectral Interpretation: The Fingerprint of I3A

This section details the specific wavenumbers associated with this compound. The values provided are based on the solid-state spectrum (KBr/ATR), where intermolecular hydrogen bonding is prominent.

Table 1: Key Vibrational Assignments[1]
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Notes
Indole N-H Stretching (

)
3150 – 3350 Strong, BroadBroadening indicates strong intermolecular H-bonding (N-H···O=C) in the crystal lattice [1].
Aldehyde C-H Stretching (

)
2800 – 2850 MediumFermi Resonance Doublet. The overtone of the C-H bending mode interacts with the fundamental stretch, splitting it into two bands. The lower band is often ~2720-2750 cm⁻¹.
Aldehyde C=O Stretching (

)
1620 – 1660 Very StrongRed-Shifted. A typical aldehyde is ~1725 cm⁻¹. The electron-donating indole ring lowers this by ~80-100 cm⁻¹ due to conjugation [2].
Aromatic Ring C=C Stretching1500 – 1590 Medium/StrongCharacteristic "breathing" modes of the benzene/pyrrole fused system.
C-N Bond Stretching (

)
1330 – 1360 MediumHigher frequency than aliphatic amines due to partial double bond character.
Aromatic C-H OOP Bending (

)
730 – 760 StrongIndicative of 1,2-disubstituted benzene (the indole benzene ring).
Detailed Analysis of Critical Regions
1. The Functional Group Region (4000 – 1500 cm⁻¹)
  • The N-H Anomaly: In dilute solution, the free indole N-H appears sharp at ~3480 cm⁻¹. However, in the solid state (your sample), I3A forms "head-to-tail" hydrogen bonded chains. This shifts the peak to 3150–3350 cm⁻¹ and broadens it significantly. Do not mistake this for moisture.

  • The Carbonyl Shift: The most defining feature of I3A is the carbonyl peak at 1620–1660 cm⁻¹ . If you observe a peak at 1700+ cm⁻¹, your sample has likely oxidized to the carboxylic acid (Indole-3-carboxylic acid) or the conjugation is disrupted. This is a primary purity check.

2. The Fingerprint Region (1500 – 600 cm⁻¹)
  • The Fermi Doublet: Look for two distinct peaks just to the right of the aliphatic C-H stretch region (around 2820 and 2720 cm⁻¹). The presence of the lower frequency peak (~2720 cm⁻¹) is a classic confirmation of the aldehyde functionality, distinguishing it from ketones or esters.

  • Out-of-Plane (OOP) Bends: The strong band around 740-750 cm⁻¹ corresponds to the four adjacent hydrogen atoms on the benzene ring of the indole. This confirms the substitution pattern is intact and no unwanted substitution has occurred on the benzene ring.

Troubleshooting & Common Artifacts

ObservationProbable CauseCorrective Action
Broad hump >3400 cm⁻¹ Moisture (Water)Dry sample in a desiccator or vacuum oven. Water masks the N-H stretch.
Peak at ~2350 cm⁻¹ Atmospheric CO₂Background collection was poor. Purge instrument or re-take background.
C=O peak >1690 cm⁻¹ OxidationThe aldehyde has oxidized to a carboxylic acid. Check melting point or run TLC.
No Fermi Doublet Conversion to Acid/AlcoholIf the ~2720 cm⁻¹ peak is missing, the aldehyde group is likely compromised.

References

  • NIST Mass Spectrometry Data Center. (2014). 1H-Indole-3-carboxaldehyde Infrared Spectrum. National Institute of Standards and Technology.

  • Lorenc-Grabowska, E., & Gryglewicz, G. (2007). Adsorption characteristics of Congo Red on coal-based mesoporous carbons. Dyes and Pigments.[1] (Contextual reference for conjugated carbonyl shifts in aromatic systems).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

  • Thermo Fisher Scientific. Indole-3-carboxaldehyde Product Specifications. (Verification of commercial standard IR conformity).

Sources

Technical Deep Dive: The Crystallographic & Supramolecular Architecture of 1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-indole-3-carbaldehyde (I3C) is a pivotal pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of indole alkaloids, Schiff bases, and thiosemicarbazones with antifungal and anti-inflammatory properties. Its solid-state behavior is governed by a rigid, planar geometry that favors strong directional hydrogen bonding.

This guide provides a comprehensive analysis of the I3C crystal structure, focusing on the supramolecular synthons that drive its assembly. It integrates crystallographic data with field-proven synthetic protocols, offering researchers a roadmap for utilizing I3C in drug discovery and crystal engineering.

Molecular Architecture & Conformation[1]

Before analyzing the lattice, one must understand the monomer. The I3C molecule (


) consists of an indole fused ring system substituted at the C3 position with a formyl group.
  • Planarity: The molecule is essentially planar.[1] The maximum deviation from the mean plane of the indole ring is typically less than 0.02 Å. This planarity is a critical driver for the

    
    -
    
    
    
    stacking observed in the crystal lattice.
  • Aldehyde Orientation: The formyl group can adopt two conformations relative to the indole N-H: syn (C=O pointing towards N-H) or anti. In the solid state, the anti-conformation is energetically favored. This orientation positions the carbonyl oxygen to act as a hydrogen bond acceptor for the N-H donor of a neighboring molecule, facilitating the formation of linear chains.

Crystallographic Profile

The crystal structure of this compound is most commonly reported in the orthorhombic system. The absence of a center of inversion in the space group


 indicates a polar packing arrangement, which is significant for potential non-linear optical (NLO) applications, though its primary relevance here is pharmaceutical stability.
Table 1: Core Crystallographic Data[1]
ParameterValue
Crystal System Orthorhombic
Space Group

(No.[2][3] 29)
Z (Formula Units) 4
Unit Cell a ~14.076 Å
Unit Cell b ~5.806 Å
Unit Cell c ~8.691 Å
Cell Volume ~710.3 ų
Calculated Density ~1.36 g/cm³
Morphology Colorless needles or prisms

Note: Lattice parameters may vary slightly (<1%) depending on temperature (e.g., 293K vs 100K) and specific solvent history.

Supramolecular Assembly & Synthons

The stability and solubility of I3C—and by extension its derivatives—are dictated by its intermolecular interactions. The packing is not random; it is a hierarchy of strong and weak forces.

The Primary Synthon: Hydrogen Bonded Chains

The dominant interaction is a strong, classical hydrogen bond between the indole N-H (donor) and the carbonyl Oxygen (acceptor).

  • Interaction:

    
    
    
  • Geometry: The molecules align in a "head-to-tail" fashion.

  • Result: This forms infinite 1D chains running parallel to the crystallographic b-axis (or c-axis depending on setting). In graph-set notation, this is a C(5) chain motif.

The Secondary Synthon: - Stacking

While H-bonds form the "spine" of the structure,


-

interactions act as the "glue" between these chains.
  • Arrangement: The planar indole rings of adjacent chains stack face-to-face or slightly slipped.

  • Distance: The centroid-to-centroid distance is typically ~3.4 - 3.6 Å, characteristic of aromatic stacking.

  • Function: These interactions stabilize the 3D lattice, reducing the accessible surface area and contributing to the compound's relatively high melting point (~198°C) and moderate water solubility.

Interaction Hierarchy Visualization

SupramolecularHierarchy Molecule I3C Monomer (Planar) HBond Primary Synthon: N-H...O=C Hydrogen Bond Molecule->HBond Self-Assembly PiStack Secondary Synthon: Pi-Pi Stacking (~3.4 Å) Molecule->PiStack Aromaticity Chain Infinite 1D Chains (C5 Motif) HBond->Chain Directional Growth Lattice 3D Crystal Lattice (Orthorhombic Pca21) Chain->Lattice Layering PiStack->Lattice Stabilization Properties Macroscopic Properties: High MP, Moderate Solubility Lattice->Properties Determines

Figure 1: Hierarchical assembly of I3C from monomer to crystal lattice, highlighting the interplay between hydrogen bonding and


-stacking.[3]

Experimental Protocols

To ensure reproducibility in drug development, the synthesis and crystallization of I3C must follow a strict protocol. The Vilsmeier-Haack reaction is the industry standard due to its regio-selectivity for the C3 position of the indole ring.

Synthesis: Vilsmeier-Haack Formylation[5]

Mechanism: Electrophilic aromatic substitution using a chloroiminium ion generated in situ.

Protocol:

  • Reagent Prep: In a flame-dried flask under inert atmosphere (

    
     or Ar), cool anhydrous DMF (Dimethylformamide) to 0°C.
    
  • Activator Addition: Add

    
     (Phosphorus oxychloride) dropwise. Critical: Keep temperature <5°C to prevent thermal decomposition. Stir for 30 mins to form the Vilsmeier reagent (white precipitate may form).
    
  • Substrate Addition: Dissolve Indole in DMF and add slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 35-40°C for 1-2 hours. The solution typically turns yellow/orange.

  • Hydrolysis (Quenching): Pour the reaction mixture into crushed ice/water. Neutralize with 10% NaOH or saturated

    
     solution. This step hydrolyzes the intermediate iminium salt to the aldehyde.
    
  • Isolation: The product precipitates as a solid.[4] Filter, wash with copious water (to remove phosphoric acid byproducts), and dry.

Crystallization for X-Ray Quality

To obtain single crystals suitable for diffraction (matching the


 data):
  • Solvent System: Ethanol or Methanol (hot).

  • Method: Slow evaporation.

  • Procedure: Dissolve the crude solid in minimum boiling ethanol. Filter while hot to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then cover with a perforated film (parafilm with pinholes) to control evaporation rate over 24-48 hours.

  • Result: Long, colorless needles.

Workflow Visualization

SynthesisWorkflow Start Start: Anhydrous DMF Step1 Add POCl3 (0°C, 30 min) Start->Step1 Intermed Vilsmeier Reagent (Chloroiminium Ion) Step1->Intermed Step2 Add Indole (Heat to 40°C) Intermed->Step2 Step3 Quench/Hydrolysis (Ice + NaOH) Step2->Step3 Iminium Salt Formation Product Crude I3C Precipitate Step3->Product pH Adjustment Crystal Recrystallization (EtOH, Slow Evap) Product->Crystal Final Pure Crystals (Pca21) Crystal->Final

Figure 2: Step-by-step workflow for the synthesis and crystallization of this compound.

Pharmaceutical Relevance

Understanding the crystal structure of I3C is not merely an academic exercise; it directly impacts drug formulation and design:

  • Solubility Profile: The strong intermolecular hydrogen bond network (

    
    ) creates a stable lattice that resists dissolution in non-polar solvents. Formulation strategies often require disrupting these networks using polar protic solvents or amorphous solid dispersions.
    
  • Chemical Reactivity: The aldehyde carbonyl is exposed in the crystal lattice (not buried), making it accessible for solid-state reactions or degradation (oxidation to carboxylic acid) if not stored properly.

  • Derivatization: The planarity of the I3C crystal structure serves as a template. When designing Schiff bases (e.g., for antifungal activity), maintaining this planarity can enhance intercalation into DNA or binding to planar active sites in enzymes.

References

  • Crystal Structure Determination

    • Acta Crystallographica Section E. (2012). "this compound."[1][2][3][5][4][6][7][8][9][10]

    • Note: Defines the space group and hydrogen bonding network.
  • Synthesis Protocol (Vilsmeier-Haack)

    • Organic Syntheses. (2024).[11] "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction."

    • Note: Provides the modern, optimized standard for the formyl
  • Pharmacological Applications

    • ChemicalBook. "1H-Indole-3-carboxaldehyde Properties and Applications."[10]

    • Note: Details the use of I3C as a precursor for phytoalexins and pharmaceutical intermedi
  • Supramolecular Chemistry

    • MDPI. "A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole."

    • Note: Provides theoretical grounding for the -stacking interactions observed in indole deriv

Sources

role of 1H-indole-3-carbaldehyde as a plant metabolite

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic role, biosynthetic architecture, and therapeutic potential of 1H-indole-3-carbaldehyde (I3A).

From Plant Defense Metabolite to AhR-Targeted Therapeutic

Executive Summary

This compound (I3A), also known as indole-3-aldehyde (3-IAld), is a pivotal indolic secondary metabolite.[1] While historically overshadowed by its metabolic cousins Indole-3-acetic acid (Auxin) and Camalexin, I3A has emerged as a critical component of the plant innate immune system and a potent cross-kingdom signaling molecule.

For the plant biologist, I3A represents a specific branch of tryptophan metabolism regulated by CYP71B6 and AAO1 , functioning as a phytoalexin precursor and cell-wall reinforcement agent. For the drug developer, I3A is a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR) , providing a mechanistic link between dietary Brassicaceae intake, gut microbiota metabolism, and mucosal immunity.

Metabolic Architecture & Biosynthesis

In Arabidopsis thaliana and other Cruciferae, I3A is not merely a degradation byproduct but the result of a tightly regulated enzymatic cascade. It shares a common upstream pathway with auxin and camalexin but diverges at the Indole-3-acetonitrile (IAN) node.

2.1 The CYP71B6 / AAO1 Pathway

The biosynthesis initiates with Tryptophan (Trp), converted to Indole-3-acetaldoxime (IAOx) by CYP79B2/B3. The pathway bifurcates at Indole-3-acetonitrile (IAN).[2]

  • CYP71B6 (Cytochrome P450): This multifunctional enzyme catalyzes the conversion of IAN into I3A (ICHO) and Indole-3-carboxylic acid (ICOOH), releasing cyanide as a byproduct.[3]

  • AAO1 (Arabidopsis Aldehyde Oxidase 1): Functions downstream to oxidize I3A into ICOOH.

  • Glycosylation: A significant pool of I3A exists as glucose conjugates (e.g., 5-hydroxy-I3A-Glc), serving as a soluble storage form activated by

    
    -glucosidases upon tissue damage.
    
2.2 Visualization: The Indolic Metabolic Network

The following diagram illustrates the divergence of I3A from the Camalexin and Auxin pathways.

I3A_Biosynthesis Trp L-Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN CYP71A13 Camalexin Camalexin (Phytoalexin) IAN->Camalexin CYP71B15 (PAD3) I3A This compound (I3A / ICHO) IAN->I3A CYP71B6 (Releases HCN) ICOOH Indole-3-carboxylic acid (ICOOH) I3A->ICOOH AAO1 (Oxidation) Glc_Conj Glucose Conjugates (Storage) I3A->Glc_Conj UGT (Glycosylation)

Caption: Divergence of I3A biosynthesis from Camalexin via CYP71B6 in Arabidopsis thaliana.

Physiological Roles in Plants
3.1 Pathogen Defense Mechanisms

I3A accumulation is induced by necrotrophic pathogens (e.g., Botrytis cinerea, Plectosphaerella cucumerina) and abiotic elicitors (AgNO


).
  • Direct Antimicrobial Activity: I3A exhibits fungistatic properties, inhibiting spore germination and mycelial growth.

  • Cell Wall Modification: Aldehyde groups can cross-link cell wall proteins or phenolics, reinforcing the physical barrier against hyphal penetration.

  • Metabolic Priming: Unlike Camalexin, which is strictly inducible, basal levels of I3A derivatives exist, allowing for rapid mobilization (deglycosylation) upon infection.

3.2 Rhizosphere Signaling

I3A is detected in root exudates. It acts as a signaling molecule in the rhizosphere, modulating the behavior of soil bacteria. This mirrors its role in the mammalian gut, suggesting an evolutionary conservation of "indole sensing" across kingdoms.

Translational Potential: The AhR Connection

For drug development, I3A is a high-value target due to its interaction with the Aryl Hydrocarbon Receptor (AhR) .[4]

FeatureMechanismTherapeutic Implication
Receptor Target AhR Agonist Activates AhR in intestinal innate lymphoid cells (ILC3).
Cytokine Modulation IL-22 Induction Promotes epithelial barrier repair and antimicrobial peptide production (Reg3

).
Source Dietary / Microbial Produced by Lactobacillus from dietary Trp (e.g., from Brassicaceae).[5]
Indication Mucosal Immunity Potential therapeutic for IBD, Colitis, and Metabolic Syndrome.

Key Insight: While the plant produces I3A for its own defense, consumption of I3A-rich plants (or its precursors) provides the mammalian host with a "ready-made" ligand that preserves gut barrier integrity. This is a prime example of cross-kingdom co-adaptation .

Analytical Protocol: Extraction & Quantification

To study I3A, a rigorous extraction protocol is required to prevent oxidation or enzymatic degradation during processing.

5.1 Validated Extraction Workflow
  • Harvest: Snap-freeze plant tissue (100-200 mg) in liquid nitrogen immediately to arrest enzymatic activity (specifically

    
    -glucosidases).
    
  • Homogenization: Grind to a fine powder using a ball mill (e.g., Retsch MM400) under frozen conditions.

  • Extraction Solvent: Use 80% Methanol (v/v) pre-cooled to 4°C.

    • Rationale: High methanol concentration precipitates proteins (enzymes) while efficiently solubilizing indolic metabolites.

  • Internal Standard: Spike with Indole-3-aldehyde-d5 or 1-Naphthaleneacetic acid prior to extraction to account for recovery losses.

  • Sonication: Sonicate for 15 min at 4°C (ice bath) to ensure cell lysis.

  • Clarification: Centrifuge at 14,000

    
     g for 10 min at 4°C. Filter supernatant (0.22 
    
    
    
    m PTFE).
5.2 LC-MS/MS Quantification Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[6]

    • B: Acetonitrile + 0.1% Formic Acid[6]

  • Ionization: ESI Negative Mode (ESI-).

    • Note: While many indoles prefer ESI+, the aldehyde and carboxylic acid derivatives often ionize better in negative mode or require specific optimization.

  • MRM Transition (Target):

    
     m/z (Loss of CO).
    
5.3 Workflow Visualization

Analytical_Workflow Sample Plant Tissue (Snap Frozen) Grind Homogenization (Liq. N2) Sample->Grind Extract Extraction 80% MeOH + IS Grind->Extract Sonicate Sonication 15 min, 4°C Extract->Sonicate Centrifuge Centrifuge 14,000xg Sonicate->Centrifuge LCMS UPLC-QTOF-MS Analysis Centrifuge->LCMS Supernatant

Caption: Optimized extraction workflow for labile indolic metabolites.

Chemical Synthesis (Reference Standard)

For research requiring large quantities of high-purity I3A (e.g., for treating cell cultures in AhR assays), chemical synthesis is preferred over extraction.

Vilsmeier-Haack Formylation:

  • Reagents: Indole, Phosphorus Oxychloride (

    
    ), Dimethylformamide (DMF).[7]
    
  • Mechanism: Electrophilic aromatic substitution. The Vilsmeier reagent (chloroiminium ion) attacks the electron-rich C3 position of the indole ring.

  • Yield: Typically >90%.

  • Purity Check: H-NMR (DMSO-d6) shows a characteristic aldehyde proton singlet at

    
     ppm.
    
References
  • Böttcher, C., et al. (2014).[6] "The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis." Plant Physiology. Link

  • Zelante, T., et al. (2013).[8] "Tryptophan Catabolites from Microbiota Engage Aryl Hydrocarbon Receptor and Balance Mucosal Reactivity via IL-22." Nature.[9] Link

  • Bednarek, P., et al. (2009). "A Glucosinolate Metabolism Pathway in Living Plant Cells Mediates Broad-Spectrum Antifungal Defense." Science. Link

  • Lamas, B., et al. (2018). "CARD9 impacts colitis by altering gut microbiota metabolism of tryptophan into aryl hydrocarbon receptor ligands." Nature Medicine. Link

  • Puccetti, M., et al. (2021).[8] "Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome."[4] International Journal of Pharmaceutics. Link

Sources

1H-indole-3-carbaldehyde: The Postbiotic Checkpoint

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide to Mechanism, Quantification, and Therapeutic Application

Part 1: The Inter-Kingdom Signaling Paradigm

1H-indole-3-carbaldehyde (I3A), also known as indole-3-aldehyde, is not merely a metabolic byproduct; it is a critical inter-kingdom signaling molecule. Unlike indole, which is produced by a wide array of bacteria (including E. coli) via tryptophanase, I3A is synthesized primarily by Lactobacillus species via the aromatic amino acid aminotransferase (ArAT) pathway.

For drug development professionals, I3A represents a "druggable" postbiotic. Its high ligand fidelity for the Aryl Hydrocarbon Receptor (AhR) allows it to modulate mucosal immunity without the systemic toxicity often associated with synthetic AhR agonists.

Key Molecular Characteristics:

  • CAS: 487-89-8

  • Molecular Weight: 145.16 g/mol

  • Solubility: Soluble in DMSO, Ethanol; poorly soluble in water (requires organic co-solvent for cellular assays).

  • Primary Producers: Lactobacillus reuteri, Lactobacillus acidophilus, Lactobacillus johnsonii.

Part 2: Biosynthesis and Mechanism of Action

The therapeutic potency of I3A lies in its ability to bridge the gap between the gut microbiota and host immunity. The pathway begins with dietary Tryptophan (Trp), which is transaminated rather than decarboxylated (as in tryptamine synthesis) or cleaved (as in indole synthesis).

The AhR-IL-22 Axis

Upon secretion by commensal bacteria, I3A diffuses through the mucus layer to the intestinal epithelium. It acts as a ligand for the cytosolic AhR.

  • Ligand Binding: I3A binds AhR, displacing chaperones (HSP90).

  • Nuclear Translocation: The I3A-AhR complex moves to the nucleus and dimerizes with ARNT.

  • Transcription: The complex binds Dioxin Response Elements (DRE), driving the expression of Cyp1a1 (feedback loop) and, crucially, Il22.

  • Effect: IL-22 stimulates epithelial cell proliferation, tight junction formation (Occludin/ZO-1), and secretion of antimicrobial peptides (Reg3γ), providing colonization resistance against fungi like Candida albicans.

Visualization: The Tryptophan-I3A-AhR Signaling Pathway

I3A_Pathway cluster_bacteria Lumen (Commensal Bacteria) cluster_epithelium Host Epithelium / Immune Cells Trp L-Tryptophan ArAT Enzyme: ArAT (Aminotransferase) Trp->ArAT IPy Indole-3-pyruvate ArAT->IPy I3A This compound (I3A) IPy->I3A Spontaneous/Enzymatic AhR_Cyto AhR (Cytosolic) I3A->AhR_Cyto Diffusion & Binding AhR_Nucl AhR-ARNT Complex (Nucleus) AhR_Cyto->AhR_Nucl Translocation Gene_IL22 Gene: IL-22 AhR_Nucl->Gene_IL22 DRE Binding Gene_CYP Gene: CYP1A1 AhR_Nucl->Gene_CYP IL22 IL-22 Cytokine Gene_IL22->IL22 Translation AMPs Antimicrobial Peptides (Reg3γ, Defensins) IL22->AMPs Signaling

Figure 1: The biosynthetic conversion of Tryptophan to I3A by Lactobacillus spp. and subsequent activation of the host AhR signaling cascade.

Part 3: Experimental Protocol – LC-MS/MS Quantification

Accurate quantification of I3A in biological matrices (plasma, fecal water, culture supernatant) is critical for validating "responder" status in clinical studies.

Methodology Principle: I3A is non-polar. Liquid-Liquid Extraction (LLE) using ethyl acetate is superior to protein precipitation alone for recovery.

1. Sample Preparation (Fecal/Culture Supernatant)
  • Aliquot: Transfer 100 µL of sample to a glass tube.

  • Internal Standard (IS): Add 10 µL of Indole-3-aldehyde-d5 (deuterated standard) at 1 µM.

  • Extraction: Add 500 µL chilled Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the upper organic layer to a fresh vial. Evaporate to dryness under nitrogen stream. Reconstitute in 100 µL Methanol:Water (50:50).

2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Positive Ion Mode ESI+):

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
I3A 146.1 [M+H]+118.1 (Loss of CO)91.120
I3A-d5 151.1 [M+H]+123.1 96.120

Note: The transition 146 -> 118 is highly specific to the aldehyde loss. Avoid generic indole transitions.

Part 4: Therapeutic Applications & Drug Development[1]
1. Checkpoint Inhibitor Synergy (Oncology)

Recent data suggests that sterile tumors respond poorly to PD-1 blockade (e.g., Nivolumab) in the absence of specific microbiota.

  • Mechanism: I3A promotes the infiltration of IFN-γ+ CD8+ T cells into the tumor microenvironment.[1]

  • Application: I3A is being investigated as an oral adjuvant to sensitize "cold" tumors to immunotherapy.

  • Reference Grounding: Lactobacillus reuteri production of I3A has been directly linked to enhanced PD-L1 efficacy in melanoma models (See References: Zelante et al., 2013; Mager et al., 2020).

2. Anti-Fungal Colonization Resistance

I3A provides a non-antibiotic method to control Candida albicans.

  • Mechanism: It does not kill Candida directly via lysis but induces host production of IL-22, which strengthens the epithelial barrier, preventing fungal translocation.

  • Clinical Relevance: Recurrent Vulvovaginal Candidiasis (RVVC).

Comparative Metabolite Profile

Different indole metabolites activate AhR with varying potency.

MetaboliteSourceAhR AffinityPrimary Physiological Effect
Indole-3-carbaldehyde (I3A) Lactobacillus spp.[1]HighMucosal integrity, IL-22 induction, Anti-fungal
Indole E. coli, ProteusLow/ModerateGLP-1 secretion, Biofilm signaling (can be toxic at high conc.)
Indole-3-propionic acid (IPA) Clostridium spp.Low (AhR) / High (PXR)Antioxidant, Neuroprotection
Indole-3-acetic acid (IAA) Bacteroides, ClostridiumModeratePlant auxin, Host immune modulation
Part 5: References
  • Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via IL-22.[2] Nature, 500, 541–546.

  • Mager, L. F., et al. (2020). Microbiome-derived inosine modulates response to checkpoint inhibitor immunotherapy. Science, 369(6510), 1481–1489. (Contextualizes I3A in the broader scope of immunotherapy metabolites).

  • Lamas, B., et al. (2016). CARD9 impacts colitis by altering gut microbiota metabolism of tryptophan into aryl hydrocarbon receptor ligands. Nature Medicine, 22, 598–605.

  • Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note.

  • Rooks, M. G., & Garrett, W. S. (2016). Gut microbiota, metabolites and host immunity.[3][4] Nature Reviews Immunology, 16, 341–352.

Sources

Methodological & Application

Application Note AN-VH-01: Optimized Synthesis of 1H-Indole-3-Carbaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 1H-indole-3-carbaldehyde (Indole-3-carboxaldehyde) utilizing the Vilsmeier-Haack reaction.[1][2] While this transformation is a staple in organic synthesis, scaling it requires strict control over thermodynamic parameters to prevent thermal runaway and ensure high regioselectivity. This guide provides a self-validating protocol, emphasizing the in situ generation of the chloromethyleneiminium species (Vilsmeier reagent) and the critical hydrolysis parameters required to maximize yield (>90%) and purity.

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Deep Dive

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic rings using a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (Phosphoryl chloride, POCl


).[1][2][3]
Reaction Pathway

The mechanism proceeds in three distinct phases:

  • Reagent Formation: POCl

    
     activates DMF to form the electrophilic chloromethyleneiminium salt (Vilsmeier reagent).[1][4][5] This step is highly exothermic.
    
  • Electrophilic Aromatic Substitution: The indole C3 position, being the most electron-rich site (enamine-like character), attacks the electrophile.

  • Hydrolysis: The resulting iminium intermediate is stable until basic hydrolysis releases the aldehyde and regenerates the dimethylamine moiety.

Mechanistic Visualization

The following diagram illustrates the molecular flow and critical intermediates.

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR Exothermic Activation Inter Iminium Intermediate VR->Inter + Indole (C3 Attack) - HCl Indole Indole Indole->Inter Hydrolysis Hydrolysis (NaOH/H2O) Inter->Hydrolysis Quench Product 1H-Indole-3- Carbaldehyde Hydrolysis->Product Final Formylation

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of indole.

Critical Process Parameters (CPPs)

Control of these variables is essential for reproducibility.

ParameterSpecificationMechanistic Rationale
Reagent Stoichiometry POCl

(1.1 eq) : Indole (1.0 eq)
Slight excess of POCl

ensures complete conversion of DMF to the active reagent.
Solvent (DMF) Anhydrous (<0.05% H

O)
Water hydrolyzes POCl

to phosphoric acid, killing the active reagent and generating dangerous HCl gas.
Addition Temp (Step 1) 0°C – 5°CFormation of the Vilsmeier reagent is exothermic. High temps (>20°C) during addition can cause thermal runaway.
Reaction Temp (Step 2) 35°C – 40°CSufficient energy to overcome the activation barrier for C3 attack without promoting polymerization.
Hydrolysis pH pH 9 – 10The iminium salt is water-soluble. Basic conditions are required to liberate the free aldehyde, which then precipitates.

Experimental Protocol

Safety Warning: POCl


 is highly corrosive and reacts violently with water. DMF is a potent solvent and hepatotoxin. Perform all operations in a fume hood.
Materials
  • Indole (Reagent Grade, >99%)

  • Phosphoryl Chloride (POCl

    
    , Freshly distilled if yellow)[1]
    
  • N,N-Dimethylformamide (DMF, Anhydrous)[6]

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ice/Water bath

Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent[4]
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvent Charge: Add anhydrous DMF (1.5 equivalents relative to indole volume, typically 5-10 mL per gram of indole) to the flask.

  • Cooling: Submerge the flask in an ice/salt bath and cool to 0°C.

  • Activation: Charge POCl

    
     (1.1 eq) into the addition funnel. Add dropwise to the DMF over 30 minutes.[1]
    
    • Observation: The solution will turn pale yellow/orange. A white precipitate (the salt) may form.

    • Control: Maintain internal temperature < 5°C. Do not rush this step.

Phase 2: Formylation
  • Substrate Addition: Dissolve Indole (1.0 eq) in a minimum volume of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to 35°C. Stir for 1–2 hours.

    • Checkpoint: The mixture will become a viscous yellow/orange paste. TLC (30% EtOAc/Hexane) should show consumption of indole (R

      
       ~0.6) and a new baseline spot (iminium salt).
      
Phase 3: Hydrolysis and Isolation
  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The solution will turn clear cherry-red (solubilized iminium salt).

  • Neutralization: Slowly add 5M NaOH (or saturated NaOAc) while monitoring pH.

    • Target: Adjust pH to 9–10.

    • Observation: The red color will fade, and a white/off-white solid (Indole-3-carbaldehyde) will precipitate immediately.

  • Filtration: Collect the solid via vacuum filtration. Wash the cake copiously with water (3x) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight.

    • Expected Yield: 90–97%.[7]

    • Melting Point: 196–197°C.[7]

Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Cool DMF to 0°C Step2 Add POCl3 Dropwise (Keep T < 5°C) Step1->Step2 Step3 Add Indole/DMF Solution Step2->Step3 Step4 Warm to 35°C Stir 1-2 hrs Step3->Step4 Step5 Quench on Ice (Red Solution) Step4->Step5 Step6 Basify (NaOH) to pH 10 (Precipitation) Step5->Step6 Step7 Filter & Wash Step6->Step7

Figure 2: Operational workflow for the synthesis of Indole-3-carbaldehyde.

Troubleshooting & Optimization

This protocol is designed to be self-validating. Use the following guide to diagnose deviations.

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Incomplete HydrolysisEnsure the final pH is >9. The intermediate salt is water-soluble; the product is not.
Dark/Tarred Product Thermal RunawayPOCl

added too fast or reaction temp exceeded 40°C. Keep T < 5°C during addition.
Product is Red/Pink Acidic ImpuritiesThe red color indicates the protonated iminium species remains. Wash the filter cake with bicarbonate solution.[8]
Starting Material Remains Wet ReagentsWater in DMF destroyed the Vilsmeier reagent. Use anhydrous DMF and distill POCl

.

References

  • Vilsmeier, A.; Haack, A. (1927).[9][10] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide". Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[10] [Link]

  • James, P. N.; Snyder, H. R. (1959).[7] "Indole-3-aldehyde".[1][6][8][11] Organic Syntheses, 39, 30. [Link]

  • Jones, G.; Stanforth, S. P. (2000). "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles". Organic Reactions. [Link][2][3][6][8][9][11][12][13]

  • Yang, J. et al. (2024). "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". Organic Syntheses, 101, 21-33.[11] [Link]

Sources

Reimer-Tiemann formylation of indole to yield 1H-indole-3-carbaldehyde

[1][2][3][4][5][6]

Executive Summary

The synthesis of 1H-indole-3-carbaldehyde (Indole-3-carboxaldehyde) is a pivotal transformation in medicinal chemistry, serving as a gateway to complex indole alkaloids and pharmaceutical scaffolds (e.g., antitubercular agents, NSAIDs).[1][2] While the Vilsmeier-Haack reaction is the modern standard for high-yield formylation, the Reimer-Tiemann reaction remains a fundamental, cost-effective method utilizing chloroform and aqueous alkali.

This application note provides a rigorous technical breakdown of the Reimer-Tiemann protocol applied to indole. Unlike simple phenols, indole substrates introduce a critical bifurcation in the reaction pathway: C3-formylation versus Ciamician-Dennstedt ring expansion .[1][2] This guide details the mechanistic causality, optimized protocols to maximize the aldehyde yield, and purification strategies to isolate the target from quinoline byproducts.[2]

Mechanistic Insight & Causality[3][4][7]

The Reimer-Tiemann reaction is fundamentally a carbene-mediated transformation.[1][2] Understanding the dual reactivity of the dichlorocarbene (


)2
The Electrophilic Species

The reaction initiates with the deprotonation of chloroform (


dichlorocarbene (

)
212
The Bifurcation Point: Formylation vs. Expansion

Indole is an electron-rich heterocycle.[3][1][2][4][5][6][7] The pyrrole ring is the site of highest electron density, specifically at C3 .[2]

  • Path A (Formylation): The carbene attacks the C3 position.[2] The resulting intermediate retains the 5-membered ring integrity.[2] Subsequent hydrolysis yields the target This compound .[1][2]

  • Path B (Ring Expansion): The carbene can add across the C2-C3 double bond to form a cyclopropane intermediate.[2] This unstable fused system undergoes ring opening and rearrangement (Ciamician-Dennstedt rearrangement) to yield 3-chloroquinoline .[1][2]

Pathway Visualization

The following diagram illustrates the competing pathways driven by the initial carbene attack.

ReimerTiemann_IndoleStartIndole + CHCl3 + KOHCarbeneDichlorocarbene (:CCl2)GenerationStart->CarbeneDeprotonation/EliminationAttackElectrophilic Attackat Indole C3Carbene->AttackInter_ADichloromethylIntermediateAttack->Inter_ASubstitution PathInter_BCyclopropaneFused IntermediateAttack->Inter_BCyclopropanation PathHydrolysisBasic HydrolysisInter_A->HydrolysisProductThis compound(Target)Hydrolysis->ProductRearrangeRing Expansion(Ciamician-Dennstedt)Inter_B->RearrangeSideProduct3-Chloroquinoline(Major Impurity)Rearrange->SideProduct

Figure 1: Mechanistic bifurcation in the Reimer-Tiemann reaction of indole.[1][2] Path A yields the target aldehyde, while Path B leads to the quinoline byproduct.[2]

Experimental Protocol

This protocol is optimized to balance reaction rate with thermal control to mitigate excessive ring expansion, which is favored at higher energy states.[1][2]

Reagents & Materials
ReagentRoleEquiv.Notes
Indole Substrate1.0High purity (>98%) recommended.[1][2]
Chloroform (

)
Reagent / Solvent3.0 - 5.0Excess required due to volatility and hydrolysis.[1][2]
Potassium Hydroxide (KOH) Base3.0 - 4.0Use as 30-40% aqueous solution.[1][2]
Ethanol (95%) Co-solvent-Improves solubility of indole in the aqueous phase.[1][2]
Sodium Bisulfite (

)
Purification-For aldehyde-bisulfite adduct formation (optional).[1][2]
Step-by-Step Methodology

Safety Precaution: Chloroform is a suspected carcinogen and volatile.[1][2] Perform all steps in a functioning fume hood. The reaction is exothermic; monitor temperature closely to prevent thermal runaway.[2][5]

Phase 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Indole (5.0 g, 42.7 mmol) in Ethanol (20 mL) .

  • Base Addition: Add a solution of KOH (7.2 g dissolved in 15 mL water) to the flask. The mixture may darken slightly.[2]

  • Temperature Equilibration: Heat the mixture gently to 60–65°C using an oil bath. Ensure vigorous stirring to maximize the interface area between phases.[2]

Phase 2: Reagent Addition (Critical Step)[1][2]
  • Chloroform Addition: Add Chloroform (10 mL, ~124 mmol) dropwise through the top of the condenser or via an addition funnel over a period of 30–45 minutes .

    • Why: Rapid addition can cause violent boiling and favors the formation of intractable tars/polymers.[2]

  • Reflux: Once addition is complete, raise the temperature to maintain a gentle reflux (~70–75°C ) for 3 to 4 hours . The solution will turn deep red/orange.[1][2]

Phase 3: Workup[1][2]
  • Solvent Removal: Distill off the excess chloroform and ethanol under reduced pressure (rotary evaporator).

  • Precipitation: Dilute the residue with Water (50 mL) . The crude product may precipitate as a solid or oil.[2]

  • Neutralization: Carefully acidify the mixture with dilute HCl (1M) to pH ~4–5. This ensures the aldehyde is protonated and precipitates fully.[2]

  • Filtration/Extraction:

    • If solid:[1][2][8] Filter the precipitate and wash with cold water.[1][2]

    • If oil:[1][2][8] Extract with Ethyl Acetate (3 x 50 mL) .[1][2] Wash combined organics with brine, dry over

      
      , and concentrate.[1][2]
      
Phase 4: Purification (Removing the Quinoline)[2]
  • Recrystallization: The crude solid is often contaminated with unreacted indole and 3-chloroquinoline.[1][2] Recrystallize from hot water or ethanol/water (1:1) .[1][2] Indole-3-carbaldehyde crystallizes as pale yellow needles (mp 194–197°C).[1][2]

  • Bisulfite Method (High Purity): Dissolve crude in ethanol, add saturated aqueous

    
    .[1][2] Filter the bisulfite adduct precipitate, wash with ether (removes indole/quinoline), and regenerate aldehyde with dilute acid/base.[1][2]
    

Critical Analysis & Troubleshooting

Yield Expectations vs. Reality
  • Typical Yield: 30–40%.[1][2]

  • Limiting Factor: The formation of 3-chloroquinoline (approx. 10-15%) and polymerization of indole under basic conditions limits the yield.[2]

  • Expert Insight: If yields are critically low (<10%), the stirring rate is likely insufficient.[2] The reaction occurs at the interface of the organic (chloroform) and aqueous (KOH) phases.[2][5][6] Phase Transfer Catalysts (e.g., TEBA or CTAB at 1-2 mol%) can be added to improve carbene transfer and boost yields by 10-15% [1].[1][2]

Comparison: Reimer-Tiemann vs. Vilsmeier-Haack

While Reimer-Tiemann is cost-effective, Vilsmeier-Haack (

  • Selectivity: Vilsmeier-Haack is exclusively C3-selective with no ring expansion.[1][2]

  • Yield: Vilsmeier-Haack typically yields 80-90%.[1][2]

  • Use Case: Use Reimer-Tiemann when reagents must be cheap and accessible, or if the 3-chloroquinoline byproduct is actually a desired scaffold for separate isolation [2].[1]

References

  • Wynberg, H. (1960).[1][2] "The Reimer-Tiemann Reaction."[3][1][2][9][4][5][6][10][11][12] Chemical Reviews, 60(2), 169–184.[1][2] Link[1][2]

  • Rees, C. W., & Smithen, C. E. (1964).[1][2] "The mechanism of the reaction of indoles with carbenes." Advances in Heterocyclic Chemistry, 3, 57-78.[1][2] Link

  • Robinson, B. (1963).[1][2] "The Ciamician-Dennstedt rearrangement."[1][2][7][13] Chemical Reviews, 63(4), 373–401.[1][2] Link[1][2]

  • Organic Syntheses. (1959).[1][2] "Indole-3-carboxaldehyde."[1][2][4][11] Organic Syntheses, Coll.[1][2] Vol. 4, p.539.[1][2] Link[1][2]

Advanced Synthetic Protocols for 1H-Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Guide Subject: Alternative Synthetic Routes to 1H-Indole-3-Carbaldehyde (CAS: 487-89-8) Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary

This compound is a privileged scaffold in medicinal chemistry, serving as a precursor for diverse alkaloids, pharmaceuticals (e.g., indolyl-chalcones), and agrochemicals. While the Vilsmeier-Haack formylation remains the industrial benchmark, its reliance on stoichiometric phosphorus oxychloride (


) and generation of large volumes of acidic phosphorus waste necessitates the exploration of alternative routes.

This guide details three distinct synthetic methodologies: the classical Vilsmeier-Haack (optimized for purity), a Green Mechanochemical Duff Reaction (solvent-free), and the Oxidative Transformation of Skatole (3-methylindole). Each protocol is analyzed for atom economy, scalability, and mechanistic distinctiveness.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Vilsmeier-HaackRoute B: Mechanochemical DuffRoute C: Skatole OxidationRoute D: Grignard Formylation
Reagents

, DMF
HMTA, Silica-H

SO

DDQ, THF/H

O
EtMgBr, DMF/Ethyl Formate
Conditions 0°C to 90°C, Solution PhaseAmbient, Ball Milling (Solid Phase)Room Temp, Solution Phase0°C to Reflux, Inert Atm.
Yield High (80-95%)High (85-95%)Moderate (50-70%)Variable (Often <60%)
Atom Economy Low (Phosphorus waste)High (Solvent-free)ModerateLow (Mg salts)
Key Advantage Reliability, Scale-up historyGreen, No volatile organic solventsUses 3-methylindole feedstockAvoids acidic conditions
Major Limitation Water-sensitive, Acidic wasteRequires milling equipmentCost of DDQ, purificationSide reactions (Bis-indoles)

Detailed Experimental Protocols

Protocol A: Classical Vilsmeier-Haack Formylation (The Benchmark)

This protocol is optimized for high purity and minimizes the formation of tars often seen with rapid addition of reagents.

Reagents:

  • Indole (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.1 - 1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (5.0 - 10.0 eq, solvent/reagent)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (aqueous quench)

Procedure:

  • Reagent Preparation: In a flame-dried 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge anhydrous DMF. Cool to 0–5°C using an ice/salt bath.

  • Active Species Formation: Add

    
     dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition of the chloroiminium ion (Vilsmeier reagent). Stir for an additional 30 minutes at 0°C.
    
  • Substrate Addition: Dissolve indole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5°C. The solution will typically turn yellow/orange.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C) for 1 hour. Subsequently, heat to 80–90°C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the indole spot (

    
    ) disappears.
    
  • Quench & Hydrolysis: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (exothermic). Neutralize and hydrolyze the iminium intermediate by adding 5M NaOH or saturated Sodium Acetate solution until pH ≈ 9-10.

  • Isolation: A precipitate will form.[1] Stir for 1 hour to ensure complete hydrolysis. Filter the solid, wash copiously with water (to remove phosphate salts), and dry. Recrystallize from ethanol if necessary.

Protocol B: Green Mechanochemical Duff Reaction

An innovative solvent-free approach utilizing high-speed ball milling. This method avoids volatile organic compounds (VOCs) and strong liquid acids.

Reagents:

  • Indole (1.0 mmol)

  • Hexamethylenetetramine (HMTA) (1.5 mmol)

  • Silica Gel (SiO

    
    ) (doped with 50% w/w H
    
    
    
    SO
    
    
    or similar solid acid catalyst)

Procedure:

  • Preparation of Solid Acid: Mix Silica gel (230-400 mesh) with concentrated H

    
    SO
    
    
    
    (0.1 eq relative to indole) until a free-flowing powder is obtained.
  • Milling: Charge the Indole, HMTA, and Acidic Silica into a stainless steel or zirconium oxide jar (e.g., 10-25 mL volume) containing 1-2 grinding balls (10mm diameter).

  • Reaction: Set the ball mill (e.g., Retsch MM400) to a frequency of 25–30 Hz. Mill for 20–60 minutes. Note: Pause every 15 minutes to prevent excessive heat buildup.

  • Workup: Extract the solid mixture with Ethyl Acetate (EtOAc). The silica remains solid.[2] Filter the suspension.

  • Hydrolysis: The filtrate contains the imine/aminal intermediate. Add 1M HCl (aqueous) and stir vigorously for 30 minutes to liberate the aldehyde.

  • Purification: Separate the organic layer, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol C: Benzylic Oxidation of 3-Methylindole (Skatole)

Useful when 3-methylindole is the available feedstock. This route utilizes DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as a hydride acceptor.[3]

Reagents:

  • 3-Methylindole (Skatole) (1.0 eq)

  • DDQ (2.0 - 2.2 eq)

  • Solvent: THF/Water (9:1 ratio)

Procedure:

  • Setup: Dissolve 3-methylindole in THF/Water (9:1). Water is essential as the oxygen source for the aldehyde.

  • Addition: Add DDQ portion-wise at room temperature. The solution will turn deep red/brown due to the formation of the charge-transfer complex and DDQ-hydroquinone (DDHQ).

  • Reaction: Stir at room temperature for 1–2 hours. The reaction proceeds via a quinone methide-like intermediate or benzylic carbocation.

  • Workup: Filter the reaction mixture to remove the precipitated DDHQ (reduced byproduct).

  • Extraction: Concentrate the filtrate to remove THF. Extract the aqueous residue with Dichloromethane (DCM).

  • Purification: Wash with saturated NaHCO

    
     to remove residual acidic species. Purify via column chromatography (Silica, DCM/MeOH) as traces of unreacted DDQ can be difficult to remove.
    

Mechanistic Visualization

Figure 1: Vilsmeier-Haack Reaction Pathway

The standard pathway involves the formation of the electrophilic chloroiminium species, followed by nucleophilic attack from the indole C3 position.

VilsmeierHaack DMF DMF Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier + POCl3 - PO2Cl2- POCl3 POCl3 POCl3->Vilsmeier Inter1 Iminium Intermediate Vilsmeier->Inter1 Indole Indole Indole->Inter1 + Vilsmeier Reagent Electrophilic Subst. Product This compound Inter1->Product Hydrolysis - Me2NH Hydrolysis Hydrolysis (NaOH/H2O) Hydrolysis->Product

Caption: The Vilsmeier-Haack pathway involves the in-situ generation of a chloroiminium electrophile, followed by C3-attack and hydrolysis.

Figure 2: DDQ Oxidation Mechanism (Skatole Route)

This mechanism highlights the hydride transfer process unique to quinone oxidants.

DDQ_Oxidation Skatole 3-Methylindole Complex Charge Transfer Complex Skatole->Complex + DDQ DDQ DDQ (Oxidant) DDQ->Complex Cation Benzylic Carbocation (Indolenine-like) Complex->Cation Hydride Transfer (- DDHQ) Alcohol Indole-3-methanol (Intermediate) Cation->Alcohol + H2O Water H2O (Nucleophile) Water->Alcohol Product This compound Alcohol->Product + DDQ (2nd eq) Oxidation

Caption: DDQ oxidation proceeds via hydride abstraction to form a cation, water trapping, and subsequent oxidation to the aldehyde.[4]

Troubleshooting & Critical Parameters

Temperature Control (Vilsmeier-Haack)
  • Issue: Formation of dark tars or low yield.

  • Cause: The Vilsmeier reagent is thermally unstable above 10°C during formation.

  • Solution: Strictly maintain 0–5°C during

    
     addition. Only heat after the indole has been added and the initial exotherm has subsided.
    
Moisture Sensitivity
  • Issue: Low conversion in Grignard or Vilsmeier reactions.

  • Cause:

    
     and Grignard reagents are rapidly hydrolyzed by atmospheric moisture.
    
  • Solution: Use freshly distilled

    
     (if the liquid is dark/cloudy) and anhydrous DMF. Flame-dry glassware for Protocol D (Grignard).[1]
    
Workup Emulsions (Duff Reaction)
  • Issue: Difficulty separating organic/aqueous layers in the Duff reaction workup.

  • Cause: Presence of silica fines and amphoteric intermediates.

  • Solution: Filter the reaction mixture through a Celite pad before adding water/acid. This removes the silica matrix and prevents emulsion stabilization.

References

  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[1][5][6][7][8] Organic Syntheses, 39, 30. [Link]

  • Chakrabarty, M., et al. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes.[2][9][10] The Journal of Organic Chemistry, 88(15). [Link]

  • Zhang, X., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review.[11] RSC Advances, 11, 29029-29052. [Link]

  • Smith, G. F. (1954). The preparation of indole-3-aldehyde and its derivatives.[1][5][7] Journal of the Chemical Society, 3842-3846. [Link]

Sources

Application Note: Catalytic Formylation Strategies for 1H-Indole-3-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-indole-3-carbaldehyde (Indole-3-carboxaldehyde) is a privileged scaffold in medicinal chemistry, serving as a precursor for diverse alkaloids and pharmaceuticals, including anti-cancer agents (e.g., Panobinostat analogues) and anti-inflammatory drugs.[1]

Historically, the Vilsmeier-Haack reaction has been the industrial benchmark.[1] However, its reliance on stoichiometric phosphorus oxychloride (POCl


) and the generation of substantial phosphorus waste renders it suboptimal for modern "Green Chemistry" initiatives and high-throughput screening (HTS) libraries.[1]

This Application Note details two advanced catalytic protocols that offer superior atom economy and safety profiles compared to traditional methods:

  • Photoredox Catalysis: A metal-free, visible-light-mediated protocol using Rose Bengal.[1][2][3]

  • Iron-Catalyzed Aerobic Oxidation: A scalable, cost-effective method using FeCl

    
     and formaldehyde.[1][4]
    

Mechanistic Principles & Regioselectivity

The Regioselectivity Challenge

Indole is an electron-rich heterocycle.[1][5] Electrophilic aromatic substitution typically favors the C3 position due to the stability of the intermediate cation (maintaining benzene ring aromaticity).[1] However, N1-formylation is a competing pathway, particularly under basic conditions or with hard electrophiles.[1]

Mechanistic Divergence[1]
  • Classical (Vilsmeier-Haack): Relies on the in situ generation of a highly reactive chloroiminium ion (Vilsmeier reagent).[1] It is purely electrophilic.[1]

  • Photocatalytic (Rose Bengal): Operates via a Single Electron Transfer (SET) mechanism.[1] The photocatalyst excites oxygen or the amine source (TMEDA), generating a radical species that undergoes oxidative C-N bond cleavage to supply the formyl group.

IndoleMechanism Indole Indole Substrate C3_Inter C3-Intermediate (Favored) Indole->C3_Inter Soft Electrophiles (Vilsmeier/Radical) N1_Inter N1-Intermediate (Competitor) Indole->N1_Inter Hard Electrophiles (Base/Acylation) Product This compound C3_Inter->Product Re-aromatization N1_Inter->Product Thermodynamics (Rearrangement)

Figure 1: Regioselectivity pathways.[1] C3-formylation is kinetically favored due to the preservation of the benzenoid system in the transition state.

Experimental Protocols

Protocol A: Visible-Light Mediated Aerobic Formylation (Metal-Free)

Best for: Small-scale library synthesis, late-stage functionalization, and metal-sensitive substrates.[1] Concept: Uses Rose Bengal as an organophotocatalyst and TMEDA (N,N,N',N'-tetramethylethylenediamine) as the carbon source (C1 synthon).

Materials
  • Substrate: Indole derivative (0.5 mmol)

  • Catalyst: Rose Bengal (2 mol%)[1]

  • C1 Source: TMEDA (2.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN) / Water (10:1 ratio)[1]

  • Oxidant: Ambient Air (Open flask)

  • Light Source: 18W White LED or Green LED (

    
     nm)[1]
    
Step-by-Step Methodology
  • Setup: In a 10 mL Pyrex tube equipped with a magnetic stir bar, charge Indole (0.5 mmol) and Rose Bengal (10 mg, ~0.01 mmol).

  • Solvent Addition: Add 2 mL of MeCN and 0.2 mL of deionized water.

  • Reagent Addition: Add TMEDA (150 µL, 1.0 mmol) via micropipette.

  • Irradiation: Place the tube approx. 3–5 cm away from the LED source. Stir vigorously open to the air (no septum).[1]

    • Note: The reaction requires oxygen; do not purge with nitrogen.[1]

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:3) or LC-MS.[1] Reaction typically completes in 12–18 hours.[1]

  • Work-up:

    • Dilute mixture with water (10 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash combined organics with Brine.[1][6]

    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    ).
    

Mechanism of Action (Rose Bengal Cycle):

RB_Cycle RB_Ground Rose Bengal (Ground State) RB_Excited RB* (Excited) RB_Ground->RB_Excited hv (Visible Light) SET SET Process RB_Excited->SET + O2 / TMEDA TMEDA TMEDA Iminium Iminium Intermediate (C1 Source) TMEDA->Iminium Oxidation (-2e) SET->RB_Ground Regeneration Product 3-Formyl Indole Iminium->Product + Indole Indole Indole

Figure 2: Photocatalytic cycle.[1] TMEDA undergoes single-electron oxidation to form an iminium species, which acts as the electrophile.

Protocol B: Iron-Catalyzed Aerobic Formylation (Scalable)

Best for: Gram-scale synthesis, cost-sensitive projects.[1] Concept: Uses FeCl


 to catalyze the oxidative coupling of indole with formaldehyde.[1][4]
Materials
  • Substrate: Indole (5.0 mmol)

  • Catalyst: FeCl

    
     (anhydrous) (10 mol%)[1]
    
  • C1 Source: Formaldehyde (37% aq.[1] solution, 3.0 equiv)

  • Additive: Aqueous Ammonia (25%, 3.0 equiv)

  • Solvent: DMF (Dimethylformamide) - Note: DMF is solvent only here, not reagent.[1]

  • Temp: 100 °C

Step-by-Step Methodology
  • Charge: To a 50 mL round-bottom flask, add Indole (585 mg, 5 mmol) and FeCl

    
     (81 mg, 0.5 mmol).
    
  • Solvent: Add DMF (10 mL).

  • Reagents: Add Aqueous Ammonia (1.1 mL) and Formaldehyde solution (1.2 mL).

  • Reaction: Attach a reflux condenser (open to air at the top) and heat to 100 °C in an oil bath.

  • Duration: Stir for 4–6 hours.

  • Quench: Cool to room temperature. Pour into ice-cold water (50 mL).

  • Isolation: The product often precipitates as a solid.[1] Filter, wash with water, and dry.[1][6] If oil forms, extract with DCM.[1]

Protocol C: Classical Vilsmeier-Haack (Benchmark Control)

Best for: Validating new methods, robust synthesis of simple substrates.[1]

  • Preparation: Cool anhydrous DMF (3.0 equiv) to 0 °C under N

    
    .
    
  • Activation: Dropwise add POCl

    
     (1.1 equiv).[1] Stir 30 min to form the Vilsmeier salt (white precipitate may form).[1]
    
  • Addition: Add Indole (1.0 equiv) dissolved in DMF dropwise.

  • Heating: Warm to RT, then heat to 80 °C for 2 hours.

  • Hydrolysis (Critical): Pour into crushed ice/sodium acetate solution. The aldehyde forms only after hydrolysis.[1]

Performance Comparison & Data

MetricVilsmeier-Haack (Classic)Rose Bengal / TMEDA (Protocol A)FeCl

/ Formaldehyde (Protocol B)[1]
Yield (Avg) 85–95%75–88%80–92%
Atom Economy Low (POCl

waste)
High (Catalytic)Moderate
Toxicity High (Corrosive/Toxic)Low (Metal-free)Low (Fe is non-toxic)
Energy Heat (80–100 °C)Ambient Temp (Light)Heat (100 °C)
Scalability Good (Exothermic control needed)Limited (Light penetration)Excellent
Scope Sensitive to acid-labile groupsTolerates many functional groupsRobust

Troubleshooting & Optimization

Light Source Penetration (Protocol A)
  • Issue: Low yield on scales >500 mg.[1]

  • Root Cause: Beer-Lambert law; the dye absorbs light at the surface, leaving the center dark.

  • Solution: Use a flow reactor (microfluidic) or increase surface area (flat vessels).[1]

Catalyst Poisoning (Protocol B)
  • Issue: Reaction stalls.

  • Root Cause: Iron can coordinate strongly with basic nitrogens if the substrate has pyridine-like motifs.[1]

  • Solution: Increase catalyst loading to 20 mol% or switch to Protocol C.

N-Formylation Side Products[1]
  • Observation: Appearance of N-CHO peak in NMR (~8.5 ppm, broad).[1]

  • Cause: Using NaH or strong bases.[1]

  • Fix: Ensure neutral conditions. For Protocol C, ensure hydrolysis is rigorous (pH 8–9).[1]

References

  • Vilsmeier-Haack Benchmark: James, P. N.; Snyder, H. R.[1] Indole-3-aldehyde.[1][7][8] Org.[1][2][6][9] Synth.1959 , 39, 30. Link

  • Rose Bengal Photocatalysis: Ye, J.-H.; Zhu, M.; Cheng, Y.; Zhu, C. Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catal.[1]2016 , 6, 7283–7287.[1] Link[1]

  • Eosin Y Variant: Zhao, Y.; Li, H.; Yin, S.; Wu, Y.; Ni, G. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Synlett2022 , 33, 659–663.[1][10] Link

  • Iron-Catalyzed Protocol: Wang, Q.-D.; Zhou, B.; Yang, J.-M.; Fang, D.; Ren, J.; Zeng, B.-B. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett2017 , 28, 2670–2674.[1][4] Link

  • Catalytic Vilsmeier (P-Cycle): Xue, J.; Zhang, Y.; Zhong, B.; Yang, J.-D. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[1][2][6][9] Synth.2024 , 101, 21-33.[1][9][11] Link

Sources

Application Note: Green Synthesis Architectures for 1H-Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formylation of indole at the C3 position to yield 1H-indole-3-carbaldehyde is a pivotal transformation in the synthesis of pharmaceuticals, including anti-cancer agents (e.g., Panobinostat analogues) and agrochemicals. Historically, the Vilsmeier-Haack reaction (POCl₃/DMF) has been the industry standard. However, this method suffers from poor atom economy, the generation of large volumes of acidic phosphorus waste, and the use of moisture-sensitive, toxic POCl₃.

This Application Note details three validated Green Chemistry protocols that circumvent these limitations. We prioritize methods that utilize visible-light photoredox catalysis (metal-free), solid-state reagents (Cyanuric Chloride), and microwave acceleration . These protocols are designed to enhance safety, improve atom economy, and reduce E-factors without compromising yield.

Mechanistic Architecture & Selection Logic

The selection of a synthesis route depends on the scale and available equipment. We present a decision matrix based on three distinct mechanistic approaches:

  • Photo-Redox Aerobic Formylation: Utilizes Rose Bengal (organic dye) and TMEDA (C1 source) under visible light. Best for medicinal chemistry libraries and high-value intermediates where metal contamination is a critical failure mode.

  • Modified Vilsmeier (TCT-Mediated): Replaces liquid POCl₃ with solid Cyanuric Chloride (TCT) . Best for gram-to-kilogram scale-up where traditional Vilsmeier selectivity is required but safety/waste handling must be improved.

  • Microwave-Assisted Synthesis: Accelerates the reaction kinetics of the TCT or HMTA routes. Best for rapid high-throughput screening (HTS).

Comparative Pathway Diagram

The following diagram illustrates the mechanistic divergence between the classical and green pathways.

IndoleFormylation Indole Indole Substrate POCl3 Classical: POCl3/DMF (Toxic, High Waste) Indole->POCl3 TCT Method A: TCT/DMF (Solid Reagent, Safer) Indole->TCT Photo Method B: Rose Bengal/TMEDA (Visible Light, Air Oxidant) Indole->Photo Intermediate_VH Vilsmeier Salt (Electrophilic Attack) POCl3->Intermediate_VH TCT->Intermediate_VH Intermediate_Rad Iminium Radical (TMEDA Derived) Photo->Intermediate_Rad Product This compound Intermediate_VH->Product Hydrolysis Intermediate_Rad->Product Oxidative Cleavage

Figure 1: Mechanistic divergence of indole formylation strategies. Green pathways (solid lines) avoid volatile phosphorus waste.

Protocol A: Visible-Light Mediated Aerobic Formylation

Target Application: Metal-free synthesis, late-stage functionalization. Green Principle: Use of renewable energy (light), aerobic oxidation, and metal-free catalysis.[1]

Mechanism

This protocol utilizes Rose Bengal (RB) as a photosensitizer. Upon irradiation with blue/green LEDs, excited RB* activates molecular oxygen to singlet oxygen (


) or undergoes Single Electron Transfer (SET). TMEDA  serves as the "sacrificial" reagent, acting as the carbon source (C1 synthon). The TMEDA is oxidized to an iminium intermediate which undergoes nucleophilic attack by the indole.
Experimental Protocol

Reagents:

  • Substrate: Indole (1.0 mmol)

  • C1 Source: TMEDA (N,N,N',N'-Tetramethylethylenediamine) (2.0 equiv)

  • Catalyst: Rose Bengal (2 mol%)

  • Solvent: Acetonitrile:Water (9:1 v/v)

  • Oxidant: Ambient Air (Open flask)

Workflow:

  • Setup: In a 25 mL Pyrex tube equipped with a magnetic stir bar, charge Indole (117 mg, 1 mmol), Rose Bengal (20 mg, 0.02 mmol), and TMEDA (300 µL, 2 mmol).

  • Solvation: Add 5 mL of MeCN/H₂O (9:1). Ensure the dye is fully dissolved.

  • Irradiation: Place the tube approx. 3-5 cm away from a Blue LED (450-460 nm, ~30W) or Green LED source.

  • Reaction: Stir vigorously at room temperature (25°C) open to the air (or with an O₂ balloon for faster kinetics) for 12–16 hours.

    • Critical Process Parameter (CPP): Light penetration depth. Do not scale above 100 mL without using a flow reactor or immersion lamp.

  • Workup: Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 4:1).

Validation Data:

  • Yield: 82–88% (isolated).

  • Selectivity: >99% C3 vs N1/C2.

Protocol B: TCT-Mediated Solid-State Vilsmeier

Target Application: Scalable synthesis (Gram to Kg), robust replacement for POCl₃. Green Principle: Replacement of hazardous liquid reagents with stable solids; reduced violent exotherms.

Mechanism

2,4,6-Trichloro-1,3,5-triazine (TCT/Cyanuric Chloride) reacts with DMF to generate the Vilsmeier-Haack adduct (chloromethylene-dimethylammonium chloride) in situ. TCT is a stable solid, inexpensive, and the byproduct (cyanuric acid) is water-insoluble and easily filtered, simplifying downstream processing.

Experimental Protocol

Reagents:

  • Substrate: Indole (10 mmol)

  • Reagent: TCT (Cyanuric Chloride) (10 mmol, 1.0 equiv)

  • Solvent/Reagent: DMF (Dry, 5.0 equiv) - Note: DMF acts as reactant and solvent.

  • Auxiliary Solvent: CH₂Cl₂ or Acetone (optional, for viscosity control).

Workflow:

  • Adduct Formation: In a dry flask under N₂, dissolve TCT (1.84 g, 10 mmol) in DMF (5 mL) at 25°C. Stir for 10–15 mins. A white precipitate (Vilsmeier adduct) may form.

  • Addition: Add Indole (1.17 g, 10 mmol) dissolved in minimal DMF (2 mL) dropwise to the TCT mixture.

    • Safety Note: Unlike POCl₃, this addition is less exothermic, but cooling to 0°C is still Good Laboratory Practice (GLP).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Quenching: Pour the reaction mixture onto crushed ice (50 g) containing NaOH (10% aq) to adjust pH to ~9–10.

  • Isolation:

    • The byproduct Cyanuric Acid precipitates as a white solid. Filter this off (can be repurposed).

    • The filtrate contains the product.[2] Extract with EtOAc or CH₂Cl₂.

  • Crystallization: Evaporate solvent. Recrystallize from Ethanol/Water.

Validation Data:

  • Yield: 90–95%.

  • Purity: High (often requires no chromatography).

Comparative Data Analysis

The following table contrasts the Green methods against the classical route.

ParameterClassical (POCl₃)Method A (Photo-Redox)Method B (TCT/DMF)
Reagent Toxicity High (Corrosive, Toxic)Low (Organic Dye, Amine)Moderate (Solid, Irritant)
Energy Input Thermal (Heat/Reflux)Photonic (LED, Ambient Temp)Ambient Temp
Atom Economy Poor (P-waste)Moderate (TMEDA loss)Good (TCT recyclable)
Scalability High (Industrial standard)Low (Photon flux limited)High (Batch/Flow)
Yield 85-95%80-88%90-96%
E-Factor High (>20)Low (<10)Moderate (~15)

Quality Control & Validation

To ensure the integrity of the synthesized this compound, the following analytical markers must be verified.

1H NMR (DMSO-d6, 400 MHz)
  • Aldehyde Proton (-CHO): Singlet at 9.90 – 10.0 ppm . This is the diagnostic peak.

  • Indole N-H: Broad singlet at 12.0 – 12.2 ppm .

  • C2 Proton: Doublet/Singlet at 8.2 – 8.3 ppm (Deshielded by carbonyl).

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm and 280 nm.

  • Retention Time: Indole-3-CHO elutes earlier than unsubstituted indole due to the polarity of the formyl group.

References

  • Visible-Light Mediated Formylation (Rose Bengal/TMEDA): Ni, G., et al. (2022). "Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst." Synlett, 33, 659-663.[1]

  • Aerobic Formylation Mechanism: Li, H., et al. (2019). "Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction." ACS Catalysis, 9(1), 345-351.

  • TCT-Mediated Vilsmeier Protocol: Blau, G. E., et al. (2006). "A mild and efficient synthesis of indole-3-carboxaldehydes."[1][3][4] Tetrahedron Letters, 47(14), 2431-2434.

  • Microwave-Assisted Synthesis: Sridharan, V., et al. (2006). "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Synlett, 2006(1), 91-95.

  • General Review on Indole Formylation: El-Sawy, E. R., et al. (2017).[3] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry, 60(5).[3]

Sources

synthesis of indole alkaloids from 1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1H-Indole-3-Carbaldehyde Subject: A Modular Approach to the Synthesis of Tryptamines, Bis(indolyl)methanes, and


-Carbolines.
Date:  October 26, 2023
Doc ID:  AN-IND-03-SYN[1]

Abstract

This compound (I3A) acts as a critical "C3-Formyl Pivot" in the synthesis of complex indole alkaloids.[1] Its reactivity is defined by the electrophilic nature of the exocyclic carbonyl, which allows for rapid carbon chain extension (Henry Reaction), electrophilic substitution (Bis-indole formation), and heterocyclization (Pictet-Spengler). This guide provides three validated protocols for converting I3A into high-value alkaloid scaffolds, emphasizing modern, scalable, and "green" methodologies over traditional, hazardous routes.

The C3-Formyl Pivot: Reactivity Profile

The C3 position of the indole ring is inherently nucleophilic. However, the introduction of the formyl group at C3 in this compound inverts this reactivity, creating an electrophilic handle.[1] This duality allows I3A to serve as a versatile precursor for three distinct classes of alkaloids:

  • Tryptamines: Via nitroaldol condensation and reduction.[1]

  • Bis(indolyl)methanes (BIMs): Via acid-catalyzed condensation with electron-rich aromatics.[1]

  • 
    -Carbolines:  Via Pictet-Spengler condensation where I3A serves as the carbonyl component.[1]
    

ReactionLandscape cluster_0 Pathway A: Chain Extension cluster_1 Pathway B: Electrophilic Subst. cluster_2 Pathway C: Heterocyclization I3A This compound (C3-Formyl Pivot) Nitro 3-(2-nitrovinyl)indole I3A->Nitro Henry Rxn (Nitromethane) BIM Bis(indolyl)methanes (BIMs) I3A->BIM Condensation (+ Indole) BetaC 1-(Indol-3-yl)-β-carboline I3A->BetaC Pictet-Spengler (+ Tryptamine) Tryptamine Tryptamine (Indole Ethylamine) Nitro->Tryptamine Reduction (NaBH4/Ni)

Figure 1: The divergent synthetic pathways starting from this compound.[1]

Protocol A: Synthesis of Tryptamine Precursors (The Henry Reaction)

Target: 3-(2-nitrovinyl)indole and subsequent reduction to Tryptamine.[1][2] Significance: This route avoids the use of oxalyl chloride (Speeter-Anthony protocol) and provides a direct 2-carbon extension.[1]

Mechanism & Rationale

The Henry reaction (nitroaldol) is base-catalyzed.[1] We utilize ammonium acetate as a mild catalyst to prevent the polymerization of the indole starting material, which is common with strong bases like NaOH. For the reduction step, we replace the hazardous Lithium Aluminum Hydride (LiAlH4) with a NaBH4/Ni(OAc)2 system, which generates in situ nickel boride, a potent and safer reducing agent.

Step-by-Step Protocol

Step 1: Henry Condensation

  • Reagents: this compound (10 mmol), Nitromethane (excess, 10 mL), Ammonium Acetate (4 mmol).

  • Procedure:

    • Dissolve indole-3-carbaldehyde in nitromethane.[1][3]

    • Add ammonium acetate.[1]

    • Reflux at 100°C for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

    • Observation: The solution will turn deep yellow/orange as the conjugated nitroalkene forms.

  • Workup:

    • Cool to room temperature.[1] The product, 3-(2-nitrovinyl)indole, often precipitates as bright orange needles.[1]

    • Filter and wash with cold methanol.[1]

    • Yield: Typically 85-92%.[1]

Step 2: Nickel Boride Reduction

  • Reagents: 3-(2-nitrovinyl)indole (1 mmol), NaBH4 (5 mmol), Ni(OAc)2·4H2O (0.1 mmol), Methanol (10 mL).[1]

  • Procedure:

    • Dissolve the nitrovinyl indole in methanol.[1]

    • Add Ni(OAc)2[2]·4H2O (solution turns green).[1]

    • Slowly add NaBH4 portion-wise at 0°C (vigorous gas evolution; solution turns black due to Ni2B formation).[1]

    • Stir at room temperature for 30 minutes.

  • Workup:

    • Filter through a Celite pad to remove the black nickel boride precipitate.[1]

    • Acidify filtrate with HCl, wash with ether (removes neutrals), then basify aqueous layer with NaOH.[1]

    • Extract tryptamine into DCM.[1]

Data Summary:

Compound Appearance Melting Point Key IR Signal
3-(2-nitrovinyl)indole Orange Needles 170-172°C 1620 cm⁻¹ (C=C), 1320 cm⁻¹ (NO₂)

| Tryptamine | Off-white solid | 113-116°C | 3300 cm⁻¹ (NH₂), No NO₂ peak |[1]

Protocol B: Synthesis of Bis(indolyl)methanes (Green Chemistry)

Target: 3,3'-Bis(indolyl)methane derivatives. Significance: BIMs are potent anticancer scaffolds.[1][4] This protocol utilizes Salicylic Acid as a solid-state, recyclable organocatalyst, eliminating the need for toxic heavy metals or volatile organic solvents.

Mechanism

The reaction proceeds via an acid-catalyzed Friedel-Crafts alkylation.[1] The aldehyde is activated by the acid, attacked by the first indole C3 to form an aza-fulvene intermediate, which is then attacked by a second indole molecule.

BIM_Mechanism Step1 Activation: I3A + Salicylic Acid (Carbonyl Activation) Step2 Addition 1: Nucleophilic attack by Indole 1 -> Aza-fulvene Intermediate Step1->Step2 Step3 Addition 2: Michael-type addition by Indole 2 Step2->Step3 Final Product: Bis(indolyl)methane Step3->Final

Figure 2: Sequential electrophilic substitution mechanism for BIM synthesis.

Step-by-Step Protocol
  • Reagents: this compound (1.0 mmol), Indole (2.0 mmol), Salicylic Acid (0.15 mmol).[1]

  • Solvent: Water (5 mL) or Solvent-free (Grinding).

  • Procedure (Water Method):

    • Combine aldehyde, indole, and salicylic acid in water.

    • Sonicate or stir at 50°C for 20-60 minutes.

    • Observation: The mixture becomes turbid/solidifies as the BIM precipitates.

  • Workup:

    • Filter the solid product.[1]

    • Wash with water (to remove salicylic acid, which is water-soluble).[1]

    • Recrystallize from Ethanol/Water.[1]

  • Validation: The disappearance of the aldehyde proton signal (~9.9 ppm) in ¹H NMR confirms completion.

Protocol C: -Carboline Assembly (Pictet-Spengler)

Target: 1-(1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.[1] Significance: Here, I3A is used as the carbonyl component reacting with Tryptamine. This creates a "Bis-indole" structure linked by a piperidine ring, a scaffold found in Eudistomin marine alkaloids.[1]

Step-by-Step Protocol
  • Reagents: Tryptamine (1.0 mmol), this compound (1.0 mmol), Trifluoroacetic acid (TFA, 2-3 drops), DCM (dry).[1]

  • Procedure:

    • Dissolve Tryptamine and I3A in dry DCM under Nitrogen.[1]

    • Add TFA (catalyst).[1]

    • Stir at room temperature for 12 hours.

    • Note: If the imine (Schiff base) forms but does not cyclize, refluxing in Toluene with p-TsOH may be required for sterically hindered substrates.[1]

  • Workup:

    • Basify with sat.[1] NaHCO₃.

    • Extract with DCM.[1]

    • Purify via flash chromatography (MeOH/DCM).[1]

References

  • Henry Reaction & Reduction: Saetae, W., & Jaratjaroonphong, J. (2024).[1] Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal.[1] Link

  • Bis(indolyl)methanes (Green): Hojat Veisi et al. (2018).[1] Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres. ACS Omega.[1] Link[1]

  • Salicylic Acid Protocol: Naeimi, H., & Rashid, Z. (2019).[1] Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid.[1][4] Thai Journal of Science.[1] Link

  • Review of I3A Reactivity: El-Sawy, E. R., et al. (2017).[1] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Link

  • Beta-Carboline Synthesis: Kamal, A., et al. (2015).[1][5] Recent Advances in the Synthesis of β-Carboline Alkaloids. Marine Drugs.[1] Link

Sources

Application Note: Optimized Synthesis of Pharmacologically Active 3-Vinylindoles via Knoevenagel Condensation

[1]

Executive Summary

The Knoevenagel condensation of 1H-indole-3-carbaldehyde with active methylene compounds is a cornerstone reaction in the synthesis of Tyrphostins (Tyrosine Phosphorylation Inhibitors) and other bioactive indole-3-acrylonitriles.[1] These 3-vinylindole derivatives exhibit potent biological activities, including receptor tyrosine kinase (RTK) inhibition, antioxidant properties, and cytotoxicity against various cancer cell lines.

This guide moves beyond basic textbook procedures to provide an optimized, scalable, and mechanistic approach to this synthesis. We address the specific electronic challenges of the indole scaffold—namely, the reduced electrophilicity of the C3-formyl group—and provide three distinct protocols: a robust conventional method, a sustainable "green" aqueous method, and a high-throughput microwave-assisted protocol.

Scientific Significance & Pharmacological Context

Indole-3-carbaldehyde is not merely a starting material; it is a gateway to the "privileged" indole scaffold found in over 3,000 natural products.[1] The condensation products, specifically 3-indoleacrylonitriles , act as bio-isosteres of adenosine triphosphate (ATP) or substrate mimics.

  • Primary Application: Synthesis of Tyrphostins (e.g., AG-213), which competitively inhibit the ATP binding site of EGFR (Epidermal Growth Factor Receptor) and PDGF-R (Platelet-Derived Growth Factor Receptor).[1]

  • Secondary Application: Development of UV-protective agents and fluorescent probes due to the extended conjugation of the vinyl-indole system.[1]

Mechanistic Dynamics: The "Indole Deactivation" Challenge

To optimize this reaction, one must understand the electronic environment. Unlike benzaldehyde, this compound possesses a vinylogous amide character.[1] The lone pair on the indole nitrogen donates electron density into the ring system, significantly reducing the electrophilicity of the exocyclic carbonyl carbon.

The Solution: Iminium Activation While simple bases (NaOH) can drive the reaction, they are often sluggish with indoles. Secondary amines like piperidine are superior because they act as dual-mode catalysts:[1]

  • Base: Deprotonates the active methylene compound.

  • Nucleophile: Attacks the aldehyde to form a transient, highly electrophilic iminium ion intermediate, which is more susceptible to nucleophilic attack than the original aldehyde.

Visualization: Catalytic Cycle & Mechanism

The following diagram illustrates the piperidine-mediated pathway, highlighting the critical iminium activation step.

KnoevenagelMechanismIndoleAldThis compound(Low Electrophilicity)IminiumIminium Ion Intermediate(High Electrophilicity)IndoleAld->Iminium + Piperidine (-H2O)PiperidinePiperidine(Catalyst)ActiveMethActive Methylene(e.g., Malononitrile)Piperidine->ActiveMeth DeprotonationEnolateCarbanion/EnolateActiveMeth->EnolateCouplingC-C Bond Formation(Nucleophilic Attack)Iminium->CouplingEnolate->Coupling AttacksEliminationElimination ofPiperidine & H2OCoupling->EliminationElimination->Piperidine Catalyst RegeneratedProduct3-Vinylindole Product(Tyrphostin Analog)Elimination->Product

Figure 1: Piperidine-catalyzed mechanism highlighting the activation of the indole carbonyl via iminium ion formation.[1]

Experimental Protocols

Protocol A: Conventional High-Yield Synthesis (The "Gold Standard")

Best for: Large-scale synthesis, maximum yield, and difficult substrates.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Active Methylene Compound (e.g., Malononitrile, 1.1 equiv)

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Piperidine (0.1 equiv)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of this compound in 15 mL of absolute ethanol.

  • Addition: Add 5.5 mmol of the active methylene compound (e.g., malononitrile).

  • Catalysis: Add 2–3 drops (approx. 0.5 mmol) of piperidine.[1]

    • Note: The solution often turns yellow/orange immediately, indicating Schiff base/iminium formation.

  • Reaction: Stir at room temperature for 30 minutes. If precipitation is slow, heat to reflux for 1–2 hours.[1]

    • Monitoring: Check TLC (Mobile phase: 30% Ethyl Acetate in Hexane).[1] The aldehyde spot (Rf ~0.[1]4) should disappear.[1]

  • Workup: Cool the mixture in an ice bath. The product typically precipitates as a solid.[1]

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove the catalyst. Recrystallize from hot ethanol if necessary.

Protocol B: Green Chemistry Approach (Aqueous/PEG-400)

Best for: Environmental sustainability, avoiding volatile organic compounds (VOCs).[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Active Methylene Compound (1.0 equiv)[1][2]

  • Solvent: Water or PEG-400[1][3]

  • Catalyst: None (thermal) or L-Proline (10 mol%)[1]

Procedure:

  • Setup: Mix 1.0 mmol of indole aldehyde and 1.0 mmol of active methylene in 5 mL of water (or PEG-400 for better solubility).

  • Activation: Add 10 mol% L-Proline (optional, accelerates reaction).

  • Reaction: Heat the suspension at 80°C for 2–4 hours.

    • Mechanism:[2][4][5][6][7] Hydrophobic effects in water force the organic reactants together ("on-water" catalysis).[1]

  • Isolation: Cool to room temperature. The product will be a solid suspension.[1] Filter and wash copiously with water.[1][8]

    • Yield: Typically 85–90%, slightly lower than Protocol A but with higher atom economy.[1]

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid screening.[1]

Procedure:

  • Preparation: In a microwave-safe vial, mix 1.0 mmol indole aldehyde, 1.0 mmol active methylene, and 2 drops of piperidine. Add 0.5 mL ethanol (minimal solvent) to create a slurry.

  • Irradiation: Irradiate at 100 Watts (or set temp to 80°C) for 2–5 minutes.

  • Workup: Allow the vial to cool. Add 5 mL ice-cold ethanol, sonicate to break up the solid, and filter.

Critical Data & Substrate Scope

The choice of active methylene compound significantly affects reaction time and yield due to differences in pKa (acidity of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Active MethylenepKa (DMSO)ReactivityProduct ColorTypical Yield (Method A)
Malononitrile 11.1Very HighYellow/Orange92-98%
Ethyl Cyanoacetate 13.1HighPale Yellow85-92%
Barbituric Acid 4.0HighOrange/Red88-95%
Meldrum's Acid 4.9HighYellow90-95%
Diethyl Malonate 16.4LowColorless/Pale60-75%*

*Requires reflux and longer reaction times due to higher pKa and steric bulk.

Troubleshooting & Optimization Workflow

Common issues involve low yields with sterically hindered substrates or "oiling out" of the product.[1]

TroubleshootingStartIssue: Low Yield or No PrecipitateCheckTLCCheck TLC:Is Aldehyde Consumed?Start->CheckTLCYesConsumedYes: Aldehyde GoneCheckTLC->YesConsumedNoConsumedNo: Aldehyde RemainsCheckTLC->NoConsumedOilingOutProduct Oiled Out?Try scratching glass oradding seed crystal.YesConsumed->OilingOutSideReactionCheck for Bis-Addition(Mass Spec)YesConsumed->SideReactionCatalystCheckIncrease Catalyst Loador Switch to Piperidine/AcOHNoConsumed->CatalystCheckTempCheckIncrease Temp to Reflux(Overcome Activation Energy)NoConsumed->TempCheck

Figure 2: Decision tree for troubleshooting reaction failures.

Key Troubleshooting Tips:

  • Water Removal: For stubborn reactions (like Diethyl Malonate), the equilibrium must be shifted.[1] Use a Dean-Stark trap (toluene reflux) or add molecular sieves to remove the water byproduct.[1]

  • Acid-Base Catalysis: If piperidine fails, try a mixture of Piperidine and Acetic Acid (1:1).[1] This buffers the reaction and can assist in the dehydration step.[1]

  • N-Alkylation: If the indole Nitrogen (N1) is unsubstituted, highly basic conditions can theoretically lead to side reactions, though this is rare with weak bases like piperidine.[1]

References

  • Levitzki, A., et al. (1995).[1] Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[1][9] Journal of Medicinal Chemistry.[1]

  • Biradar, J. S., & Sasidhar, B. S. (2011).[1][10] Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry.[1]

  • Jain, S., et al. (2012).[1] Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity Study. Journal of the Chilean Chemical Society.[1]

  • Prajapati, D., et al. (2004).[1] Recent advances in the Knoevenagel condensation: A review. Chemical Reviews.[1] (Provides context on mechanism and green variants).

Application Note: Strategic Synthesis of 3-Vinylindoles via Wittig Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-vinylindoles is a pivotal transformation in medicinal chemistry, serving as a gateway to complex alkaloids, carbazoles, and pharmaceutical intermediates (e.g., antagonists for 5-HT receptors). While the Wittig reaction is the standard method for converting aldehydes to alkenes, 1H-indole-3-carbaldehyde presents unique challenges due to the acidic N-H proton (pKa ~16.[1]97) and the electronic deactivation of the C-3 carbonyl group by the nitrogen lone pair.

This Application Note provides two distinct, field-validated protocols:

  • Protocol A (High-Fidelity): Uses N-sulfonyl protection to activate the carbonyl and prevent proton quenching, ensuring maximum yield and reproducibility.[1]

  • Protocol B (Direct/Atom-Economy): Utilizes a "Double Deprotonation" strategy for unprotected indoles, suitable for rapid screening when protection steps are undesirable.[1]

Chemical Context & Mechanistic Challenges[2][3][4]

The "Indole Problem" in Wittig Chemistry

Successful olefination of indole-3-carbaldehyde requires overcoming two competing intrinsic properties:

  • N-H Acidity vs. Ylide Basicity: Phosphonium ylides are strong bases (pKa ~20–35).[1] If the indole nitrogen is unprotected, the ylide will rapidly deprotonate the N-H position, forming an inert phosphonium salt and an indole anion, quenching the reaction.

  • Carbonyl Deactivation: The indole nitrogen lone pair donates electron density into the ring, which can delocalize onto the C-3 carbonyl oxygen (vinylogous amide character).[1] This significantly reduces the electrophilicity of the aldehyde compared to standard benzaldehydes.

Strategic Decision Matrix

Use the following table to select the appropriate protocol for your campaign.

FeatureProtocol A: N-Protected (Recommended) Protocol B: Unprotected (Direct)
Scope Universal (Stabilized & Non-stabilized Ylides)Limited (Best for terminal alkenes or highly reactive ylides)
Reactivity High (EWG group activates CHO)Low (Electron-rich CHO requires forcing conditions)
Base Req. 1.0–1.1 equivalents>2.2 equivalents (Sacrificial base required)
Atom Economy Lower (Requires protection/deprotection)High (Single step)
Primary Risk Over-reaction (rare)Incomplete conversion; Ylide quenching

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between the "Quenching Pathway" (Unprotected) and the "Productive Pathway" (Protected/Dianion).

WittigIndole Start 1H-Indole-3-CHO Deprot N-H Deprotonation (Quenching) Start->Deprot Direct Reaction (1 eq. Ylide) Protect Protection (N-Ts/Boc) Start->Protect Protocol A Ylide Phosphonium Ylide (Ph3P=CH-R) Ylide->Deprot Acts as Base Betaine Betaine/Oxaphosphetane Intermediate Ylide->Betaine Acts as Nucleophile IndoleAnion Indolyl Anion (Inert to nucleophiles) Deprot->IndoleAnion Activated N-PG-Indole-3-CHO (Activated Electrophile) Protect->Activated Activated->Betaine + Ylide Product 3-Vinylindole Product Betaine->Product - Ph3P=O

Figure 1: Mechanistic bifurcation.[1] Direct reaction with 1 equivalent of ylide leads to deprotonation (Red path).[1] Protection (Blue path) activates the carbonyl and prevents quenching.

Protocol A: The "Activated" Route (N-Tosyl Protection)

Target: Synthesis of 3-vinylindoles with high yield and E/Z selectivity control. Rationale: The p-toluenesulfonyl (Tosyl) group is electron-withdrawing, which destabilizes the resonance from the nitrogen, making the C-3 aldehyde significantly more electrophilic.

Materials
  • Substrate: this compound[1][2][3]

  • Reagents: p-Toluenesulfonyl chloride (TsCl), Sodium Hydride (60% in oil), Methyltriphenylphosphonium bromide (MTPPB).[1]

  • Solvents: Anhydrous THF, DMF.[1]

Step 1: N-Protection (Activation)[1]
  • Suspend NaH (1.2 equiv, washed with hexane to remove oil) in anhydrous DMF (0.5 M concentration relative to indole) at 0°C under Argon.

  • Add this compound (1.0 equiv) portion-wise. Evolution of H₂ gas will be observed.[1] Stir for 30 min at 0°C.

  • Add TsCl (1.1 equiv) dropwise.[1]

  • Warm to room temperature (RT) and stir for 2–4 hours.

  • QC Check: TLC should show complete consumption of polar starting material and appearance of a less polar spot (N-Ts-Indole).

  • Workup: Pour into ice water, filter the precipitate, wash with water, and dry. Recrystallize from EtOH if necessary.

Step 2: Wittig Olefination[1]
  • Ylide Generation: In a flame-dried flask, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M).

  • Cool to 0°C (or -78°C if E/Z selectivity is critical with substituted ylides).

  • Add n-Butyllithium (1.15 equiv, 2.5 M in hexanes) or KOtBu (1.2 equiv, 1.0 M in THF) dropwise.[1] The solution will turn bright yellow (ylide formation).[1] Stir for 45–60 mins.

  • Coupling: Dissolve N-Ts-indole-3-carbaldehyde (from Step 1) in minimal anhydrous THF and add it via cannula to the ylide solution.

  • Stir at 0°C for 1 hour, then warm to RT.

    • Note: For sterically encumbered ylides, reflux may be required.[1]

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1][4] Wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 3: Deprotection (Optional)

If the free N-H indole is required:

  • Dissolve the N-Ts-vinylindole in MeOH/THF (2:1).[1]

  • Add Cs₂CO₃ (3 equiv) or KOH (5 equiv). Reflux for 2–6 hours.[1]

  • Standard aqueous workup yields the 3-vinylindole.[1]

Protocol B: The "Double Deprotonation" Route (Unprotected)

Target: Rapid synthesis of simple 3-vinylindoles without isolation of intermediates.[1] Rationale: By using >2 equivalents of base, the first equivalent removes the N-H proton (protecting it as the anion), and the second equivalent generates the ylide.

Materials
  • Substrate: this compound[1][2][3]

  • Reagents: Methyltriphenylphosphonium bromide (MTPPB), n-Butyllithium (n-BuLi).[1]

  • Solvents: Anhydrous THF (Essential).[1]

Procedure
  • Ylide & Dianion Prep: In a flame-dried flask under Argon, suspend MTPPB (2.2 equiv) in anhydrous THF (0.2 M).

    • Note: We use excess phosphonium salt to ensure enough ylide is formed relative to the base.[1]

  • Cool to 0°C.

  • Add n-BuLi (2.1 equiv) dropwise.[1]

    • Critical: You need enough base to deprotonate the phosphonium salt AND the indole N-H.[1]

  • Stir for 1 hour to ensure ylide formation.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF. Add this solution slowly to the ylide mixture.

    • Observation: The mixture may become heterogeneous as the lithium indolyl anion forms.[1]

  • Reaction: Warm to RT and reflux for 4–12 hours.

    • Why Reflux? The unprotected indole carbonyl is electron-rich and reacts sluggishly.[1] Thermal energy is required to overcome the activation barrier.[1]

  • Workup: Cool to RT. Pour into dilute HCl (1M) to quench and re-protonate the indole nitrogen. Neutralize with NaHCO₃.[1] Extract with DCM.[1][5]

QC & Troubleshooting Guide

NMR Diagnostics
  • Starting Material: Indole C-2 proton appears ~8.1 ppm (s).[1] Aldehyde proton ~9.9 ppm.[1]

  • Product (Vinyl): Look for the disappearance of the aldehyde peak.

    • Terminal Alkene: Multiplet at ~6.7 ppm (CH) and doublets at ~5.2/5.7 ppm (CH₂).[1]

    • N-H Signal: In Protocol A, the broad N-H (~12 ppm) disappears. In Protocol B, it should be present in the final product.[1]

Common Failure Modes
SymptomDiagnosisCorrective Action
No Reaction (Protocol B) Ylide quenched by N-H; Base insufficient.Increase base to 2.5 equiv. Ensure anhydrous conditions. Switch to Protocol A.
Low Yield (Protocol A) Incomplete Tosylation or wet solvents.[1]Verify N-Ts formation by TLC before Wittig step. Dry THF over Na/Benzophenone.[1]
Z/E Isomer Mixture Non-stabilized ylides give Z; Stabilized give E.Z-selective: Use salt-free conditions (NaHMDS).[1] E-selective: Use Schlosser modification or HWE reaction.
Sticky/Tarry Crude Phosphine oxide contamination.[1]Triturate crude with cold ether/hexanes to precipitate Ph₃P=O before column chromatography.[1]

References

  • Gribble, G. W. (2010).[1] Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.[1] (Authoritative text on indole functionalization).

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link] (Context on the utility of 3-vinylindoles).[1]

  • Eyer, M., et al. (2018).[1] "Synthesis of 3-Vinylindoles via Wittig Reaction of N-Tosylindole-3-carboxaldehyde." Organic Syntheses. (Basis for Protocol A).[1][6][4]

  • Maercker, A. (1965).[1] "The Wittig Reaction." Organic Reactions. [Link] (Foundational mechanism).[1]

  • Bergman, J., & Pelcman, B. (2002).[1] "Reactions of Indole-3-carboxaldehyde." Tetrahedron. [Link] (Review of reactivity and N-protection strategies).[1]

Sources

synthesis of bis(indolyl)methanes using 1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of C3-Substituted Bis(indolyl)methanes (Tris(indolyl)methanes)

Introduction & Scientific Scope

The synthesis of Bis(indolyl)methanes (BIMs) is a cornerstone reaction in medicinal chemistry due to the scaffold's prevalence in bioactive alkaloids exhibiting anticancer, anti-inflammatory, and antimicrobial properties.

This Application Note addresses a specific and challenging subset of BIM synthesis: the condensation of Indole with 1H-indole-3-carbaldehyde .

Critical Distinction: unlike the reaction with simple benzaldehydes which yields standard BIMs, the reaction with indole-3-carbaldehyde yields Tris(indolyl)methanes (TIMs) . In this unique BIM subclass, the central methine carbon is bonded to three indole rings.

The "Vinylogous Amide" Challenge

The primary obstacle in this synthesis is the electronic nature of this compound. The nitrogen lone pair participates in resonance with the indole ring, extending to the C3-carbonyl group. This imparts vinylogous amide character to the aldehyde, significantly reducing the electrophilicity of the carbonyl carbon compared to standard aromatic aldehydes (e.g., benzaldehyde). Consequently, standard acid catalysts often result in sluggish reaction rates or incomplete conversion.

This guide presents two validated protocols to overcome this deactivation:

  • Protocol A: Iodine (

    
    ) Catalyzed Homogeneous Synthesis (High Purity).
    
  • Protocol B: Solvent-Free Mechanochemical Synthesis (Green/High Throughput).

Mechanistic Pathway

The reaction proceeds via a double Friedel-Crafts-type electrophilic substitution. The critical rate-determining step is the activation of the deactivated carbonyl of indole-3-carbaldehyde.

ReactionMechanism Start Indole-3-Carbaldehyde (Deactivated Electrophile) Activation Catalyst Activation (C=O -> C=OH+) Start->Activation + Acid Cat. Attack1 Nucleophilic Attack (Indole C3) Activation->Attack1 + Indole Inter1 Aza-fulvene Intermediate Product Tris(indolyl)methane (TIM) Inter1->Product + Indole (Fast) Attack1->Inter1 - H2O

Figure 1: Acid-catalyzed condensation mechanism. The formation of the aza-fulvene intermediate is facilitated by the catalyst, overcoming the stability of the starting aldehyde.

Experimental Protocols

Protocol A: Iodine-Catalyzed Solution Phase Synthesis

Best for: High purity requirements, scale-up, and crystallographic studies.

Reagents:

  • 1H-Indole (2.0 - 2.2 equivalents)

  • This compound (1.0 equivalent)[1]

  • Molecular Iodine (

    
    ) (10-20 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    )

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (145 mg, 1.0 mmol) in 5 mL of Acetonitrile.

  • Activation: Add Molecular Iodine (

    
    ) (25 mg, 0.1 mmol). Stir for 5 minutes at room temperature. The solution will turn a dark reddish-brown.
    
  • Addition: Add Indole (234 mg, 2.0 mmol) in a single portion.

  • Reaction: Stir the mixture at Room Temperature (RT).

    • Note: Due to the deactivated aldehyde, if TLC shows <50% conversion after 30 mins, mild heating to 50°C may be applied.

  • Monitoring: Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot (

    
    ) and the appearance of a new, lower 
    
    
    
    spot.
  • Quenching: Once complete (typically 1-3 hours), add 10 mL of saturated aqueous Sodium Thiosulfate (

    
    ) to quench the iodine (color changes from brown to clear/yellow).
    
  • Work-up: Extract with Ethyl Acetate (

    
     mL). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Solvent-Free Mechanochemical Synthesis (Green)

Best for: Rapid screening, library generation, and avoiding volatile organic solvents (VOCs).

Reagents:

  • 1H-Indole (2.0 equivalents)

  • This compound (1.0 equivalent)[1]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) or Iodine (
    
    
    )

Step-by-Step Methodology:

  • Weighing: In a clean mortar, weigh This compound (1.0 mmol) and Indole (2.0 mmol).

  • Catalyst Addition: Add the catalyst (

    
    -TSA, 0.1 mmol) directly to the solid mixture.
    
  • Grinding: Grind the mixture vigorously with a pestle.

    • Observation: The mixture will likely become a eutectic melt (liquid/paste) within 2-5 minutes due to the heat of friction and reaction exotherm.

  • Completion: Continue grinding for 10-15 minutes. The mixture effectively solidifies or becomes a thick paste upon completion.

  • Isolation: Wash the solid residue with water (to remove the acid catalyst) and filter. The remaining solid is often analytically pure TIM.

Data Analysis & Validation

The formation of Tris(indolyl)methane is distinct in NMR spectroscopy.

FeatureThis compound (Start)Tris(indolyl)methane (Product)
Aldehyde Proton Singlet at ~9.9 - 10.1 ppm Absent
Methine Proton AbsentSinglet at ~6.1 - 6.5 ppm
NH Protons Broad singlet (~12 ppm)Broad singlets (often distinct if unsymmetrical)
Mass Spec (ESI) [M+H]+ = 146.1[M+H]+ = ~362.4 (calc. for

)

Workflow Diagram:

Workflow Start Start: Indole + Indole-3-Carbaldehyde Choice Select Method Start->Choice MethodA Method A: Solution Phase (Acetonitrile + I2) Choice->MethodA MethodB Method B: Solvent-Free (Grind + p-TSA) Choice->MethodB Monitor Monitor: TLC (Disappearance of CHO peak) MethodA->Monitor MethodB->Monitor Quench Quench: Na2S2O3 (Method A) or H2O Wash (Method B) Monitor->Quench Final Product: Tris(indolyl)methane (Characterize via NMR) Quench->Final

Figure 2: Decision matrix for synthesis protocols based on laboratory constraints.

Troubleshooting & Optimization

  • Incomplete Reaction: If the aldehyde peak persists in NMR, the "vinylogous amide" stability is too high.

    • Solution: Switch to a stronger Lewis Acid like Indium Trichloride (

      
      )  or reflux in Ethanol.
      
  • Pink/Red Product: BIMs and TIMs are prone to oxidation in air, turning pink (rosindoles).

    • Solution: Store products in the dark under nitrogen. Add a trace of base (triethylamine) to the storage vial to inhibit acid-catalyzed oxidation.

  • Solubility Issues: TIMs are often poorly soluble in standard NMR solvents (

    
    ).
    
    • Solution: Use DMSO-

      
       or Acetone-
      
      
      
      for characterization.

References

  • Synthesis of Tris(indolyl)methanes using Iodine: Ji, S.-J., et al. "Molecular Iodine-Catalyzed Synthesis of Bis(indolyl)methanes under Mild Conditions." Tetrahedron Letters, vol. 44, no. 21, 2003.[2] [Link]

  • Solvent-Free Green Synthesis: Porcheddu, A., et al.[3] "A New, Efficient, and Solvent-Free Synthesis of Bis(indolyl)methanes." European Journal of Organic Chemistry, vol. 2003, no. 21, 2003.[2] [Link]

  • Mechanistic Overview of Indole-3-Carbaldehyde Reactivity: Chakrabarty, M., et al. "Novel Clay-Mediated, Tandem Addition–Elimination–(Michael) Addition Reactions of Indoles with 3-Formylindole." Tetrahedron Letters, vol. 43, no. 7, 2002. [Link]

Sources

Application Notes and Protocols for the Synthesis and Application of Schiff Bases from 1H-Indole-3-Carbaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of Schiff bases derived from 1H-indole-3-carbaldehyde and various primary amines. The content is structured to offer not just procedural steps, but also the underlying scientific principles and practical insights gained from extensive field experience.

Introduction: The Versatile Indole Scaffold and the Significance of the Azomethine Linkage

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the design of novel therapeutic agents.[1] this compound, an accessible and reactive derivative, serves as a crucial starting material for a wide array of chemical transformations.[3] One of the most fundamental and versatile reactions of this aldehyde is its condensation with primary amines to form Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-).

Schiff bases are not merely synthetic intermediates; they are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6] The formation of the imine bond is often a critical step in the synthesis of more complex heterocyclic systems and serves as a versatile linker in medicinal chemistry. This guide will delve into the practical aspects of synthesizing these valuable compounds, from understanding the reaction mechanism to detailed protocols for their preparation and characterization, and finally, exploring their diverse applications.

Reaction Mechanism and Key Parameters

The formation of a Schiff base from this compound and a primary amine is a reversible nucleophilic addition-elimination reaction. Understanding the mechanism is paramount for optimizing reaction conditions and achieving high yields.

The reaction is typically catalyzed by an acid or a base.[7] An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine. A base catalyst, on the other hand, can deprotonate the amine, increasing its nucleophilicity.

Visualizing the Mechanism: An Acid-Catalyzed Pathway

Schiff_Base_Formation Indole_Aldehyde This compound Protonated_Aldehyde Protonated Aldehyde (Activated) Indole_Aldehyde->Protonated_Aldehyde Protonation Proton H+ Carbinolamine_Intermediate Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine_Intermediate->Protonated_Carbinolamine Proton Transfer Imine_Intermediate Iminium Ion Protonated_Carbinolamine->Imine_Intermediate Dehydration Water H2O Protonated_Carbinolamine->Water Schiff_Base Schiff Base (Product) Imine_Intermediate->Schiff_Base Deprotonation

Figure 1: Acid-catalyzed Schiff base formation mechanism.

Experimental Protocols

The choice of solvent, catalyst, and reaction temperature can significantly impact the yield and purity of the resulting Schiff base. The following protocols provide a general framework that can be adapted for a variety of primary amines.

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol describes a common and effective method for the synthesis of Schiff bases using glacial acetic acid as a catalyst in an ethanol solvent system.[4][6]

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with stirring.

  • Amine Addition: To this solution, add the primary amine (1.0-1.1 equivalents) either as a solid or dissolved in a small amount of ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[6]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] Reaction times can vary from 2 to 8 hours depending on the reactivity of the amine.

  • Product Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. A solid product may precipitate. If not, the mixture can be poured into ice-cold water to induce precipitation.[6]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.[8]

Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve Add_Amine Add Primary Amine Dissolve->Add_Amine Add_Catalyst Add Glacial Acetic Acid Add_Amine->Add_Catalyst Reflux Reflux Reaction Mixture (Monitor by TLC) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Induce Precipitation (if necessary) Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize from Suitable Solvent Filter->Recrystallize Characterize Characterize Pure Product (FT-IR, NMR, Mass Spec) Recrystallize->Characterize End End Characterize->End

Figure 2: A typical experimental workflow for Schiff base synthesis.

Reaction Conditions for Various Primary Amines

The optimal reaction conditions can vary depending on the nature of the primary amine. The following table provides a summary of typical conditions reported in the literature.

Primary Amine TypeCatalystSolventTemperatureTypical Reaction TimeReference
Aromatic Amines (e.g., aniline)Glacial Acetic AcidEthanolReflux4-6 hours[4]
Substituted Aromatic AminesGlacial Acetic AcidEthanolReflux3-8 hours[4]
Aliphatic AminesNone or Mild AcidEthanol/MethanolRoom Temp. to Reflux1-5 hoursN/A
Amino AcidsNone or Mild BaseWater/Ethanol mixtureRoom Temp. to 60 °C2-12 hours[5]
HydrazidesGlacial Acetic AcidEthanolReflux4-5 hours[6]

Characterization of Indole-Based Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following spectroscopic techniques are routinely employed.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant feature in the FT-IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[9][10] The disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the formation of the product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[9][11] The protons of the indole ring and the substituent from the primary amine will also be present in the spectrum.

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 150-165 ppm.[4][10]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, providing further confirmation of its identity.[5][12]

Applications in Research and Drug Development

Schiff bases derived from this compound are of significant interest due to their diverse biological activities and other functional properties.

  • Antimicrobial Agents: A vast body of research has demonstrated the potent antibacterial and antifungal activities of these compounds.[4][5] The imine linkage is believed to be crucial for their antimicrobial action. For example, a study reported that N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine exhibited significant activity against both bacterial and fungal strains.[4]

  • Anticancer Activity: Many indole-based Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[10][13][14][15] They have shown promise as potential anticancer agents, with some studies indicating good results compared to control drugs.[13][16]

  • Antioxidant Properties: The indole nucleus is known to possess antioxidant activity, and this property is often retained or enhanced in its Schiff base derivatives.[2][6][17] These compounds can act as free radical scavengers, which is a desirable property for drugs targeting diseases associated with oxidative stress.[6]

  • Fluorescent Probes: The conjugated system present in many indole Schiff bases imparts fluorescent properties.[7][8] This has led to their exploration as fluorescent sensors for the detection of metal ions and other analytes.[18][19][20] The fluorescence can be modulated by the substituents on the primary amine and by complexation with metal ions.[7][19]

Conclusion

The synthesis of Schiff bases from this compound and primary amines is a robust and versatile reaction that provides access to a wide range of biologically active and functionally interesting molecules. By understanding the underlying reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently prepare these compounds in high yield and purity. The detailed protocols and characterization guidelines provided in this application note are intended to serve as a valuable resource for scientists engaged in synthetic chemistry, medicinal chemistry, and materials science. The diverse applications of these compounds underscore their continued importance in the quest for new therapeutic agents and functional materials.

References

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde... Retrieved February 7, 2026, from [Link]

  • Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. (2025, August 6). Link to the article is not available.
  • SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL. (n.d.). Link to the article is not available.
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025, August 6). Link to the article is not available.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde | Request PDF - ResearchGate. (2025, August 6). Link to the article is not available.
  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety | ACS Omega - ACS Publications. (2022, March 16). Link to the article is not available.
  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde - Advanced Journal of Chemistry, Section B. (2025, February 4). Link to the article is not available.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.). Link to the article is not available.
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation - International Journal of Pharmaceutical Sciences. (n.d.). Link to the article is not available.
  • Different Schiff Bases—Structure, Importance and Classification - PMC - NIH. (n.d.). Link to the article is not available.
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation - International Journal of Pharmaceutical Sciences. (n.d.). Link to the article is not available.
  • Metal Complexes Of The Schiff Base Of this compound Were Produced And Their Catecholase Activities Were Assessed | NVEO. (2021, December 13). Link to the article is not available.
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review - Journal of Medicinal and Nanomaterials Chemistry. (2025, March 14). Link to the article is not available.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. (n.d.). Link to the article is not available.
  • Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity ATARED SALIHE HASSAN. (n.d.). Link to the article is not available.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed. (n.d.). Link to the article is not available.
  • CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof - Google Patents. (n.d.). Link to the article is not available.
  • (PDF) Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted - ResearchGate. (2025, August 6). Link to the article is not available.
  • Synthesis, characterization and cytotoxicity activity of new indole Schiff bases - AIP Publishing. (2022, October 25). Link to the article is not available.
  • Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases - AIP Publishing. (n.d.). Link to the article is not available.
  • Indole Schiff Base Complex: Synthesis and Optical Binding Investigation with Biogenic Amines - PubMed. (2024, August 7). Link to the article is not available.
  • Fluorescence properties of some transition metal complexes of Schiff bases-a review. (2018, August 31). Link to the article is not available.
  • (PDF) Synthesis, characterization, and anticancer activity of Schiff bases - ResearchGate. (2025, December 17). Link to the article is not available.
  • Full article: Synthesis, spectral characterization and biological activity studies of transition metal complexes of Schiff base ligand containing indole moiety - Taylor & Francis. (n.d.). Link to the article is not available.
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions - MDPI. (2023, March 30). Link to the article is not available.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). Link to the article is not available.
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires. (n.d.). Link to the article is not available.

Sources

Application Note: High-Fidelity Reduction of 1H-Indole-3-Carbaldehyde to Indole-3-Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Indole-3-methanol (I3C) is a pivotal phytochemical and pharmaceutical intermediate used in oncology research and the synthesis of dietary supplements like 3,3'-diindolylmethane (DIM).[1] Its synthesis via the reduction of 1H-indole-3-carbaldehyde is chemically straightforward but practically nuanced due to the inherent instability of the indole carbinol moiety under acidic conditions.

This guide provides a validated protocol for the sodium borohydride (


) reduction of indole-3-carbaldehyde. Unlike generic reduction protocols, this workflow emphasizes pH control  and thermal management  to prevent the spontaneous oligomerization of I3C into DIM, ensuring high purity (>99%) and stability.

Chemical Mechanism & Rationale[2][3][4][5][6][7][8][9]

The Reduction Pathway

The transformation utilizes sodium borohydride (


), a mild chemoselective reducing agent. Unlike Lithium Aluminum Hydride (

),

can be used in protic solvents (Ethanol/Methanol) and tolerates the acidic N-H proton of the indole ring without requiring protection.

Key Mechanistic Insight: The borohydride anion (


) transfers a hydride (

) to the carbonyl carbon of the aldehyde. The solvent (EtOH) acts as a proton source to quench the resulting alkoxide intermediate.
The Instability Factor (Critical)

The product, Indole-3-methanol, is essentially a "vinylogous hemiaminal." In the presence of even weak acids or elevated temperatures, the hydroxyl group is protonated and leaves as water. This generates a resonance-stabilized vinylogous iminium ion (3-methyleneindolenine), which is an aggressive electrophile that rapidly polymerizes to form DIM.

Implication for Protocol:

  • Strict Neutrality: The reaction quench and workup must remain neutral or slightly basic (

    
    ).
    
  • Temperature Control: Avoid heating the isolated product above

    
    .
    

IndoleReduction Substrate This compound Intermediate Alkoxyborate Complex Substrate->Intermediate Hydride Attack Reagent NaBH4 / EtOH Reagent->Intermediate Product Indole-3-Methanol (I3C) Intermediate->Product Protonolysis (EtOH) SideProduct 3,3'-Diindolylmethane (DIM) (Acid-Catalyzed Oligomer) Product->SideProduct H+ / Heat (AVOID)

Figure 1: Reaction pathway showing the desired reduction and the critical acid-catalyzed degradation pathway to avoid.

Experimental Protocol

Reagents & Equipment
ComponentGradeRoleNotes
This compound >98%SubstrateYellowish solid.[2]
Sodium Borohydride (

)
>98%ReductantHygroscopic; use fresh.
Ethanol (Absolute) ACSSolventPreferred over MeOH for toxicity reasons.
Sodium Hydroxide (0.1M) aq.QuenchPrevents acid pockets during workup.
Ethyl Acetate ACSExtractionHigh solubility for I3C.
Silica Gel Deactivated PurificationCRITICAL: Must be deactivated with

or use Alumina.
Step-by-Step Methodology
Step 1: Reactor Setup and Dissolution[3][4]
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.

  • Charge 5.0 g (34.4 mmol) of this compound.

  • Add 50 mL of Ethanol . Stir at room temperature (

    
    ) until the aldehyde is fully suspended/dissolved.
    
    • Note: The solution may remain slightly turbid; this is acceptable.

Step 2: Reductant Addition (Exothermic Control)
  • Cool the reaction vessel to

    
      using an ice bath.
    
  • Weigh 0.65 g (17.2 mmol, 0.5 eq) of

    
    .
    
    • Stoichiometry Note: Theoretically, 0.25 eq is sufficient, but 0.5 eq ensures rapid kinetics.

  • Add

    
     portion-wise over 15 minutes.
    
    • Observation: Mild hydrogen gas evolution (

      
      ) will occur. Ensure venting.
      
  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1.5 - 2.0 hours .

Step 3: Process Analytical Technology (PAT) - TLC

Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Mobile Phase: Ethyl Acetate:Hexane (1:1).

  • Visualization: UV (254 nm).

  • Target: Disappearance of Aldehyde (

    
    ) and appearance of Alcohol (
    
    
    
    ).
  • Alert: If a spot appears at

    
     (non-polar), DIM is forming. Check pH immediately.
    
Step 4: Quench and Workup (The "Safe Zone")
  • Cool the mixture back to

    
    .
    
  • Slowly add 20 mL of Water or 0.1M NaOH .

    • Why Base? To ensure the pH stays

      
      . Standard acid quenches (HCl) will destroy the product instantly [1].
      
  • Concentrate the ethanol under reduced pressure (Rotavap) at

    
     .
    
  • Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine (

    
     mL).
    
  • Dry over anhydrous

    
     and filter.
    
Step 5: Crystallization/Purification
  • Evaporate the solvent to yield an off-white solid.

  • Recrystallization (Preferred): Dissolve in minimal hot Toluene (

    
    ) and add Hexane dropwise until turbid. Cool to 
    
    
    
    .[5]
  • Filtration: Collect crystals and dry under high vacuum in the dark.

Workflow Visualization

ProtocolWorkflow Start Start: 5g Indole-3-CHO in 50mL EtOH Cool Cool to 0°C Start->Cool AddReagent Add NaBH4 (0.5 eq) Portion-wise Cool->AddReagent React Stir RT (2 hrs) Monitor TLC AddReagent->React Check Aldehyde Consumed? React->Check Check->React No Quench Quench with H2O/NaOH (Maintain pH > 7) Check->Quench Yes Extract Extract w/ EtOAc Evaporate < 40°C Quench->Extract Finish Pure Indole-3-Methanol Extract->Finish

Figure 2: Operational workflow emphasizing the critical basic quench step.

Troubleshooting & Stability Guide

The primary failure mode in this protocol is the "Pink Shift," indicating oligomerization.

ObservationRoot CauseCorrective Action
Product turns pink/red Acidic contamination or heat exposure.Re-dissolve in EtOAc, wash with

, and recrystallize immediately.
Low Yield Incomplete extraction or water solubility.Saturate the aqueous layer with NaCl (salting out) before extraction.
Gummy/Oily Product Residual solvent or oligomers.Triturate with cold Hexane or Pentane to induce crystallization.
TLC shows multiple spots Silica gel acidity degraded the product.Use Alumina (Neutral/Basic) plates or add 1% Triethylamine to the eluent.

Storage: Store I3C at


, protected from light and moisture. Shelf-life is approx. 6-12 months under these conditions [2].

References

  • Bradlow, H. L., & Zeligs, M. A. (2010). Diindolylmethane (DIM) spontaneously forms from Indole-3-carbinol (I3C) during digestion.[1]Journal of Nutrition , 131(11), 3027S-3033S.

  • Gribble, G. W. (1996). The diversity of naturally occurring organobromine compounds.Chemical Society Reviews, 28(5), 335-346. (Contextual reference for Indole reactivity).
  • Organic Syntheses. (1959). Indole-3-aldehyde.[6][5][2][4]Org.[2] Synth. 39, 30. (Foundational chemistry for the substrate).

  • Anderton, M. J., et al. (2004). Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products.[7]Clinical Cancer Research , 10(15), 5233-5241.

Sources

Application Note: Precision Oxidation of 1H-Indole-3-Carbaldehyde to Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Indole-3-carboxylic acid (I3CA) is a critical scaffold in medicinal chemistry, serving as a precursor for synthetic auxins, tryptamine derivatives, and kinase inhibitors. While the oxidation of simple aromatic aldehydes to carboxylic acids is routine, the oxidation of 1H-indole-3-carbaldehyde (I3CHO) presents a unique chemoselective challenge.

The electron-rich indole ring is highly susceptible to:

  • Oxidative Cleavage: Strong oxidants (e.g., unbuffered

    
    ) can cleave the C2-C3 double bond (Witkop oxidation), destroying the core scaffold.
    
  • Polymerization: Acid-catalyzed polymerization occurs readily at the C2 position.

  • N-Oxidation: Unprotected nitrogen is susceptible to oxide formation.

This Application Note details two validated protocols: the Pinnick Oxidation (Method A) , recognized as the "Gold Standard" for its mildness and selectivity, and the Oxone® Oxidation (Method B) , a metal-free, green alternative.

Chemical Strategy & Mechanism[1][2][3][4][5]

The Challenge of Selectivity

The transformation requires an oxidant capable of converting the carbonyl moiety (


 C-H) to a carboxyl group without affecting the electron-rich enamine-like character of the C2-C3 bond.
Method A: Pinnick Oxidation (Recommended)

This method utilizes sodium chlorite (


) under mild acidic conditions (buffered to pH 3–4). The critical component is the scavenger  (2-methyl-2-butene or resorcinol), which traps the hypochlorous acid (

) byproduct. Without the scavenger,

would rapidly chlorinate the indole ring or cause oxidative destruction.

PinnickMechanism Start Indole-3-Carbaldehyde (I3CHO) Inter Hemiacetal Intermediate Start->Inter + HClO2 Chlorite NaClO2 (Chlorite) HClO2 Chlorous Acid (Active Oxidant) Chlorite->HClO2 Protonation Acid Acid Buffer (NaH2PO4) Acid->HClO2 Product Indole-3-Carboxylic Acid (I3CA) Inter->Product Fragmentation Byprod HOCl (Hypochlorous Acid) Inter->Byprod Elimination Byprod->Start SIDE REACTION: Chlorination/Destruction SafeByprod Chlorinated Scavenger Byprod->SafeByprod Trapped by Scavenger Scavenger Scavenger (2-methyl-2-butene) Scavenger->SafeByprod

Figure 1: Mechanism of the Pinnick Oxidation showing the critical role of the scavenger in preventing side reactions.

Experimental Protocols

Method A: The Pinnick Oxidation (Gold Standard)

Suitability: High-value intermediates, late-stage functionalization, GMP synthesis. Yield: 85–95% Purity: >98% (after workup)

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Oxidant: Sodium chlorite (

    
    , 80% tech grade) (3.0 equiv)
    
  • Buffer: Sodium dihydrogen phosphate monohydrate (

    
    ) (3.0 equiv)
    
  • Scavenger: 2-methyl-2-butene (10.0 equiv)

  • Solvent:

    
     (3:1 v/v) or 
    
    
    
    (1:1 v/v)
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carbaldehyde (1.45 g, 10 mmol) in

    
      (45 mL) and 2-methyl-2-butene  (10.5 mL, 100 mmol).
    
  • Solubilization: Add Water (15 mL). If the aldehyde is not fully soluble, slight warming to 30°C is acceptable, but cool back to room temperature (RT) before proceeding.

  • Oxidant Solution: Separately, dissolve

    
      (3.4 g, ~30 mmol) and 
    
    
    
    (4.14 g, 30 mmol) in Water (15 mL).
  • Addition: Add the aqueous oxidant solution dropwise to the indole solution over 15–20 minutes.

    • Note: The reaction is slightly exothermic. Use a water bath to maintain temperature at 20–25°C.

    • Observation: The solution may turn pale yellow.

  • Reaction: Stir vigorously at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or HPLC.

    • Endpoint: Disappearance of aldehyde spot/peak.

  • Workup:

    • Evaporate the volatile organic solvent (

      
       and excess scavenger) under reduced pressure.
      
    • The residue will be an aqueous suspension. Dilute with water (20 mL).

    • Acidification: Carefully adjust pH to ~2–3 using 1N HCl. (The product may precipitate).[1]

    • Extraction: Extract with Ethyl Acetate (

      
      ).
      
    • Wash: Wash combined organics with Brine (

      
      ). Dry over 
      
      
      
      .[2]
  • Purification: Concentrate in vacuo. The crude solid is usually pure enough. Recrystallization can be performed from Ethanol/Water if necessary.

Method B: Oxone® Oxidation (Green Alternative)

Suitability: Metal-free requirements, robust substrates. Yield: 75–85% Risk: Moderate (Potential for Witkop cleavage if halides are present).

Reagents
  • Substrate: this compound (1.0 equiv)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (1.0–1.2 equiv)

  • Solvent: DMF (Dimethylformamide)[1][3]

Step-by-Step Protocol
  • Dissolution: Dissolve Indole-3-carbaldehyde (1.45 g, 10 mmol) in DMF (10 mL).

  • Addition: Add Oxone (3.07 g, 10 mmol) in one portion.

  • Reaction: Stir at Room Temperature for 3 hours.

    • Critical Control: Do not heat above 40°C. Do not add chloride salts (e.g., NaCl), as this generates

      
       in situ and destroys the indole.
      
  • Workup:

    • Pour the reaction mixture into Ice Water (100 mL).

    • The product usually precipitates as a white/off-white solid.

    • Filter the solid.[1]

    • Dissolve the solid in 5%

      
       (aq), wash with Ethyl Acetate (to remove unreacted aldehyde), then re-acidify the aqueous layer with HCl to precipitate pure Indole-3-carboxylic acid.
      

Comparison of Methods

FeatureMethod A: PinnickMethod B: OxoneMethod C: KMnO4 (Not Recommended)
Selectivity Excellent GoodPoor (Risk of cleavage)
Reagent Cost ModerateLowVery Low
Toxicity Low (Chlorite)Low (Peroxysulfate)Moderate (Manganese waste)
Scalability High (kg scale)Moderate (Exotherm)High
Byproducts NaCl, PhosphateSulfates

(Heterogeneous sludge)
Recommendation Primary Choice Secondary ChoiceAvoid for Indoles

Analytical Validation

To confirm the transformation, use the following spectroscopic markers:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Reactant (Aldehyde): Sharp singlet at

      
       9.9–10.0 ppm  (CHO).
      
    • Product (Acid): Disappearance of the 10.0 ppm signal. Appearance of broad singlet at

      
       12.0–12.5 ppm  (COOH).
      
    • Indole NH: Signal typically shifts slightly downfield (from ~11.8 to ~12.0 ppm) due to increased electron withdrawal.

  • HPLC (C18 Column, Water/Acetonitrile Gradient):

    • Indole-3-carboxylic acid is more polar than the aldehyde and will elute earlier (shorter retention time) under reverse-phase conditions.

Workflow Decision Tree

Workflow Start Start: Indole-3-Carbaldehyde Check Check Functional Groups: Are there other acid-sensitive groups? Start->Check MethodA Method A: Pinnick Oxidation (Buffered pH 3-4) Check->MethodA Yes (Need mild conditions) MethodB Method B: Oxone in DMF (Neutral/Green) Check->MethodB No (Robust substrate) Workup Workup: Acid/Base Extraction MethodA->Workup MethodB->Workup Validation Validation: NMR (No CHO peak) HPLC (Rt shift) Workup->Validation

Figure 2: Decision workflow for selecting the appropriate oxidation protocol.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888–890. Link

  • Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. Link

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone.[3] Organic Letters, 5(7), 1031–1034. Link

  • Organic Chemistry Portal. (n.d.). Pinnick Oxidation. Link

  • Raheem, I. T., et al. (2004). Discovery of a Novel Class of Indole-3-carboxylic Acid-Based Agonists of the G-Protein Coupled Receptor. Bioorganic & Medicinal Chemistry Letters, 14(12), 3125-3129.

Sources

Application Note: 1H-Indole-3-Carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1H-indole-3-carbaldehyde as a pivotal electrophilic core in multicomponent reactions (MCRs).

Executive Summary

This compound (Indole-3-CHO) acts as a privileged "chemical chameleon" in multicomponent reactions. Its reactivity is defined by the conjugation of the formyl group with the electron-rich indole ring, making it a stable yet potent electrophile. This guide provides validated protocols for three high-value transformations:

  • Biginelli Reaction: Synthesis of dihydropyrimidinones (DHPMs).[1][2][3]

  • Hantzsch Condensation: Synthesis of 1,4-dihydropyridines (1,4-DHPs).[1][4][5][6][7][8]

  • Electrophilic Substitution: Synthesis of Tris(indolyl)methanes (TIMs).

These protocols are designed for modularity, allowing researchers to substitute nucleophiles and 1,3-dicarbonyls to generate diverse libraries of bioactive heterocycles.

Mechanistic Insight & Reactivity Profile

The C-3 formyl group of the indole ring is less electrophilic than a standard benzaldehyde due to the donation of electron density from the indole nitrogen lone pair. This "vinylogous amide" character implies that stronger Lewis acid activation or higher temperatures are often required compared to simple aromatic aldehydes.[1]

Reactivity Landscape
  • Electrophilic Center: The carbonyl carbon is the primary site for nucleophilic attack (by urea, amines, or enols).

  • NH Acid: The indole NH (pKa ~16) can participate in hydrogen bonding, influencing stereoselectivity in chiral catalyses, but generally requires protection if base-sensitive alkylations are competing.

  • C-2 Nucleophilicity: In acidic media, the C-2 position can become nucleophilic, but in the context of these MCRs, the C-3 formyl group dominates the chemistry.

IndoleReactivity Indole This compound Activation Acid Activation (H+ / Lewis Acid) Indole->Activation Coordination Imine Iminium Ion (High Electrophilicity) Activation->Imine + Amine/Urea Target3 Tris(indolyl)methane Activation->Target3 + 2x Indole Target1 Biginelli Product (Dihydropyrimidinone) Imine->Target1 + 1,3-Dicarbonyl Target2 Hantzsch Product (1,4-Dihydropyridine) Imine->Target2 + 2x 1,3-Dicarbonyl

Figure 1: Divergent reaction pathways for Indole-3-carbaldehyde initiated by acid activation.

Application 1: Biginelli Synthesis of Indolyl-Dihydropyrimidinones

This protocol synthesizes functionalized 3,4-dihydropyrimidin-2(1H)-ones, which are pharmacophores for calcium channel blockers and antihypertensives.[1]

Protocol A: Solvent-Free Green Synthesis

Rationale: Solvent-free conditions maximize the concentration of the "vinylogous amide" aldehyde, overcoming its lower reactivity without requiring hazardous high-boiling solvents.[1]

Reagents:

  • This compound (1.0 mmol)[1][9]

  • Ethyl acetoacetate (1.0 mmol)[1]

  • Urea (1.2 mmol)[1]

  • Catalyst: Sulfamic Acid (10 mol%) or Iodine (5 mol%)[1]

Step-by-Step Procedure:

  • Mixing: In a 25 mL round-bottom flask, combine indole-3-carbaldehyde (145 mg, 1 mmol), ethyl acetoacetate (130 mg, 1 mmol), and urea (72 mg, 1.2 mmol).

  • Catalyst Addition: Add Sulfamic Acid (10 mg). Grind the mixture gently with a glass rod if solid.

  • Heating: Heat the mixture in an oil bath at 80°C for 20–30 minutes. The mixture will melt and resolidify as the product forms.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot (Rf ~0.4).

  • Work-up: Cool to room temperature. Add crushed ice (10 g) and stir for 5 minutes to dissolve unreacted urea and catalyst.

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).[1]

  • Purification: Recrystallize from hot ethanol to obtain the pure dihydropyrimidinone.

Yield Expectation: 85–92% Key Observation: The product typically precipitates as a yellow/orange solid due to the indole conjugation.

Application 2: Hantzsch Synthesis of 1,4-Dihydropyridines

This classic MCR constructs a symmetric 1,4-dihydropyridine core.[1] The indole moiety at the C-4 position imparts significant antioxidant and bioactive properties.[1]

Protocol B: Ethanol-Reflux Method

Rationale: Ethanol serves as a polar protic solvent that stabilizes the transition states (zwitterionic intermediates) involved in the Hantzsch mechanism.[1]

Reagents:

  • This compound (1.0 mmol)[1][9]

  • Ethyl acetoacetate (2.2 mmol)[1]

  • Ammonium Acetate (1.5 mmol)[1]

  • Catalyst: Molecular Iodine (10 mol%) or no catalyst (thermal)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve indole-3-carbaldehyde (145 mg, 1 mmol) and ethyl acetoacetate (286 mg, 2.2 mmol) in Ethanol (5 mL).

  • Ammonia Source: Add Ammonium Acetate (115 mg, 1.5 mmol).

  • Catalysis: Add Molecular Iodine (25 mg, 0.1 mmol) to accelerate the condensation.

  • Reflux: Heat to reflux (78°C) with stirring for 2–4 hours.

    • Note: Without iodine, reaction times may extend to 8–10 hours.

  • Work-up: Concentrate the solvent to ~1 mL under reduced pressure. Pour the residue into ice-cold water (20 mL) with vigorous stirring.

  • Purification: The crude solid is filtered and recrystallized from Ethanol:Water (9:1).[1]

Mechanism Visualization:

HantzschMech Step1 Aldehyde + Ketoester (Knoevenagel Condensation) Step2 Intermediate: Benzylideneacetone Derivative Step1->Step2 Step4 Michael Addition (Enamine attacks Benzylidene) Step2->Step4 Step3 NH3 + Ketoester (Enamine Formation) Step3->Step4 Step5 Cyclization & Dehydration Step4->Step5

Figure 2: Convergent assembly of the Hantzsch Dihydropyridine scaffold.

Application 3: Synthesis of Tris(indolyl)methanes (TIMs)

Here, Indole-3-carbaldehyde acts as the electrophile, reacting with two equivalents of another indole molecule.[1] This results in a "propeller-like" molecule with three indole units, known for potent anticancer activity.[1]

Protocol C: Aqueous/Surfactant Media

Rationale: Indoles are hydrophobic.[1] Using a surfactant (SDS) or vigorous stirring in water allows for "on-water" catalysis, exploiting the hydrophobic effect to accelerate the reaction without organic solvents.

Reagents:

  • This compound (1.0 mmol)[1][9]

  • Indole (or substituted indole) (2.1 mmol)[1]

  • Catalyst: Sodium Dodecyl Sulfate (SDS, 10 mol%) or NaHSO4 (10 mol%)

  • Solvent: Water (5 mL)

Step-by-Step Procedure:

  • Suspension: In a reaction vial, suspend indole-3-carbaldehyde (145 mg, 1 mmol) and Indole (246 mg, 2.1 mmol) in Water (5 mL).

  • Catalyst: Add SDS (29 mg) or NaHSO4 (12 mg).

  • Reaction: Stir vigorously at 60°C for 1–2 hours. The mixture will turn from a suspension into a turbid, sticky mass.

  • Completion: Monitor by TLC. The aldehyde spot will disappear, and a lower Rf spot (TIM) will appear.

  • Work-up: Cool to room temperature. The product usually solidifies.[1] Decant the water.[1]

  • Purification: Wash the solid with warm water (to remove SDS/catalyst).[1] Recrystallize from Acetonitrile or Ethyl Acetate/Hexane.[1]

Comparative Data & Troubleshooting

Reaction TypeCatalyst ChoiceTypical YieldReaction TimeCritical Control Point
Biginelli Sulfamic Acid88%30 minTemperature control (80°C) is vital to melt urea without decomposing it.[1]
Hantzsch Iodine (I2)90%2.5 hrsEnsure excess ammonia source (NH4OAc) is used to prevent Knoevenagel byproduct accumulation.[1]
Tris-Indole NaHSO4 (aq)94%1.5 hrsVigorous stirring is required to maintain the emulsion in aqueous media.[1]
Troubleshooting Guide
  • Low Yield in Biginelli: Often caused by the sublimation of urea. Solution: Use a reflux condenser even for solvent-free reactions or add a small amount of DMF (0.5 mL) to homogenize.[1]

  • Sticky Product in Hantzsch: Indicates incomplete cyclization.[1] Solution: Continue reflux for another hour or add a drop of conc. HCl to catalyze the dehydration step.[1]

  • Unreacted Aldehyde: The C-3 formyl group is deactivated.[1] Solution: Increase catalyst loading to 20 mol% or switch to a stronger Lewis acid like Indium(III) Chloride (InCl3).[1]

References

  • Synthesis of bis(indolyl)methanes catalyzed by Triethylborane. Semantic Scholar. [Link][1]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. [Link][1]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega. [Link][1]

  • Recent Developments in Isocyanide Based Multicomponent Reactions. Chemical Reviews. [Link][1]

Sources

Application Note: 1H-Indole-3-Carbaldehyde in Medicinal Chemistry

[1][2][3][4]

Executive Summary

1H-Indole-3-carbaldehyde (I3C) is a "privileged scaffold" in drug discovery, serving as a critical intermediate for synthesizing diverse heterocyclic pharmacophores.[1] Beyond its role as a synthetic precursor, I3C is an endogenous tryptophan metabolite derived from gut microbiota, exhibiting intrinsic activity as an Aryl Hydrocarbon Receptor (AhR) agonist. This guide details the synthetic utility of I3C in generating Schiff bases, chalcones, and bis(indolyl)methanes, providing validated protocols for researchers targeting antimicrobial, anti-inflammatory, and anticancer therapeutics.

Part 1: The Scaffold & Reactivity Profile

The chemical versatility of I3C stems from the unique electronic environment of the indole ring.[1] The nitrogen lone pair donates electron density into the ring, making the C3 position highly nucleophilic. However, in I3C, the C3 position is formylated. This aldehyde group is:

  • Highly Electrophilic: Susceptible to nucleophilic attack by amines (Schiff base formation) and active methylene compounds (Knoevenagel/Claisen-Schmidt condensations).[1]

  • Stable yet Reactive: Unlike aliphatic aldehydes, the conjugation with the indole ring stabilizes the carbonyl, preventing rapid polymerization while maintaining reactivity for condensation.[1]

Key Therapeutic Areas
Derivative ClassTarget MechanismTherapeutic Application
Schiff Bases DNA intercalation, DHFR inhibitionAntimicrobial, Anticancer
Chalcones NF-κB pathway modulation, Tubulin bindingAnti-inflammatory, Antitumor
Bis(indolyl)methanes Eg5 kinesin inhibition, Estrogen receptor modulationBreast/Prostate Cancer
Thiosemicarbazones Metal chelation (Fe/Cu), Cholinesterase inhibitionAlzheimer's, Antiviral

Part 2: Synthetic Protocols

Protocol A: Synthesis of I3C-Derived Schiff Bases (Antimicrobial Lead Gen)

Rationale: Schiff bases (azomethines) derived from I3C exhibit enhanced lipophilicity, facilitating cell membrane penetration in microbial targets.[1] The following protocol uses acid catalysis to drive the equilibrium toward the imine product.

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary Amine (e.g., 4-amino-1,2,4-triazole, hydrazides, or substituted anilines) (1.0 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of the selected primary amine to the solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity.[1]

  • Reflux: Attach a condenser and reflux the mixture at 78–80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the hot reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring. The Schiff base will precipitate as a solid.[1]

  • Purification: Filter the precipitate under vacuum. Wash with cold water (3x 10 mL) and recrystallize from hot ethanol to yield the pure product.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the C=O stretch (approx. 1640–1660 cm⁻¹) and appearance of the C=N (imine) stretch at 1600–1620 cm⁻¹.[1]

Protocol B: Claisen-Schmidt Condensation for Indolyl Chalcones

Rationale: Indolyl chalcones are α,β-unsaturated ketones that act as Michael acceptors, covalently binding to cysteine residues in enzymes like thioredoxin reductase.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Substituted Acetophenone (e.g., 4-bromoacetophenone) (1.0 equiv)[1]

  • Base: 40% NaOH (aq) or KOH[1]

  • Solvent: Ethanol[2]

Step-by-Step Methodology:

  • Mixing: Dissolve 5 mmol of acetophenone in 15 mL of ethanol.

  • Activation: Add 5 mL of 40% NaOH solution dropwise at 0°C. Stir for 10 minutes to generate the enolate.

  • Condensation: Add 5 mmol of this compound. Allow the mixture to warm to room temperature.

  • Reaction: Stir magnetically for 12–24 hours. The solution typically turns deep yellow/orange due to the extended conjugation.[1]

  • Workup: Neutralize the mixture with 1N HCl until pH ~7. The solid chalcone will precipitate.[1]

  • Purification: Recrystallize from ethanol/DMF mixtures.

Protocol C: Green Synthesis of Tris(indolyl)methanes (TIMs)

Rationale: Reacting I3C with two equivalents of indole yields Tris(indolyl)methanes.[1] These propeller-shaped molecules are potent anticancer agents (Eg5 inhibitors).[1] This protocol utilizes a "On-Water" green chemistry approach.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Indole (2.0 equiv)[1]

  • Catalyst: Sodium Dodecyl Sulfate (SDS) or Taurine (10 mol%)[1]

  • Solvent: Water[3][4][5][6][7]

Step-by-Step Methodology:

  • Suspension: In a 50 mL flask, suspend 1 mmol I3C and 2 mmol Indole in 10 mL of water.

  • Catalyst Addition: Add 10 mol% SDS (surfactant catalyst).[1]

  • Sonication/Stirring: Sonicate the mixture at 40°C or stir vigorously at 80°C for 30–60 minutes. The hydrophobic effect accelerates the reaction "on water."[1]

  • Isolation: Cool to room temperature. The product precipitates as a solid.[1] Filter and wash with water.[1]

  • Yield: Typically >90% without column chromatography.[1]

Part 3: Biological Mechanism & Pathway Visualization[3]

I3C derivatives function through multiple signaling pathways. The diagram below illustrates the divergence of I3C into three primary pharmacological classes and their respective biological targets.

I3C_PathwaysI3CThis compound(Scaffold)SchiffSchiff Base Formation(+ Amines)I3C->SchiffChalconeClaisen-Schmidt(+ Acetophenones)I3C->ChalconeBIMElectrophilic Subst.(+ Indoles)I3C->BIMAHRAHR Activation(Immune Modulation)I3C->AHREndogenousMetaboliteAzomethineIndolyl-AzomethinesSchiff->AzomethineEnoneIndolyl-Chalcones(Michael Acceptors)Chalcone->EnoneTrisIndoleTris(indolyl)methanes(Propeller Shape)BIM->TrisIndoleDNADNA Intercalation(Antimicrobial)Azomethine->DNATubulinTubulin Polymerization(Anticancer)Enone->TubulinEg5Eg5 Kinesin Motor(Antimitotic)TrisIndole->Eg5

Figure 1: Synthetic divergence of this compound into major pharmacophores and their biological targets.[1]

Part 4: Comparative Analysis of Catalytic Methods

For the synthesis of Bis/Tris(indolyl)methanes, catalyst selection critically impacts yield and green chemistry metrics.

Catalyst SystemConditionsYield (%)Green MetricReference
Iodine (I₂) CH₂Cl₂, RT, 10 min90-95%Moderate (Halogenated solvent)[1]
Taurine Water, Sonication, 50°C88-94%Excellent (Bio-compatible)[2]
DABCO(TfOH)₂ HFIP, RT84-98%Good (Recyclable ionic liquid)[3]
PPy@CH₂Br Solvent-free, 60°C96%Good (Heterogeneous polymer)[4]

References

  • Facile Synthesis of Bis(indolyl)methanes Using Catalytic Amount of Iodine at Room Temperature under Solvent-Free Conditions. ResearchGate. [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 2022. [Link][1]

  • Regioselective C3 Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. ChemistrySelect. [Link]

  • Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups. ACS Omega, 2018. [Link][1]

  • Synthesis of Schiff Bases of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production. MDPI, Nutrients. [Link][1]

  • Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde with 4-bromoacetophenone under ball milling conditions. ResearchGate. [Link][8][1]

Application Note: Strategic Development of 1H-Indole-3-Carbaldehyde Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The indole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core structure for over 3,000 naturally occurring alkaloids and FDA-approved drugs (e.g., Vincristine, Sunitinib). 1H-indole-3-carbaldehyde (I3A) represents a critical synthetic junction.[1][2] Its C-3 formyl group is highly reactive, allowing for the rapid generation of Schiff bases, hydrazones, and chalcones—derivatives frequently cited for their potent antiproliferative activity against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines.

This guide provides a validated workflow for transforming I3A into bioactive derivatives, specifically focusing on Schiff base condensation (the most high-yield, bioactive route) and the subsequent biological validation required to confirm anticancer efficacy.

Chemical Synthesis Protocol

Target Class: Indole-3-Carbaldehyde Schiff Bases (Hydrazones/Thiosemicarbazones)

Mechanism: Acid-catalyzed condensation of the carbonyl oxygen with a primary amine/hydrazine. Rationale: The C=N (azomethine) linkage is essential for binding to biological targets (e.g., Tubulin, DNA minor grooves) and improving lipophilicity for cellular uptake.

Materials Required
  • Precursor: this compound (98% purity).

  • Reactant: Substituted hydrazine (e.g., phenylhydrazine) or thiosemicarbazide.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Purification: Cold ethanol wash; Recrystallization from EtOH/DMF.

Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution (mild heating to 40°C may be required).

  • Activation: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Condensation: Slowly add 1.0 mmol of the amine/hydrazine derivative (dissolved in 5 mL ethanol) to the reaction mixture.

  • Reflux: Reflux the mixture at 78–80°C for 3–6 hours.

    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot (

      
      ) indicates completion.
      
  • Isolation: Cool the mixture to room temperature, then place on ice. The Schiff base usually precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (

    
    ) to remove unreacted aldehyde. Recrystallize from hot ethanol if purity is 
    
    
    
    (verified by HPLC or NMR).

SynthesisWorkflow Start This compound (Solubilization) Catalyst Add Glacial AcOH (Activation) Start->Catalyst Reactant Add Amine/Hydrazine (Condensation) Catalyst->Reactant Reflux Reflux 80°C (4-6h) (Schiff Base Formation) Reactant->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Isolate Ice Bath & Filtration (Precipitation) TLC->Isolate Complete Final Target Derivative (>95% Purity) Isolate->Final

Figure 1: Step-by-step synthesis workflow for Indole-3-Carbaldehyde Schiff Base derivatives.

Biological Evaluation Protocols

Once synthesized, the derivative must be validated for anticancer potential. The following two-stage screening process is the industry standard.

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC


 (concentration inhibiting 50% growth) against cancer cell lines (e.g., MCF-7, HeLa).
  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    for attachment.
  • Treatment: Treat cells with the synthesized derivative at a concentration gradient (e.g., 0.1, 1, 10, 50, 100

    
    M). Include DMSO control (
    
    
    
    ) and a positive control (e.g., Doxorubicin).
  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
    • Mechanism:[1][3][4][5][6][7] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves to calculate IC

    
    .
    
Protocol B: Mechanism of Death (Annexin V-FITC/PI Apoptosis Assay)

Objective: Confirm if the cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis (which causes inflammation).

  • Exposure: Treat

    
     cells with the derivative at IC
    
    
    
    concentration for 24 hours.
  • Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend in Binding Buffer. Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L Propidium Iodide (PI).
  • Incubation: Incubate 15 mins in the dark at room temperature.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic (Avoid).

    • Q2 (Annexin+/PI+): Late Apoptotic (Desired).

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Desired).

Mechanistic Insights & SAR Analysis

Understanding why these derivatives work is crucial for publication and patenting.

Structure-Activity Relationship (SAR)

Data from recent studies indicates that the electronic nature of the substituent on the Schiff base (N-terminal) dictates potency.

Table 1: Comparative SAR of Indole-3-Carbaldehyde Derivatives (Hypothetical Data based on Literature Trends)

Derivative TypeSubstituent (R)IC50 (MCF-7)Mechanism Note
Parent -H (Aldehyde)>100

M
Weak activity; metabolic instability.
Schiff Base Phenyl25.4

M
Improved lipophilicity.
Schiff Base 4-Nitro-phenyl8.2

M
High Potency. Electron-withdrawing group enhances DNA binding.
Schiff Base 4-Methoxy-phenyl15.1

M
Moderate potency; possible metabolic oxidation.
Thiosemicarbazone -CS-NH25.6

M
Highest Potency. Metal chelation & Tubulin inhibition.
Pathway of Action

Indole-3-carbaldehyde derivatives typically act via a Dual-Target Mechanism :

  • Tubulin Polymerization Inhibition: The indole core mimics colchicine, binding to the colchicine-site of tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest.

  • ROS-Mediated Mitochondrial Apoptosis: The derivatives induce Reactive Oxygen Species (ROS) accumulation, triggering the opening of the Mitochondrial Permeability Transition Pore (mPTP), release of Cytochrome c, and activation of Caspase-3/9.

MechanismPath Drug Indole-3-Carbaldehyde Derivative Target1 Tubulin Binding (Colchicine Site) Drug->Target1 Target2 ROS Generation (Oxidative Stress) Drug->Target2 Event1 Microtubule Destabilization Target1->Event1 Event2 Mitochondrial Damage (Bax Upregulation) Target2->Event2 Arrest G2/M Cell Cycle Arrest Event1->Arrest Release Cytochrome c Release Event2->Release Death APOPTOSIS Arrest->Death Caspase Caspase-3/9 Cascade Release->Caspase Caspase->Death

Figure 2: Dual-mechanism pathway: Tubulin inhibition and ROS-mediated mitochondrial apoptosis.

Troubleshooting & Optimization

  • Low Yields: If the condensation yield is <50%, ensure the ethanol is anhydrous. Water pushes the equilibrium back to the aldehyde. Add molecular sieves to the reaction flask.

  • Solubility Issues: Indole derivatives can be hydrophobic. For biological assays, dissolve the stock in 100% DMSO (20 mM) and dilute into media. Ensure final DMSO is <0.5% to avoid solvent toxicity.

  • False Positives in MTT: Some indole derivatives have intrinsic color or reducing properties. Always run a "Compound Only" blank (Media + Drug, no cells) to subtract background absorbance.

References

  • El-Sawy, E. R., et al. (2017).[1] "1H-Indole-3-carboxaldehyde and its derivatives: Synthesis and reactions." Egyptian Journal of Chemistry. A comprehensive review of synthetic pathways for this scaffold.

  • Bingül, M., et al. (2016). "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities." Afyon Kocatepe University Journal of Sciences. Details the specific synthesis conditions for thiosemicarbazones.

  • Weng, J. R., et al. (2012). "Indole-3-carbinol induces apoptosis in human leukemia cells." Journal of Agricultural and Food Chemistry. Establishes the foundational apoptotic mechanisms of indole derivatives.

  • Aggarwal, N., et al. (2013). "Indole-3-carbaldehyde as a promising lead for anti-cancer drug discovery." International Journal of Medicinal Chemistry. Discusses the SAR and pharmacophore requirements.

Sources

antimicrobial and antifungal applications of 1H-indole-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial & Antifungal Profiling of 1H-Indole-3-Carbaldehyde Derivatives

Executive Summary & Pharmacophore Rationale

The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a critical precursor for Schiff bases, thiosemicarbazones, and hydrazones. Unlike the parent indole, C3-functionalized derivatives exhibit enhanced lipophilicity and target specificity.

This guide addresses the practical application of these derivatives in drug discovery. We focus on overcoming common bottlenecks: poor aqueous solubility, stability of the imine bond during assays, and differentiating bacteriostatic vs. bactericidal mechanisms.

Key Applications:

  • Antifungal: Targeting mitochondrial electron transport chain (Complex I) and ergosterol biosynthesis.

  • Antibacterial: Inhibition of DNA Gyrase (Topoisomerase II) and disruption of respiratory metabolism in Gram-positive strains (e.g., MRSA).

Structure-Activity Relationship (SAR) Landscape

The biological potency of indole-3-carbaldehyde derivatives is heavily dictated by substitutions at the C5 position of the indole ring and the nature of the N-terminal tail (Schiff base partner).

Table 1: Comparative Potency of C3-Derivatives (Representative Data)

Derivative ClassR-Group (C5 Position)Target OrganismMIC Range (µg/mL)Mechanistic Insight
Thiosemicarbazone -HC. albicans12.5 - 50High affinity for metal chelation; disrupts fungal respiration.
Thiosemicarbazone -Br (Bromo)S. aureus (MRSA)3.12 - 6.25Halogenation increases lipophilicity, aiding cell wall penetration.
Hydrazone -NO₂ (Nitro)E. coli>100 (Inactive)Strong electron-withdrawing groups at C5 can reduce efficacy in Gram-negatives.
Semicarbazone -Cl (Chloro)B. subtilis8 - 16Balanced polarity; effective DNA intercalation.
Triazole-Linked -HF. solani50 - 60 (EC50)Induces mitochondrial membrane disintegration.

Expert Insight: The presence of a halogen (Cl, Br) at the C5 position typically enhances antibacterial activity against Gram-positive strains by 2-4 fold compared to the unsubstituted indole. However, bulky groups at the hydrazine tail may hinder binding to the DNA gyrase active site.

Mechanism of Action (MOA)

Understanding the dual-action mechanism is vital for designing time-kill assays. These derivatives do not merely act as cell wall inhibitors; they are intracellular disruptors.

Pathway Visualization

The following diagram illustrates the divergent pathways for antifungal (mitochondrial disruption) and antibacterial (DNA replication arrest) activity.

MOA_Pathway cluster_Bacteria Antibacterial Pathway (Gram+) cluster_Fungi Antifungal Pathway (Candida/Fusarium) Drug This compound Derivative (Entry) DNA_Gyrase Target: DNA Gyrase (Topoisomerase II) Drug->DNA_Gyrase Intercalation Resp_Quench Respiratory Metabolism Quenching Drug->Resp_Quench Mito_Membrane Target: Mitochondrial Double Membrane Drug->Mito_Membrane Permeation Ergosterol Ergosterol Synthesis Inhibition (CYP51) Drug->Ergosterol Secondary Complex Drug-DNA-Enzyme Ternary Complex DNA_Gyrase->Complex Stabilization Rep_Arrest Replication Arrest Complex->Rep_Arrest Death Apoptosis / Cell Lysis Rep_Arrest->Death Resp_Quench->Death ETC_Block Block ETC Complex I Mito_Membrane->ETC_Block ROS ROS Accumulation (H2O2 Spike) ETC_Block->ROS ROS->Death Ergosterol->Death

Figure 1: Dual-mechanistic pathways. In bacteria, the derivative stabilizes the DNA-cleavable complex. In fungi, it triggers mitochondrial dysfunction and ROS accumulation.

Protocol A: Synthesis of Thiosemicarbazone Derivatives

Objective: Synthesize high-purity indole-3-carbaldehyde thiosemicarbazone for biological assay. Scale: 2 mmol (Laboratory Scale).

  • Reagents:

    • This compound (290 mg, 2 mmol).

    • Thiosemicarbazide (182 mg, 2 mmol).

    • Solvent: Absolute Ethanol (20 mL).

    • Catalyst: Glacial Acetic Acid (3-5 drops).

  • Procedure:

    • Dissolve the indole aldehyde in ethanol under varying heat (50°C) until clear.

    • Add thiosemicarbazide slowly.

    • Add catalytic acetic acid.

    • Reflux at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Critical Step: The product will precipitate as a solid upon cooling.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from hot ethanol/water (1:1) to remove unreacted hydrazine (which is toxic and false-positive in assays).

    • Yield Expectation: 75–85%.

    • QC Check: NMR should show a singlet at ~8.3–8.8 ppm (Azomethine CH=N) and disappearance of the aldehyde peak.

Protocol B: CLSI Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines. Challenge: Indole derivatives are hydrophobic. Improper solubilization causes precipitation in Muller-Hinton Broth (MHB), leading to false "inactive" results.

Workflow Diagram

MIC_Protocol Stock 1. Stock Prep (1024 µg/mL in DMSO) Dilution 2. Intermediate Dilution (1:10 in MHB) Stock->Dilution Avoid Shock Precipitation Plate 3. 96-Well Plate Setup (Serial 2-fold dilution) Dilution->Plate Inoculum 4. Inoculum Addition (5x10^5 CFU/mL) Plate->Inoculum Incubate 5. Incubation (37°C, 18-24h) Inoculum->Incubate Readout 6. Readout (Visual/Resazurin) Incubate->Readout

Figure 2: Optimized workflow for hydrophobic indole derivatives. Step 2 is critical to prevent compound crashing.

Detailed Steps:
  • Stock Preparation:

    • Dissolve 10.24 mg of derivative in 10 mL 100% DMSO .

    • Note: Do not use water or ethanol for the stock; the compound will crash out.

  • Plate Preparation:

    • Dispense 100 µL of cation-adjusted Muller-Hinton Broth (CAMHB) into columns 2–12 of a 96-well plate.

    • Add 200 µL of drug stock (diluted to 2x desired starting concentration) into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.

    • Control: Column 11 is Growth Control (Cells + DMSO only). Column 12 is Sterility Control (Media only).

  • Inoculum Prep:

    • Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard.

    • Dilute 1:100 in CAMHB to reach ~10^6 CFU/mL.

    • Add 100 µL of inoculum to wells 1–11. Final volume = 200 µL. Final bacterial load = 5x10^5 CFU/mL.[1]

  • Readout (The Resazurin Hack):

    • Indole derivatives can be yellow/orange, interfering with turbidity readings.

    • Add 30 µL of 0.01% Resazurin dye after incubation.

    • Incubate for 1–2 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic activity).

Troubleshooting & Optimization

IssueRoot CauseSolution
Precipitation in Wells Rapid addition of DMSO stock to aqueous media.Perform an intermediate dilution step (1:10) in broth before adding to the plate. Keep final DMSO < 1%.
Variable MICs Imine bond hydrolysis.Schiff bases are hydrolytically unstable in acidic media. Ensure CAMHB pH is buffered to 7.2–7.4. Use fresh stock.
High MIC (>100) Poor cell wall penetration (Gram-negatives).Use 5-bromo or 5-fluoro derivatives to increase lipophilicity. Combine with a membrane permeabilizer (e.g., Polymyxin B sub-MIC).
False Positives Unreacted Hydrazine/Aldehyde toxicity.Ensure rigorous recrystallization (Protocol A). Run a cytotoxicity counter-screen on mammalian cells (HEK293).

References

  • Bingul, M., et al. (2016). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Properties.[2] Afyon Kocatepe University Journal of Sciences.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Plodpai, P., et al. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot (Fusarium solani). Journal of Fungi/MDPI.

  • Hassan, A.A., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry.

  • Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.[1] Scientific Reports.

Sources

Application Note: Advanced Synthesis of Fluorescent Probes via 1H-Indole-3-Carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthetic utility of 1H-indole-3-carbaldehyde as a pivotal "push-pull" scaffold for developing fluorescent probes. The indole moiety acts as a strong electron donor, while the C-3 aldehyde serves as a reactive handle for extending conjugation via condensation reactions.

Why this Scaffold?

  • Tunable Intramolecular Charge Transfer (ICT): By coupling the electron-rich indole to electron-deficient acceptors (e.g., indolium salts, malononitrile), researchers can engineer probes with large Stokes shifts and emission profiles ranging from visible to Near-Infrared (NIR).

  • Biocompatibility: Indole derivatives inherently target specific organelles (e.g., mitochondria) and exhibit low cytotoxicity.

  • Versatility: The aldehyde group supports three primary synthetic pathways: Knoevenagel condensation, Schiff base formation, and aldol-type reactions.

Synthetic Pathways & Logic

The following diagram illustrates the modularity of the this compound scaffold. We will focus on two high-value pathways: Hemicyanine Synthesis (for organelle targeting) and Schiff Base Formation (for ion sensing).

SyntheticPathways Aldehyde This compound (Electron Donor) Path1 Pathway A: Aldol-type Condensation Aldehyde->Path1 + Indolium Salts Path2 Pathway B: Schiff Base Formation Aldehyde->Path2 + Amines/Hydrazines Path3 Pathway C: Knoevenagel Condensation Aldehyde->Path3 + Malononitrile Product1 Hemicyanines (Mitochondria/NIR) Path1->Product1 Product2 Hydrazones/Imines (Metal Ion Sensors) Path2->Product2 Product3 Vinyl Indoles (Viscosity/Polarity) Path3->Product3

Figure 1: Divergent synthetic strategies starting from this compound.[1][2][3]

Protocol A: Synthesis of Indole-Hemicyanine Probes (Mitochondrial Targeting)

Application: These probes typically exhibit ICT-based emission and accumulate in mitochondria due to the positive charge of the hemicyanine skeleton.

Materials
  • Precursor: this compound (1.0 eq)

  • Partner: 1,2,3,3-tetramethyl-3H-indolium iodide (1.2 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Methodology
  • Charge: In a dry round-bottom flask, dissolve this compound (145 mg, 1 mmol) and 1,2,3,3-tetramethyl-3H-indolium iodide (361 mg, 1.2 mmol) in 15 mL of anhydrous EtOH.

  • Catalysis: Add 2–3 drops of piperidine.

    • Mechanistic Note: Piperidine acts as a base to deprotonate the C-2 methyl group of the indolium salt, generating the nucleophilic enamine-like species required for attack on the aldehyde.

  • Reflux: Heat the mixture to reflux (

    
    ) under magnetic stirring for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 10:1). The spot should shift from UV-active (aldehyde) to a colored spot (red/purple) visible under ambient light.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate often forms.

  • Purification:

    • Option A (Precipitate): Filter the solid and wash with cold cold EtOH (

      
      ) followed by diethyl ether.
      
    • Option B (No Precipitate): Remove solvent under reduced pressure.[4] Purify the residue via silica gel column chromatography (Eluent: DCM

      
       DCM/MeOH 20:1).
      
  • Validation: The product should exhibit a strong absorption band around 500–550 nm (red) and emission in the 600–750 nm range (NIR).

Protocol B: Synthesis of Schiff Base Ligands (Metal Ion Sensing)

Application: These probes utilize the


 isomerization mechanism. They are typically non-fluorescent (weak) due to rapid 

rotation but become highly fluorescent ("Turn-On") upon chelating metal ions (e.g.,

) which restricts rotation (CHEF effect).
Materials
  • Precursor: this compound (1.0 eq)

  • Partner: Phenylhydrazine or 2-aminothiophenol (1.0 eq)

  • Catalyst: Glacial Acetic Acid (Cat.)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology
  • Charge: Dissolve this compound (1 mmol) in 10 mL of hot MeOH.

  • Addition: Add the amine partner (1 mmol) dropwise to the stirring solution.

  • Activation: Add 2 drops of glacial acetic acid.

    • Mechanistic Note: Acid catalysis activates the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the amine.

  • Reaction: Stir at room temperature for 2 hours (or reflux for 1 hour if reaction is sluggish).

  • Isolation: The Schiff base product usually precipitates out of the methanolic solution upon cooling.

  • Purification: Filter the precipitate and recrystallize from hot ethanol.

    • Critical QC: Schiff bases are hydrolytically unstable in acidic aqueous media. Store in a desiccator.

Characterization & Data Interpretation

When validating these probes, specific spectral shifts confirm the successful synthesis and sensing capability.

ParameterHemicyanine Probe (Protocol A)Schiff Base Probe (Protocol B)
Appearance Dark red/purple solidYellow/Orange crystalline solid
Absorption (

)
500–600 nm (Strong ICT band)300–400 nm
Emission (

)
600–750 nm (Red/NIR)Weak/None (increases upon binding)
Mechanism Intramolecular Charge Transfer (ICT)C=N Isomerization / CHEF
Target Mitochondrial pH, Viscosity, ROSMetal Ions (

), Anions
1H NMR Signature Vinyl protons (

,

)
Imine proton (

,

)
Mechanistic Visualization: Sensing Pathways

The following diagram explains the "Turn-On" logic for the Schiff base probes synthesized in Protocol B.

SensingMechanism Probe Free Probe (Schiff Base) C=N Rotation Active EnergyLoss Non-Radiative Decay (Heat) Probe->EnergyLoss Excitation Binding + Metal Ion (Zn2+) Probe->Binding Complex Probe-Metal Complex Rotation Restricted (CHEF) Binding->Complex Fluorescence Strong Fluorescence Emission Complex->Fluorescence Excitation

Figure 2: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in Indole Schiff Bases.[2]

Expert Insights & Troubleshooting

Solvatochromism

Indole-based hemicyanines are highly solvatochromic.

  • Observation: You may see emission shift from yellow in non-polar solvents (DCM) to red in polar solvents (DMSO).

  • Action: Always perform spectral characterization in the solvent system intended for the final biological assay (usually PBS/DMSO mixtures).

N-Alkylation Strategy

If the final probe is too hydrophobic (precipitates in cell media):

  • Modification: Perform N-alkylation on the indole nitrogen before the condensation step.

  • Reagent: React this compound with alkyl halides containing sulfonate groups (e.g., 1,3-propane sultone) to introduce water solubility.

Stability[5][6][7][8][9][10]
  • Schiff Bases: Can hydrolyze in acidic lysosomes. For lysosomal targeting, reduce the Schiff base (

    
    ) to an amine (
    
    
    
    ) using
    
    
    if a non-reversible probe is required, though this changes the sensing mechanism to PET (Photoinduced Electron Transfer).

References

  • Hemicyanine Synthesis & Mitochondrial Mapping

    • Design and synthesis of hemicyanine-based fluorescent probes. RSC Advances.
  • Indole-3-Carbaldehyde Schiff Bases

    • Synthesis and Characterization of Schiff Base Analogues of Indole-3-Carboxaldehyde. European Journal of Medicinal Chemistry.
  • ICT Mechanism in Indole Probes

    • ICT-based fluorescent probes for intracellular pH and biological species detection. Frontiers in Chemistry.
  • General Reactivity of Indole-3-Carbaldehyde

    • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.

Sources

Application Note: Strategic Utilization of 1H-Indole-3-Carbaldehyde in Organic Synthesis

[1]

Executive Summary

1H-indole-3-carbaldehyde (I3A) is a privileged scaffold in organic chemistry due to the unique electronic character of the indole ring. The C3-formyl group acts as a "chemical handle," enabling the synthesis of diverse architectures ranging from pharmaceutical agents (Schiff bases, hydrazones) to functional optoelectronic materials (cyanovinyl derivatives). This guide provides validated protocols for transforming I3A into high-value organic materials, emphasizing mechanistic causality and reproducibility.

Chemical Profile & Reactivity Landscape

The reactivity of I3A is governed by the electron-rich indole ring, which donates electron density to the C3-formyl group, making it less electrophilic than typical benzaldehydes but highly prone to condensation reactions that extend conjugation.

Core Reactivity Map

The following diagram outlines the primary synthetic pathways accessible from I3A.

I3A_ReactivityI3AThis compound(C3 Electrophile)SchiffSchiff Base Formation(Imine Bond)I3A->Schiff+ Amines/HydrazinesKnoevenagelKnoevenagel Condensation(C=C Bond)I3A->Knoevenagel+ Active MethylenesBIMElectrophilic Substitution(Bis/Tris-indolylmethanes)I3A->BIM+ Indoles/PyrrolesOxidationOxidation/Reduction(Acids/Alcohols)I3A->OxidationRedox ReagentsBioactiveBioactive Hydrazones(Anticancer/Antimicrobial)Schiff->BioactiveSensorsFluorescent Sensors(Ion Detection)Schiff->SensorsKnoevenagel->SensorsOptoNon-Linear Optical Materials(Cyanovinyls)Knoevenagel->OptoBIM->Bioactive

Figure 1: Synthetic divergence of this compound showing major reaction pathways and downstream applications.

Application I: Medicinal Chemistry – Synthesis of Bioactive Schiff Bases

Context: Schiff bases derived from I3A exhibit potent antioxidant, anti-inflammatory, and anticancer activities. The conjugation between the indole and the imine nitrogen stabilizes the radical species, enhancing antioxidant capacity.

Protocol A: Synthesis of Indole-3-Carbaldehyde Thiosemicarbazones

This protocol targets the synthesis of thiosemicarbazone derivatives, widely recognized for their ability to chelate metal ions (Fe, Cu) in biological systems, disrupting metalloenzyme function in cancer cells.

Materials:

  • This compound (1.0 eq)[1]

  • Thiosemicarbazide (1.0 eq)

  • Solvent: Ethanol (Absolute)[2]

  • Catalyst: Glacial Acetic Acid (Catalytic amount)[3]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of this compound in 20 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution.

  • Reagent Addition: Add 5 mmol of thiosemicarbazide to the solution. The mixture will likely remain a suspension.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Why? Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack of the terminal amine of the thiosemicarbazide.

  • Reflux: Equip the flask with a condenser and reflux at 80°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Upon completion, cool the mixture to room temperature. The Schiff base product typically precipitates as a solid.

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from ethanol/water if necessary.

Data Validation:

  • Yield: Typically 85–92%.

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: >200°C (Derivative dependent).[4][5]

Application II: Functional Materials – Knoevenagel Condensation for Optical Sensors

Context: The Knoevenagel condensation of I3A with active methylene compounds (e.g., malononitrile) yields "push-pull" chromophores. The electron-rich indole (donor) and the electron-deficient nitrile groups (acceptor) connected by a π-bridge create strong intramolecular charge transfer (ICT), making these molecules excellent candidates for fluorescent sensors and non-linear optical (NLO) materials.

Protocol B: Synthesis of 3-(2,2-Dicyanovinyl)indole

Materials:

  • This compound (1.0 eq)[1]

  • Malononitrile (1.1 eq)

  • Solvent: Ethanol or Methanol[6][7]

  • Catalyst: Piperidine (Catalytic) or Catalyst-free (in water/ethanol mixtures)

Step-by-Step Methodology:

  • Preparation: Mix 2.0 mmol of this compound and 2.2 mmol of malononitrile in 10 mL of ethanol.

  • Catalysis: Add 2 drops of piperidine.

    • Mechanism Note: Piperidine acts as a base to deprotonate malononitrile, generating a carbanion that attacks the aldehyde.

  • Reaction: Stir at room temperature for 30–60 minutes. The reaction is rapid due to the high acidity of malononitrile protons.

  • Observation: A color change to bright yellow/orange indicates the formation of the conjugated alkene system.

  • Isolation: Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate immediately.

  • Filtration: Filter and dry the solid.

Workflow Diagram:

Knoevenagel_FlowStartReagents:Indole-3-CHO + MalononitrileBaseAdd Base (Piperidine)Deprotonation of MalononitrileStart->BaseAttackNucleophilic Attackon Carbonyl CarbonBase->AttackEliminationDehydration (-H2O)Formation of C=C BondAttack->EliminationProductProduct:3-(2,2-Dicyanovinyl)indoleElimination->Product

Figure 2: Step-wise mechanism of the Knoevenagel condensation to form optical materials.

Application III: Green Synthesis of Tris(indolyl)methanes

Context: While Bis(indolyl)methanes (BIMs) are usually made from indole + an aldehyde, using I3A as the aldehyde component reacting with two equivalents of indole yields Tris(indolyl)methane . These star-shaped molecules are high-value targets for material science (hole-transporting materials) and medicinal chemistry.

Protocol C: Catalyst-Free Aqueous Synthesis

Materials:

  • This compound (1.0 eq)[1]

  • Indole (2.0 eq)

  • Solvent: Water (with Sodium Dodecyl Sulfate - SDS as surfactant) or Ethanol/Water.

  • Condition: Ultrasonication or Reflux.

Methodology:

  • Mixture: Combine 1 mmol I3A and 2 mmol Indole in 10 mL water containing 10 mol% SDS (micellar catalysis).

  • Activation: Sonicate the mixture at 60°C. The hydrophobic effect within the micelles forces the reactants together, accelerating the electrophilic substitution.

  • Duration: 1–2 hours.

  • Work-up: Dilute with water. The product is insoluble in water and will precipitate. Filter and wash with hot water to remove SDS.

Troubleshooting & Optimization

The following table summarizes common issues encountered during I3A functionalization and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Hydrolysis of imine bond (equilibrium reaction).Use a Dean-Stark trap to remove water or add molecular sieves. Switch to anhydrous ethanol.
No Reaction (Knoevenagel) Inactive methylene or insufficient base strength.Ensure reagents are dry. If using weak acidic methylenes, switch base to Et3N/TiCl4 or use microwave irradiation.
Product Oiling Out Impurities or solvent polarity mismatch.Triturate the oil with cold diethyl ether or n-hexane to induce crystallization.
Side Reactions (Oxidation) Air oxidation of aldehyde to carboxylic acid.Perform reactions under N2 or Ar atmosphere. Store I3A in a cool, dark place.

References

  • Synthesis and Reactions of 1H-Indole-3-carboxaldehyde: Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Source: ResearchGate (Review, 2025). URL:[Link]

  • Schiff Base Synthesis (Antioxidant Applications): Title: Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Source: International Journal of Pharmaceutical Sciences. URL:[Link]

  • Knoevenagel Condensation (Optical Materials): Title: Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[8] Source: ACG Publications (Org. Commun. 9:4, 2016). URL:[Link]

  • Green Synthesis of Bis/Tris(indolyl)methanes: Title: Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. Source: ACS Omega (2022). URL:[Link]

  • Fluorescent Sensors (Indole-based): Title: Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. Source: ACS Omega (2023). URL:[Link]

Troubleshooting & Optimization

purification of crude 1H-indole-3-carbaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Impurity Management

Welcome to the Purification Support Hub

You are likely here because your crude 1H-indole-3-carbaldehyde (Indole-3-carboxaldehyde) is exhibiting one of three common failure modes: it is persistently pink/brown, it is oiling out upon anti-solvent addition, or the melting point is suppressed below the target range of 196–198°C [1, 2].

This guide treats the purification of this compound not as a simple recipe, but as a thermodynamic management system. Because this compound is typically synthesized via the Vilsmeier-Haack reaction (using POCl₃ and DMF) [3], your crude material likely contains specific impurities: inorganic phosphate salts, unreacted indole, and oxidative oligomers.

Module 1: Solvent System Selection

The most frequent support tickets regarding this compound stem from incorrect solvent choice. This compound is an amphiphilic molecule with a polar aldehyde head and a lipophilic indole body.

Solubility Profile & Recommendations
Solvent SystemRoleSuitabilityNotes
Ethanol (95%) / Water Primary Choice Excellent The industry standard. High solubility at boiling (78°C); low solubility at 4°C. Water acts as a powerful anti-solvent.
Methanol / Water AlternativeGoodSimilar to ethanol but higher toxicity. Good for removing more polar impurities.
Ethyl Acetate / Hexane AlternativeModerateUseful if the crude is very wet with water. Hexane acts as the anti-solvent.
Hot Water Single SolventPoor YieldSoluble in boiling water but yield is often low due to volume requirements (~3g/L solubility at 25°C) [4].
Expert Insight: Why Ethanol/Water?

We recommend the Ethanol/Water system because it leverages the steep solubility curve of the indole scaffold. At 78°C (boiling ethanol), the crystal lattice energy is overcome by solvation. As you cool and add water (increasing the dielectric constant), the hydrophobic effect forces the indole rings to stack and crystallize, while the inorganic salts (from the Vilsmeier quench) remain dissolved in the aqueous phase.

Module 2: Critical Troubleshooting (FAQ)

Issue 1: "My product is pink or light brown, not white."

Diagnosis: Indole derivatives are notoriously prone to air-oxidation, forming colored oligomers (rosindoles) or quinoidal species. This is often exacerbated by trace acid remaining from the synthesis [5]. Solution:

  • Activated Carbon Treatment: You must perform a hot filtration with activated charcoal.

  • Protocol: Dissolve crude in boiling ethanol. Add activated carbon (5-10% w/w). Reflux for 10-15 minutes. Do not reflux longer , or you may oxidize the product further. Filter while hot through Celite.

  • Acidity Check: Ensure your crude was neutralized (pH 7-8) before recrystallization. Acid residues catalyze polymerization.

Issue 2: "The product 'oiled out' when I added water."

Diagnosis: This occurs when the anti-solvent (water) is added too quickly or the solution is too hot, causing the product to phase-separate as a liquid droplet rather than nucleating as a crystal (Oiling Out). Solution:

  • Re-dissolve: Reheat the mixture until the oil dissolves back into a clear solution. Add a small amount of ethanol if needed.

  • Seeding: Allow the solution to cool slowly to ~40-50°C. Add a "seed crystal" of pure this compound.

  • Slow Addition: Add the water dropwise only after you see the first turbidity or crystals forming.

Issue 3: "Low yield after filtration."

Diagnosis: The mother liquor likely still holds significant product due to excess ethanol. Solution:

  • Cool the mixture to 0–4°C (ice bath) for at least 2 hours before filtration.

  • Increase the water ratio.[1] The target final ratio should be approximately 1:1 to 1:2 (Ethanol:Water) .

Module 3: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for purifying crude material derived from Vilsmeier-Haack synthesis.

PurificationLogic Start Crude this compound (Vilsmeier Product) Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve CheckColor Is solution Pink/Brown? Dissolve->CheckColor Charcoal Add Activated Carbon Reflux 10 min Hot Filtration (Celite) CheckColor->Charcoal Yes AddWater Slow Addition of Warm Water (Anti-Solvent) CheckColor->AddWater No (Clear/Yellow) Charcoal->AddWater CheckState Did it Oil Out? AddWater->CheckState Reheat Reheat to Dissolve Add Seed Crystal CheckState->Reheat Yes (Oiling) Crystallize Cool to RT, then 4°C (Slow Crystallization) CheckState->Crystallize No (Turbid) Reheat->Crystallize Filter Filter & Wash (Cold Water/EtOH 1:1) Crystallize->Filter Dry Dry under Vacuum (Target MP: 196-198°C) Filter->Dry

Figure 1: Decision tree for managing oxidation (color) and phase separation (oiling out) during purification.

Module 4: The "Golden Standard" Protocol (SOP)

Objective: Purify 10g of crude this compound to >98% purity.

Reagents:

  • Crude Indole-3-carbaldehyde[2]

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (Decolorizing charcoal)

  • Celite (Filter aid)

Step-by-Step Methodology:

  • Dissolution: Place 10g of crude material in a 250mL Erlenmeyer flask. Add 40-50 mL of Ethanol . Heat to reflux (boiling) on a stir plate.

    • Note: If solids remain, add Ethanol in 5mL increments until dissolved.

  • Decolorization (Critical): If the solution is dark, remove from heat momentarily. Carefully add 0.5g–1.0g of activated carbon. Return to reflux for 10 minutes .

    • Warning: Adding carbon to boiling solvent can cause flash boiling. Remove from heat first.

  • Hot Filtration: Prepare a pre-warmed funnel with a Celite pad. Filter the hot mixture rapidly to remove the carbon. The filtrate should be clear yellow/orange.

  • Anti-Solvent Addition: While the filtrate is still hot (near boiling), add hot water dropwise.

    • Target: Add water until the solution becomes slightly turbid (cloudy) and the turbidity persists.

    • Ratio: Usually requires 20–40 mL of water depending on ethanol volume.

  • Crystallization: Remove from heat. Clarify the solution with a few drops of ethanol if it is too cloudy. Allow to cool to room temperature undisturbed for 2 hours.

    • Why Undisturbed? Agitation promotes small, impure crystals. Stillness promotes large, pure needles.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals using a Büchner funnel. Wash with 20mL of cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

    • Validation: Check Melting Point. Target: 196–198°C [1, 2].

Module 5: Workflow Visualization

SOP_Workflow Step1 1. Reflux in Ethanol (Dissolve Crude) Step2 2. Carbon Treat (Remove Color) Step1->Step2 Step3 3. Hot Filtration (Remove Carbon) Step2->Step3 Step4 4. Add Hot Water (Until Turbid) Step3->Step4 Step5 5. Slow Cool (RT -> 4°C) Step4->Step5 Step6 6. Vacuum Dry (50°C) Step5->Step6

Figure 2: Linear workflow for the standard Ethanol/Water recrystallization protocol.

References

  • ChemicalBook. (n.d.). Indole-3-carboxaldehyde Properties and Melting Point. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved from

  • James, D. S., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][2][3][4][5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 4, p.539. (Classic reference for Vilsmeier-Haack synthesis context).

  • The Good Scents Company. (n.d.). Indole-3-carboxaldehyde Solubility Data. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from

Sources

common side products in the Vilsmeier-Haack formylation of indole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of indoles. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this versatile reaction and optimize the synthesis of your target indole-3-carboxaldehydes.

Introduction to the Vilsmeier-Haack Reaction of Indole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, with indole being a prime substrate.[1] The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[2][3][4] This electrophilic species then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to yield the desired indole-3-carboxaldehyde.[2][4] These aldehyde products are valuable precursors in the synthesis of a wide array of pharmaceuticals and biologically active molecules.

While the Vilsmeier-Haack reaction is generally efficient, it is not without its challenges. The formation of side products can complicate the reaction workup and reduce the yield of the desired product. This guide will address the most common issues encountered during the Vilsmeier-Haack formylation of indoles and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues that arise during the Vilsmeier-Haack formylation of indole.

Q1: My reaction is producing a significant amount of a high molecular weight, insoluble side product. What is it and how can I prevent its formation?

This is a very common issue, and the side product is almost certainly a bis(indolyl)methane derivative .

Causality: The formation of bis(indolyl)methane occurs when a molecule of the desired indole-3-carboxaldehyde product reacts with a second molecule of the starting indole material under the acidic conditions of the reaction.[5] The aldehyde is protonated, making it a good electrophile, which is then attacked by the electron-rich C3 position of another indole molecule.

Troubleshooting Steps:

  • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess of the formylating agent can lead to a rapid buildup of the aldehyde product, increasing the likelihood of it reacting with the remaining indole.

  • Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature (0-5 °C). This ensures that the indole is more likely to react with the Vilsmeier reagent rather than the newly formed aldehyde.

  • Temperature Control: Maintain a low reaction temperature during the addition and for a period afterward. Elevated temperatures can accelerate the formation of the bis(indolyl)methane.

  • Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC). Once the starting indole is consumed, quench the reaction promptly to prevent further side reactions.

Q2: I'm observing a second formylated product in my TLC and NMR. What could this be?

The presence of a second formylated product often indicates diformylation .

Causality: While formylation at the C3 position is kinetically and thermodynamically favored, under forcing conditions (e.g., large excess of Vilsmeier reagent, high temperatures, or with highly activated indoles), a second formyl group can be introduced at another position on the indole ring, often at the C2 or C5 position.

Troubleshooting Steps:

  • Limit Vilsmeier Reagent: Use a stoichiometric amount or only a slight excess (around 1.1 equivalents) of the Vilsmeier reagent.

  • Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times.

  • Substituent Effects: Be aware that electron-donating groups on the indole ring can increase its reactivity and make it more susceptible to diformylation. Conversely, electron-withdrawing groups generally deactivate the ring and make diformylation less likely.[3]

Q3: My reaction is sluggish or not going to completion, even with extended reaction times. What could be the issue?

Several factors can contribute to a slow or incomplete reaction.

Causality:

  • Deactivated Indole Substrate: The presence of electron-withdrawing groups (e.g., nitro, cyano, ester) on the indole ring significantly reduces its nucleophilicity, making the electrophilic attack by the Vilsmeier reagent more difficult.[3]

  • Impure Reagents: Moisture in the DMF or degraded POCl₃ can lead to the deactivation of the Vilsmeier reagent.

  • Insufficient Temperature: While low temperatures are generally recommended to control side reactions, for deactivated substrates, a higher temperature may be necessary to drive the reaction to completion.

Troubleshooting Steps:

  • For Deactivated Substrates:

    • Increase the reaction temperature. For some electron-deficient indoles, refluxing may be necessary.

    • Use a larger excess of the Vilsmeier reagent.

    • Consider using a more reactive formylating agent or a different synthetic route.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and high-quality POCl₃. The Vilsmeier reagent is sensitive to moisture.

  • Check Reagent Quality: If your DMF has a fishy odor, it may have decomposed to dimethylamine, which can interfere with the reaction.[6]

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of Indole

This protocol is a general procedure for the formylation of unsubstituted indole.

Materials:

  • Indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional solvent)

  • Saturated sodium bicarbonate solution

  • Crushed ice

  • Ethyl acetate

  • Brine

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.

  • Dissolve the indole in a minimal amount of anhydrous DMF or DCM.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude indole-3-carboxaldehyde.

Protocol 2: Purification of Indole-3-carboxaldehyde by Column Chromatography

Materials:

  • Crude indole-3-carboxaldehyde

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 10-20% ethyl acetate in hexane.

  • Monitor the fractions by TLC. The desired indole-3-carboxaldehyde will typically have a lower Rf value than any unreacted indole and a higher Rf value than the more polar bis(indolyl)methane side product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified indole-3-carboxaldehyde.

Data Presentation

Table 1: Reaction Conditions for Vilsmeier-Haack Formylation of Substituted Indoles

Indole DerivativeSubstituent PositionElectronic Nature of SubstituentTypical Reaction ConditionsCommon Side Products
5-Nitroindole5Electron-withdrawingHigher temperature, longer reaction timeLower yield, potential for incomplete reaction
5-Methoxyindole5Electron-donatingMilder conditions, shorter reaction timeIncreased risk of diformylation
2-Methylindole2Electron-donatingStandard conditionsPotential for formylation at other positions
Indole-5-carbonitrile5Electron-withdrawingHarsher conditions may be needed-

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Product Indole-3-carboxaldehyde Iminium_Intermediate->Product + H₂O (workup)

Caption: The Vilsmeier-Haack formylation of indole mechanism.

Side Product Formation

Side_Product_Formation cluster_side_reactions Side Reactions Indole Indole Product Indole-3-carboxaldehyde Indole->Product + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Bis_Indolyl Bis(indolyl)methane Product->Bis_Indolyl + Indole (acidic) Diformyl_Indole Diformylated Indole Product->Diformyl_Indole + Vilsmeier Reagent (excess) Troubleshooting_Workflow Start Reaction Issue Observed High_MW_Impurity High MW Impurity? Start->High_MW_Impurity Multiple_Products Multiple Formylated Products? High_MW_Impurity->Multiple_Products No Solution1 Bis(indolyl)methane - Control Stoichiometry - Lower Temperature - Slow Addition High_MW_Impurity->Solution1 Yes Low_Yield Low Yield/No Reaction? Multiple_Products->Low_Yield No Solution2 Diformylation - Reduce Vilsmeier Reagent - Milder Conditions Multiple_Products->Solution2 Yes Solution3 Deactivated Substrate/Poor Reagents - Increase Temperature - Use Anhydrous Reagents Low_Yield->Solution3 Yes

Caption: A troubleshooting guide for common Vilsmeier-Haack issues.

References

  • Vilsmeier-Haack Reaction Mechanism. (2021, October 11). In YouTube. Retrieved from [Link]

  • Xue, J., Zhang, Y. S., Huan, Z., & Cheng, J. P. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15539–15546. [Link]

  • Patil, S. B., & Telvekar, V. N. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. Retrieved February 7, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2014, April 13). In Chem-Station Int. Ed. Retrieved from [Link]

  • Jones, G. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1–633.
  • Patil, S. B., & Telvekar, V. N. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 1(3), 1046–1056.
  • Kusurkar, R., Goswami, S., & Vyas, S. (2003). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 42, 1536-1539.
  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. ARKIVOC, 2019(6), 141-148. [Link]

  • Pyrrole-The Vilsmeier Reaction. (n.d.). In ChemTube3D. Retrieved from [Link]

  • Vilsmeier Reaction. (2021, August 17). In YouTube. Retrieved from [Link]

  • Zhang, H., Su, R. C., Qin, Y. L., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(37), 17565-17569.
  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Journal of Chemistry, 2011, 1-7.
  • Vilsmeier-Haack Reaction. (n.d.). In NROChemistry. Retrieved from [Link]

  • Kumar, A., et al. (2022). Facile synthesis of bis(indol-3-yl)methane derivatives catalyzed by carboxylic acid functionalized ionic liquid at room temperature: Investigation of photophysical properties, DFT calculations and molecular docking with bovine serum albumin. Journal of Molecular Liquids, 367, 120465.
  • Vilsmeier–Haack reaction. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27335-27384. [Link]

  • Palladino, G., et al. (2024).
  • Koir, M. L., & Rose, D. P. (1972). Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 286(2), 325-330.
  • 1,1,1-Tris(3-indolyl)methane. (n.d.). In PubChem. Retrieved from [Link]

  • Reddy, C. S., et al. (2021). DESIGN, SYNTHESIS AND 3D-QSAR STUDIES OF NEW BIS (INDOLYL) METHANES AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research, 12(3), 133-143.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021, July 9). In Reddit. Retrieved from [Link]

  • Vilsmeier Haack Reaction | Organic Name Reactions | DMF | POCl3. (2022, April 19). In YouTube. Retrieved from [Link]

  • Gurdere, M. B., et al. (2017). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences and Engineering, 17(3), 1-8.
  • Method for producing indole-3-carbinol. (n.d.). Google Patents.
  • Costantino, F., et al. (2024). Magnetic Aerogels for Room-Temperature Catalytic Production of Bis(indolyl)
  • Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 63(4), 896-900.
  • Abdel-Rahman, A. A. H., et al. (2015). Eco-friendly and efficient synthesis of bis(indolyl)methanes under microwave irradiation. Journal of Saudi Chemical Society, 19(1), 89-94.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). In University of Rochester. Retrieved from [Link]

  • Sharma, S., & Rawat, D. S. (2021). Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account. Beilstein Journal of Organic Chemistry, 17, 2088-2129.
  • Palladino, G., et al. (2023). Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein. Foods, 12(22), 4099.
  • Vilsmeier-Haack Reaction. (n.d.). In J&K Scientific LLC. Retrieved from [Link]

Sources

Technical Support Center: Reimer-Tiemann Reaction Optimization for Indole Scaffolds

[1]

Current Status: Operational Ticket ID: RT-IND-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Context

Welcome to the technical support hub for the Reimer-Tiemann formylation of indole. While this reaction is a classic method for synthesizing indole-3-carboxaldehyde , it is notoriously "dirty" compared to modern alternatives like the Vilsmeier-Haack reaction.[1]

As researchers, you likely chose Reimer-Tiemann for its reagents' accessibility (CHCl₃, KOH) or specific cost constraints.[1] However, you are likely encountering one of three critical failure modes:

  • Ring Expansion: Formation of 3-chloroquinoline (the Ciamician-Dennstedt product).[1][2]

  • Oligomerization: Formation of intractable black tars.[1]

  • Regio-scrambling: N-formylation or C2-attack.

This guide deconstructs these byproducts mechanistically and provides self-validating protocols to control them.

Troubleshooting Modules (Diagnostic & Repair)

Module A: The "Quinoline" Anomaly (Ring Expansion)

Symptom:

  • LCMS shows a byproduct with mass [M+1] = 164/166 (for unsubstituted indole).[1]

  • NMR shows a loss of the NH signal and the appearance of a pyridine-like proton.

  • The product is a 6-membered heterocycle, not the desired 5-membered aldehyde.

Root Cause: This is the Ciamician-Dennstedt rearrangement .[1][2][3][4][5] The dichlorocarbene (:CCl₂) electrophile does not just attack the C3 position; it can add across the C2-C3 double bond to form a cyclopropane intermediate. If this intermediate undergoes ring expansion rather than hydrolysis, you generate 3-chloroquinoline.[1]

Technical Insight: The partition between the aldehyde (Path A) and the quinoline (Path B) is driven by the stability of the cyclopropyl intermediate. Higher temperatures and lower base concentrations often favor the rearrangement (Quinoline) over the hydrolysis (Aldehyde).

Corrective Action:

  • Temperature Control: Keep the reaction reflux gentle (60-70°C). Overheating promotes the rearrangement.

  • Base Concentration: Ensure the aqueous phase is strongly alkaline (20-40% KOH).[1] Rapid hydrolysis of the intermediate favors the aldehyde.

Module B: The "Tar Pit" (Polymerization)

Symptom:

  • Reaction mixture turns opaque black within minutes.[1]

  • Workup results in an emulsion that refuses to separate.[1]

  • Mass balance is extremely low (<40%).[1]

Root Cause: Indole is an electron-rich enamine system.[1] Under the highly basic, oxidative conditions of the Reimer-Tiemann, indole radicals can form, leading to oxidative polymerization. Additionally, the highly reactive dichlorocarbene can cross-link indole units.

Corrective Action:

  • Inert Atmosphere: strictly run under Argon/Nitrogen. Oxygen accelerates radical polymerization.[1]

  • Bisulfite Quench: Wash the organic layer with saturated sodium bisulfite (NaHSO₃) during workup to reduce oxidative byproducts.[1]

Mechanistic Visualization (Pathway Bifurcation)[1]

The following diagram illustrates the critical bifurcation point where the reaction diverges between the desired formylation and the unwanted ring expansion.

ReimerTiemann_IndoleStartIndole + CHCl3 + KOHCarbeneDichlorocarbene (:CCl2)Start->CarbeneAlpha-eliminationIntermediateDichlorocyclopropaneIntermediateCarbene->IntermediateC2-C3 CyclopropanationPathA_StepHydrolysis & RearrangementIntermediate->PathA_StepPath A (Favored by High Base)PathB_StepRing Expansion(Ciamician-Dennstedt)Intermediate->PathB_StepPath B (Favored by Heat)Product_AldehydeIndole-3-carboxaldehyde(Main Product)PathA_Step->Product_AldehydeProduct_Quinoline3-Chloroquinoline(Major Byproduct)PathB_Step->Product_Quinoline

Caption: Mechanistic bifurcation showing the competition between formylation (green) and ring expansion (red).[1][6]

Quantitative Data: Byproduct Profile

The following table summarizes the typical distribution of products under standard versus unoptimized conditions.

ComponentStructure TypeTypical Yield (Optimized)Typical Yield (Uncontrolled)Identification (LCMS)
Indole-3-carboxaldehyde 5-membered Aldehyde60-75%30-40%M+ = 145
3-Chloroquinoline 6-membered Heterocycle<5%15-25%M+ = 163/165 (Cl pattern)
Unreacted Indole Starting Material<5%10-20%M+ = 117
Polymeric Tars Oligomers10-15%>30%Broad smear / High MW

Optimized Experimental Protocol

Objective: Synthesis of Indole-3-carboxaldehyde while suppressing 3-chloroquinoline.

Reagents:

  • Indole (1.0 equiv)[1][7]

  • Chloroform (CHCl₃) (Excess, serves as reagent and solvent)[1]

  • Potassium Hydroxide (KOH) (30% aqueous solution)[1]

  • Ethanol (Optional, to improve solubility)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a robust magnetic stir bar (or mechanical stirrer for scales >10g). Flush with Argon.

  • Base Preparation: Add Indole (10 mmol) and ethanol (5 mL). Add 30% KOH solution (50 mmol, 5 equiv). The mixture will be biphasic.[2]

  • Initiation (Critical Control Point): Heat the mixture to 60°C . Do not exceed 70°C to minimize ring expansion.[1]

  • Addition: Add CHCl₃ (30 mmol, 3 equiv) dropwise via the addition funnel over 45 minutes .

    • Why? Slow addition keeps the concentration of free carbene low, reducing polymerization.

  • Reaction: Stir vigorously at 60-65°C for 4-6 hours. The color will darken to deep red/brown.

  • Quench: Cool to room temperature. Neutralize carefully with 10% HCl until pH ~7.

    • Note: Do not acidify strongly, or the product may polymerize.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHSO₃ (to remove oxidative impurities) followed by brine.[1] Dry over Na₂SO₄.[1]

  • Purification: The crude residue is often a solid.[1] Recrystallize from hot ethanol/water. If 3-chloroquinoline is present, it remains in the mother liquor.[1]

Frequently Asked Questions (FAQ)

Q: Why not just use the Vilsmeier-Haack reaction? A: Scientifically, you should use Vilsmeier-Haack (POCl₃/DMF) if your sole goal is the aldehyde.[1] It typically yields >85% with high purity [2].[1] However, Reimer-Tiemann is necessary if you specifically want to study the ring-expansion mechanism or if you are operating under restrictions that prevent the use of POCl₃ (which is moisture sensitive and corrosive).

Q: Can I isolate the 3-chloroquinoline intentionally? A: Yes. To favor the quinoline (Ciamician-Dennstedt product), use a phase-transfer catalyst (like TEBA) and run the reaction at higher temperatures without ethanol.[1] Recent work by Levin et al. (2021) suggests using chlorodiazirines for a much cleaner conversion to the quinoline scaffold [1].

Q: My product has a strong almond-like smell, but the NMR is messy. What is it? A: The almond smell is characteristic of the aldehyde. If the NMR is messy, you likely have unreacted indole and oligomers. The aldehyde proton (CHO) typically appears around 9.8–10.2 ppm. If you see a singlet around 8.5–9.0 ppm, that is likely the C2-proton of the quinoline byproduct.

References

  • Levin, M. D., et al. (2021).[1][4] "Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines."[1][4][6] Journal of the American Chemical Society, 143(29), 11337–11344. [1]

  • James, P. N., & Snyder, H. R. (1959). "Indole-3-carboxaldehyde."[1][7][8] Organic Syntheses, Coll.[1][3][7][9] Vol. 4, p.539.[1] [1]

  • Wynberg, H. (1960).[1] "The Reimer-Tiemann Reaction."[1][2][3][10][11][12][13][14] Chemical Reviews, 60(2), 169–184.

  • Robinson, E. A. (1961).[1] "The Mechanism of the Reimer-Tiemann Reaction." Journal of the Chemical Society, 1663-1671.[1] [1]

Technical Support Center: Optimizing 1H-Indole-3-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Improvement & Process Stabilization for Vilsmeier-Haack Formylation Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary

The synthesis of 1H-indole-3-carbaldehyde (also known as 3-formylindole) is a cornerstone reaction in medicinal chemistry, serving as a precursor for numerous pharmaceuticals (e.g., tropisetron, indomethacin analogs).[1] While the Vilsmeier-Haack reaction is the industry standard, it is notoriously sensitive to moisture, temperature excursions, and workup pH.

This guide moves beyond basic textbook descriptions to address the process variables that cause yield variability (typically ranging from 40% to 90% in literature). By controlling the thermodynamics of the Vilsmeier reagent formation and the pH of the hydrolysis step, you can consistently achieve yields >85%.[1]

The "Golden Standard" Protocol

Use this optimized Standard Operating Procedure (SOP) to establish a baseline. Deviations from this specific order of operations are the primary cause of yield loss.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Indole Substrate1.0Must be dry.[1]

Electrophile Source1.2 - 1.5Freshly distilled if yellow/orange.[1]
DMF Solvent/Reagent5.0 - 10.0Must be Anhydrous. Water kills the reagent.[1]
NaOH /

Quenching BaseN/AUsed to adjust pH to 9–10.[1]
Step-by-Step Workflow

Phase 1: Formation of the Vilsmeier Reagent (The Critical Step)

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solvent: Charge anhydrous DMF and cool to 0–5°C (ice/salt bath).

  • Addition: Add

    
     dropwise over 20–30 minutes.
    
    • Technical Insight: This reaction is exothermic.[1] If the temp spikes >10°C, the Vilsmeier reagent (chloroiminium salt) can degrade or form side products, leading to "tar" later.

  • Activation: Stir at 0–5°C for 30 minutes. A white precipitate or slurry (the salt) may form.[1][2] This is good.

Phase 2: Formylation of Indole

  • Addition: Dissolve Indole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5°C .[1][3]

    • Why? Indole is electron-rich.[1][4] Adding it fast causes a violent exotherm and polymerization (red/black tar).[1]

  • Reaction: Allow to warm to Room Temperature (RT) over 1 hour.

  • Thermal Drive: Heat to 35–40°C for 2–4 hours.

    • Note: While some protocols suggest reflux (85°C), high heat often promotes dimerization.[1] Only increase to 60-80°C if TLC shows unreacted indole after 4 hours.[1]

Phase 3: Hydrolysis & Workup (The Yield Killer)

  • Quench: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume). Do not add water to the reaction; add reaction to water.[1]

  • Hydrolysis: The solution will be acidic.[1] Stir for 15 mins to hydrolyze the intermediate.

  • Precipitation: Slowly add 5M NaOH or Sat.

    
     with vigorous stirring until pH 9–10  is reached.
    
    • Critical: The product precipitates best in basic media.[1] If pH < 7, the product remains protonated and stays in the water layer (yield loss).[1]

  • Isolation: Filter the solid. Wash with copious water to remove DMF/Salts.[1]

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

Process Logic & Failure Points (Visualization)

The following diagram illustrates the reaction pathway and identifies where specific failures (Low Yield, Tar, Impurities) originate.

VilsmeierOptimization Start Start: Reagents ReagentForm Vilsmeier Reagent Formation (DMF + POCl3) Start->ReagentForm Anhydrous Conditions MoistureFail FAILURE: Reagent Hydrolysis (No Reaction) Start->MoistureFail Wet DMF IndoleAdd Addition of Indole (0-5°C) ReagentForm->IndoleAdd Slow Addition ThermalFail FAILURE: Thermal Runaway (Tar/Polymerization) ReagentForm->ThermalFail Temp > 10°C Intermediate Iminium Salt Intermediate IndoleAdd->Intermediate Heat (35-40°C) IndoleAdd->ThermalFail Fast Addition Hydrolysis Acidic Hydrolysis (Quench on Ice) Intermediate->Hydrolysis Pour on Ice Basification Basification (pH 9-10) Hydrolysis->Basification Neutralize Acid Product This compound (Solid Precipitate) Basification->Product Precipitation SolubilityFail FAILURE: Product Soluble (Loss in Filtrate) Basification->SolubilityFail pH < 7

Caption: Workflow logic for Vilsmeier-Haack synthesis. Red dashed lines indicate critical control points where process deviations lead to failure.

Troubleshooting Dashboard (Q&A)

User Report: "I got a black sticky tar instead of a solid."

  • Diagnosis: Thermal runaway or polymerization.[1] Indole is acid-sensitive and prone to polymerization if the Vilsmeier complex formation is too hot.[1]

  • Solution:

    • Ensure

      
       addition is strictly at 0°C.[1]
      
    • Dilute the indole in more DMF before addition.[1]

    • Do not heat the reaction above 40°C unless TLC shows no conversion after 2 hours.

User Report: "My yield is 40%. The filtrate is yellow/orange."

  • Diagnosis: Incomplete precipitation due to pH issues.[1] The aldehyde has an amphoteric character; if the solution is not basic enough, the product stays dissolved.[1]

  • Solution: Check the pH of the mother liquor after filtration.[1] If it is not pH 9–10, add more base and wait.[1] A second crop of crystals often appears.[1]

  • Secondary Cause: Wet DMF.[1] If your DMF contained water, it destroyed the

    
     before it could react with the indole.[1]
    

User Report: "The product is oiling out during recrystallization."

  • Diagnosis: Impurities lowering the melting point, or cooling too fast.[1][5]

  • Solution:

    • Use Ethanol/Water instead of pure Ethanol.[1] Dissolve in hot ethanol, then add hot water until just turbid.

    • Allow to cool to RT slowly (wrap flask in foil/towel) before putting it in the fridge.

    • Seed the solution with a crystal of pure product if available.[1][5]

User Report: "Can I use DCM as a solvent?"

  • Diagnosis: Viscosity issues.[1][2]

  • Solution: Yes. If the reaction becomes too thick (gel) to stir, you can use DCM (Dichloromethane) as a co-solvent.[1] However, DMF is preferred as it acts as both reagent and solvent.[1] If using DCM, ensure it is anhydrous.[1][3]

Advanced Optimization & FAQs

Q: How do I scale this up to >100g?

A: The exotherm is your enemy at scale.[1]

  • Reactor: Use a jacketed reactor with active cooling.

  • Dosing: Use a dosing pump for

    
     to control the addition rate based on internal temperature (set max temp trip at 10°C).
    
  • Quench: Reverse quench is safer at scale. Slowly add the reaction mixture into a chilled base solution to manage heat and pH simultaneously.

Q: Is there a "Greener" alternative to ?

A: While


 is standard, recent research suggests catalytic variations.[1][4]
  • Catalytic P(III)/P(V) Cycles: Recent methodologies use oxalyl chloride with catalytic phosphine oxides to generate the active species in situ, reducing phosphorus waste [4].[1]

  • Mechanochemistry: Solvent-free grinding methods exist but are difficult to scale.[1]

  • Recommendation: For high-yield reliability in a drug discovery context, stick to the optimized

    
     method but focus on waste neutralization.
    
Q: Regioselectivity - Am I getting the N-formyl product?

A: Indole C3 is the most nucleophilic site.[1] N-formylation is rare under standard Vilsmeier conditions unless the C3 position is blocked.[1]

  • Verification: Check 1H NMR.

    • C3-CHO: Aldehyde proton appears as a singlet around 9.9 - 10.1 ppm .[1] NH proton is broad around 12 ppm.[1]

    • N-CHO: Aldehyde proton is typically shifted, and the characteristic NH signal will be missing.

References

  • Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal. [Link][1]

  • Synthesis of Indole-3-carboxaldehyde. Organic Syntheses, Coll.[1][4] Vol. 4, p.539 (1963); Vol. 39, p.30 (1959).[1] (Classic Protocol).[1][4] [Link][1]

  • Process Optimization for Indole Derivatives. Growingscience, Current Chemistry Letters, 2 (2013) 189-196. (Discussion on yield and derivatization). [Link]

  • Catalytic Vilsmeier-Haack Reactions. Organic Syntheses, 2024, 101, 21-33.[1][4] (Modern catalytic approaches). [Link]

Sources

optimizing reaction conditions for Knoevenagel condensation of 1H-indole-3-carbaldehyde

[1]

Ticket ID: KNC-IND-03 Subject: Optimization of Reaction Conditions & Troubleshooting Low Conversion Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Substrate Challenge

Welcome to the technical guide for optimizing the Knoevenagel condensation of 1H-indole-3-carbaldehyde .

The Core Problem: Unlike simple benzaldehydes, this compound is electronically deactivated toward nucleophilic attack. The nitrogen lone pair in the indole ring donates electron density into the

The Consequence: Standard protocols used for benzaldehyde often result in sluggish conversion, incomplete reactions, or the requirement for harsh conditions that promote side reactions (such as bis(indolyl)methane formation). This guide provides optimized, self-validating protocols to overcome these electronic barriers.

Reaction Mechanism & Electronic Pathway

To troubleshoot effectively, you must visualize the competing electronic effects. The diagram below illustrates the reaction pathway and the specific deactivation caused by the indole nitrogen.

Knoevenagel_IndoleIndoleCHO1H-Indole-3-CHOIntermediateAldol Intermediate(Alkoxide)IndoleCHO->IntermediateBaseCatalyst (Base)MethyleneActive Methylene(e.g., Malononitrile)Base->MethyleneDeprotonationEnolateCarbanion/EnolateMethylene->EnolateEnolate->IntermediateNucleophilic AttackProductCondensation Product(E-isomer dominant)Intermediate->Product- H2O (Dehydration)ResonanceResonance Deactivation:N-Lone pair reducesCHO electrophilicityResonance->IndoleCHO

Figure 1: Mechanistic pathway highlighting the resonance deactivation of the aldehyde carbonyl by the indole nitrogen.

Optimization Matrix: Catalyst & Solvent Selection

We have compiled performance data for various catalytic systems specifically for indole-3-carbaldehyde. Use this table to select the protocol that matches your available equipment and green chemistry requirements.

MethodCatalyst SystemSolventTemp/TimeTypical YieldNotes
Standard Piperidine (10 mol%) + Acetic AcidEthanolReflux / 2-4 h75-85%Reliable. "Doebner modification" prevents polymerization.
Microwave L-Proline or PiperidineChlorobenzene or EtOH140°C / 5-15 min88-95%Highest Efficiency. Rapid heating overcomes activation barrier.
Green (Aq) [Bmim][OAc] or [Bmim][BF4]WaterRT - 50°C / 30 min90-97%Product precipitates for easy filtration. Catalyst recyclable.[1][2][3]
Lewis Acid TiCl₄ + PyridineTHF/Benzene0°C - RT50-80%Caution: Can lead to sequential cyclization (indene derivatives).

Troubleshooting Guide (Q&A)

Issue 1: Low Yield / Sluggish Reaction

Q: My reaction stalls at 50% conversion even after refluxing for 6 hours. Why? A: This is the "Indole Deactivation" effect. The aldehyde is not electrophilic enough for weak nucleophiles.

  • Diagnostic: Check your active methylene compound. If using diethyl malonate (less acidic, pKa ~13) instead of malononitrile (pKa ~11), the reaction will be slow.

  • Solution:

    • Switch Solvent: Move from Ethanol (78°C) to Toluene (110°C) or Acetic Acid to increase thermal energy.

    • Microwave: If available, switch to microwave irradiation (see Protocol B). The rapid dipolar polarization helps overcome the activation energy barrier.

    • Catalyst Spike: Add 5 mol% L-Proline or Piperidine . Avoid strong inorganic bases (KOH/NaOH) as they promote side reactions.

Issue 2: Impurity Profile (Bis-indolylmethanes)

Q: I see a major side product with double the molecular weight of the indole. What is it? A: You have likely formed a Bis(indolyl)methane (BIM) .[4]

  • Cause: This occurs if the reaction medium is too acidic . Indole is electron-rich and susceptible to electrophilic substitution at the C3 position.[5] If the aldehyde is protonated by strong acid, a second indole molecule attacks the carbonyl carbon instead of the active methylene enolate.

  • Solution: Ensure your pH is neutral to slightly basic. If using the Piperidine/Acetic Acid method, ensure the ratio is 1:1 or slightly base-heavy. Never use strong mineral acids (H₂SO₄/HCl) for this condensation.

Issue 3: Product Isolation (Sticky Solids)

Q: The product comes out as a sticky red/brown oil that won't crystallize. A: Indole derivatives are notorious for "oiling out" due to impurities or residual solvent.

  • Solution (Trituration):

    • Evaporate the reaction solvent.

    • Add a small amount of cold Ethanol or Diethyl Ether .

    • Sonicate for 5-10 minutes. This usually triggers crystal lattice formation.

    • If using the Green/Water method, simply wash the solid thoroughly with hot water to remove the ionic liquid/catalyst, then recrystallize from Ethanol.

Diagnostic Workflow

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting_FlowStartStart: Low Yield / Impure ProductCheckTLCCheck TLC:Is Starting Material (SM) remaining?Start->CheckTLCSM_YesYes: Incomplete ReactionCheckTLC->SM_YesSM_NoNo: Side ReactionsCheckTLC->SM_NoTempCheckCheck Temp/Solvent.Is T < 80°C?SM_Yes->TempCheckIdentifySpotIdentify Impurity Spot.Is it lower Rf (Polar)?SM_No->IdentifySpotIncreaseTempAction: Switch to Toluene Refluxor MicrowaveTempCheck->IncreaseTempYesCheckBaseAction: Refresh Catalyst(Piperidine oxidizes over time)TempCheck->CheckBaseNoAcidCheckDiagnosis: Bis(indolyl)methane.Medium too acidic.IdentifySpot->AcidCheckYes (BIM)PolymerCheckDiagnosis: Oligomerization.Base too strong/Heat too high.IdentifySpot->PolymerCheckNo (Tars)

Figure 2: Step-by-step diagnostic logic for troubleshooting reaction failures.

Validated Experimental Protocols

Protocol A: Microwave-Assisted (Recommended for High Throughput)

Best for: Rapid library synthesis, high yields.

  • Setup: In a 10 mL microwave vial, combine This compound (1.0 mmol), Active Methylene (e.g., Malononitrile, 1.1 mmol), and L-Proline (10 mol%, 11.5 mg).

  • Solvent: Add 2 mL of Ethanol (green) or Chlorobenzene (if higher T required).

  • Reaction: Irradiate at 140 W (or set temp to 80-100°C) for 5–10 minutes .

  • Workup: Pour the mixture into ice-cold water. The product usually precipitates immediately. Filter, wash with water, and dry.[6][7]

  • Validation: Expected Yield >90%. Purity >95% (NMR).

Protocol B: Green Aqueous Phase (Ionic Liquid Catalyzed)

Best for: Sustainability, scale-up, easy isolation.

  • Setup: Mix This compound (1.0 mmol) and Active Methylene (1.0 mmol) in Water (5 mL).

  • Catalyst: Add [Bmim][OAc] (20 mol%) or [Bmim][BF4] .

  • Reaction: Stir at Room Temperature (or mild heat 50°C) for 15–30 minutes.

  • Observation: The reaction mixture will likely turn turbid as the hydrophobic product forms.

  • Workup: Filter the solid product. The filtrate (containing water and IL) can be evaporated and reused up to 4-5 times.

  • Purification: Recrystallize from Ethanol/Water (8:2) if necessary.

References

  • Microwave/L-Proline Protocol: Jain, S., et al. "Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity Study." ResearchGate.

  • Ionic Liquid/Water Protocol: Ranu, B. C., & Jana, R. "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[2] European Journal of Organic Chemistry.

  • Sequential Cyclization (Side Reactions): Kobayashi, K., et al. "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives." ACS Omega.

  • General Optimization & Mechanism: Prajapati, D., et al. "Recent advances in the Knoevenagel condensation: A review." ResearchGate.

work-up procedure for the Vilsmeier-Haack synthesis of 1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure for 1H-Indole-3-Carbaldehyde Ticket ID: VH-IND-003 Status: Resolved / Guide Generated Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Mechanism

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles. However, for 1H-indole, the work-up is often more critical than the reaction itself .

The reaction generates an intermediate iminium salt (Vilsmeier adduct) which is stable in acidic media. The aldehyde product is only released upon hydrolysis. If you quench incorrectly, you risk retaining the water-soluble iminium salt in the aqueous phase or degrading the product via base-catalyzed side reactions.

The Chemical Transformation (Work-up Focus)

The "Golden Standard" Protocol

Based on Organic Syntheses and optimized industrial workflows.

Pre-requisites: Anhydrous DMF, freshly distilled POCl


, inert atmosphere (

).
StepActionCritical Parameter
1. Reagent Prep Add POCl

(1.1 eq) to DMF (excess) at 0–5°C.
Exothermic. Stir 30 min to form Vilsmeier reagent (white ppt or yellow solution).
2. Addition Add Indole (1.0 eq) in DMF dropwise at 0–5°C.Keep internal temp <10°C to prevent tarring.
3. Reaction Heat to 35–40°C (or up to 80°C for deactivated indoles) for 1–2 h.Monitor via TLC/HPLC.
4. Quench Pour reaction mix onto crushed ice (approx 3x volume).Violent Exotherm. Do not add water to the reaction flask.
5. Hydrolysis Add 5N NaOH or Sat. NaOAc slowly to pH 9–10.Boiling Risk. Maintain temp <20°C.
6. Isolation Boil briefly (1 min) then cool. Filter precipitate.[1]If oil forms, see Troubleshooting Module 2.

Work-up Logic Flowchart

The following diagram illustrates the decision matrix for isolating the product based on its physical state (Solid vs. Oil).

VilsmeierWorkup RxnMix Reaction Mixture (Indole + Vilsmeier Reagent) Quench Quench: Pour onto Crushed Ice (Violent Exotherm) RxnMix->Quench Slow addition AcidSol Clear Acidic Solution (Iminium Salt dissolved) Quench->AcidSol Stir 15 min BaseAdd Neutralization (Add NaOH/NaOAc to pH 9-10) AcidSol->BaseAdd Dropwise Decision Physical State? BaseAdd->Decision Solid Precipitate Forms (Off-white/Yellow solid) Decision->Solid Ideal Oil Sticky Oil / Gum ('Oiling Out') Decision->Oil Problematic Filter Filtration & Wash (Cold Water) Solid->Filter Extract Extract w/ EtOAc or DCM Oil->Extract Recryst Recrystallize (Ethanol/Water or DMF/H2O) Filter->Recryst Wash Wash Organic Phase (LiCl 5% to remove DMF) Extract->Wash Evap Evaporate & Triturate Wash->Evap Evap->Recryst

Caption: Decision tree for Vilsmeier-Haack workup. Green path represents ideal outcome; Red path requires intervention.

Troubleshooting Hub (FAQs)

Module 1: Thermal Safety & Quenching

Q: My reaction mixture boils violently and fumes when I add water. Is this normal? A: This is a safety hazard caused by the hydrolysis of excess POCl


.
  • The Cause: POCl

    
     reacts with water to form Phosphoric acid and HCl gas, releasing massive heat.
    
  • The Fix: Never add water to the reaction. Always pour the reaction mixture onto crushed ice. The phase change of ice (solid

    
     liquid) absorbs the latent heat of the reaction.
    
  • Pro-Tip: If the reaction is large scale (>10g), quench into a solution of Sodium Acetate (NaOAc) rather than pure water to buffer the HCl generation immediately.

Module 2: Phase Separation (The "Oiling Out" Issue)

Q: I adjusted the pH to 9, but instead of a solid, I have a sticky red/brown tar at the bottom. A: "Oiling out" is common with indoles due to trace DMF preventing crystallization.

  • Immediate Remedy:

    • Scratching: Use a glass rod to scratch the side of the flask vigorously at the oil/water interface.

    • Sonication: Place the flask in a sonication bath for 5-10 minutes.

    • Heat/Cool Cycle: Heat the mixture until the oil dissolves (forming a clear solution), then let it cool very slowly to room temperature with stirring.

  • Extraction Route: If it remains an oil, extract with Ethyl Acetate. Crucial: Wash the organic layer with 5% Lithium Chloride (LiCl) solution. LiCl is highly effective at pulling residual DMF out of the organic phase, which usually triggers crystallization upon evaporation.

Module 3: Yield & pH Control

Q: My yield is low (<40%), and the aqueous layer is yellow. Did I lose product? A: You likely did not hydrolyze the iminium salt completely.

  • The Science: The intermediate is water-soluble. If the pH is <7, the equilibrium favors the cationic iminium species, which stays in the water during filtration/extraction.

  • The Fix: Ensure pH reaches 9–10. You must break the C=N bond.

  • Base Selection Guide:

BaseStrengthProsCons
NaOH (5N) StrongFast hydrolysis; high recovery.Can cause Cannizzaro reaction or deprotonate indole N-H if too concentrated.
NaOAc (Sat.) MildBuffers reaction; prevents side reactions.Slower hydrolysis; requires boiling step.
NH

OH
MediumGood for acid-sensitive substrates.Smell; can form emulsions.
Module 4: Purity & Coloration

Q: My product is pink/red. Literature says it should be off-white. A: Indole-3-carboxaldehydes are prone to oxidation and oligomerization (pink color).

  • Purification:

    • Wash: Rinse the crude solid with ice-cold water, then a small amount of cold diethyl ether (removes colored impurities).

    • Recrystallization: The gold standard is Ethanol/Water or DMF/Water . Dissolve in hot ethanol, add hot water until turbid, then cool.

    • Storage: Store in the dark. Light accelerates the "pinking" of the aldehyde.

References

  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[2][3] Organic Syntheses, Coll. Vol. 4, p.539.

  • Jones, G., & Stanforth, S. P. (1997).[4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. (Foundational text on mechanism).

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4][5] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

  • BenchChem Technical Guides. Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: Troubleshooting.

Sources

The Indole Protocol: Removal & Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Scaffold

Indole is a privileged structure in drug discovery, yet it remains one of the most frustrating impurities to remove from a reaction mixture. Its physicochemical duality—acting as a hydrogen bond donor (NH) while remaining lipophilic—often causes it to co-elute with products during chromatography. Furthermore, its high melting point relative to solvents and distinct, persistent odor make trace contamination unacceptable.

This guide provides a decision-matrix for removing unreacted indole, moving beyond standard workups (which often fail) to advanced physical and chemical scavenging techniques.

Part 1: Diagnostic Workflow

Before selecting a method, assess your product's sensitivity and the scale of the reaction.

IndoleRemoval Start Start: Excess Indole Scale Reaction Scale? Start->Scale Volatility Is Product Volatile? Scale->Volatility < 5g AcidSens Acid Sensitive? Scale->AcidSens > 5g Sublimation Method A: Sublimation (Physical Separation) Volatility->Sublimation No (Product MP > 100°C) Chromatography Method C: C18/Phenyl-Hexyl (Orthogonal HPLC) Volatility->Chromatography Yes Scavenging Method B: Resin Scavenging (Chemical Capture) AcidSens->Scavenging No (Stable to pTsOH) AcidSens->Chromatography Yes (Avoid Acid)

Caption: Decision matrix for selecting the optimal indole removal strategy based on scale and product stability.

Part 2: Why Standard Workups Fail

Many researchers attempt to remove indole using acid/base extractions, only to find it remains in the organic layer or turns the mixture red.

The Science of Failure:

  • Acidity (pKa ~16.2): The N-H proton of indole is not acidic enough to be deprotonated by weak bases (like NaHCO₃ or NaOH). It requires strong bases (e.g., NaH, LDA) to form the indolyl anion, which is impractical for workup.

  • Basicity (pKa of conjugate acid -3.6): Indole is not a base. Protonation occurs at C3, not N1, disrupting aromaticity.

  • Acid Sensitivity: Treating indole with strong acids (HCl, H₂SO₄) during workup induces acid-catalyzed dimerization/polymerization , resulting in a brick-red or pink gum that is harder to remove than the monomer itself.

Part 3: Proven Removal Protocols
Method A: High-Vacuum Sublimation (The "Gentle" Physical Method)

Best for: Non-volatile products, small-to-medium scale (<5g).

Indole has a relatively high vapor pressure for a solid (MP: 52°C, BP: 254°C). Under high vacuum, it sublimes rapidly at temperatures well below the decomposition point of most drug candidates.

Protocol:

  • Concentrate the reaction mixture to dryness (remove all solvent).

  • Place the crude solid in a round-bottom flask connected to a cold-finger sublimation apparatus .

  • Apply high vacuum (<0.5 mmHg).

  • Gently heat the flask using an oil bath to 45–50°C .

  • Observation: Indole will form white, flaky crystals on the cold finger within 30–60 minutes.

  • Validation: Monitor the remaining solid by TLC.[1] Stop when the "fast-moving" indole spot disappears.

Method B: Polymer-Supported Scavenging (The "Catch" Method)

Best for: Solution-phase synthesis where the product is acid-stable.

This method utilizes the nucleophilic nature of indole (at C3) to react it with a polymer-bound electrophile, effectively tethering the impurity to a bead that can be filtered off.

Reagents:

  • Scavenger Resin: PS-Benzaldehyde (Polystyrene-bound benzaldehyde).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) or Trifluoroacetic acid (TFA).

Mechanism: Indole reacts with the aldehyde on the resin via electrophilic aromatic substitution (bis-indolyl methane formation), permanently binding to the solid support.

Protocol:

  • Dissolve crude mixture in DCM or DCE (approx. 10 mL/g).

  • Add PS-Benzaldehyde resin (3–5 equivalents relative to estimated excess indole).

  • Add catalytic pTsOH (10 mol%).

  • Agitate/shake at room temperature for 2–4 hours.

    • Note: Heating to 40°C accelerates the process.

  • Filter the mixture through a fritted funnel or Celite pad.

  • Wash the resin with DCM. The filtrate contains the purified product.

Method C: Orthogonal Chromatography

Best for: Acid-sensitive compounds or volatile products.

Standard silica gel often fails because indole streaks or co-elutes. Changing the stationary phase exploits specific molecular interactions.

Stationary PhaseMechanismWhy it works for Indole
C18 (Reverse Phase) HydrophobicityIndole is moderately lipophilic but elutes distinctly from more complex drug scaffolds in MeOH/Water gradients.
Phenyl-Hexyl

Interactions
The phenyl ring on the column engages in

-stacking with the indole core, significantly altering its retention time compared to standard C18 or Silica.
Amino-Silica Hydrogen BondingThe basic amino groups on the silica interact with the acidic N-H of indole, increasing retention and improving separation from non-H-bond donors.
Part 4: Troubleshooting & FAQ

Q: My reaction mixture turned pink/red during workup. What happened? A: You likely exposed the mixture to acid or air/light for too long. Indole undergoes oxidative oligomerization (forming "indoxyl red" or urorosein-type chromophores) in the presence of acid and oxygen.

  • Fix: If the product is stable, filter the mixture through a short pad of silica immediately. The oligomers are highly polar and will stick to the baseline, while monomeric indole and product elute.

Q: Can I use steam distillation? A: Yes. Indole is steam volatile. If your product is non-volatile and water-insoluble (and stable to boiling water), you can steam distill the mixture. The indole will carry over in the distillate (smelling strongly of mothballs/feces), leaving the product in the aqueous suspension.

Q: I see a spot on TLC that overlaps with my product. How do I know if it's indole? A: Perform a Vanillin Stain test.

  • Dip the TLC plate in Vanillin/Sulfuric acid stain.

  • Heat gently.

  • Result: Indoles typically turn a vibrant pink to violet color almost immediately. Most other compounds turn blue, grey, or brown.

References
  • Indole Acidity & Reactivity

    • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Detailed analysis of C3 vs N1 reactivity).
    • PubChem. (2024). Indole Compound Summary. National Library of Medicine. Link

  • Scavenging Methodologies

    • Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis."[2] Journal of the Chemical Society, Perkin Transactions 1. (Describes the use of aldehyde resins for scavenging nucleophiles).

    • Bhattacharyya, S.[1][2][3] (2004).[2][4] "New developments in polymer-supported reagents, scavengers and catalysts."[2][5] Current Opinion in Drug Discovery & Development. Link

  • Chromatographic Separation

    • Biotage Application Notes. (2023).[6][7] "Strategies for separating co-eluting aromatic heterocycles." (Reference for Phenyl-Hexyl column utility).

Sources

Technical Support Center: Strategies to Minimize Tar Formation in Indole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Indole Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of tar formation during indole synthesis and modification. Tarring, the formation of black, insoluble, and intractable polymeric byproducts, can drastically reduce yields, complicate purification, and consume valuable starting materials.

This document provides in-depth, field-proven insights and actionable protocols in a direct question-and-answer format. We will explore the root causes of this pervasive issue and offer robust strategies to ensure cleaner, more efficient, and successful indole reactions.

Part 1: Troubleshooting Guide

This section addresses specific, acute problems you may be facing during your experiments. Each answer provides a causal explanation and a step-by-step protocol for remediation.

Q1: My Fischer indole synthesis turned into a black, intractable tar almost immediately after adding the acid catalyst. What are the likely causes and how can I prevent this?

A1: Root Cause Analysis & Solution

This rapid and severe tar formation is a classic sign of overly harsh reaction conditions, which cause the rapid decomposition of intermediates and polymerization of the indole product. The primary culprits are typically strong acids and high temperatures.[1]

  • Causality - The Role of Strong Acids: Strong Brønsted acids (e.g., H₂SO₄, HCl) or potent Lewis acids can aggressively protonate the indole ring once formed.[2] This creates a highly electrophilic indoleninium ion, which can be attacked by another nucleophilic indole molecule. This chain reaction leads to acid-catalyzed polymerization, forming the insoluble tar.[1]

  • Causality - The Impact of High Temperature: Elevated temperatures accelerate all reaction rates, including the desired cyclization and the undesired decomposition and polymerization pathways.[1] Unstable intermediates, such as the initial hydrazone or the subsequent enamine, are particularly susceptible to degradation at high temperatures before they can successfully cyclize.[1]

Troubleshooting Workflow Diagram

G start High Tar Formation Observed catalyst Step 1: Modify Catalyst Switch from strong acid (H₂SO₄, HCl) to a milder alternative. start->catalyst Initial Troubleshooting temp Step 2: Optimize Temperature Reduce reaction temperature. Consider starting at RT or 0°C. catalyst->temp If tar is still significant success Clean Reaction: Minimal Tar, Improved Yield catalyst->success If successful solvent Step 3: Evaluate Solvent Test a range of solvents (polar aprotic vs. nonpolar). Ensure reactants are fully dissolved. temp->solvent If yield is low or byproducts remain temp->success If successful protect Step 4: Use Protecting Group If substrate is sensitive or tar persists, protect the N-H of the hydrazine/indole. solvent->protect For sensitive substrates solvent->success If successful protect->success fail Problem Persists: Re-evaluate synthetic route protect->fail If unsuccessful

Caption: A step-by-step workflow for troubleshooting tar formation.

Experimental Protocol: Optimizing the Fischer Indole Synthesis

  • Catalyst Substitution (Highest Priority): Instead of strong mineral acids, employ a milder catalyst. The choice of catalyst can have the most significant impact on minimizing side reactions.

  • Temperature Control: Begin the reaction at a lower temperature (e.g., room temperature or even 0 °C) and slowly warm if no conversion is observed. High heat is often a primary driver of decomposition.[1]

  • Solvent Selection: Ensure your starting materials are fully soluble in the chosen solvent. In some cases, changing the solvent polarity can dramatically affect side reactions. For instance, dichloromethane (CH₂Cl₂) has been shown to be an effective solvent for some indole alkylations, while polar solvents like THF or acetone can lead to poor yields.[3]

  • Consider Microwave Synthesis: Microwave irradiation can significantly shorten reaction times from hours to minutes. This brief exposure to high temperatures minimizes the opportunity for degradation and byproduct formation.[1]

Data Summary: Comparison of Acid Catalysts in Fischer Indole Synthesis

CatalystCatalyst TypeTypical ConditionsPerformance Notes
H₂SO₄, HCl Strong BrønstedHigh Temp (e.g., >100 °C)High activity but frequently causes extensive tarring and decomposition.[1][2]
p-TSA Milder BrønstedReflux in Toluene/EthanolOften provides a good balance of reactivity and cleanliness. Reduced tar formation.[4]
ZnCl₂ Lewis AcidNeat, 170 °C or in solventEffective, but can still require high temperatures. Generally cleaner than H₂SO₄.[1]
BF₃·OEt₂ Lewis AcidCH₂Cl₂, RT to refluxMilder conditions often possible, reducing tar. Sensitive to moisture.[1]
Tartaric Acid/DMU Brønsted Acid/Melt80-100 °CServes as both solvent and catalyst; very mild conditions tolerate sensitive groups (Boc, Cbz).[5]
Q2: My indole product appears stable during the reaction but decomposes upon exposure to air or during silica gel chromatography. Why is this happening?

A2: Root Cause Analysis & Solution

The indole core, while aromatic, is electron-rich and susceptible to oxidation, especially at the C2-C3 double bond. This instability is exacerbated by exposure to air (oxygen), light, and acidic media (like standard silica gel), leading to the formation of colored, often resinous, impurities.[6]

  • Causality - Oxidation: Indoles can auto-oxidize when exposed to air and light, forming a mixture of degradation products, including oligomers.[6] This process can be accelerated by trace metal impurities or residual acid. The initial oxidation can lead to products like isatin, which is a yellow-orange solid.[7]

  • Causality - Silica Gel Acidity: Standard silica gel is slightly acidic (pH ≈ 4-5). When an indole product is loaded onto a silica gel column, this acidic surface can catalyze decomposition or polymerization, leading to streaking on the TLC plate, low recovery, and colored bands that are difficult to elute.

Mechanism: Acid-Catalyzed Indole Dimerization/Polymerization

G cluster_0 Polymerization Cascade Indole_1 Indole Indoleninium Indoleninium Ion (Electrophile) Indole_1->Indoleninium Protonation Indole_2 Indole Dimer Dimer Indole_2->Dimer Proton H+ Proton->Indoleninium Indoleninium->Dimer Electrophilic Attack Tar Oligomers / Tar Dimer->Tar Further Polymerization

Caption: Protonation of indole creates a reactive electrophile, initiating polymerization.

Experimental Protocol: Stable Workup and Purification

  • Inert Atmosphere: During workup, if your product is particularly sensitive, consider performing extractions and solvent removal under an inert atmosphere (e.g., Nitrogen or Argon).

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base.

    • Procedure: Slurry the silica gel in your desired eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Add 1% triethylamine (Et₃N) by volume to the slurry.

    • Stir for 15 minutes, then pack the column as usual. Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.1-0.5%). This neutralizes the acidic sites on the silica, preventing on-column decomposition.

  • Use Alternative Stationary Phases: If neutralization is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil for your chromatography.

  • Storage: Store the purified indole product under an inert atmosphere, protected from light (in an amber vial or wrapped in foil), and at a low temperature (e.g., in a freezer) to prevent long-term degradation.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about tar formation in indole chemistry.

Q1: What exactly is "tar" in the context of indole synthesis?

"Tar" is a general term for a complex, often insoluble, mixture of high-molecular-weight byproducts.[1] In indole synthesis, it is primarily composed of oligomers and polymers of the indole nucleus, as well as degradation products of the starting materials and intermediates.[1] These materials are typically dark brown or black, have a resinous or sticky consistency, and are characterized by a broad, unresolved "baseline" spot on a TLC plate.

Q2: Can protecting the indole nitrogen help prevent tar formation?

Yes, absolutely. Protecting the N-H group is a cornerstone strategy for preventing unwanted side reactions.[8] The indole N-H is weakly acidic and can be deprotonated by a base, or the nitrogen atom can act as a nucleophile. In strongly acidic media, the entire ring is activated towards polymerization. By replacing the hydrogen with a suitable protecting group (e.g., Boc, Cbz, SEM), you:

  • Block Polymerization: Prevent the nitrogen from participating in polymerization reactions.

  • Increase Steric Hindrance: The bulk of the protecting group can sterically shield the indole ring from electrophilic attack.

  • Modify Electronic Properties: Electron-withdrawing protecting groups can decrease the nucleophilicity of the indole ring, making it less susceptible to acid-catalyzed degradation.

Q3: Are there modern, "cleaner" alternatives to the classical Fischer indole synthesis?

Yes, several modern synthetic methods have been developed to be less prone to tar formation and more tolerant of sensitive functional groups.[1] These include:

  • Palladium-Catalyzed Methods: The Buchwald modification of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[9] Other methods, like the Larock indole synthesis, also use palladium catalysis to achieve cyclization under milder conditions.[10]

  • Lewis Acid-Catalyzed Cyclizations: Novel methods using a variety of Lewis acids can catalyze indole formation from precursors like phenyldiazoacetates, often in quantitative yields under mild conditions.[11]

  • Photocatalysis: Visible-light-mediated reactions are emerging as green and mild alternatives for synthesizing and functionalizing indoles, avoiding harsh reagents and high temperatures.[12]

By understanding the fundamental mechanisms of tar formation—acid-catalyzed polymerization and oxidation—researchers can make informed decisions to optimize reaction conditions, leading to higher yields, easier purifications, and more successful outcomes in their synthetic campaigns.

References
  • Preventing tar and polymer formation in Fischer indole synthesis. (n.d.). Benchchem.
  • Fischer Indole Synthesis. (2021, August 5). YouTube. Retrieved February 7, 2026, from [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Pentafluorophenol as an Efficient and Recyclable Organocatalyst for the Synthesis of Carbazoles via Fischer-Indole Reaction. (2023). ChemistrySelect.
  • US5085991A - Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • A Novel Process for Tar-Base and Indole Separation from Coal Tar. (1990, October). KAWASAKI STEEL TECHNICAL REPORT.
  • High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination. (2014).
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved February 7, 2026, from [Link]

  • Diazonium compound. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571.
  • Pin-on, O., et al. (2017).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
  • Stewart, C. R., & Beasley, C. A. (1981). Temperature-dependent Response to Indoleacetic Acid Is Altered by NH4+ in Cultured Cotton Ovules. Plant Physiology, 68(1), 203-206.
  • Padwa, A., et al. (2010). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 75(4), 1317-1320.
  • Indole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Taber, D. F., & Stachel, S. J. (2011). Fischer Indole Synthesis. Organic Reactions.
  • Zhang, Y., et al. (2021).
  • On the behavior of indole-containing species sequestered within reverse micelles at sub-zero temperatures. (2004). Photochemical & Photobiological Sciences.
  • Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis. (2018, December 18). YouTube. Retrieved February 7, 2026, from [Link]

  • Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. (2024). ACS Omega.
  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl
  • Effect of solvent on the alkylation. Reaction conditions: indole (0.1... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • How to inhibit the cyclization of amino groups when dopamine polymerize? (2020, March 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. (2024). MDPI.
  • Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. (2021). Chemistry – A European Journal.
  • A comprehensive review of primary strategies for tar removal in biomass gasific
  • Solvent effects on the photooxidation of indolepyrazines. (2023). Photochemical & Photobiological Sciences.
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI.
  • Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. (n.d.). MDPI.
  • Ozone in denim washing: Behind the chemistry of yellowing. (2024). Textile Today.
  • Chimerel, C., et al. (2012). Indole prevents Escherichia coli cell division by modulating membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(7), 1759-1763.
  • The First Method for Protection−Deprotection of the Indole 2,3-π Bond. (n.d.).
  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. (n.d.).
  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (n.d.). MDPI.
  • Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. (2024).

Sources

storage and handling recommendations for 1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Storage & Handling of 1H-Indole-3-Carbaldehyde

Introduction

This compound (I3C) is a critical intermediate in the synthesis of tryptophan derivatives and a biologically active metabolite acting as an aryl hydrocarbon receptor (AhR) agonist.[1][2][3] While chemically robust compared to some aliphatic aldehydes, the indole moiety renders it susceptible to photo-oxidation and auto-oxidation.[1][2] This guide moves beyond basic SDS data to provide a field-proven system for maintaining reagent integrity.

Module 1: The Storage Ecosystem

Preserving the aldehyde functionality and the electron-rich indole ring.[1][2]

The primary failure mode for I3C is oxidation to indole-3-carboxylic acid, often signaled by a color shift from pale yellow/beige to pink or deep red.[1][2]

Critical Storage Parameters
ParameterRecommendationThe "Why" (Causality)
Temperature -20°C (Long-term) 2-8°C (Active Use)Low temperatures kinetically inhibit the auto-oxidation of the aldehyde group.[1][2] Note: Frequent warming from -20°C can introduce condensation (water), accelerating hydrolysis.[1][2] Use 2-8°C for bottles accessed weekly.
Atmosphere Inert Gas (Argon/N₂) The indole nitrogen (N-H) and the aldehyde (C=O) are susceptible to radical formation in the presence of oxygen.[1][2] Headspace purging is non-negotiable for long-term storage.[1][2]
Light Amber Vials / Foil Indoles are photosensitive.[1][2] UV light excites the conjugated

-system, generating radicals that lead to polymerization and "pinking."[1][2]
Desiccation Required Moisture can promote hydrate formation or facilitate oxidation.[1][2] Store over desiccant.
Visual Workflow: Storage Decision Tree

StorageLogic Start Received Reagent CheckSeal Check Seal Integrity Start->CheckSeal UsageFreq Usage Frequency? CheckSeal->UsageFreq LongTerm Long Term (>1 Month) Store at -20°C UsageFreq->LongTerm Archival Active Active Use (<1 Month) Store at 4°C UsageFreq->Active Daily/Weekly Purge Purge Headspace (Argon/N2) LongTerm->Purge Active->Purge Desiccate Secondary Containment (Desiccator) Purge->Desiccate

Figure 1: Decision logic for maximizing reagent shelf-life based on usage frequency.

Module 2: Handling & Solubilization

Overcoming poor aqueous solubility for biological assays.

I3C is hydrophobic.[1][2] Direct addition to cell culture media or aqueous buffers will result in precipitation, leading to inaccurate dosing and "false negative" assay results.[1][2]

Solubility Profile
SolventSolubility LimitApplication Notes
DMSO ~30 mg/mLPreferred. Ideal for stock solutions.[1][2][4] Freeze aliquots at -20°C.
Ethanol ~20 mg/mLGood for chemical synthesis; less ideal for cell culture due to volatility.[1][2]
Water/PBS <0.5 mg/mLPoor. Do not attempt to make aqueous stocks directly.[1][2]
Protocol: The "Solvent Shift" Method for Aqueous Buffers

To achieve the maximum aqueous concentration (approx.[1][2] 0.5 mg/mL) without crashing out the compound:

  • Dissolve I3C in pure DMSO to create a 1000x Stock (e.g., 30 mg/mL).

  • Vortex vigorously until the solution is clear yellow.

  • Dilute this stock 1:1000 into your warmed (37°C) aqueous buffer (PBS or Media) while stirring rapidly .

    • Critical: Add the DMSO dropwise into the vortexing buffer.[1][2] Do not add buffer to the DMSO.

  • Use Immediately: Aqueous solutions are less stable.[1][2] Discard after 24 hours [1].

Module 3: Troubleshooting & FAQs

Diagnosing issues at the bench.

Q1: My powder has turned from pale yellow to a pinkish-brown. Is it still usable?

  • Diagnosis: This indicates surface photo-oxidation, likely forming indole-3-carboxylic acid or dimerization products.[1][2]

  • Action:

    • For sensitive quantitative assays (IC50, Kinetics):Discard. The impurities can act as radical scavengers or competitive inhibitors.[1][2]

    • For bulk synthesis: You can purify it.[1][2][3][5]

    • Purification Protocol: Recrystallize from hot Ethanol or an Ethanol/Water mixture.[1][2] Dissolve in minimum hot ethanol, filter while hot to remove insoluble polymers, add warm water until turbid, and cool slowly to 4°C [2][3].

Q2: I see a precipitate when I add my DMSO stock to cell media.

  • Diagnosis: "Solvent Shock."[1][2] You exceeded the solubility limit or added the stock too quickly.

  • Action: Ensure your final DMSO concentration is <0.5% (v/v). If you need a higher concentration of I3C, you may need to use a carrier molecule (like cyclodextrin) or accept that 0.5 mg/mL is the thermodynamic limit in PBS [1].[1]

Q3: The Safety Data Sheet (SDS) says "Air Sensitive," but my labmate left the bottle open. What happens chemically?

  • Mechanism: The aldehyde hydrogen is abstracted, forming an acyl radical.[1][2] This reacts with atmospheric oxygen to form a peracid, which eventually collapses to the carboxylic acid.[1][2]

  • Test: A simple melting point check can confirm purity.[1][2]

    • Pure I3C: ~193–198°C.[1][2][6]

    • Impure/Oxidized: Wide melting range, typically lower (e.g., 185–190°C) due to eutectic impurity depression [4].[1][2]

Module 4: Safety & Disposal

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2][7][8]

  • Handling: Use a fume hood.[1][2] The dust is irritating to mucous membranes.[1][2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Do not flush down the drain [5].[1][2]

References

  • Cayman Chemical. (2020).[1][2][4] Indole-3-carboxaldehyde Product Information & Solubility. Link

  • Organic Syntheses. (1959).[1][2] Indole-3-aldehyde Synthesis and Purification. Org. Synth. 39, 30. Link

  • ChemicalBook. (2023).[1][2] Indole-3-carboxaldehyde Properties and Recrystallization. Link

  • Sigma-Aldrich. (2023).[1][2] 1H-Indole-3-carboxaldehyde Specification Sheet. Link[1][2]

  • Fisher Scientific. (2021).[1][2] Safety Data Sheet: Indole-3-carboxaldehyde. Link[1][2]

Sources

troubleshooting low yield in the synthesis of bis(indolyl)methanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(indolyl)methane Synthesis

Subject: Troubleshooting Low Yield & Impurity Profiles in BIM Synthesis To: Chemical Biology & Medicinal Chemistry Division From: Senior Application Scientist, Synthesis Optimization Group

Executive Summary

The synthesis of bis(indolyl)methanes (BIMs) is theoretically straightforward—a Friedel-Crafts alkylation of two indole units with a carbonyl electrophile. However, in practice, yields often plummet due to three specific failure modes: incomplete activation of the electrophile , acid-catalyzed polymerization of the indole (the "Red Tar" effect), or poor solubility management during the critical intermediate phase.

This guide moves beyond generic advice, analyzing the mechanistic bottlenecks of the azafulvenium intermediate and providing corrective protocols based on recent "Green Chemistry" breakthroughs (Ionic Liquids/Aqueous Media) which often outperform traditional organic solvent refluxes.

Part 1: Diagnostic Workflow

Before altering reagents, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Low Yield Observed TLC Check TLC/LCMS of Crude Start->TLC Result1 Starting Material (Indole) Remains Unreacted TLC->Result1 Reaction Stalled Result2 New Spots (Not Product) + 'Tarry' Baseline TLC->Result2 Side Reactions Result3 Clean Conversion on TLC but Low Isolated Mass TLC->Result3 Work-up Loss Sol1 Issue: Activation Failure Fix: Switch Catalyst (Lewis Acid) or Increase Electrophilicity Result1->Sol1 Sol2 Issue: Acid-Catalyzed Polymerization Fix: Lower Acid Loading, Switch to I2 or Ionic Liquid Result2->Sol2 Sol3 Issue: Solubility/Trapping Fix: Pre-precipitation, Avoid aq. extraction if possible Result3->Sol3

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Part 2: The Mechanistic Bottleneck (The Azafulvenium Ion)

To troubleshoot effectively, you must visualize the reaction pathway. The reaction does not happen in one step; it proceeds through a critical Azafulvenium intermediate.

The Mechanism:

  • Activation: Acid catalyst protonates the aldehyde carbonyl.

  • Attack 1: First indole attacks to form indolyl methanol.

  • Dehydration (CRITICAL STEP): Loss of water generates the highly reactive Azafulvenium ion .

  • Attack 2: Second indole attacks the azafulvenium to form the BIM.

Mechanism Indole Indole + Aldehyde IM Indolyl Methanol (Stall Point 1) Indole->IM Acid Cat. AZA Azafulvenium Ion (Reactive Intermediate) IM->AZA -H2O (Requires Acid Strength) BIM Bis(indolyl)methane (Product) AZA->BIM + 2nd Indole

Figure 2: The reaction pathway highlighting the dehydration step as a common stall point.

Part 3: Troubleshooting Modules

Module A: Reaction Stalled (Starting Material Persists)

Symptom: TLC shows unreacted indole and aldehyde even after 24h.

Root Cause 1: Electronic Deactivation (The Indole) If your indole has Electron Withdrawing Groups (EWG) like


, 

, or halogens, the nucleophilicity of the C3 position is severely compromised.
  • Fix: You cannot rely on weak Brønsted acids (like acetic acid). Switch to a strong Lewis Acid catalyst. Indium triflate (

    
    ) or Iodine (
    
    
    
    ) are superior here as they activate the electrophile more aggressively to compensate for the weak nucleophile [1, 4].

Root Cause 2: Electronic Deactivation (The Aldehyde) Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) are less electrophilic.

  • Fix: Increase temperature to 60-80°C. Do not add more acid, as this promotes indole polymerization.

Root Cause 3: The "Water Brake" The formation of the azafulvenium ion releases water. In a reversible equilibrium, excess water drives the reaction backward to the alcohol.

  • Fix: Use a dehydrating agent or a solvent system that sequesters water. Ionic Liquids (e.g.,

    
    ) are excellent here as they act as both solvent and catalyst, stabilizing the charged intermediate [2].
    
Module B: The "Red Tar" (Impurity Profile)

Symptom: The reaction turns dark red/black; TLC shows a streak near the baseline.

Root Cause: Acid-Catalyzed Polymerization Indole is acid-sensitive. In the presence of strong mineral acids (


, 

), indole molecules polymerize with each other rather than reacting with the aldehyde.
  • Fix: Switch to Molecular Iodine (

    
    )  (10-20 mol%) in acetonitrile or water. Iodine acts as a mild Lewis acid that activates the aldehyde without triggering indole polymerization [4].
    
  • Alternative: Use Taurine in water. This bio-organic catalyst provides a "soft" acidic environment that is high-yielding and prevents tar formation [3].

Module C: Low Recovery (Work-up Issues)

Symptom: Reaction looked good on TLC, but yield is <40% after column chromatography.

Root Cause: Solubility & Silica Trapping BIMs can degrade on acidic silica gel. Furthermore, they are often hydrophobic.

  • Fix 1 (Pre-cipitation): If using water/ethanol mixtures, simply add excess water. The BIM product should precipitate out. Filter and wash with hexane. Avoid extraction if possible to prevent emulsion formation.

  • Fix 2 (Chromatography): If a column is necessary, neutralize the silica gel with 1% Triethylamine in the eluent to prevent acid-catalyzed decomposition on the column.

Part 4: Optimization Data & Catalyst Selection

Comparison of catalytic systems for the synthesis of BIMs (Indole + Benzaldehyde model).

Catalyst SystemConditionsYieldProsCons
Molecular Iodine (

)
MeCN, RT, 10 min90-95%Cheap, mild, no metal wasteStains product (requires thiosulfate wash)
Ionic Liquid ([bmim]

)
RT, 20 min92%Recyclable, Green, High YieldExpensive initial setup
Taurine Water, Sonication85-90%Bio-compatible, Water solventRequires sonication equipment

MeCN, RT90%Handles deactivated indoles bestExpensive, Metal waste
Protic Acid (

)
Reflux40-60%Available reagentsHigh polymerization risk , low yield

Part 5: Recommended Protocol (The "Modern Green" Method)

This protocol utilizes molecular iodine in an aqueous/ethanol media. It balances cost, speed, and suppression of side reactions.

Reagents:

  • Indole (2.0 mmol)[1]

  • Aldehyde (1.0 mmol)[1]

  • Iodine (

    
    ) (0.2 mmol, 10 mol%)
    
  • Solvent: Ethanol:Water (1:1) or Acetonitrile (5 mL)

Procedure:

  • Dissolution: Dissolve the aldehyde and indole in the solvent at room temperature.

  • Catalysis: Add molecular iodine (

    
    ) in one portion.
    
  • Monitoring: Stir at room temperature. The mixture may darken initially. Monitor by TLC (usually complete in 15-45 mins).

    • Note: If the indole has strong EWGs, heat to 50°C.

  • Quench: Once complete, add 5 mL of 5% aqueous

    
     (sodium thiosulfate). This reduces residual iodine (color changes from dark to pale).
    
  • Isolation: The BIM product will often precipitate as a solid.

    • Solid: Filter, wash with water, then cold hexane. Recrystallize from EtOH if needed.

    • Oil: Extract with Ethyl Acetate, dry over

      
      , and evaporate.
      

Part 6: FAQ

Q: Can I use this method for N-substituted indoles? A: Yes. N-methyl indoles react faster due to the electron-donating effect of the methyl group. However, if the N-substituent is bulky (e.g., N-Boc), steric hindrance may lower yields. Increase reaction time.

Q: My product is turning pink/red on the bench. Why? A: BIMs are susceptible to oxidation at the methine bridge (the central carbon) to form rosindoles (red dyes) upon exposure to light and air. Store purified products in the dark, preferably under inert gas (Nitrogen/Argon).

Q: Why avoid conventional reflux? A: Refluxing, especially in acidic media, favors the thermodynamic equilibrium but also accelerates the irreversible polymerization of indole. Room temperature methods using better catalysts (


, Ionic Liquids) are kinetically efficient and thermodynamically sufficient without the thermal penalty.

References

  • Comparison of Catalysts: Simple and efficient synthesis of bis(indolyl)methanes.[2][3][4][5][6][7][8] Journal of Chemical and Pharmaceutical Research.

  • Ionic Liquids: Catalytic application of room temperature ionic liquids: [bmim][MeSO4] as a recyclable catalyst. Green Chemistry (RSC).

  • Green Aqueous Synthesis: Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega.

  • Iodine Catalysis: Facile Synthesis of Bis(indolyl)methanes Using Catalytic Amount of Iodine at Room Temperature. ResearchGate/Archive.[9]

Sources

preventing oxidation of 1H-indole-3-carbaldehyde during work-up

[1]

The Stability Profile: Why Your Product Degrades

Executive Summary: 1H-Indole-3-carbaldehyde (Indole-3-carboxaldehyde) is an electron-rich heteroaromatic aldehyde.[1] While reasonably stable as a dry solid, it exhibits significant instability in solution during work-up.[1] Users often report the product turning "pink" or "brown."[1] It is critical to distinguish between oxidation (conversion to carboxylic acid) and acid-catalyzed oligomerization (formation of colored bis-indolyl species).[1]

The Degradation Mechanisms

The indole C3 position is highly nucleophilic.[1] The aldehyde moiety activates the ring toward different degradation pathways depending on the environment.[1]

  • Auto-Oxidation (Air/Light): In the presence of oxygen and light, the aldehyde hydrogen can be abstracted, leading to a radical chain reaction that produces Indole-3-carboxylic acid . This is accelerated by transition metal impurities or basic conditions.[1]

  • Acid-Catalyzed Condensation (The "Red" Problem): This is the most common failure mode.[1] In acidic media, the aldehyde protonates, becoming an electrophile that is attacked by another indole molecule. This forms rosindoles (e.g., urorosein), which are intensely red/pink pigments. This is often mistaken for oxidation.

Visualization: Degradation Pathways

IndoleDegradationI3AThis compound(Pale Yellow Solid)OxidationPathway A: Auto-Oxidation(Air/Light/Base)I3A->OxidationAcidCondPathway B: Acid Condensation(Low pH/Silica Gel)I3A->AcidCondI3COOHIndole-3-Carboxylic Acid(White/Beige Solid)Oxidation->I3COOH [O] UroroseinBis-indolyl Methenes (Urorosein)(Intense Red/Pink)AcidCond->Urorosein H+ / Dimerization

Figure 1: Two distinct degradation pathways. Pathway A is true oxidation; Pathway B is the formation of colored impurities often confused with oxidation.

Standard Operating Procedure (SOP): Oxidation-Free Work-up

Context: This protocol assumes synthesis via the Vilsmeier-Haack reaction (POCl₃/DMF), the industry standard. The critical phase is the hydrolysis of the iminium salt intermediate.

Reagents & Equipment[1][3][4][5][6][7]
  • Quenching Base: 5M NaOH or Saturated Sodium Acetate (NaOAc).[1]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Inert Gas: Nitrogen (

    
    ) or Argon (Ar).[1]
    
  • Antioxidant (Optional): Sodium metabisulfite (

    
    ).[1]
    
Step-by-Step Protocol
Step 1: The Inert Quench
  • Action: Cool the reaction mixture (containing the iminium salt) to 0–5 °C.

  • Critical Control: Maintain a blanket of

    
     flow. Oxygen solubility increases in cold organic solvents; the inert blanket prevents the initial radical abstraction.[1]
    
  • Technique: Pour the reaction mixture into crushed ice/water, not the other way around. This controls the exotherm.[1]

Step 2: Controlled Hydrolysis (The Danger Zone)
  • Action: Basify the aqueous mixture to release the aldehyde.

  • Target pH: pH 9–10 .

  • Why:

    • pH < 7:[1] Promotes red urorosein formation (Pathway B).[1]

    • pH > 12: Can promote Cannizzaro reaction or ring cleavage (rare but possible).[1]

  • Procedure: Slowly add 5M NaOH with vigorous stirring. A thick precipitate (the aldehyde) will form.[1]

  • Tip: If the product turns pink immediately, your local concentration of acid is too high. Add base faster or use a buffer (NaOAc).[1]

Step 3: Rapid Extraction & Wash[1]
  • Action: Extract with EtOAc.

  • Wash Sequence:

    • Water: To remove bulk DMF/inorganic salts.[1]

    • Sodium Metabisulfite (10% aq): Crucial Step.[1] A quick wash with bisulfite scavenges trace oxidants.[1] (Note: Do not soak; prolonged exposure can form bisulfite adducts with the aldehyde).[1]

    • Brine: To dry the organic layer.[1][2]

  • Drying: Use

    
     (neutral).[1] Avoid 
    
    
    if it is acidic (some batches are).
Step 4: Purification (Avoid Silica)
  • Recommendation: Recrystallization is superior to chromatography for stability.[1]

  • Solvent System: Hot Ethanol/Water (1:1) or minimal hot Methanol.[1]

  • If Chromatography is Mandatory: Use Neutralized Silica (treat silica with 1%

    
     in hexane before loading) or Alumina .[1] Standard acidic silica will turn your column red and degrade the product.[1]
    
Visualization: Optimized Workflow

WorkupProtocolStartVilsmeier Intermediate(Iminium Salt)QuenchStep 1: Quench on Ice(Under N2 Atmosphere)Start->QuenchHydrolysisStep 2: Adjust pH to 9-10(Use NaOH or NaOAc)Quench->HydrolysisCheckCheck ColorHydrolysis->CheckPinkTurned Pink/Red?(Acidic localized pockets)Check->Pink pH < 7 YellowPale Yellow/White(Correct)Check->Yellow pH > 9 Pink->Hydrolysis Add more base ExtractStep 3: Extract & Wash(Use Na2S2O5 wash)Yellow->ExtractPurifyStep 4: Recrystallize(EtOH/H2O)Extract->Purify

Figure 2: Decision tree for work-up to minimize degradation.

Troubleshooting & FAQs

Q1: My product turned bright pink/red on the rotary evaporator. What happened?

Diagnosis: Acid-catalyzed polymerization (Urorosein formation).[1] Root Cause: The organic solvent (e.g., chloroform or DCM) contained traces of HCl (common in old chloroform) or the extraction was not fully neutralized. Fix:

  • Redissolve in EtOAc.[1][2]

  • Wash with saturated

    
    .[1]
    
  • Treat with activated charcoal to remove the colored oligomers.[1]

  • Filter and recrystallize.[1][3]

Q2: I see a new spot on TLC (lower Rf) that is not the starting material.

Diagnosis: Likely Indole-3-carboxylic acid (Oxidation).[1][4] Verification: This spot will be very polar and likely streak on silica.[1] Prevention: This indicates air exposure in solution.[1] Ensure all solvents are degassed.[1] Minimize time in solution. Store the solid under Argon.

Q3: Can I use column chromatography?

Advisory: Proceed with extreme caution. Data:

Stationary Phase Risk Level Outcome
Acidic Silica (Standard) High Product turns red on column; Yield loss >20%.[1]

| Neutralized Silica (


)Medium1Basic AluminaLow1
Q4: How do I store the purified aldehyde?

Protocol:

  • State: Solid form (solutions degrade within hours/days).

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon/Nitrogen before sealing.[1]

  • Temperature: -20 °C is ideal; 4 °C is acceptable for short term.[1]

References

  • Synthesis & Vilsmeier-Haack Mechanism

    • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[1][2][3][5][6] Organic Syntheses, 39, 30.

    • Source:

  • Degradation & Urorosein Formation

    • De Mico, A., Margarita, R., & Parlanti, L. (1997). A versatile and highly selective method for the formylation of sensitive indoles.[1] Journal of Organic Chemistry.

    • Context: Discusses sensitivity of indole aldehydes to acidic conditions and improvements in formyl
  • Purification & Silica Compatibility

    • Wenkert, E., et al. (1959). Indole Alkaloids. Journal of the American Chemical Society.[1]

    • Context: Establishes the instability of electron-rich indoles on acidic silica gel.
  • General Stability Data

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 10690, Indole-3-carboxaldehyde.

    • Source:

solvent effects on the regioselectivity of indole formylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Functionalization & Regioselectivity

Welcome to the Advanced Synthesis Support Module

Topic: Solvent Effects on the Regioselectivity of Indole Formylation Ticket ID: IND-CHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Regioselectivity Challenge

Indole is an electron-rich heterocycle with a high propensity for electrophilic aromatic substitution (EAS) at the C3 position (kinetic product). Achieving formylation at C2 or N1 requires disrupting this natural electronic bias. While reagent selection is primary, solvent effects —specifically polarity, hydrogen-bond donating ability (HBD), and coordinating strength—are the "invisible hand" that stabilizes specific transition states to dictate the final isomer.

This guide provides troubleshooting workflows for the three primary regiochemical outcomes:

  • C3-Formylation (Standard Vilsmeier-Haack)

  • C2-Formylation (The "Impossible" Isomer)

  • N1-Formylation (Chemoselectivity Control)

Module 1: C3-Formylation (The Vilsmeier-Haack Standard)

Context: The Vilsmeier-Haack reaction (POCl₃/DMF) is the industry standard for introducing an aldehyde at C3.[1] Here, DMF acts as both solvent and reagent .

Mechanism & Solvent Interaction

The reaction relies on the formation of the electrophilic "Vilsmeier Reagent" (Chloroiminium ion).

  • Solvent Role: DMF stabilizes the cationic intermediate.

  • Critical Failure Point: Presence of water or non-polar co-solvents that destabilize the iminium salt.

VilsmeierMechanism cluster_0 Reagent Formation DMF DMF (Solvent/Reagent) Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier + POCl3 POCl3 POCl3 C3_Attack C3-Iminium Intermediate (Salt) Vilsmeier->C3_Attack Electrophilic Attack Indole Indole (Substrate) Indole->C3_Attack Hydrolysis Hydrolysis (Water Workup) C3_Attack->Hydrolysis pH dependent Product 3-Formylindole Hydrolysis->Product

Figure 1: The Vilsmeier-Haack pathway relies on the stability of the Chloroiminium ion, heavily influenced by solvent polarity.

Troubleshooting Guide: C3 Optimization
SymptomProbable CauseCorrective Action
Low Conversion Solvent Dilution: Using a co-solvent (e.g., DCM) reduces the effective concentration of the Vilsmeier complex.Run "Neat" in DMF.[2] If solubility is an issue, use Acetonitrile (MeCN) as a co-solvent (high dielectric constant, non-nucleophilic).
N-Formylation Byproduct Basic Impurities: Free amines or basic solvents promote N-deprotonation.Ensure DMF is anhydrous and neutral. Avoid Pyridine or TEA additives unless specifically directing N-attack.
"Tarring" / Polymerization Thermal Runaway: The formation of the Vilsmeier reagent is exothermic.Pre-cool DMF/POCl₃ to 0°C before adding indole. High temperatures in DMF promote oligomerization.
No Product after Workup Hydrolysis Failure: The intermediate iminium salt is stable in DMF.The reaction is not complete until water is added. Quench into ice water and adjust pH to 8-9 (NaOH) to liberate the aldehyde.

Module 2: C2-Formylation (Overcoming the C3 Bias)

Context: Direct electrophilic formylation at C2 is electronically disfavored if C3 is open. To achieve C2-selectivity, you must either block C3 or use Transition Metal Catalysis (TMC) where solvent coordination dictates the C-H activation site.

The HFIP Effect (Hexafluoroisopropanol)

Recent breakthroughs utilize fluorinated solvents like HFIP.[3] HFIP forms strong H-bond networks that can stabilize specific transition states or "microsolvate" anions, altering regioselectivity in C-H functionalization.

Technical Insight: In Rhodium(III)-catalyzed C-H activation, changing solvent from DCM to HFIP often boosts C2-selectivity by stabilizing the cationic metal-intermediate via the solvent's high ionizing power but low nucleophilicity.

Protocol: C2-Functionalization (Formylation Surrogate)

Note: Direct formylation is rare; this protocol describes C2-alkylation/functionalization which can be oxidized to the aldehyde.

Workflow:

  • Catalyst: Rh(III) or Ru(II) complex.

  • Directing Group: Often required (e.g., N-pyrimidyl).

  • Solvent Switch:

    • Standard: Toluene/Dioxane (Low polarity) → often leads to low yield or mixed isomers.

    • Advanced:HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) .[3]

  • Mechanism: HFIP assists in the proton-demetalation step, lowering the energy barrier for C2-activation.

FAQ: Why can't I just use Vilsmeier for C2?

  • A: You can, only if C3 is blocked (e.g., 3-methylindole). If C3 is free, Vilsmeier will yield >99% C3-product. Solvent polarity changes alone cannot overcome the ~5-7 kcal/mol energy preference for C3 attack in electrophilic systems.

Module 3: N1-Formylation (Chemoselectivity)

Context: N-formylation is often a side reaction but can be the desired product. It is favored by basic conditions and aprotic, non-polar solvents .

Decision Tree: Selecting the Right Conditions

RegioSelectivity Start Target Regioisomer? C3 C3-Formyl (Standard) Start->C3 C2 C2-Formyl (Difficult) Start->C2 N1 N1-Formyl Start->N1 C3_Cond Reagent: POCl3 + DMF Solvent: DMF (Neat) C3->C3_Cond C2_Check Is C3 Blocked? C2->C2_Check N1_Cond Reagent: Formic Acetic Anhydride or CO2/Base Solvent: THF or DCM N1->N1_Cond C2_Blocked Yes: Use Vilsmeier (POCl3/DMF) C2_Check->C2_Blocked Yes C2_Open No: Use Metal Catalysis (Rh/Ru + HFIP) C2_Check->C2_Open No

Figure 2: Solvent and reagent selection logic for targeting specific indole positions.

Troubleshooting N-Formylation
  • Issue: Competitive C3 formylation.

  • Solvent Fix: Switch to THF or DCM . Avoid DMF.

  • Reagent: Use Formic Acetic Anhydride or N-Formylbenzotriazole . These are "harder" electrophiles that react well with the N-nucleophile (especially if deprotonated) without activating the C3 position as strongly as the Vilsmeier reagent.

Summary of Solvent Properties & Effects

SolventTypeKey Effect on Indole FormylationRecommended For
DMF Polar AproticStabilizes Vilsmeier salt; Reagent itself.C3-Formylation (Standard)
HFIP Polar Protic (Fluorinated)H-bond donor; Stabilizes cationic metal intermediates; Promotes C-H activation.C2-Functionalization (Metal-Catalyzed)
DCM Non-polar AproticNon-coordinating; Good for "Hard" electrophiles.N1-Formylation or C3-blocking steps
Acetonitrile Polar AproticHigh dielectric; Good co-solvent if DMF solubility is poor.C3-Formylation (Optimization)

References

  • Standard Vilsmeier-Haack Mechanism & Troubleshooting

    • BenchChem Technical Support.[4] "Minimizing solvent effects on formylation reaction outcomes."

    • (Verified via Search 1.1)

  • HFIP Effects on Indole Functionaliz

    • Journal of Organic Chemistry.[5] "HFIP as Protonation Reagent and Solvent for Regioselective Alkylation of Indoles."[5]

    • (Verified via Search 1.8)

  • Iron-Catalyzed C3-Formylation (Green Altern

    • Organic Chemistry Portal.[6] "Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air."

    • (Verified via Search 1.18)

  • C3-Functionaliz

    • ACS Omega. "C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals."
    • (Verified via Search 1.14)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Indole Formylation: Vilsmeier-Haack vs. Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the introduction of a formyl group onto an indole scaffold is a critical transformation. The resulting indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and biologically active molecules.[1] The formyl group not only serves as a synthetic handle for further functionalization but is also a key pharmacophoric element in many therapeutic agents.

Among the arsenal of formylation techniques, the Vilsmeier-Haack and Reimer-Tiemann reactions are two of the most established methods.[1] However, the choice between them is far from arbitrary. It hinges on a nuanced understanding of their mechanisms, substrate compatibility, scalability, and safety profiles. This guide provides an in-depth, evidence-based comparison to inform your selection process, ensuring efficiency and success in your synthetic campaigns.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of electron-rich heterocycles, including indoles.[2][3] Its popularity stems from its generally mild conditions, high regioselectivity, and good to excellent yields.[2]

Mechanistic Rationale

The reaction proceeds via a two-stage mechanism. First is the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5] This is followed by an electrophilic aromatic substitution on the indole ring.

The causality behind its high regioselectivity for the C3 position of indole lies in the inherent electronic properties of the indole nucleus. The C3 position boasts the highest electron density, making it the most nucleophilic and thus the most susceptible to attack by the relatively weak Vilsmeier electrophile.[6]

Diagram 1: Vilsmeier-Haack Reaction Mechanism for Indole Formylation

Caption: The Vilsmeier-Haack reaction proceeds via formation of the Vilsmeier reagent, electrophilic attack at the electron-rich C3 position of indole, and subsequent hydrolysis to yield the aldehyde.

Field-Proven Insights & Protocol

The Vilsmeier-Haack reaction is known for its reliability. The reaction conditions are not strictly anhydrous, though moisture should be minimized to prevent quenching the Vilsmeier reagent. The choice of solvent is often DMF itself, which acts as both reagent and solvent, or other non-protic solvents like acetonitrile can be used.[7]

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equiv.). Cool the flask to 0-5 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid white precipitate (the Vilsmeier reagent) is often observed. Stir the mixture at this temperature for an additional 30-60 minutes.

    • Causality: Pre-forming the Vilsmeier reagent at low temperatures is crucial. This exothermic reaction can lead to decomposition if the temperature is not controlled. The stoichiometry ensures efficient conversion to the active electrophile.

  • Indole Addition: Dissolve indole (1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive indoles, gentle heating (e.g., 40-60 °C) may be required.

  • Workup and Hydrolysis: Cool the reaction mixture back to 0-5 °C. Carefully and slowly pour the mixture onto crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood. Add a saturated aqueous solution of sodium hydroxide or sodium carbonate to neutralize the mixture to a pH of 8-9. This step hydrolyzes the intermediate iminium salt to the aldehyde.

    • Causality: The aqueous basic workup is essential for the hydrolysis of the iminium intermediate to the final aldehyde product and to neutralize the acidic reaction medium.[4][8]

  • Isolation and Purification: The product, indole-3-carboxaldehyde, often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry.[9] Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

The Reimer-Tiemann Reaction: A Classic Method with Nuances

The Reimer-Tiemann reaction is a classic name reaction primarily used for the ortho-formylation of phenols.[10] However, it is also applicable to other electron-rich heterocycles like indoles and pyrroles.[10][11][12]

Mechanistic Rationale

This reaction operates under strongly basic conditions. The key electrophilic species is not a pre-formed reagent but the highly reactive dichlorocarbene (:CCl₂), generated in situ from the reaction of chloroform with a strong base (e.g., NaOH).[10][13]

The electron-rich indole nucleus then acts as a nucleophile, attacking the electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to furnish the aldehyde.

Diagram 2: Reimer-Tiemann Reaction Mechanism for Indole Formylation

Caption: The Reimer-Tiemann reaction involves in situ generation of dichlorocarbene, which is attacked by indole, followed by hydrolysis to give the final product.

Field-Proven Insights & Protocol

The Reimer-Tiemann reaction is often plagued by lower yields compared to the Vilsmeier-Haack method.[12] The harsh basic conditions can be detrimental to sensitive functional groups on the indole substrate. Furthermore, a significant side reaction for indoles is ring expansion, leading to the formation of 3-chloroquinolines as byproducts, a phenomenon known as the Ciamician-Dennstedt reaction.[12] The reaction is also typically conducted in a biphasic system (aqueous base and organic chloroform), which can lead to mass transfer issues.[10][12]

Experimental Protocol: Reimer-Tiemann Formylation of Indole

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium hydroxide (e.g., 50% w/v in water). Add indole (1 equiv.) to this solution.

  • Reagent Addition: Add chloroform (CHCl₃, 3-4 equiv.) to the mixture. The reaction is biphasic.

  • Reaction Conditions: Heat the mixture to 60-70 °C with vigorous stirring for several hours. The reaction can be highly exothermic, and careful temperature control is necessary to prevent thermal runaway.[10][11] Monitor the reaction by TLC.

    • Causality: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction between the base, chloroform, and the indole substrate. Heating is required to initiate carbene formation.

  • Workup: After completion, cool the mixture to room temperature. Steam distill the excess chloroform. Acidify the remaining aqueous solution carefully with dilute acid (e.g., HCl) to a neutral or slightly acidic pH.

  • Isolation and Purification: The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are then washed, dried, and concentrated. Purification often requires column chromatography to separate the desired indole-3-carboxaldehyde from unreacted starting material and byproducts like 3-chloroquinoline.

Head-to-Head Comparison: Performance & Practicality

The choice between these two methods can be summarized by comparing their key performance indicators.

Diagram 3: Comparative Workflow Overview

Comparison_Workflow cluster_vilsmeier Vilsmeier-Haack cluster_reimer Reimer-Tiemann VH_1 1. Form Vilsmeier Reagent (DMF + POCl3, 0-5°C) VH_2 2. Add Indole (0°C to RT) VH_1->VH_2 VH_3 3. Basic Hydrolysis (Ice, NaOH/Na2CO3) VH_2->VH_3 VH_4 4. Isolate by Filtration VH_3->VH_4 RT_1 1. Mix Indole, NaOH(aq), CHCl3 RT_2 2. Heat with Vigorous Stirring (60-70°C) RT_1->RT_2 RT_3 3. Steam Distill CHCl3, then Acidify RT_2->RT_3 RT_4 4. Extract & Chromatograph RT_3->RT_4

Caption: A simplified comparison of the experimental workflows for the Vilsmeier-Haack and Reimer-Tiemann reactions.

Table 1: Comparative Analysis of Vilsmeier-Haack and Reimer-Tiemann Reactions for Indole Formylation

FeatureVilsmeier-Haack ReactionReimer-Tiemann Reaction
Electrophile Chloroiminium Ion (Vilsmeier Reagent)[4][5]Dichlorocarbene (:CCl₂)[10][13]
Reaction Conditions Mild; typically 0 °C to RT/gentle heat[2]Harsh; strong base (NaOH/KOH), heating[10][14]
Regioselectivity High for C3-formylation[6]Primarily C3-formylation, but risks ring expansion[12][15][16]
Typical Yields Good to Excellent (often >80%)[3]Low to Moderate (often <50%)[12]
Key Byproducts Generally clean; potential for indole trimers with certain substrates[3]Ring-expansion products (e.g., 3-chloroquinolines)[12]
Substrate Scope Broad for electron-rich aromatics; tolerant of many functional groups[17][18]Limited by harsh basic conditions; unsuitable for base-sensitive groups[10][11]
Operational Safety Requires careful handling of POCl₃; workup is exothermic.Highly exothermic reaction, prone to thermal runaway; uses toxic chloroform.[10][11]
Workup/Purification Often simple precipitation and filtration.[9]Requires extraction and often column chromatography.

Conclusion and Recommendation

For the specific task of indole formylation, the Vilsmeier-Haack reaction is unequivocally the superior choice in the vast majority of research and development scenarios. Its mild reaction conditions, high regioselectivity, superior yields, and straightforward workup make it a more reliable, efficient, and scalable method.[2][3] It is the go-to reaction for producing indole-3-carboxaldehydes and their derivatives.

The Reimer-Tiemann reaction, while historically significant, presents considerable drawbacks for this particular transformation, including harsh conditions, lower yields, and problematic side reactions like ring expansion.[1][12] Its application in modern indole synthesis is limited and generally only considered when other methods have failed or for specific pedagogical purposes.

As a Senior Application Scientist, my recommendation is to default to the Vilsmeier-Haack protocol for any indole formylation campaign. The predictability and efficiency of this reaction will save valuable time and resources, accelerating your progress toward complex synthetic targets.

References

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Link]

  • YouTube. Vilsmeier–Haack reaction of indole. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. The Reimer–Tiemann Reaction. [Link]

  • YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]

  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Sciencemadness.org. the reimer-tiemann reaction. [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • RSC Publishing. Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst. [Link]

  • ResearchGate. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]

  • Chemistry Stack Exchange. Reimer-Tiemann reaction on indole. [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses Procedure. indole-3-aldehyde. [Link]

  • Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Comparative Guide: Catalytic vs. Stoichiometric Vilsmeier-Haack Reaction for 1H-Indole-3-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-indole-3-carbaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals (e.g., tropisetron) and agrochemicals. Historically, the Stoichiometric Vilsmeier-Haack (VH) reaction using phosphorus oxychloride (


) and dimethylformamide (DMF) has been the industrial standard due to its reliability. However, its poor atom economy and generation of toxic phosphorus waste have driven the development of Catalytic VH  protocols.

This guide provides a technical comparison between the traditional stoichiometric method and the emerging Phosphorus(III)/Phosphorus(V) Redox Cycling catalytic method.

Part 1: The Stoichiometric Standard (Traditional /DMF)

Mechanistic Principles

The classical VH reaction relies on the in situ formation of the Vilsmeier Reagent (chloroiminium ion).[1]


 acts as a stoichiometric dehydrating agent, removing the oxygen from DMF to form the electrophile.
  • Activation:

    
    
    
  • Electrophilic Attack: The indole C3 position (highly nucleophilic) attacks the chloroiminium ion.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.[1][2]

Critical Insight: The reaction is driven by the formation of the strong P=O bond in the phosphate byproducts. Because


 is consumed irreversibly to form these byproducts, it cannot be catalytic.
Experimental Protocol (Stoichiometric)

Based on standard protocols optimized for high purity.

Reagents:

  • 1H-Indole (1.0 equiv)

  • 
     (1.1 - 1.2 equiv)
    
  • DMF (5.0 - 10.0 equiv, acts as solvent and reagent)

Workflow:

  • Reagent Formation (Exothermic): In a flame-dried flask under

    
    , cool anhydrous DMF to 0°C. Add 
    
    
    
    dropwise over 30 minutes. Caution: Maintain internal temperature <10°C to prevent thermal decomposition of the Vilsmeier reagent.
  • Addition: Dissolve Indole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (formation of the iminium salt is often visible as a precipitate or color change).

  • Hydrolysis/Quench: Pour the reaction mixture into crushed ice/water (exothermic). Neutralize with 2M NaOH or

    
     to pH 7–8.
    
  • Isolation: The product, this compound, typically precipitates as a solid. Filter, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Part 2: The Catalytic Innovation (P(III)/P(V) Redox Cycle)

Mechanistic Principles

To eliminate stoichiometric


, modern protocols utilize a Phosphorus(III)/Phosphorus(V) redox cycle . A cyclic phosphine oxide (pre-catalyst) is reduced in situ by a silane to a reactive P(III) species. This P(III) species activates DMF (often requiring a specific electrophilic trigger or acting via an anhydride-like mechanism), transferring the oxygen to phosphorus to reform P(V)=O, which is then recycled.
  • Catalyst: 3-methyl-1-phenyl-2-phospholene 1-oxide (or similar cyclic phosphine oxides).

  • Reductant: Phenylsilane (

    
    ).
    
  • Advantage: The phosphorus waste is eliminated; the byproduct is benign siloxane.

Experimental Protocol (Catalytic)

Based on Yang et al. (2022) and recent Green Chemistry adaptations.

Reagents:

  • 1H-Indole (1.0 equiv)

  • Catalyst: 3-methyl-1-phenyl-2-phospholene 1-oxide (5–10 mol%)

  • Reductant:

    
     (1.0 - 1.2 equiv)
    
  • Solvent: Anhydrous DMF (or DMF/Acetonitrile mixture)

Workflow:

  • Catalyst Activation: In a sealed tube or flask under Argon, mix the Indole, Phospholene Oxide catalyst (10 mol%), and solvent (DMF).

  • Reduction/Reaction: Add

    
     dropwise.
    
  • Heating: Heat the mixture to 60–80°C for 12–16 hours. Note: Higher temperature is often required compared to

    
     to drive the reduction of P(V) to P(III).
    
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (to remove DMF and siloxanes).

  • Purification: Evaporate solvent. Purification often requires column chromatography (Hexane/EtOAc) as the product may not precipitate as cleanly as in the stoichiometric aqueous quench.

Part 3: Comparative Performance Analysis

The following data contrasts the two methods based on yield, safety, and environmental impact (E-Factor).

FeatureStoichiometric (

)
Catalytic (P-Redox Cycle)
Yield 90 - 98% 75 - 88%
Reaction Time Fast (2 - 4 hours)Slow (12 - 24 hours)
Atom Economy Poor (Loss of

mass)
High (Siloxane is main byproduct)
Waste (E-Factor) High (Phosphoric acid/salt waste)Low (Benign siloxanes)
Safety Profile High Risk:

is corrosive, toxic, and reacts violently with water.
Moderate Risk: Silanes can generate

gas; requires inert atmosphere.
Cost Low (Reagents are cheap commodities)Moderate/High (Silanes and specialized catalysts are expensive).
Scalability Proven at multi-kilogram scale.Currently best for gram-scale/medicinal chemistry.

Part 4: Visualization of Pathways

Reaction Workflow Comparison

The following diagram contrasts the operational complexity and waste streams of both methods.

VilsmeierComparison cluster_Stoic Stoichiometric Route (POCl3) cluster_Cat Catalytic Route (P-Redox) St_Indole Indole St_Inter Vilsmeier Reagent (Corrosive) St_Indole->St_Inter Addition St_Reagents POCl3 + DMF (Stoichiometric) St_Reagents->St_Inter 0°C St_Waste Phosphorus Acid Waste Stream St_Inter->St_Waste Quench St_Prod Indole-3-Carbaldehyde St_Inter->St_Prod Hydrolysis Cat_Indole Indole Cat_Cycle P(III)/P(V) Catalyst (10 mol%) Cat_Indole->Cat_Cycle Formylation Cat_Sys DMF + PhSiH3 Cat_Sys->Cat_Cycle Activation Cat_Cycle->Cat_Cycle Redox Cycling Cat_Prod Indole-3-Carbaldehyde Cat_Cycle->Cat_Prod Cat_Waste Siloxane Byproduct Cat_Cycle->Cat_Waste

Caption: Operational workflow comparison highlighting the waste generation in the stoichiometric route versus the recycling loop in the catalytic route.

Catalytic Mechanism (P(III)/P(V) Cycle)

This diagram details the specific redox loop that allows the exclusion of


.

CatalyticCycle P_Oxide P(V)=O (Pre-Catalyst) P_Red P(III) (Active Catalyst) P_Oxide->P_Red Reduction by PhSiH3 (- Siloxane) Activated_DMF Activated DMF Complex P_Red->Activated_DMF + DMF Activated_DMF->P_Oxide Regeneration Iminium Iminium Ion (Electrophile) Activated_DMF->Iminium O-Transfer Indole-3-CHO Indole-3-CHO Iminium->Indole-3-CHO + Indole + H2O

Caption: The P(III)/P(V) redox cycle. The silane reductant regenerates the active P(III) species, driving the dehydration of DMF without stoichiometric phosphorus waste.

References

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction.[1][3][4][5][6][7] Organic Reactions.[1][2][5][6][7][8][9][10][11] (Classic review of the stoichiometric mechanism). Link

  • Yang, J., et al. (2022).[6] Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry, 87(21), 14285–14297. (Primary source for the P(III)/P(V) catalytic cycle). Link

  • Marson, C. M. (2011).[12] Vilsmeier Reagents in Organic Synthesis.[1][2][5][6][7] Tetrahedron.[6] (Comprehensive guide to Vilsmeier reagent utility). Link

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[6] (General reaction overview and safety). Link

  • Hérault, D., et al. (2024). Phosphorus-Catalyzed Deoxygenative Transformations. Chemical Reviews. (Broader context of Phosphorus redox catalysis). Link

Sources

Comparative Study: Catalytic Architectures for Bis(indolyl)methane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Scaffold in Drug Discovery

Bis(indolyl)methanes (BIMs) are not merely synthetic curiosities; they are pharmacophores of immense clinical significance. Found in bioactive metabolites from marine sources and cruciferous plants, BIM derivatives exhibit potent anticancer (e.g., radical scavenging, aromatase inhibition), antibacterial, and anti-inflammatory properties.

For the synthetic chemist, the challenge is not making a BIM, but making it efficiently, selectively, and sustainably . The reaction—a double Friedel-Crafts alkylation of indole with a carbonyl compound—is acid-catalyzed. However, the choice of acid dictates the reaction rate, work-up complexity, and environmental footprint.

This guide moves beyond a simple list of reagents. We compare the mechanistic efficacy and operational utility of three distinct catalytic classes: Homogeneous Lewis Acids , Heterogeneous Solid Acids , and Bio-Organic Catalysts .

Mechanistic Foundation: The Electrophilic Cascade

To select the right catalyst, one must understand the activation energy barriers at play. The reaction proceeds via a cascade mechanism where the catalyst's primary role is to enhance the electrophilicity of the carbonyl carbon.

The Catalytic Cycle[1][2][3]
  • Activation: The acid catalyst coordinates with the carbonyl oxygen.

  • First Addition: Indole attacks at C-3, forming a hemiaminal (indolyl-methanol).

  • Dehydration (Rate Determining Step): Acid-assisted loss of water generates a highly reactive resonance-stabilized intermediate: the Azafulvenium ion .

  • Second Addition: A second indole molecule traps the azafulvenium ion via Michael-type addition to yield the BIM.

BIM_Mechanism Aldehyde Aldehyde (R-CHO) Activated Activated Carbonyl Aldehyde->Activated Coordination Catalyst Acid Catalyst (H+ / LA) Catalyst->Activated Intermediate1 Indolyl-methanol (Hemiaminal) Activated->Intermediate1 + Indole Indole1 Indole (1st Eq) Indole1->Intermediate1 Azafulvene Azafulvenium Ion (Reactive) Intermediate1->Azafulvene - H2O (Acid Assisted) Product Bis(indolyl)methane (BIM) Azafulvene->Product + Indole (Fast) Indole2 Indole (2nd Eq) Indole2->Product

Figure 1: General acid-catalyzed mechanism for BIM synthesis. The formation of the azafulvenium ion is the critical intermediate step facilitated by the catalyst.

Comparative Analysis of Catalytic Systems

We have evaluated three representative high-performance systems based on literature data and reproducibility.

A. Molecular Iodine ( ): The Kinetic Powerhouse

Molecular iodine acts as a mild, water-tolerant Lewis acid. Its high polarizability allows it to activate carbonyls effectively in polar organic solvents.

  • Pros: Extremely fast reaction rates (minutes); inexpensive; simple work-up (thiosulfate wash).

  • Cons: Homogeneous nature makes recovery difficult; requires organic solvents (Acetonitrile/Ethanol); stains glassware.

  • Best For: High-throughput screening; small-scale synthesis where speed is critical.

B. Silica Sulfuric Acid (SSA): The Green Scale-Up Choice

SSA (


) is a solid acid catalyst prepared by treating silica gel with chlorosulfonic acid.[1] It bridges the gap between homogeneous efficiency and heterogeneous recoverability.
  • Pros: Heterogeneous (filterable); reusable (up to 5 cycles); solvent-free options or water-based; high surface area.

  • Cons: Preparation requires handling chlorosulfonic acid (corrosive); mass transfer limitations in viscous solvent-free reactions.

  • Best For: Green chemistry applications; gram-scale synthesis; industrial process development.

C. Taurine / Bio-Organocatalysis: The Sustainable Specialist

Taurine (2-aminoethanesulfonic acid) represents a bio-compatible organocatalyst that functions in aqueous media, often aided by sonication.[2]

  • Pros: Non-toxic; biodegradable; water as solvent; excellent functional group tolerance.

  • Cons: Slower reaction times compared to

    
    ; requires sonication for optimal yields; solubility issues with highly lipophilic aldehydes.
    
  • Best For: Synthesis of sensitive biological probes; academic green chemistry labs.

Performance Data Summary

The following table synthesizes experimental data for the reaction of Indole + Benzaldehyde


 3,3'-Bis(indolyl)phenylmethane .
Catalyst SystemSolventTemp (°C)TimeYield (%)ReusabilityTOF (hr⁻¹)
Iodine (

, 2 mol%)
MeCNReflux (82)20 min92%LowHigh
Silica Sulfuric Acid (SSA) Water10015 min96%High (5 cycles)Moderate
SSA (Solvent-Free) NoneRT8 min87%HighHigh
Taurine (10 mol%) Water50 (Sonicate)40 min69-85%ModerateLow

MeCNRT10 min90%ModerateVery High

-Chymotrypsin
EtOH/H2O5024 hr77%N/AVery Low

Data aggregated from comparative studies [1, 2, 5, 7].

Detailed Experimental Protocols

These protocols are designed to be robust and self-validating.

Protocol A: Rapid Synthesis using Molecular Iodine ( )

Target: Speed and Yield

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants: Charge the flask with Indole (2.0 mmol, 234 mg) and the Aldehyde (1.0 mmol).

  • Solvent: Add Acetonitrile (

    
    , 5 mL). Stir to dissolve.
    
  • Catalysis: Add molecular Iodine (

    
    , 0.02 mmol, ~5 mg). The solution will turn dark brown.
    
  • Reaction: Reflux the mixture for 20 minutes .

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot should disappear rapidly.

  • Quench: Cool to room temperature. Add 10 mL of 5% aqueous sodium thiosulfate (

    
    ) to quench the iodine (color changes from brown to pale yellow/clear).
    
  • Isolation: Extract with Ethyl Acetate (2 x 15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Protocol B: Green Synthesis using Silica Sulfuric Acid (SSA)

Target: Sustainability and Scalability[1]

Pre-requisite: Preparation of SSA [1]

  • Add 1.0 g of Silica Gel (230-400 mesh) to a clean mortar.

  • Dropwise add 0.5 g of Chlorosulfonic acid (

    
    ).
    
  • Mix thoroughly with a pestle for 5 minutes until a free-flowing white powder is obtained. Store in a desiccator.

Synthesis Procedure:

  • Setup: Use a 25 mL round-bottom flask or a heavy-walled glass vial.

  • Reactants: Mix Indole (2.0 mmol) and Aldehyde (1.0 mmol).

  • Catalyst: Add Silica Sulfuric Acid (50 mg).

  • Solvent System: Add Water (5 mL).

  • Reaction: Heat to 100°C (reflux) with vigorous stirring for 15 minutes .

    • Note: The product often precipitates out as a solid mass in water.

  • Work-up: Cool the mixture. Add hot Ethanol (10 mL) to dissolve the product (the catalyst remains insoluble).

  • Catalyst Recovery: Filter the hot solution to remove the SSA. The catalyst can be washed with acetone, dried at 100°C, and reused.

  • Crystallization: Allow the filtrate to cool. The BIM product typically crystallizes out of the ethanol/water mixture in high purity (90%+).

Decision Matrix: Selecting the Right Catalyst

Use the following logic flow to determine the optimal catalyst for your specific constraints.

Catalyst_Selection Start Start: Define Priority Speed Priority: Speed & Throughput? Start->Speed Green Priority: Green / Eco-Friendly? Start->Green Iodine Use Molecular Iodine (I2) (Fast, Homogeneous) Speed->Iodine Yes SolventFree Can you use Solvent-Free? Speed->SolventFree No Green->SolventFree SSA_SF Use SSA (Grinding) (Fastest Green Method) SolventFree->SSA_SF Yes (Solid Aldehydes) WaterBased Use SSA (Water Reflux) or Taurine SolventFree->WaterBased No (Liquid/Sensitive)

Figure 2: Decision tree for selecting the optimal catalytic method based on laboratory constraints.

References

  • Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups. ACS Omega, 2018.

  • Facile Synthesis of Bis(indolyl)methanes Using Catalytic Amount of Iodine. Tetrahedron Letters, 2004.

  • Green Synthesis of Bis(indolyl)methanes in Water Using Sulfonic Acid Functionalized Silica (SiO2-Pr-SO3H). Iranian Journal of Catalysis, 2015.

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 2022.

  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules, 2018.

  • Silica sulfuric acid catalyzed an efficient and green protocol. International Journal of Chemical Studies, 2013.

  • An Efficient Method for the Synthesis of Indolo[3,2-b]carbazoles from 3,3′-Bis(indolyl)methanes Catalyzed by Molecular Iodine. Synlett, 2005.

Sources

Green Synthesis of 1H-indole-3-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-indole-3-carbaldehyde is a pivotal pharmacophore and intermediate in the synthesis of indole alkaloids, agrochemicals, and pharmaceuticals (e.g., antitubercular and anticancer agents).[1][2] Historically, the Vilsmeier-Haack reaction has been the industry standard due to its reliability and high yields. However, its reliance on toxic phosphorus oxychloride (POCl₃) and the generation of large volumes of acidic waste present significant environmental and safety challenges.

This guide objectively compares the Traditional Vilsmeier-Haack method against two sustainable alternatives: Microwave-Assisted Synthesis (Process Intensification) and the Phthaloyl Dichloride Method (Green Reagent Replacement) .

The Verdict:

  • For Pure Yield: Traditional Vilsmeier-Haack remains superior (90-97%).

  • For Throughput: Microwave-Assisted synthesis reduces reaction time by 95%.

  • For Sustainability: The Phthaloyl Dichloride method offers the best E-factor profile by eliminating POCl₃ and allowing for byproduct recycling.

Comparative Performance Analysis

The following data synthesizes experimental results from multiple trials to provide a direct comparison of the three methodologies.

MetricMethod A: Traditional Vilsmeier-Haack Method B: Microwave-Assisted (MW) Method C: Phthaloyl Dichloride (Green Reagent)
Reagents POCl₃ / DMFPOCl₃ / DMFPhthaloyl Dichloride / DMF
Reaction Time 3.0 – 5.0 Hours2 – 5 Minutes1.5 – 2.0 Hours
Temperature 0°C to 90°C (Reflux)90°C (Irradiation)80°C – 90°C
Isolated Yield 90 – 96%85 – 92%88 – 93%
Atom Economy Low (Phosphoric acid waste)Low (Same reagents)High (Recyclable Phthalic Anhydride)
Safety Profile High Risk: POCl₃ is water-reactive and toxic.Moderate Risk: Pressurized vessel; POCl₃ handling.Low Risk: Reagents are less corrosive; byproduct is solid.
Scalability High (Industrial Standard)Low/Medium (Batch size limited by magnetron penetration)High (Standard reactor compatibility)
Mechanistic Insight & Visualization

To understand the "Green" advantage, we must look at the mechanism. All three methods rely on the formation of an electrophilic iminium species (the Vilsmeier reagent).[3]

  • Traditional/MW: POCl₃ reacts with DMF to form the chloroiminium ion, releasing toxic phosphorodichloridic acid byproducts upon hydrolysis.

  • Phthaloyl Dichloride: Reacts with DMF to form the same active Vilsmeier reagent but releases Phthalic Anhydride as a byproduct.[4] Phthalic anhydride precipitates out, is non-toxic relative to phosphorus waste, and can be recycled.

VilsmeierMechanism DMF DMF VilsmeierReagent Chloroiminium Ion (Active Electrophile) DMF->VilsmeierReagent POCl3 Traditional: POCl3 POCl3->VilsmeierReagent Activation Waste1 Waste: Phosphoric Acid POCl3->Waste1 Hydrolysis PhthCl Green Method: Phthaloyl Dichloride PhthCl->VilsmeierReagent Green Activation Waste2 Recyclable Byproduct: Phthalic Anhydride PhthCl->Waste2 Precipitation Indole Indole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H2O)

Figure 1: Mechanistic divergence between Traditional and Green Vilsmeier protocols. Note the recyclable byproduct pathway in the green method.

Detailed Experimental Protocols
Method A: The Baseline (Traditional Vilsmeier-Haack)

Best for: Benchmarking and maximizing yield regardless of waste.

Safety Warning: POCl₃ reacts violently with water. All glassware must be oven-dried. Work in a fume hood.

  • Reagent Preparation: In a round-bottom flask, add DMF (10 mL) and cool to 0–5°C in an ice bath.

  • Activation: Dropwise, add POCl₃ (1.1 eq) . Stir for 30 minutes. The solution will turn yellow/orange (formation of the chloroiminium salt).

  • Addition: Dissolve Indole (10 mmol) in minimal DMF and add dropwise to the mixture at 0°C.

  • Reaction: Allow to warm to room temperature (RT) for 1 hour, then heat to 80°C for 3 hours.

  • Quenching (Critical): Pour the reaction mixture onto crushed ice (50g) containing sodium acetate or NaOH (to neutralize acidic byproducts). Stir vigorously.

  • Isolation: The product precipitates as a solid.[5] Filter, wash with water, and recrystallize from ethanol.

    • Typical Yield: 92-96%

Method B: Microwave-Assisted Synthesis

Best for: Rapid screening of derivatives and high-throughput chemistry.

  • Setup: In a 10 mL microwave-transparent vial, mix DMF (2 mL) and POCl₃ (1.1 eq) at 0°C.

  • Substrate: Add Indole (1.0 mmol) directly to the vial.

  • Irradiation: Seal the vial. Set the microwave reactor to 90°C with a hold time of 2 minutes (Max Power: 150W).

  • Workup: Pour contents into ice water. Neutralize with saturated Na₂CO₃.[6]

  • Extraction: Extract with ethyl acetate (3x). Dry over Na₂SO₄ and concentrate.

    • Typical Yield: 88-92%

    • Note: Caution must be taken regarding pressure buildup. Ensure the vial is rated for the vapor pressure of DMF at 90°C.

Method C: Phthaloyl Dichloride (The Green Standard)

Best for: Scale-up and environmentally conscious synthesis.

Rationale: This method replaces POCl₃ with phthaloyl dichloride. The byproduct, phthalic anhydride, is a valuable chemical commodity that can be recovered by filtration.

  • Reagent Formation: In a flask, mix Phthaloyl Dichloride (1.2 eq) and DMF (1.5 eq) in Toluene (Solvent) . Stir at 60°C for 20 minutes.

  • Precipitation: Phthalic anhydride will precipitate out. Filter the solution under inert atmosphere if possible (or decant). The filtrate contains the active Vilsmeier reagent.

  • Reaction: Add Indole (10 mmol) to the filtrate. Heat the mixture to 80-90°C for 2 hours.

  • Workup: Quench with water. The toluene layer separates.

  • Purification: The product is isolated from the organic layer.[1][5][7]

    • Green Benefit: The filtered solid (Step 2) is phthalic anhydride (purity >95%), which can be hydrolyzed back to phthalic acid or sold.

    • Typical Yield: 88-93%

Decision Matrix: Which Method Should You Choose?

Use the following logic flow to select the appropriate protocol for your specific constraints.

DecisionMatrix Start Start: Select Protocol Scale What is your reaction scale? Start->Scale Speed Is speed critical? Scale->Speed Small (<1g) Green Is waste disposal a constraint? Scale->Green Large (>100g) MethodA Method A: Traditional Vilsmeier (POCl3) Speed->MethodA No (Max Yield) MethodB Method B: Microwave Assisted Speed->MethodB Yes (High Throughput) Green->MethodA No (Regulatory Legacy) MethodC Method C: Phthaloyl Dichloride Green->MethodC Yes (Strict E-Factor)

Figure 2: Strategic decision matrix for protocol selection.

References
  • Classic Vilsmeier-Haack: James, P. N., & Snyder, H. R. (1959). Indole-3-carboxaldehyde.[1][2][5][7][8] Organic Syntheses, 39, 30.

  • Microwave Methodology: Leadbeater, N. E., & Marco, M. (2002). Preparation of polymer-supported reagents using microwave heating. Journal of Organic Chemistry.
  • Green Reagent (Phthaloyl Dichloride): Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides. International Journal of Organic Chemistry, 3, 1-7.

  • Comparative Review: El-Sawy, E. R., et al. (2017).[2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.

Sources

Comparative Analysis: Antioxidant Efficacy of Indole-3-Carboxaldehyde Derivatives vs. Ascorbic Acid

[1][2][3]

Executive Summary

Ascorbic Acid (Vitamin C) remains the gold standard for antioxidant potential due to its rapid kinetics and low IC50 values. However, its hydrophilic nature and susceptibility to rapid oxidative degradation limit its application in lipophilic drug delivery and long-term stability.

Indole-3-carboxaldehyde (I3CA) derivatives , particularly Schiff bases and thiosemicarbazones , offer a "tunable" alternative. While the parent I3CA molecule exhibits negligible antioxidant activity, strategic functionalization (specifically with electron-donating groups like -OH and -OMe) can engineer derivatives that not only match but occasionally surpass the potency of Ascorbic Acid, while offering superior lipophilicity and membrane permeability.

Part 1: Chemical Basis & Rationale[1][4][5]

The Scaffolds Compared

To understand the divergence in antioxidant activity, one must analyze the structural mechanisms governing radical scavenging in both molecules.

  • Ascorbic Acid (The Benchmark): Its activity relies on the enediol structure . It donates two hydrogen atoms (HAT mechanism) to become dehydroascorbic acid. This reaction is thermodynamically favorable and kinetically fast, but the molecule is unstable in neutral pH and sensitive to light/heat.

  • Indole-3-Carboxaldehyde (The Scaffold): The indole ring is electron-rich, but the aldehyde group at position 3 is electron-withdrawing, which deactivates the ring toward oxidation.

    • The Fix: Converting the aldehyde into a Schiff base (imine) or thiosemicarbazone extends conjugation. Adding Electron Donating Groups (EDGs) like hydroxyls or methoxy groups to the phenyl ring of the Schiff base restores and enhances the Hydrogen Atom Transfer (HAT) capability.

Synthesis & Structural Modification Pathway

The following diagram illustrates how the inert I3CA scaffold is activated through chemical synthesis.

SynthesisPathwaycluster_modificationFunctionalization (SAR)I3CAIndole-3-Carboxaldehyde(Low Activity)IntermediateCondensation(Reflux/Acid Cat.)I3CA->IntermediateReagentReagent:Aryl Amine orThiosemicarbazideReagent->IntermediateSchiffSchiff Base Derivative(Moderate Activity)Intermediate->Schiff + Aryl AmineThioThiosemicarbazone(High Activity)Intermediate->Thio + ThiosemicarbazideMod1Add -OH / -OMe(Electron Donating)Schiff->Mod1Thio->Mod1ResultIC50 < Ascorbic Acid(Potent)Mod1->Result

Figure 1: Synthetic pathway transforming the inactive Indole-3-carboxaldehyde into potent antioxidant derivatives via condensation and functionalization.

Part 2: Comparative Methodology (Protocols)

To objectively compare these compounds, standardized assays must be used. The DPPH and ABTS assays are the industry standards.

DPPH Radical Scavenging Assay

This protocol measures the reducing capacity of the compound based on the bleaching of the purple DPPH radical.[1]

  • Principle: DPPH• (Purple) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•

  • Why Methanol? Both Ascorbic Acid and Indole derivatives have sufficient solubility in methanol to ensure a homogeneous reaction.

Step-by-Step Protocol:

  • Preparation of Stock: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to achieve a concentration of 0.1 mM. Note: Protect from light immediately.

  • Sample Preparation: Prepare serial dilutions of the Indole derivative and Ascorbic Acid (Standard) ranging from 5 µg/mL to 100 µg/mL.

  • Reaction:

    • Add 1 mL of sample solution to 3 mL of DPPH stock.

    • Control: 1 mL Methanol + 3 mL DPPH.

    • Blank: 1 mL Sample + 3 mL Methanol.

  • Incubation: Incubate in total darkness at room temperature for 30 minutes .

  • Measurement: Read Absorbance (Abs) at 517 nm .

  • Calculation:

    
    
    Calculate IC50 (concentration required for 50% inhibition) using non-linear regression.
    
Mechanism of Action (HAT vs. SET)

The diagram below details the scavenging mechanism validated by the protocol above.

ScavengingMechanismRadicalFree Radical (DPPH•)Unpaired ElectronInteractionInteractionRadical->InteractionIndoleIndole Derivative(N-H or Phenolic -OH)Indole->InteractionHATHydrogen Atom Transfer (HAT)H• moves to RadicalInteraction->HATSETSingle Electron Transfer (SET)e- moves to RadicalInteraction->SETNeutralNeutralized Molecule(DPPH-H)HAT->NeutralStableRadStable Indole Radical(Resonance Stabilized)HAT->StableRadSET->NeutralSET->StableRad

Figure 2: Dual mechanistic pathway (HAT and SET) utilized by Indole derivatives to neutralize free radicals.

Part 3: Performance Analysis (Data & Results)

The following data synthesizes comparative studies of I3CA derivatives against Ascorbic Acid. Lower IC50 indicates higher potency.

Comparative IC50 Data Table
Compound ClassSpecific DerivativeAssayIC50 (Derivative)IC50 (Ascorbic Acid)Relative Efficacy
Parent Scaffold Indole-3-carboxaldehydeDPPH> 500 µg/mL~4.5 µg/mLNegligible
Schiff Base 5-Methoxy-Indole-Schiff BaseDPPH28.23 µg/mL30.03 µg/mL*Superior
Thiosemicarbazone N-Methyl-ThiosemicarbazoneABTS12.5 µg/mL10.2 µg/mLComparable
Hybrid 3-(4-hydroxyphenyl)-indoleDPPH24.0 µM26.0 µM (Vit E)**High
EWG Derivative 5-Nitro-Indole-Schiff BaseDPPH85.1 µg/mL4.5 µg/mLInferior

*Note: IC50 values for Ascorbic Acid vary by solvent and pH conditions. In the specific study comparing the 5-Methoxy derivative, Ascorbic Acid tested at 30.03 µg/mL [1]. **Compared against Vitamin E in this specific study [2].

Key Findings
  • The "Switch" Effect: Unsubstituted Indole-3-carboxaldehyde is effectively inactive. The formation of the Schiff base linkage ($ -CH=N- $) is the critical "switch" that activates the molecule.

  • Substituent Impact (SAR):

    • Electron Donating Groups (EDG): Derivatives with -OH (hydroxyl) or -OMe (methoxy) groups on the phenyl ring significantly lower the IC50. In some cases (e.g., 5-Methoxy derivatives), they outperform Ascorbic Acid due to better stability during the assay timeframe [1].

    • Electron Withdrawing Groups (EWG): Substituents like -NO2 or -Br generally increase IC50 (lower activity) by destabilizing the radical cation formed after electron transfer.

  • Kinetics: Ascorbic Acid reacts almost instantaneously. Indole derivatives often show a "slow-release" antioxidant effect, taking 15-30 minutes to reach maximal inhibition, which can be advantageous for prolonged protection in biological systems.

Part 4: Strategic Evaluation

When to use which?
FeatureAscorbic AcidIndole-3-Carboxaldehyde Derivatives
Solubility Hydrophilic (Water Soluble)Lipophilic (Organic/Lipid Soluble)
Stability Low (Oxidizes rapidly in air/light)High (Stable in solid/solution state)
Potency (In Vitro) Extremely HighModerate to High (Tunable)
Application Aqueous formulations, acute therapyLipid membranes, BBB crossing, chronic therapy
References
  • Design, Synthesis, Biological Evaluation... of Novel 1H-3-Indolyl Derivatives. National Institutes of Health (NIH) / PubMed Central. Comparison of Indole-Schiff bases vs. Ascorbic Acid (IC50 28.23 vs 30.03 µg/mL).[2]

  • Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. Royal Society of Chemistry (RSC). Comparison of hydroxy-substituted ethenyl indoles to Vitamin E.

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives. Afyon Kocatepe University Journal of Science. Detailed synthesis and ABTS/DPPH data for thiosemicarbazones.

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Establishes the inactivity of the parent aldehyde vs. active amine derivatives.

Comparative Analysis: Bis(indolyl)methanes vs. Doxorubicin in Oncology R&D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Doxorubicin (DOX) , a standard-of-care anthracycline, and Bis(indolyl)methanes (BIMs) , a class of indole alkaloids (including 3,3'-diindolylmethane [DIM] and synthetic C-DIMs). While DOX remains superior in molar potency, BIMs exhibit a distinct "mechanism-based" efficacy that circumvents p53-dependence and Multi-Drug Resistance (MDR), making them critical candidates for adjuvant therapy and resistant phenotypes.

Part 1: Mechanistic Divergence

The primary distinction lies in the target localization. DOX acts as a genotoxic "sledgehammer," while BIMs function as "molecular snipers" targeting nuclear receptors and mitochondrial integrity.

Doxorubicin: The Genotoxic Cascade

DOX functions primarily through DNA intercalation and Topoisomerase II inhibition , stalling replication forks and inducing double-strand breaks (DSBs).

  • Primary Effector: DNA Damage Response (DDR) pathway.[1]

  • Key Mediator: p53 (TP53). In p53-mutant tumors, DOX efficacy is significantly compromised.

  • Off-Target Toxicity: Generation of superoxide anions (

    
    ), leading to severe cardiotoxicity.
    
Bis(indolyl)methanes (C-DIMs): The Nur77 Switch

BIMs, particularly substituted C-DIMs, bypass the DNA damage response. Their primary target is the orphan nuclear receptor Nur77 (NR4A1) .

  • Mechanism: BIMs bind the ligand-binding domain (LBD) of Nur77.

  • Translocation: This binding induces Nur77 export from the nucleus to the mitochondria.

  • Lethality: Mitochondrial Nur77 binds Bcl-2 (converting it to a pro-apoptotic factor) and exposes the BH3 domain, triggering Cytochrome c release.

  • Advantage: This pathway is p53-independent , rendering BIMs effective in mutant cell lines where DOX fails.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent signaling cascades of DOX and BIMs.

G DOX Doxorubicin (DOX) DNA DNA Intercalation & Topo II Inhibition DOX->DNA Primary Mode ROS ROS Generation (Cardiotoxicity) DOX->ROS Side Effect BIM Bis(indolyl)methanes (BIMs) Nur77_Nuc Nuclear Nur77 (NR4A1) BIM->Nur77_Nuc Ligand Binding p53 p53 Activation DNA->p53 DNA Damage Response Apoptosis Apoptosis (Cell Death) p53->Apoptosis Intrinsic Pathway Nur77_Mito Mitochondrial Nur77 Nur77_Nuc->Nur77_Mito Nuclear Export Bcl2 Bcl-2 (Conformational Change) Nur77_Mito->Bcl2 Targeting Bcl2->Apoptosis Cytochrome c Release

Figure 1: DOX relies on DNA damage/p53, while BIMs utilize Nur77 translocation to induce mitochondrial apoptosis.

Part 2: Comparative Efficacy Data

While DOX is more potent on a molar basis, BIMs demonstrate superior selectivity indices (SI) and efficacy in resistant models.

Table 1: IC50 Comparison (Breast Cancer Models)

Data synthesized from standard MTT assays (48-72h exposure).

Cell LinePhenotypeDoxorubicin IC50 (µM)BIM (C-DIM) IC50 (µM)Interpretation
MCF-7 ER+, Wild-type p530.1 - 0.5 10 - 15 DOX is ~50x more potent in sensitive cells.
MDA-MB-231 TNBC, Mutant p531.4 - 2.0 5 - 10 Gap narrows; BIMs retain efficacy despite p53 mutation.
MCF-7/Adr MDR (P-gp Overexpression)> 20.0 12 - 18 Critical: DOX loses efficacy; BIMs remain stable.
HGF-1 Normal Fibroblasts~2.0 > 50.0 BIMs show high selectivity (Low toxicity to normal cells).
The "Potency Trap"

Researchers often dismiss BIMs due to higher micromolar IC50s. However, the Selectivity Index (SI) —calculated as


—favors BIMs.
  • DOX SI: ~1–5 (Narrow therapeutic window; high risk).

  • BIM SI: >10 (High safety profile; suitable for chronic administration).

Part 3: The Resistance Frontier

The most compelling application of BIMs is in reversing Doxorubicin resistance .

Mechanism of Sensitization[1][2][3]
  • P-gp Evasion: Unlike DOX, BIMs are not substrates for the P-glycoprotein (MDR1) efflux pump.

  • NF-κB Suppression: DOX treatment often activates NF-κB (a survival signal). BIMs inhibit NF-κB, preventing the cell from mounting a defense against chemotherapy.

  • Synergy: When combined, BIMs lower the required dose of DOX, reducing cardiotoxicity while maintaining tumor kill rates.

Key Insight: In 3D spheroid cultures (which mimic tumor architecture), DOX efficacy drops significantly due to poor penetration and ECM interactions. BIMs maintain better efficacy profiles in these 3D models due to their lipophilic nature.

Part 4: Experimental Protocols

Protocol A: Determination of Synergistic Activity (Combination Index)

Objective: To quantify if BIMs sensitize resistant cells to DOX.

1. Reagents & Preparation
  • BIM Stock: Dissolve in DMSO (100 mM). Critical: BIMs are hydrophobic. Ensure final DMSO concentration in culture is < 0.1%.

  • DOX Stock: Dissolve in sterile water or saline.

  • Cells: MCF-7/Adr (Resistant line).

2. Workflow Visualization

Workflow Seed Seed Cells (3-5k/well) Attach Attachment (24h) Seed->Attach Treat Treatment Matrix (Checkerboard) Attach->Treat Incubate Incubate (48-72h) Treat->Incubate Read MTT/SRB Assay (Absorbance) Incubate->Read Analyze Chou-Talalay (Calculate CI) Read->Analyze

Figure 2: Experimental workflow for assessing drug synergy.

3. Step-by-Step Procedure
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h for attachment.

  • Design Matrix: Create a checkerboard layout:

    • Row A: DOX only (Serial dilution: 0, 0.1, 0.5, 1, 5, 10 µM).

    • Column 1: BIM only (Serial dilution: 0, 2.5, 5, 10, 20, 40 µM).

    • Inner Wells: Combinations of DOX + BIM.

  • Treatment: Add drugs. Include a "Vehicle Control" (DMSO matched to highest concentration).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read OD at 570 nm.

  • Analysis: Use CompuSyn software to calculate the Combination Index (CI) .

    • CI < 1: Synergism (Desired outcome).

    • CI = 1: Additive.

    • CI > 1: Antagonism.

Protocol B: Validation of Nur77 Translocation (Mechanism Check)

To confirm BIM activity is specific (and not just general toxicity):

  • Transfection: Transfect cells with a GFP-Nur77 plasmid.

  • Treatment: Treat with BIM (IC50 concentration) for 1–3 hours.

  • Imaging: Use Confocal Microscopy.

    • Positive Result: GFP signal moves from Nucleus (Control) to Mitochondria (co-localize with MitoTracker Red).

    • Negative Result (DOX): GFP signal remains nuclear or diffuses; cell shows general blebbing.

References

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI. [Link]

  • 1,1-Bis(3'-indolyl)-1-(p-methoxyphenyl)methane activates Nur77-independent proapoptotic responses in colon cancer cells. PubMed. [Link]

  • NR4A1 Ligands as Potent Inhibitors of Breast Cancer Cell and Tumor Growth. PubMed. [Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. BMC Cancer. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Walailak Journal of Science and Technology. [Link]

Sources

Comparative DFT Analysis & Experimental Validation: 1H-Indole-3-Carbaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-indole-3-carbaldehyde (I3C) is a pivotal intermediate in the synthesis of bioactive heterocycles, particularly Schiff bases and chalcones with anticancer potential.[1] Historically, Density Functional Theory (DFT) studies on I3C have relied heavily on the B3LYP functional. However, recent benchmarks suggest this standard approach may fail to capture critical non-covalent interactions (NCIs) inherent to the indole scaffold.

This guide objectively compares the industry-standard B3LYP approach against modern dispersion-corrected alternatives (M06-2X , wB97X-D ) for modeling I3C reaction mechanisms.[1] We provide a validated experimental protocol to ground these computational predictions, ensuring a closed-loop workflow for drug development professionals.

Part 1: The Computational Framework – Choosing the Right Functional

In the modeling of indole derivatives, the choice of functional is not merely a parameter setting; it is the lens through which reactivity is predicted.

The Standard vs. The Alternative
  • The Standard (B3LYP/6-31G):* widely used for geometry optimization due to low cost.[1] However, it notoriously underestimates reaction barrier heights and fails to account for dispersion forces (Van der Waals interactions), which are critical when the indole ring undergoes

    
    -stacking during transition states.
    
  • The Alternative (M06-2X or wB97X-D): These functionals include long-range dispersion corrections.[1] For I3C, where the aldehyde handle reacts with bulky nucleophiles (e.g., in Schiff base formation), steric and dispersive effects dominate the transition state energy landscape.

Performance Comparison Matrix

The following table summarizes the comparative performance based on general DFT benchmarks applied to heterocyclic aldehyde reactivity.

FeatureB3LYP (Standard)M06-2X (Recommended Alternative)Impact on I3C Study
Barrier Heights Often Underestimated (by 3-5 kcal/mol)Accurate (Mean Unsigned Error < 1.0 kcal/mol)B3LYP may falsely predict a reaction is kinetically fast at RT.[1]
Non-Covalent Interactions Poor (No dispersion)Excellent (Parameterized for dispersion)Critical for predicting binding of I3C derivatives to protein targets.[1]
Geometry Accuracy Good for bond lengthsSuperior for weak contactsM06-2X better predicts the twist angle of the aldehyde group relative to the indole ring.[1]
Computational Cost LowMedium (Requires finer integration grids)The accuracy trade-off is negligible for small molecules like I3C.[1]

Strategic Insight: For preliminary screening, B3LYP is sufficient.[1] For publication-quality mechanistic insight—specifically for kinetics (transition states)—you must upgrade to M06-2X or wB97X-D.[1]

Part 2: Reactivity Profiling & Mechanism

To understand where I3C reacts, we utilize Local Reactivity Descriptors (Fukui Functions).[1]

The Computational Workflow

The following diagram outlines the rigorous workflow required to validate the reaction mechanism, moving from geometry optimization to transition state (TS) verification.

DFT_Workflow Start Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Fukui Fukui Function Analysis (Identify Electrophilic Sites) Opt->Fukui Site Prediction TS_Search Transition State Search (QST2/QST3 Method) Opt->TS_Search Mechanism Hypothesis Freq Frequency Calculation (Verify 1 Imaginary Freq) TS_Search->Freq IRC IRC Calculation (Connect Reactant -> TS -> Product) Freq->IRC Validation Energy Single Point Energy (M06-2X/Def2-TZVP) IRC->Energy Final Energetics

Figure 1: Standardized DFT workflow for validating reaction mechanisms of indole derivatives. Note the specific use of IRC (Intrinsic Reaction Coordinate) to confirm the Transition State.

Case Study: Schiff Base Formation Mechanism

The most common reaction for I3C is condensation with a primary amine (e.g., aniline or thiosemicarbazide) to form a Schiff base.

The Pathway:

  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon (C=O) of I3C.[1]

  • Proton Transfer: Migration of a proton from nitrogen to oxygen (forming a hemiaminal).[1]

  • Dehydration: Elimination of water to form the imine (C=N) bond.[1]

DFT Findings (Comparative):

  • B3LYP tends to predict the Nucleophilic Attack as the rate-determining step (RDS) with a lower barrier.[1]

  • M06-2X often identifies the Dehydration step as the RDS in neutral media, consistent with experimental observations that acid catalysis is required to lower the dehydration barrier.

Part 3: Experimental Validation Protocol

A computational model is only as good as its experimental validation.[1] The following protocol is the "Gold Standard" for synthesizing I3C Schiff bases to validate the yield and kinetics predicted by DFT.

Protocol: Acid-Catalyzed Condensation

Objective: Synthesize the Schiff base of this compound with 4-nitroaniline.

Reagents:

  • This compound (1.0 eq)[1][2]

  • 4-nitroaniline (1.0 eq)[1]

  • Ethanol (Solvent)[1][3][4]

  • Glacial Acetic Acid (Catalyst, 2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1 mmol of this compound in 10 mL of absolute ethanol.

  • Addition: Add 1 mmol of the amine component. Stir until dissolved.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: This validates the DFT prediction that the dehydration barrier is too high without acid catalysis.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Ethyl Acetate/Hexane 3:7).

  • Isolation: Pour the reaction mixture into crushed ice. The Schiff base will precipitate as a solid.[1]

  • Purification: Filter the precipitate and recrystallize from hot ethanol to obtain pure crystals.

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the disappearance of the C=O stretch (~1640 cm⁻¹) and the appearance of the C=N imine stretch (~1610-1620 cm⁻¹). If C=O remains, the reaction is incomplete (kinetic barrier not overcome).

Part 4: Reaction Pathway Visualization

The following diagram illustrates the mechanism confirmed by both M06-2X calculations and the experimental necessity of acid catalysis.

Reaction_Mechanism Reactants Reactants (Indole-CHO + Amine) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 k1 Int Intermediate (Hemiaminal) TS1->Int TS2 TS2 (Dehydration - RDS) Int->TS2 k2 (Slow) Product Product (Schiff Base + H2O) TS2->Product

Figure 2: Reaction profile for Schiff base formation. TS2 (Dehydration) is typically the Rate Determining Step (RDS), verified by the requirement for acid catalysis.

References

  • Walker, M. et al. (2013).[1] Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. The Journal of Physical Chemistry A.

  • El-Sawy, E. R. et al. (2017).[1][5] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.

  • Yang, J. et al. (2024).[1] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

  • Parr, R. G., & Yang, W. (1984).[6] Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society.[1] (Foundational reference for Fukui functions).

Sources

Validation of 1H-Indole-3-Carbaldehyde as a Fluorescent Marker Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Indole Scaffold Advantage

1H-indole-3-carbaldehyde (I3C) is not a "ready-to-use" fluorescent dye like Fluorescein or Rhodamine. Instead, it is a high-fidelity precursor scaffold . Its value lies in its carbonyl reactivity and the electron-rich indole ring, which serves as a potent donor in "Push-Pull" electronic systems.

While reagents like o-phthalaldehyde (OPA) provide rapid, direct detection of amines, they suffer from poor product stability. In contrast, I3C allows for the synthesis of robust, tunable Schiff base fluorophores that exhibit high quantum yields (up to 0.70), large Stokes shifts, and exceptional stability (>24 hours) in physiological media. This guide validates I3C as a superior building block for designing targeted chemosensors (e.g., for Cu²⁺, Al³⁺, or Hydrazine) where stability and specificity are paramount.

Mechanism of Action: Engineering Fluorescence

The transformation of non-fluorescent I3C into a fluorescent marker relies on the formation of a conjugated π-system, typically via Schiff base condensation.

The "Push-Pull" Mechanism

The indole ring acts as an electron donor (D). When condensed with an electron-withdrawing amine or hydrazine (A), the resulting structure (D-π-A) facilitates Intramolecular Charge Transfer (ICT) .

  • Excitation: Light absorption promotes an electron from the indole HOMO to the imine LUMO.

  • Emission: Relaxation releases a photon, often red-shifted due to the strong dipole change.

  • Metal Sensing: The imine nitrogen and indole geometry create a "binding pocket." Metal coordination often inhibits Photoinduced Electron Transfer (PET) or triggers Excited-State Intramolecular Proton Transfer (ESIPT), turning fluorescence "ON" or "OFF."

Diagram: Synthesis & Activation Pathway

I3C_Fluorescence_Mechanism I3C This compound (Weak Fluorescence) Intermediate Carbinolamine Intermediate I3C->Intermediate Nucleophilic Attack (Acid Cat.) Amine Target Amine/Hydrazine (R-NH2) Amine->Intermediate SchiffBase Indole Schiff Base (Fluorophore) Intermediate->SchiffBase Dehydration (-H2O) MetalComplex Metal-Ligand Complex (Signal Modulation) SchiffBase->MetalComplex Chelation (e.g., Cu2+, Al3+) (ICT / PET Inhibition)

Figure 1: The conversion of I3C into a functional fluorophore via condensation and subsequent metal chelation.

Comparative Analysis: I3C vs. Standard Reagents

The following table contrasts I3C with standard amine-labeling reagents. I3C is the preferred choice when product stability and analyte specificity outweigh the need for instant kinetics.

FeatureThis compound (I3C)o-Phthalaldehyde (OPA)Fluorescamine
Primary Role Precursor for stable probesReagent for rapid amine detectionReagent for surface labeling
Reaction Type Condensation (Reflux/Catalyst)Direct Derivatization (Room Temp)Direct Derivatization (Room Temp)
Product Stability High (>24 hours) Low (<1 hour, isoindoles degrade)Moderate
Fluorescence Mechanism Tunable ICT / ESIPTIsoindole formationPyrrolinone formation
Selectivity Tunable (Design specific ligands)Primary Amines & Thiols onlyPrimary Amines only
Quantum Yield (Φ) Variable (0.30 – 0.70 for derivatives)Moderate (~0.[1]4)Low to Moderate
Stokes Shift Large (>80 nm) Small (<50 nm)Moderate

Experimental Validation

Protocol A: Synthesis of an I3C-Based "Turn-On" Sensor

This protocol validates the synthesis of an I3C-Hydrazone derivative used for detecting Al³⁺ or F⁻ ions. This system demonstrates the "Turn-On" capability via inhibition of PET.

Reagents:

  • This compound (1 mmol)[1]

  • 2,4-Dinitrophenylhydrazine (DNPH) or Thiosemicarbazide (1 mmol)

  • Solvent: Ethanol or Methanol (Absolute)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 mmol of I3C in 15 mL of hot ethanol. In a separate flask, dissolve 1 mmol of the amine partner (e.g., DNPH) in 15 mL ethanol.

  • Condensation: Slowly add the amine solution to the I3C solution while stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 3–5 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base precipitate will form (often yellow/orange).

  • Purification: Filter the precipitate and wash with cold ethanol (3x 5 mL). Recrystallize from hot ethanol to ensure spectroscopic purity.

  • Validation: Confirm structure via ¹H-NMR (look for imine -CH=N- singlet at ~8.5 ppm).

Protocol B: Spectroscopic Validation (Cu²⁺ Sensing)

This protocol validates the functional performance of the synthesized probe (e.g., I3C-Thiosemicarbazone).

Workflow:

  • Stock Solution: Prepare a 1 mM stock solution of the I3C-probe in DMSO.

  • Working Solution: Dilute to 10 µM in HEPES buffer (pH 7.4) / Acetonitrile (1:1 v/v).

  • Titration: Add aliquots of Cu²⁺ (from CuCl₂ stock) ranging from 0 to 5 equivalents.

  • Measurement: Record Fluorescence Emission (Excitation: ~360 nm).

    • Expected Result: Significant quenching ("Turn-Off") or enhancement ("Turn-On") depending on the specific ligand design.

    • Limit of Detection (LOD): Typically in the nanomolar range (e.g., ~300 nM) .

Diagram: Experimental Decision Matrix

Decision_Matrix Start Select Fluorescent Strategy Q1 Is the target a Primary Amine? Start->Q1 Q2 Is long-term stability required? Q1->Q2 Yes Q3 Is the target a Metal Ion (Cu, Al)? Q1->Q3 No UseOPA Use OPA / Fluorescamine (Fast, Unstable) Q2->UseOPA No (Instant Read) UseI3C Synthesize I3C Derivative (Stable, High Specificity) Q2->UseI3C Yes (>1 hr analysis) Q3->UseOPA No Q3->UseI3C Yes (Chelation needed)

Figure 2: Decision matrix for selecting I3C-based probes over conventional reagents.

Performance Data Summary

The following data is aggregated from validated experimental studies on I3C derivatives.

Derivative TypeTarget AnalyteDetection Limit (LOD)Quantum Yield (Φ)Response TypeRef
I3C-Hydrazone Fluoride (F⁻)87 nMN/A (Colorimetric)Red Shift (Mustard to Purple)[1, 2]
I3C-Schiff Base (Thiazole) General FluorescenceN/A0.66 – 0.70 High Fluorescence (Blue/Green)[3]
I3C-Bisphenol Ether Copper (Cu²⁺)308 nMVariableFluorescence Quenching (Turn-Off)[4]
I3C-Salicylaldehyde Aluminum (Al³⁺)<1 µMHighFluorescence Enhancement (Turn-On)[5]

Key Insight: While I3C itself has negligible fluorescence, its thiazolo-triazine derivatives achieve quantum yields comparable to Rhodamine B (Φ ~0.70), validating its efficacy as a high-performance precursor.

References

  • Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. ACS Omega. Link

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Link

  • Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases. Journal of Fluorescence. Link

  • Microwave-Assisted One-Pot Synthesis of Indole-Based Fluorescent Probe for Sensitive Detection of Copper (II). ResearchGate. Link

  • Design of a novel Schiff-base fluorescent sensor for Al3+: experimental and computational studies. Analytical Methods. Link

Sources

Comparative Computational Guide: Electronic Profiling of 1H-Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-indole-3-carbaldehyde is a privileged scaffold in medicinal chemistry, serving as a precursor for Schiff bases, thiosemicarbazones, and alkaloid analogs with potent anticancer and anti-inflammatory profiles. However, experimental synthesis and screening are resource-intensive.

This guide provides a validated computational framework for predicting the electronic behavior of these derivatives. We compare the industry-standard DFT/B3LYP approach against alternative functionals (HF, M06-2X, wB97XD), demonstrating why B3LYP/6-311++G(d,p) remains the optimal balance of cost and accuracy for this specific class of heterocyclic compounds.

Part 1: Methodological Selection (The "Product" vs. Alternatives)

In computational modeling of indole derivatives, the choice of functional and basis set dictates the reliability of your Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) data.

The Gold Standard: B3LYP/6-311++G(d,p)

For this compound derivatives, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311++G(d,p) basis set is the recommended protocol.[1]

  • Why it works: The indole ring is electron-rich, while the aldehyde (or Schiff base imine) is electron-deficient. B3LYP handles this internal charge transfer effectively.

  • The "++" Necessity: The diffuse functions (++) are non-negotiable here. They account for the lone pairs on the indole Nitrogen and the carbonyl/imine Oxygen, allowing electron density to expand far from the nucleus—critical for predicting hydrogen bonding in biological pockets.

Comparative Analysis of Methods
FeatureB3LYP (Standard) Hartree-Fock (HF) wB97XD / M06-2X
Electron Correlation Includes (Hybrid)Ignores (Mean Field)Includes + Dispersion
HOMO-LUMO Gap Accurate (within 0.2 eV of Exp)Overestimated (>5 eV error)Good, but computationally expensive
Geometry Accuracy High (Bond lengths <0.02Å error)ModerateVery High
Computation Cost ModerateLowHigh
Best Use Case General Electronic Profiling Initial Geometry GuessNon-covalent interactions (Docking prep)

Senior Scientist Insight: Do not use Hartree-Fock (HF) for electronic property prediction of indoles. HF ignores electron correlation, leading to a massive overestimation of the HOMO-LUMO gap (the "band gap"), which will falsely predict your derivative is "hard" (unreactive) when it might be a potent soft electrophile.

Part 2: Core Analysis & Reactivity Logic

Frontier Molecular Orbitals (FMO)

The reactivity of indole-3-carbaldehyde derivatives is governed by the energy gap ($ \Delta E $) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][3]

  • Narrow Gap (< 4.0 eV): Indicates a "Soft" molecule. High polarizability, low kinetic stability, and high biological reactivity.[2] Typical of derivatives with electron-donating groups (e.g., -OMe) or extended conjugation (Schiff bases).

  • Wide Gap (> 5.0 eV): Indicates a "Hard" molecule. Stable, less reactive. Typical of short-chain, non-conjugated analogs.

Substituent Effects (SAR Logic)

Modifying the 5-position of the indole ring or the aldehyde nitrogen drastically shifts electronic properties.

  • Electron Withdrawing Groups (EWG): (e.g., -NO2, -Cl) stabilize the HOMO, increasing the ionization potential.

  • Electron Donating Groups (EDG): (e.g., -OH, -OCH3) destabilize the HOMO, making the molecule a better nucleophile.

Visualization: Electronic Structure-Activity Relationship (SAR)

Indole_SAR Base This compound (Base Scaffold) Sub_EWG Add EWG (-NO2, -Cl) (at C5 position) Base->Sub_EWG Sub_EDG Add EDG (-OMe, -OH) (at C5 position) Base->Sub_EDG Effect_EWG Stabilizes HOMO Increases Hardness (η) Sub_EWG->Effect_EWG Effect_EDG Destabilizes HOMO Increases Softness (S) Sub_EDG->Effect_EDG Reactivity_Low Lower Biological Reactivity (Higher Stability) Effect_EWG->Reactivity_Low Wider Band Gap Reactivity_High Higher Biological Reactivity (Better DNA/Protein Binding) Effect_EDG->Reactivity_High Narrower Band Gap

Caption: SAR logic flow demonstrating how substituents alter the HOMO-LUMO gap and subsequent biological reactivity of indole derivatives.

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol uses Gaussian software syntax but is applicable to ORCA or GAMESS with equivalent keywords.

Step 1: Geometry Optimization & Frequency Calculation

Objective: Find the global minimum energy structure. Critical Check: You must run a frequency calculation. If the output contains negative (imaginary) frequencies, the structure is a transition state, not a stable molecule.

Protocol:

  • Input: Draw the this compound derivative.

  • Route Section: # opt freq b3lyp/6-311++g(d,p) pop=full

  • Validation: Check output for "NImag=0".

    • If NImag > 0: Perturb the geometry slightly along the imaginary mode and re-optimize.

Step 2: Electronic Property Extraction

Objective: Calculate Global Reactivity Descriptors (Hardness, Softness, Electrophilicity).

Formulas:

  • Ionization Potential (I): $ -E_{HOMO} $

  • Electron Affinity (A): $ -E_{LUMO} $[4]

  • Chemical Hardness (

    
    ):  $ (I - A) / 2 $
    
  • Electrophilicity Index (

    
    ):  $ \mu^2 / 2\eta $ (where 
    
    
    
    is chemical potential).
Step 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: Visualize binding sites.[1][3] Protocol:

  • Generate the Checkpoint (.chk) file from Step 1.

  • Visualize using GaussView or Avogadro.

  • Interpretation:

    • Red Regions (Negative): Nucleophilic attack sites (typically the Carbonyl O or Imine N).

    • Blue Regions (Positive): Electrophilic attack sites (typically the Indole N-H).

Visualization: Computational Workflow

Workflow Start Draw Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Fail Perturb Geometry Freq->Fail No (Imaginary Freq) Pass Valid Minimum Freq->Pass Yes Fail->Opt Calc Calculate Properties (HOMO/LUMO, MEP) Pass->Calc Data Export Data: Gap, Dipole, NLO Calc->Data

Caption: Step-by-step computational workflow ensuring structural validity before property extraction.

Part 4: Quantitative Data Summary

The table below illustrates typical values for this compound compared to a highly reactive Schiff base derivative (Thiosemicarbazone).

ParameterThis compound (Parent)Indole-3-carbaldehyde Thiosemicarbazone (Derivative)Significance
HOMO Energy (eV) -6.12-5.45Derivative is easier to oxidize (better donor).
LUMO Energy (eV) -1.85-2.10Derivative is easier to reduce (better acceptor).
Band Gap (

)
4.27 eV 3.35 eV Narrower gap = Higher Bioactivity.
Dipole Moment (Debye) 5.88.2Higher polarity improves solubility/interaction.
Electrophilicity (

)
3.72 eV6.15 eVDerivative is a much stronger electrophile (DNA binding).

Note: Data represents averaged values from B3LYP/6-311++G(d,p) gas-phase calculations [1, 3].

References

  • Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on this compound. Source: ResearchGate / Polycyclic Aromatic Compounds URL:[Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP... of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Source: ResearchGate URL:[1][5][6][Link]

  • Molecular charge distributions, Vibrational frequency and Stability studies on this compound and (Z)-indol-3-ylidenemethanol. Source: Iraqi National Journal of Chemistry URL:[Link]

Sources

comparing the biological activity of syn and anti isomers of 1H-indole-3-carbaldehyde oximes

[1]

Executive Summary

The biological efficacy of 1H-indole-3-carbaldehyde oximes is governed not just by their chemical connectivity but critically by their stereochemistry.[1] While often synthesized and tested as mixtures, the ** anti (E)** and ** syn (Z)** isomers exhibit distinct pharmacological profiles due to the spatial arrangement of the hydroxyl group relative to the indole core.

Current research indicates that while the ** syn (Z)** isomer is often the thermodynamically stable form for unsubstituted indoles, the ** anti (E)** isomer frequently demonstrates superior potency in enzyme inhibition assays (specifically Urease) due to enhanced binding pocket accessibility. This guide dissects the structural, synthetic, and biological differences between these isomers to inform rational drug design.

Structural & Synthetic Basis[1][2][3]

Geometric Isomerism

The oxime moiety (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

  • ** Syn (Z-isomer):** The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     group is on the same side as the indole C2-H. This is generally the more stable conformer for unsubstituted indole-3-carbaldehyde oximes due to steric factors and potential intramolecular H-bonding with the indole NH.[1]
    
  • ** Anti (E-isomer):** The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     group is on the opposite side. This isomer is often less polar and can be isolated or enriched using specific synthetic conditions (e.g., N-alkylation).[1]
    
Synthesis & Isomerization Pathways

Controlling the isomer ratio is the first challenge in biological profiling.[1] Traditional solution-phase methods often yield mixtures.[1] Recent mechanochemical (solvent-free) approaches allow for higher selectivity and yield.[1]

Key Synthetic Insight:

  • Acidic Conditions: Promote isomerization.[1] In solution, anti isomers often convert to the more stable syn form over time.

  • N-Substitution: Derivatization at the indole nitrogen (e.g., N-benzyl, N-methyl) significantly stabilizes the anti isomer, allowing for isolation and separate testing.

Diagram 1: Synthesis and Isomerization Logic

IsomerizationAldehydeIndole-3-CarbaldehydeOxime_MixOxime Mixture(Syn + Anti)Aldehyde->Oxime_MixNH2OH·HCl + Base(Mechanochemistry)SynSyn (Z) Isomer(Thermodynamically Stable)Oxime_Mix->SynAcidic Soln / TimeAntiAnti (E) Isomer(Kinetically Favored/N-Substituted)Oxime_Mix->AntiN-Alkylation / Kinetic ControlAnti->SynIsomerization (Solution)

Caption: Synthetic pathways controlling the stereochemical outcome of indole-3-carbaldehyde oximes.

Characterization & QC Protocols

Before biological testing, the isomeric purity must be validated. The two isomers are distinguishable by proton NMR and polarity.[1]

Self-Validating Identification Protocol
FeatureSyn (Z) IsomerAnti (E) IsomerDiagnostic Note
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-NMR (CH=N)
Upfield (~7.83 ppm)Downfield (~8.21 ppm)The azomethine proton is deshielded in the anti form due to anisotropy of the OH group.
TLC Polarity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Lower

(More Polar)
Higher

(Less Polar)
Anti isomer has reduced H-bond donation capacity to silica compared to Syn.
IR (

Stretch)
Lower wavenumberHigher wavenumberAnti form typically shows "free" OH characteristics compared to H-bonded Syn.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Tip: Always run a time-resolved TLC or NMR in the assay solvent (e.g., DMSO-d6) prior to biological screening to ensure the isomer has not equilibrated during sample preparation.

Comparative Biological Activity

The biological distinction is most pronounced in enzyme inhibition studies where the rigid geometry of the oxime dictates fit within a binding pocket.[1]

Case Study: Urease Inhibition (H. pylori)

The most definitive side-by-side comparison of syn vs. anti isomers was performed on N-substituted derivatives targeting the urease enzyme of Helicobacter pylori.[1][2][3][4]

Key Finding: The ** Anti (E)** isomer is significantly more potent.[1]

Comparative Potency Table
CompoundIsomerSubstituent (N-Indole)

(mM)
Relative Potency
Compound 9 ** Anti (E)**N-Benzyl0.0345 ± 0.0008 Highest
Compound 8 Syn (Z)N-Benzyl0.0516 ± 0.0035Moderate
Thiourea-(Control)0.2387 ± 0.0048Low

Mechanistic Explanation: Molecular docking reveals that the ** Anti ** isomer's geometry positions the oxime oxygen to form an optimal hydrogen bond network with histidine residues (His274) in the urease active site.[1] The Syn isomer, due to steric clash or improper angling, cannot achieve this high-affinity conformation, resulting in a higher

Antifungal & Antimicrobial Potential

While direct isomer-separated data is rarer for antimicrobial assays, the general consensus favors the ** Anti ** isomer for broad-spectrum activity due to pharmacokinetic properties.[1]

  • Lipophilicity: The Anti isomer is generally more lipophilic (higher

    
    ), facilitating better penetration through fungal cell walls (e.g., Rhizoctonia solani, Fusarium oxysporum).
    
  • Stability: Syn isomers are often the metabolic dead-end, whereas Anti isomers may serve as more reactive electrophiles or better mimics of biological substrates.[1]

Diagram 2: Structure-Activity Relationship (SAR) Workflow

SARTargetTarget: Urease Active Site(H. pylori)Anti_BindAnti-Isomer (Cmpd 9)Optimal H-Bonding (His274)High AffinityTarget->Anti_BindBinding EventSyn_BindSyn-Isomer (Cmpd 8)Steric Clash / Weak BondLower AffinityTarget->Syn_BindBinding EventOutcomeBiological Outcome:Anti > Syn PotencyAnti_Bind->OutcomeSyn_Bind->Outcome

Caption: Molecular basis for the superior potency of the Anti isomer in urease inhibition.

Experimental Protocols

A. Mechanochemical Synthesis (Isomer Selective)

Rationale: Avoids solution-phase equilibrium, often favoring the kinetic product.[1]

  • Mix: 1.0 eq Indole-3-carbaldehyde + 1.2 eq

    
     + 1.2 eq 
    
    
    (anhydrous).
  • Grind: Mortar and pestle (or ball mill) for 10–20 minutes at room temperature.

  • Workup: Wash solid with cold water to remove salts.[1] Dry under vacuum.[1]

  • Purification: Recrystallization from ethanol/water.[1] Note: Avoid column chromatography if possible to prevent silica-catalyzed isomerization.[1]

B. Urease Inhibition Assay (Standardized)[1][3]
  • Enzyme Prep: Jack bean urease (or H. pylori recombinant) solution (5 U/mL).

  • Incubation: Mix 10

    
    L enzyme + 10 
    
    
    L test compound (Syn or Anti) in phosphate buffer (pH 6.8). Incubate 15 min @ 37°C.
  • Substrate: Add 10

    
    L Urea (100 mM). Incubate 15 min.
    
  • Detection: Add Phenol-hypochlorite reagents (Berthelot reaction). Measure Absorbance @ 630 nm.[1]

  • Calculation:

    
    .
    

References

  • Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.[2][4][5] Molecules, 26(21), 6658.[3] [Link]

  • Hřibová, P., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes.[1][6] Molecules, 24(19), 3347. [Link]

  • Bingül, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities.[1] Afyon Kocatepe University Journal of Sciences. [Link][1]

  • Zhang, M. Z., et al. (2015). Synthesis and antifungal activity of 3-(1,3,4-oxadiazol-5-yl)indole derivatives.[1] Chemical Biology & Drug Design. [Link][1]

Optimizing the Indole Scaffold: A Comparative SAR Guide to 1H-Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indole-3-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic essential biological ligands (e.g., tryptophan) and its versatile reactivity. While the parent aldehyde possesses intrinsic antioxidant and anti-inflammatory properties via Aryl Hydrocarbon Receptor (AhR) activation, its true value lies as a precursor for high-affinity pharmacophores.

This guide objectively compares the Structure-Activity Relationships (SAR) of three primary derivative classes: Schiff Bases , Sulfonylhydrazides , and Thiosemicarbazones . We analyze their efficacy in oncology (specifically tubulin inhibition) and antimicrobial applications, supported by experimental protocols and comparative IC50 data.

Part 1: The Scaffold Advantage & Synthesis

The indole ring is electron-rich, making the C3 position highly susceptible to electrophilic substitution. The C3-formyl group serves as a "chemical handle," allowing for the rapid generation of diverse libraries via condensation reactions.

Synthesis Workflow

The industry-standard method for generating the core scaffold is the Vilsmeier-Haack reaction , followed by condensation to generate the active derivatives.

SynthesisWorkflow Indole 1H-Indole (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3 + DMF, 0-5°C) Indole->Vilsmeier Aldehyde This compound (Key Intermediate) Vilsmeier->Aldehyde Schiff Schiff Bases (R-NH2, EtOH, Reflux) Aldehyde->Schiff -H2O Hydrazone Sulfonylhydrazides (R-SO2-NH-NH2) Aldehyde->Hydrazone -H2O Thio Thiosemicarbazones (NH2-CS-NH-NH2) Aldehyde->Thio -H2O

Figure 1: Synthetic pathway from indole to bioactive derivatives via the C3-formyl intermediate.[1][2]

Part 2: Comparative SAR Analysis

Recent studies have stratified the activity of indole-3-carbaldehyde derivatives based on substitutions at three critical positions: N1 (Indole Nitrogen) , C5 (Benzenoid Ring) , and the C3-Formyl Linker .

The C3-Linker: Selecting the Right Warhead

The modification of the aldehyde oxygen is the most critical determinant of biological target selectivity.

  • Sulfonylhydrazides (Best for TNBC): Derivatives containing a morpholine ring linked via a sulfonylhydrazide spacer have shown exceptional potency against Triple-Negative Breast Cancer (TNBC). The sulfonyl group provides a rigid geometry and hydrogen-bonding capability that enhances binding to the estrogen receptor and other kinase targets.

    • Key Data: Compound 5f exhibited an IC50 of 8.2 µM against MDA-MB-468 cells [1].[3]

  • Thiosemicarbazones (Best for Antifungal/Mitochondrial Targeting): These derivatives act by disrupting the mitochondrial double membrane and inhibiting the electron transport chain (Complex I). They are particularly effective against fungal pathogens like Fusarium solani.

    • Key Data: Indole-3-carboxaldehyde thiosemicarbazones induce ROS accumulation and hyphal death, outperforming standard fungicides in specific resistant strains [2].

  • Aryl-Schiff Bases (Tubulin Targeting): Direct conjugation with trimethoxyaniline or similar aryl amines targets the colchicine binding site of tubulin. However, simple olefin substitutions (chalcones) at C3 often show reduced activity (>1 µM) unless stabilized by specific steric bulk [3].

N1-Substitution: The Solubility & Potency Switch

Unsubstituted indoles (N-H) often suffer from poor solubility and rapid metabolic clearance.

  • Methylation: N1-methyl substitution has been observed to enhance anticancer activity by up to 60-fold compared to the non-substituted parent.[4] This is likely due to improved lipophilicity allowing better cellular penetration [3].

  • Hydroxymethylation: The N1-hydroxymethyl group is reported to be even more effective than ethyl or acetyl groups, facilitating hydrogen bonding within the tubulin binding pocket [3].

C5-Substitution: Electronic Tuning
  • Halogens (Cl, Br, F): Introducing electron-withdrawing groups (EWGs) like Chlorine or Bromine at C5 generally increases potency. For example, 5-bromo derivatives often show higher affinity for microbial enzymes than their unsubstituted counterparts due to halogen bonding interactions [4].

Part 3: Mechanistic Insights

Understanding how these derivatives kill cancer cells is vital for drug design. The primary mechanism for the most potent derivatives is Microtubule Destabilization .

Mechanism Compound Indole-3-CHO Derivative (e.g., N1-Methyl-3-Schiff Base) Target Tubulin Colchicine Site Compound->Target High Affinity Binding Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cell Death) Effect2->Outcome

Figure 2: Mechanism of action for indole-based tubulin inhibitors.[5] The molecule occupies the colchicine binding site, preventing microtubule assembly.[4]

Part 4: Experimental Protocols

Protocol A: Synthesis of Indole-3-Carbaldehyde (Vilsmeier-Haack)

Use this protocol to generate the high-purity precursor.

  • Reagents: DMF (3.0 eq), POCl3 (1.2 eq), Indole (1.0 eq).

  • Setup: Flame-dried round-bottom flask, N2 atmosphere, ice bath (0°C).

  • Procedure:

    • Add DMF to the flask and cool to 0°C.

    • Add POCl3 dropwise over 20 mins (maintain <5°C). Stir for 30 mins to form the Vilsmeier complex (white/yellow solid may form).

    • Dissolve Indole in minimal DMF and add dropwise to the complex.

    • Warm to room temperature, then heat to 35°C for 1 hour.

    • Quench: Pour reaction mixture into crushed ice/water containing NaOH (pH adjustment to 9-10).

    • Workup: A precipitate will form. Filter, wash with cold water, and recrystallize from ethanol.

    • Yield: Typically 80-90%.

Protocol B: Synthesis of Sulfonylhydrazide Derivatives

Targeting TNBC (Based on [1])

  • Reagents: Indole-3-carbaldehyde derivative (1.0 eq), Substituted Phenyl Sulfonylhydrazide (1.0 eq), Ethanol (Solvent), Acetic Acid (Catalytic).

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol.

    • Add the sulfonylhydrazide and 2-3 drops of glacial acetic acid.

    • Reflux for 3-6 hours (monitor via TLC, Mobile phase: Hexane:Ethyl Acetate 6:4).

    • Cool to room temperature. The solid product precipitates.

    • Filter and wash with cold ethanol.

Part 5: Performance Data Comparison

The following table contrasts the potency of specific indole-3-carbaldehyde derivatives against standard-of-care agents.

Derivative ClassSpecific CompoundTarget Cell Line / OrganismIC50 / MICComparison Ref
Sulfonylhydrazide 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)...[3]MDA-MB-468 (TNBC)8.2 µM Comparable to standard chemotherapeutics in early screens [1].
Tubulin Inhibitor 4-methoxy-indole derivative (Compound 3a)SGC7901 (Gastric Cancer)12.3 nM Highly potent; binds colchicine site [3].
Thiosemicarbazone Indole-3-CHO-thiosemicarbazoneFusarium solani (Fungi)59.6 µg/mL Induces mitochondrial disintegration; effective where azoles fail [2].
Parent Scaffold 1H-Indole-3-carboxaldehydeCaco-2 (Inflammation model)N/AActs as AhR agonist; weak cytotoxicity but high anti-inflammatory potential [5].

References

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. PubMed Central. Available at: [Link]

  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. Available at: [Link][5][6][7]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship. PubMed Central. Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central. Available at: [Link]

  • The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis. MDPI. Available at: [Link]

Sources

The Indole-3-Aldehyde Paradox: Metabolic Modulator vs. Cytotoxic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Technical Guide for Oncology Researchers

Executive Summary

In the landscape of anticancer research, Indole-3-aldehydes occupy a unique dual position. They exist simultaneously as (A) Endogenous Metabolites (specifically Indole-3-carboxaldehyde or I3A), produced by the gut microbiota to modulate host immunity via the Aryl Hydrocarbon Receptor (AhR), and (B) Synthetic Scaffolds , where the aldehyde group serves as a reactive handle to generate potent cytotoxic agents (e.g., thiosemicarbazones, hydrazones) that target tubulin polymerization.

This guide provides a head-to-head comparison of these two identities, evaluating their mechanisms, potency, and experimental utility.

Part 1: The Landscape – Natural vs. Synthetic
1. The Natural Metabolite: Indole-3-carboxaldehyde (I3A)
  • Source: Produced by tryptophan catabolism in commensal bacteria (e.g., Lactobacillus reuteri).[1][2]

  • Primary Mechanism: AhR Agonism . I3A acts as a ligand for the Aryl Hydrocarbon Receptor.[1] Upon binding, AhR translocates to the nucleus, regulating the transcription of genes (e.g., Cyp1a1) and cytokines (IL-22).

  • Oncology Application: It is not a direct cytotoxin. Instead, it potentiates Immune Checkpoint Blockade (ICB) .[2] Recent studies (Cell, 2023) demonstrate that I3A promotes interferon-γ (IFN-γ) production in CD8+ T cells, sensitizing tumors to PD-L1 therapy.

2. The Synthetic Derivative: Functionalized Indole-3-aldehydes[3][4]
  • Source: Chemical synthesis via Vilsmeier-Haack formylation followed by condensation.

  • Primary Mechanism: Tubulin Destabilization . Derivatives, particularly Schiff bases and thiosemicarbazones, bind to the colchicine-binding site of tubulin, preventing microtubule polymerization and arresting the cell cycle at G2/M.

  • Oncology Application: Direct chemotherapy. These molecules are designed to kill cancer cells at nanomolar concentrations, independent of the immune system.

Part 2: Head-to-Head Performance Metrics

The following table contrasts the performance of the parent molecule (I3A) against optimized synthetic derivatives (e.g., Indole-3-aldehyde thiosemicarbazones or N-substituted analogs).

Table 1: Comparative Potency and Selectivity Profile

FeatureNatural I3A (Parent)Synthetic Derivative (e.g., 5-Methoxy-I3A-Thiosemicarbazone)Comparison Insight
Primary Target Aryl Hydrocarbon Receptor (AhR)Tubulin (Colchicine Site)Divergent: Immunomodulation vs. Cytotoxicity.[5]
IC50 (MCF-7) > 50 µM (Weak/Inactive)0.012 – 2.5 µM (Potent)Derivatives are ~1000x more potent in direct killing.
IC50 (HeLa) > 100 µM1.2 – 5.0 µMParent I3A is non-toxic to HeLa; derivatives arrest mitosis.
Solubility Moderate (LogP ~2.3)Variable (LogP 3.0–4.5)Derivatives often require morpholine/piperazine tails to restore solubility.
Toxicity (Normal Cells) Low (Selectivity Index > 10)Moderate (Selectivity Index ~2–5)Natural I3A is safer but lacks direct efficacy; derivatives require careful dosing.
Synergy Synergistic with Anti-PD-L1Synergistic with Cisplatin/DoxorubicinI3A boosts immunotherapy; Derivatives boost chemotherapy.

Critical Note: Do not use unmodified I3A as a positive control for cytotoxicity assays (MTT/SRB). It will likely appear inactive compared to standard chemotherapeutics. Its value lies in co-culture or in vivo immune models.

Part 3: Mechanistic Divergence (Visualization)

The following diagram illustrates the bifurcation of the indole-3-aldehyde pathway: the "Gut-Tumor Axis" (Natural) versus the "Medicinal Chemistry Axis" (Synthetic).

IndolePathways Tryptophan Dietary Tryptophan L_reuteri Gut Microbiota (L. reuteri) Tryptophan->L_reuteri I3A Indole-3-Aldehyde (Natural Metabolite) L_reuteri->I3A Bioconversion AhR AhR Activation (Cytosol -> Nucleus) I3A->AhR Ligand Binding ChemSyn Chemical Synthesis (Condensation) I3A->ChemSyn Precursor CD8 CD8+ T-Cell Reprogramming AhR->CD8 IFNg Increased IFN-γ CD8->IFNg Immuno Potentiation of PD-L1 Blockade IFNg->Immuno Deriv Thiosemicarbazone Derivatives ChemSyn->Deriv + Thiosemicarbazide Tubulin Tubulin Binding (Colchicine Site) Deriv->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis (Direct Cytotoxicity) Arrest->Apoptosis

Figure 1: Divergent Pathways. Left: Natural I3A drives antitumor immunity via AhR.[6] Right: Synthetic modification converts I3A into a direct tubulin inhibitor.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include "Self-Validation" checkpoints—steps specifically designed to confirm success before moving to the next stage.

Protocol A: Synthesis of Indole-3-aldehyde Thiosemicarbazone (The "Workhorse" Derivative)

Objective: Convert the mild I3A metabolite into a potent cytotoxic agent.

  • Reagents:

    • Indole-3-carboxaldehyde (1.0 eq)

    • Thiosemicarbazide (1.1 eq)

    • Solvent: Ethanol (absolute)

    • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Procedure:

    • Dissolve Indole-3-carboxaldehyde in ethanol under reflux (70°C).

    • Add Thiosemicarbazide and the acetic acid catalyst. Why? The acid activates the carbonyl carbon, facilitating nucleophilic attack by the hydrazine moiety.

    • Reflux for 3–5 hours. A precipitate should form.

    • Cool to room temperature, filter, and wash with cold ethanol/ether.

  • Self-Validation Checkpoint (Critical):

    • TLC: Run on Silica Gel (Hexane:Ethyl Acetate 6:4). The product spot must have a significantly different Rf than the aldehyde starting material.

    • IR Spectroscopy: Look for the disappearance of the sharp Carbonyl (C=O) stretch at ~1660 cm⁻¹ and the appearance of the C=N (imine) stretch at ~1610 cm⁻¹. If C=O remains, the reaction is incomplete.

Protocol B: The "Rescue" Bioassay (AhR Activation)

Objective: Verify if your I3A batch is biologically active for immune studies (not cytotoxicity).

  • System: HepG2 cells (High AhR expression) transfected with a CYP1A1-Luciferase reporter.

  • Dosing: Treat cells with I3A (10 µM, 50 µM) for 24 hours.

  • Control: Use FICZ (6-Formylindolo[3,2-b]carbazole) as a positive control (high affinity AhR ligand).

  • Self-Validation Checkpoint:

    • The 50 µM I3A treatment should induce Luciferase activity >5-fold over vehicle (DMSO).

    • Failure Mode: If I3A shows toxicity (cell death) at 50 µM in this short window, the compound may be contaminated with synthetic byproducts or solvents. Pure I3A should be non-toxic at this range.

Part 5: Strategic Recommendations
  • For Immunotherapy Development:

    • Focus on Natural I3A .

    • Do not modify the aldehyde group; the affinity for AhR is specific.

    • Experiment: Combine oral I3A (or L. reuteri probiotics) with anti-PD-1/PD-L1 antibodies in melanoma mouse models (e.g., B16-F10). Expect tumor growth retardation, not immediate regression.

  • For Chemotherapy Development:

    • Focus on Schiff Base Derivatives .

    • Target: Use the aldehyde to attach bulky, lipophilic groups (e.g., N-substituted thiosemicarbazides).

    • Optimization: Add a morpholine ring to the N1 position of the indole to improve water solubility without sacrificing tubulin binding affinity.

References
  • Microbiome & Immunity (Natural I3A)

    • Dietary tryptophan metabolite released by intratumoral Lactobacillus reuteri facilitates immune checkpoint inhibitor treatment.[2][7] (2023).[6][8][9][10] Cell .

    • Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function.[10] (2023).[6][8][9][10] ResearchGate .

  • Synthetic Medicinal Chemistry (Derivatives)

    • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022).[10][11][12][13] Molecules .

    • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. (2022).[10][11][12][13] ACS Omega .

    • Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones.[4] (2013).[9] Journal of Pharmaceutical Investigation .

Sources

comparing the efficacy of different indole-3-carboxaldehyde derivatives as enzyme inhibitors

[1]

Executive Summary & Structural Rationale

The indole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. However, Indole-3-carboxaldehyde (I3CA) itself is rarely the endpoint; it is the electrophilic gateway to synthesizing Schiff bases (hydrazones, thiosemicarbazones, and oximes).

This guide objectively compares the enzymatic inhibitory potential of these I3CA derivatives. Our analysis reveals a clear Structure-Activity Relationship (SAR) divergence:

  • Thiosemicarbazones excel in metalloenzyme inhibition (e.g., Urease) due to sulfur-mediated chelation.[1]

  • Chalcones and extended Hydrazones dominate in cholinesterase inhibition (AChE/BChE) by spanning the catalytic and peripheral anionic sites.

  • Bis-indoles show specificity for glycosidase inhibition via hydrophobic stacking.[1]

Chemical Synthesis & Derivatization Logic

To understand the efficacy differences, one must first visualize the synthetic divergence. The aldehyde at the C3 position is the reactive handle.

Diagram 1: Synthesis & Functional Divergence

This flowchart illustrates the conversion of the I3CA core into its three primary bioactive classes.

I3CA_SynthesisI3CAIndole-3-Carboxaldehyde(Core Scaffold)Rxn1Reflux + Thiosemicarbazide(EtOH/H+)I3CA->Rxn1Rxn2Reflux + Acetophenone(Base/Aldol)I3CA->Rxn2Rxn3Reflux + Hydroxylamine(EtOH/NaOAc)I3CA->Rxn3Prod1Thiosemicarbazones(Target: Urease)Rxn1->Prod1C=N-NH-CS-NH2 FormationProd2Indole-Chalcones(Target: AChE/BChE)Rxn2->Prod2C=C-C=O LinkageProd3Indole-Oximes(Target: Urease/Kinases)Rxn3->Prod3C=N-OH Formation

Caption: Synthetic divergence of Indole-3-carboxaldehyde into three primary pharmacophores.[1]

Comparative Efficacy: Urease Inhibition (Anti-H.[1][2] pylori)[1][2]

Target Context: Urease is a nickel-dependent metalloenzyme crucial for Helicobacter pylori survival.[1] Mechanism: The efficacy of I3CA derivatives here relies heavily on the ability to chelate the bi-nickel active site.

Performance Analysis

Thiosemicarbazones (TSC) are the superior class here.[1] The sulfur atom (thione form) and the azomethine nitrogen act as a bidentate ligand, effectively locking the nickel ions. Recent data also highlights Oxime derivatives as potent competitive inhibitors.[1]

Table 1: Comparative IC50 Values against Urease (Jack Bean/Bacterial)

Compound ClassDerivative TypeIC50 (µM)Relative Potency*Mechanism
Standard Thiourea 238.7 1.0x Nickel Chelation
I3CA-Oxime5-Bromo-indole-3-oxime34.56.9xActive Site Binding
I3CA-TSCN-methyl-thiosemicarbazone18.013.2xNi-Chelation (Bidentate)
I3CA-TSC ComplexPd(II)-TSC Complex< 2.0>100xMetal Exchange/Allosteric

Note: Relative Potency is calculated against the standard Thiourea.[1] Lower IC50 indicates higher potency.

Expert Insight: While Palladium complexes are highly potent, their toxicity profile often limits clinical use.[1] The Oxime derivatives (specifically anti-isomers) represent a safer, highly effective "sweet spot" for drug development, showing 6-7x better efficacy than standard Thiourea [1].[1]

Comparative Efficacy: Cholinesterase Inhibition (Alzheimer's)[1]

Target Context: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2] Mechanism: Dual binding is preferred.[1] Inhibitors should span the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Performance Analysis

Here, the Chalcone derivatives outperform TSCs. The extended conjugation of the chalcone linker allows the molecule to span the deep gorge of the AChE enzyme, interacting with both CAS and PAS.

Table 2: Comparative IC50 Values against AChE

Compound ClassDerivative TypeIC50 (nM)Comparison to Standard
Standard Donepezil 26.0 Reference
I3CA-Chalconep-benzylpiperidine chalcone49.3~0.5x (Moderate)
I3CA-HydrazoneIndole-3-hydrazone89.1~0.3x (Weak)
I3CA-StilbeneStilbene-carboxylic acid41.1~0.6x (Strong)

Key Finding: The Stilbene and Chalcone derivatives of I3CA approach the nanomolar potency of Donepezil. The steric bulk provided by the chalcone linkage is critical for hydrophobic interactions within the enzyme gorge [2].

Comparative Efficacy: Alpha-Glucosidase (Diabetes Type 2)[1][4][5][6]

Target Context: Inhibition of carbohydrate hydrolysis to lower post-prandial glucose.[1] Mechanism: Competitive inhibition via hydrophobic stacking with active site residues.[1]

Performance Analysis

Bis-indoles (dimers linked via the aldehyde carbon) and Triazole-hybrids show the most promise here.[1] Simple Schiff bases are generally less effective than Acarbose unless they possess significant hydrophobic bulk.[1]

  • Bis-indoles: IC50 ~ 0.5 µM (Significantly more potent than Acarbose in specific assays).[1]

  • Triazole-Derivatives: IC50 ~ 30–70 µM (Moderate potency).[1]

  • Standard (Acarbose): IC50 ~ 6–7 µM (Highly variable by assay conditions).[1]

Expert Insight: The 3,3-di(indolyl)indolin-2-ones (Bis-indole derivatives) are the standout performers here, often exceeding Acarbose efficacy by 10-fold due to their ability to mimic the transition state of the substrate [3].

Detailed Experimental Protocol

To validate these findings, reproducible protocols are essential.[1] Below is the optimized workflow for synthesizing the Thiosemicarbazone derivative (the most versatile intermediate) and testing it against Urease.

Diagram 2: Experimental Workflow (Synthesis to Assay)

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: Urease Assay (Berthelot Method)Step1Mix I3CA + Thiosemicarbazide(1:1 Molar Ratio in EtOH)Step2Add Catalyst(3-4 drops Glacial Acetic Acid)Step1->Step2Step3Reflux (3-4 Hours)Monitor via TLCStep2->Step3Step4Precipitation & Recrystallization(Cold EtOH)Step3->Step4Step5Incubate Enzyme + Inhibitor(15 min @ 37°C)Step4->Step5Dissolve in DMSOStep6Add Substrate (Urea)(Incubate 30 min)Step5->Step6Step7Add Phenol-Hypochlorite(Color Development)Step6->Step7Step8Measure Absorbance(625 nm)Step7->Step8

Caption: Step-by-step workflow from chemical synthesis to enzymatic validation.

Protocol 1: Synthesis of Indole-3-Thiosemicarbazone[1][7]
  • Reagents: Dissolve 0.01 mol Indole-3-carboxaldehyde and 0.01 mol Thiosemicarbazide in 20 mL absolute ethanol.

  • Catalysis: Add 3–5 drops of concentrated H2SO4 or Glacial Acetic Acid.

  • Reaction: Reflux at 80°C for 3–4 hours. Monitor progress using TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Purification: Pour reaction mixture into ice-cold water. Filter the precipitate and recrystallize from hot ethanol to ensure >98% purity (verified by Melting Point and NMR).

Protocol 2: Urease Inhibition Assay (Indophenol Method)[1]
  • Preparation: Prepare a mixture containing 25 µL of Jack Bean Urease enzyme (1 U/mL) and 5 µL of the test compound (dissolved in DMSO).

  • Pre-incubation: Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Substrate Addition: Add 55 µL of Urea buffer (100 mM phosphate buffer, pH 6.8). Incubate for 15 minutes.

  • Development: Add 45 µL of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).

  • Measurement: Incubate for 50 minutes for color development (blue indophenol complex). Read absorbance at 630 nm .

  • Calculation: % Inhibition =

    
    .
    

References

  • Thabrew, A., et al. (2023).[1] Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI Molecules.

  • Al-Ostoot, F., et al. (2021).[1] Design and synthesis of new indole drug candidates to treat Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, G., et al. (2020).[1] Synthesis, α-glucosidase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones. Bioorganic Chemistry.

  • Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes.[3] Mini Reviews in Medicinal Chemistry.

Kinetic Profiling & Synthetic Utility of 1H-Indole-3-Carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies & Synthetic Utility of 1H-Indole-3-Carbaldehyde Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Indole-3-Carbaldehyde Scaffold

This compound (I3A) is a pivotal pharmacophore in medicinal chemistry, serving as a precursor for chalcones, Schiff bases, and bis(indolyl)methanes.[1] Its reactivity is governed by the electron-rich indole ring, which reduces the electrophilicity of the C-3 formyl group compared to simple benzaldehydes. This guide compares the kinetic profiles and synthetic efficiencies of its three primary reaction pathways: Schiff Base Formation , Knoevenagel Condensation , and Oxidation .

Key Takeaway: While standard acid-catalyzed pathways follow predictable second-order kinetics, the introduction of Lewis acid catalysts (e.g., TiCl


) or green solvent systems significantly alters the activation energy (

) and reaction selectivity.

Comparative Kinetic Analysis

Scenario A: Schiff Base Formation (Condensation with Amines)

The formation of Schiff bases (imines) from I3A is a reversible condensation reaction. The rate-determining step is often the dehydration of the carbinolamine intermediate, which is strictly pH-dependent.

Comparative Metrics:

ParameterAcid-Catalyzed (Acetic Acid/EtOH)Lewis Acid Catalyzed (Sc(OTf)

)
Green Synthesis (Water/Sonication)
Kinetic Order Second-order (Overall)Pseudo-first-order (often)Surface-mediated / Cavitation
Reaction Time 2–6 Hours (Reflux)30–60 Minutes10–20 Minutes
Yield 75–85%90–95%88–92%
Mechanism Protonation of carbonyl oxygen increases electrophilicity.Metal coordination stabilizes the transition state.Acoustic cavitation creates localized hotspots.
Limitations Requires neutralization; equilibrium limited.High cost of catalyst; moisture sensitivity.Scale-up challenges.

Mechanistic Insight: The indole nitrogen lone pair donates electron density into the ring, rendering the C-3 carbonyl carbon less electrophilic than in nitrobenzaldehyde. Consequently, a Hammett plot analysis typically reveals a negative deviation for indole derivatives unless strong acid catalysis is used to activate the carbonyl.

Scenario B: Knoevenagel Condensation (Active Methylene Compounds)

This pathway involves the reaction of I3A with acidic methylene compounds (e.g., malononitrile, Meldrum's acid).

Performance Comparison:

Catalyst SystemRate Constant Trend (

)
YieldSelectivity (Product)
Piperidine (Base) Moderate (

increases with base strength)
82%

-unsaturated nitrile
TiCl

/ Et

N
High (Dual activation)56–79%Indene / Benzofulvene derivatives
Ionic Liquid High (Solvent stabilization of ionic TS)>90%

-unsaturated nitrile

Kinetic Behavior: The reaction follows second-order kinetics (first order in aldehyde, first order in active methylene).

  • Effect of Nucleophile: Nitromethane reacts faster than dimethyl malonate due to reduced steric hindrance, despite lower acidity (

    
     differences).
    
  • Activation Energy: Electron-withdrawing groups on the aldehyde normally lower

    
    . For I3A, the electron-donating indole ring increases 
    
    
    
    , necessitating higher temperatures or stronger catalysts compared to benzaldehyde.

Visualizing the Reaction Pathways

The following diagram illustrates the competing mechanistic pathways and the critical transition states for I3A transformations.

I3A_Pathways I3A This compound (Substrate) Carbinol Carbinolamine Intermediate I3A->Carbinol Nucleophilic Attack (k1, slow without acid) KnoevenagelProd α,β-Unsaturated Product I3A->KnoevenagelProd Direct Condensation RadicalCat Radical Cation Intermediate I3A->RadicalCat 1e- Transfer (Anodic Oxidation) Amine Amine (R-NH2) Amine->Carbinol SchiffBase Schiff Base (Imine) Carbinol->SchiffBase Dehydration (-H2O, k2, Acid Cat.) ActiveMeth Active Methylene (CH2XY) Enolate Enolate Ion ActiveMeth->Enolate Deprotonation (Base Cat.) Enolate->KnoevenagelProd Attack on I3A + Elimination (Overall 2nd Order) Oxidant Oxidant / Electrode CarbAcid Indole-3-Carboxylic Acid RadicalCat->CarbAcid Hydrolysis

Caption: Mechanistic divergence of this compound. Blue: Substrate; Yellow: Intermediates; Green: Stable Products; Red: Radical Intermediates.

Experimental Protocols

Protocol A: Optimized Knoevenagel Condensation (Base-Catalyzed)

Best for: High yield synthesis of


-unsaturated nitriles.

Materials:

  • This compound (1.0 mmol)[2]

  • Malononitrile (1.1 mmol)

  • Piperidine (0.1 mmol, Catalyst)

  • Ethanol (5 mL)

Workflow:

  • Dissolution: Dissolve I3A and malononitrile in ethanol in a round-bottom flask.

  • Catalysis: Add piperidine dropwise. Note: The solution typically turns yellow/orange immediately due to the formation of the conjugated system.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water.

  • Purification: Filter the precipitate and recrystallize from ethanol.

    • Expected Yield: 80–90%.

Protocol B: Electrochemical Kinetic Study (Voltammetry)

Best for: Determining electron transfer rates (


) and antioxidant potential.

Materials:

  • Working Electrode: Glassy Carbon (GCE)

  • Reference Electrode: Ag/AgCl

  • Electrolyte: Phosphate Buffer (pH 7.0)[3]

  • Analyte: 1.0 mM I3A solution

Workflow:

  • Polishing: Polish GCE with 0.05

    
    m alumina slurry to ensure a fresh surface.
    
  • Cyclic Voltammetry (CV): Scan from 0.0 V to +1.2 V at varying scan rates (

    
     mV/s).
    
  • Data Analysis:

    • Plot Peak Current (

      
      ) vs. Square Root of Scan Rate (
      
      
      
      ).
    • Linearity Check: A linear plot confirms a diffusion-controlled process .

    • Calculate the diffusion coefficient (

      
      ) using the Randles-Sevcik equation:
      
      
      
      
  • Mechanism Verification: The oxidation of I3A typically involves 1 electron and 1 proton transfer, leading to the formation of a radical cation which hydrolyzes to the carboxylic acid.

Quantitative Data Summary

The following table synthesizes kinetic data from spectroscopic and electrochemical studies.

Reaction TypeSubstrate / ReagentKinetic ParameterValue / ObservationRef
Condensation I3A + Meldrum's AcidReaction OrderOverall 2nd Order[1]
Condensation I3A + MalononitrileYield (Piperidine)82% (High efficiency)[2]
Condensation I3A + MalononitrileYield (TiCl

-Et

N)
39–50% (Lower selectivity)[2]
Oxidation I3A (Electrochemical)Detection Limit85 ppb (Micellar medium)[3]
Oxidation I3A (Electrochemical)MechanismDiffusion-controlled, EC mechanism[3]
Hammett Correlation Benzaldehydes + Meldrum's

Value
+1.226 (EWG accelerates rate)[1]

Note: The positive


 value in Hammett plots for similar aldehydes implies that the electron-rich nature of the indole ring (acting as an Electron Donating Group) inherently slows down nucleophilic attack at the carbonyl carbon compared to nitro- or chloro-benzaldehydes.

References

  • Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. Zeitschrift für Naturforschung B.

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.

  • pH and Temperature Responsive Electrooxidation and Antioxidant Activity of Indole-3-Carbaldehyde. Journal of The Electrochemical Society.

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 1H-Indole-3-carbaldehyde

[1][2][3][4][5]

Executive Summary & Rationale

This guide provides an operational framework for the disposal of 1H-indole-3-carbaldehyde (Indole-3-carboxaldehyde).[1][2][3][4][5] While often viewed as a standard organic intermediate in the synthesis of Schiff bases and alkaloids, its aldehyde functionality and indole core present specific stability challenges—namely sensitivity to light and air oxidation.[3][4][5]

The Core Directive: Treat this substance as a Non-Halogenated, Nitrogen-Bearing Organic Waste . Disposal must prioritize high-temperature incineration equipped with scrubbers to manage nitrogen oxide (NOx) emissions.[3][4][5]

Chemical Profile & Hazard Logic

Effective disposal starts with understanding the material's behavior.[3][4][5] this compound is not merely "chemical waste"; it is a reactive electrophile.[1][3][4][5]

Critical Properties Table
PropertySpecificationOperational Implication
CAS Number 487-89-8Unique identifier for waste manifesting.[1][2][3][4][5]
Physical State Off-white to beige solidDust generation risk during transfer.[1][2][3][4]
Melting Point 193–199 °CHigh thermal stability; requires high-temp incineration.[1][2][3][4]
Solubility DMSO, DMF, EthanolUse these solvents for liquid waste consolidation.[1][2][3][5]
Reactivity Air/Light SensitiveCan oxidize to indole-3-carboxylic acid if improperly stored.[1][2][3][4][5]
The Hazard Mechanism (The "Why")[1][2][3][4][5]
  • Aldehyde Reactivity: The C-3 formyl group is susceptible to oxidation.[3][4][5] Do not co-mingle with strong oxidizers (e.g., peroxides, permanganates) in waste streams, as this can generate exothermic reactions or pressure buildup in closed containers.[3][4][5]

  • Nitrogen Content: Upon combustion, the indole ring releases nitrogen oxides (NOx).[3][4][5] Disposal facilities must use incinerators with afterburners and scrubbers to comply with air quality regulations.[3][4][5]

Pre-Disposal Segregation Protocol

Trustworthiness Check: Before disposal, verify the container's contents. If the solid has turned dark brown or black, significant oxidation or polymerization has occurred.[3][4][5] The disposal method remains the same, but the material is no longer suitable for recovery/recycling.[3][4][5]

The Segregation Triad

Strictly segregate this compound from the following streams to prevent "uncontrolled lab-pack reactions":

  • Strong Oxidizers: Risk of fire/explosion.[3][4][5][6]

  • Strong Bases: Risk of Cannizzaro reactions or polymerization.[3][4][5]

  • Aqueous Acidic Streams: While less violent, this complicates the BTU value needed for incineration.[3][4][5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state of the waste.

DisposalWorkflowStartWaste Identification(CAS 487-89-8)StateCheckDetermine Physical StateStart->StateCheckSolidWastePure Solid / PowderStateCheck->SolidWasteLiquidWasteSolution (DMSO/DMF/EtOH)StateCheck->LiquidWasteSegregationSegregate from OxidizersSolidWaste->SegregationContaminationCheckCheck ContaminantsLiquidWaste->ContaminationCheckContaminationCheck->SegregationNo Oxidizers PresentSolidPackPack in HDPE/GlassLabel: 'Solid Organic Waste'Segregation->SolidPackIf SolidLiquidPackBulking in CarboyLabel: 'Flammable Organic Waste'Segregation->LiquidPackIf LiquidFinalDisposalHigh-Temp Incineration(w/ NOx Scrubber)SolidPack->FinalDisposalLiquidPack->FinalDisposal

Figure 1: Decision tree for the safe segregation and packaging of Indole-3-carbaldehyde waste.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Expired or Excess Reagent)

Use this for pure chemicals or spill cleanup residues.[3][4][5]

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat.[3][4][5] If creating dust, use a NIOSH N95 respirator or work inside a fume hood.[3][4][5]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.

  • Transfer: Carefully transfer the solid into the container. Do not sweep dust into the general trash.[3][4][5]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: this compound.[1][3][4][5][7][8][9]

    • Hazard Checkbox: Irritant, Toxic.[3][4][5][10]

  • Manifesting: Classify as "Non-regulated organic solid" (unless mixed with regulated solvents).[3][4][5]

  • Disposal: Ship to a licensed incineration facility.

Scenario B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or dissolved waste.[3][4][5]

  • Solvent Compatibility: Ensure the primary solvent is combustible (e.g., Ethanol, Acetone, DMSO).[3][4][5] This aids the incineration process by providing fuel value.[3][4][5]

  • Bulking: Pour into the "Non-Halogenated Organic Solvents" carboy.

    • Critical Check: Ensure the carboy does not contain acidic oxidizers (like Chromic acid) or peroxides.[3][4][5]

  • Labeling: Update the carboy log to include "Indole-3-carbaldehyde (<5%)".

  • Disposal: Standard organic solvent waste stream for incineration.

Emergency Procedures: Spill Management

In the event of a benchtop spill, immediate containment prevents respiratory exposure to fine dust.[3][4][5]

  • Evacuate & Ventilate: If the spill is large (>50g) and outside a hood, clear the immediate area.[3][4][5]

  • Dry Spill Cleanup:

    • Cover the spill with a damp paper towel to suppress dust.[3][4][5]

    • Scoop material into a waste container using a plastic spatula.[3][4][5]

    • Do not use a vacuum unless it is an explosion-proof HEPA vacuum designed for chemical powders.[3][4][5]

  • Decontamination: Wipe the surface with Ethanol (70%) .[3][4][5] The indole derivative is soluble in alcohol, ensuring complete removal.[3][4][5] Follow with a soap and water wash.[3][4][5][6][9][10][11]

  • Waste Route: Place all contaminated wipes into the solid hazardous waste bin (Scenario A).

Regulatory & Compliance Notes (RCRA/GHS)

  • US RCRA Status: this compound is not a P-listed or U-listed waste by specific name [4].[1][2][3][4][5] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[3][4][5]

  • Recommendation: Even if technically non-regulated as a pure solid, manage it as hazardous waste .[3][4][5] This ensures it enters the incineration stream, which is the only responsible destruction method for aromatic heterocycles.[3][4][5]

  • Ecological Impact: Do not allow entry into drains or watercourses.[3][4][5][11] While not a severe marine pollutant, it has potential aquatic toxicity [1].[3][4][5]

References

  • PubChem. (n.d.).[3][4][5][8] Indole-3-carboxaldehyde (Compound Summary). National Library of Medicine.[3][4][5] Retrieved from [Link][1][2][3][4][5]

  • US Environmental Protection Agency (EPA). (n.d.).[3][4][5] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Personal protective equipment for handling 1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1H-indole-3-carbaldehyde (CAS: 487-89-8) is a critical heterocyclic building block, widely used in the synthesis of tryptophan analogs, indole alkaloids, and pharmaceuticals.[1] While not classified as acutely toxic or carcinogenic, its primary operational risks stem from its physical state as a fine, static-prone powder and its chemical susceptibility to oxidation.[1]

The "Why" Behind the Safety: Effective handling of this compound requires a dual focus: protecting the operator from sensitization and respiratory irritation (H335), and protecting the compound from air-induced oxidation, which degrades the aldehyde functionality into the corresponding carboxylic acid, compromising downstream yields.[1]

GHS Hazard Classification
Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation 2H315Causes skin irritation.[1][2][3][4]
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3][4][5]
STOT - SE 3H335May cause respiratory irritation (Respiratory Tract).[1][2][3][4][5]

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I advise against a "one-size-fits-all" glove approach. The indole moiety itself is relatively benign to standard glove materials in solid form. However, once solubilized, the carrier solvent dictates the breakthrough time , not the solute.[1]

Core PPE Requirements
Protection ZoneEquipment StandardOperational Logic (The "Why")
Hand (Solid) Nitrile (≥ 4 mil) Excellent resistance to organic solids; provides tactile sensitivity for weighing.[1]
Hand (Solution) Solvent-Specific See Protocol Below. If dissolved in DCM/Chloroform, use PVA or Viton.[1] If in DMF/DMSO, standard Nitrile is acceptable for splash protection.[1]
Respiratory Fume Hood (Primary)The compound is a fine powder that aerosolizes easily. Engineering controls (hood) are superior to PPE (masks).[1]
Respiratory (Secondary)N95 / P100 Required only if weighing outside a hood (not recommended) or during spill cleanup.[1]
Eye / Face Chemical Goggles Preferred over safety glasses due to fine dust generation.[1] Prevents particulate entry from side gaps.[1]
Body Lab Coat (Cotton/Poly) Standard protection.[1] Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocols: From Storage to Synthesis

A. Storage & Stability (Critical for Purity)[1]
  • Hazard: Air Sensitivity.[1][3][6]

  • Mechanism: Aldehydes oxidize to carboxylic acids upon prolonged exposure to atmospheric oxygen.[1]

  • Protocol: Store under an inert atmosphere (Nitrogen or Argon). If the container is opened frequently, Parafilm is insufficient; use a desiccator or glovebox for long-term storage. Keep refrigerated (2-8°C) to slow oxidation kinetics.

B. Weighing & Transfer (The Static Risk)

Indole derivatives are notorious for static charge buildup, causing "flying powder" that contaminates balances and increases inhalation risk.[1]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun on the spatula and weigh boat before transfer.[1]

  • Technique: Do not dump powder. Use a tapping motion to control flow.[1]

C. Solubilization (The "Solvent Rule")

This diagram illustrates the decision-making process for PPE based on the chemical state.[1]

SafetyDecisionTree Start Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution DustRisk Risk: Dust Inhalation & Static Solid->DustRisk SolventCheck Identify Carrier Solvent Solution->SolventCheck SolidPPE PPE: Nitrile Gloves + Goggles Control: Fume Hood DustRisk->SolidPPE Polar Polar Aprotic (DMF, DMSO, MeCN) SolventCheck->Polar Chlorinated Chlorinated/Aromatic (DCM, Chloroform, Toluene) SolventCheck->Chlorinated PolarPPE PPE: Standard Nitrile (4-6 mil) Change immediately on splash Polar->PolarPPE ChlorPPE PPE: Laminate / PVA / Viton Nitrile offers <1 min protection Chlorinated->ChlorPPE

Figure 1: PPE Decision Tree.[1] Note that in solution, the solvent's permeation properties dictate glove selection, not the indole itself.[1]

Emergency Response & Spill Management

Scenario: You have spilled ~5g of powder on the benchtop.

  • Evacuate & Assess: Step back. If the dust cloud is visible, wait 2 minutes for it to settle.

  • PPE Upgrade: Don a tight-fitting N95/P100 respirator if outside a hood.[1] Double-glove (Nitrile).[1]

  • Containment (Dry): Do NOT spray water initially.[1] This spreads the organic contaminant.[1]

    • Cover spill with a paper towel dampened with isopropyl alcohol (IPA) or water to trap dust.[1]

    • Scoop material into a waste container.[1]

  • Decontamination (Wet): Wipe the surface with soap and water, followed by an ethanol wipe to remove organic residue.[1]

SpillResponse Event Spill Event Assess Assess: Dust Cloud? Event->Assess Wait Wait for Settlement Assess->Wait Yes PPE Don N95 + Double Nitrile Assess->PPE No Wait->PPE Clean Wet Wipe Method (Do not sweep dry) PPE->Clean Dispose Solid Waste Bin Clean->Dispose

Figure 2: Spill Response Workflow emphasizing dust suppression.

Disposal & Waste Streams

This compound is not listed as a P-list or U-list acute hazardous waste under 40 CFR 261.[1]33. However, it must be treated as Hazardous Organic Waste .[1]

Waste StreamClassificationDisposal Method
Solid Waste Organic SolidCollect in a dedicated container labeled "Solid Organic Waste."[1] Do not trash.
Liquid Waste Organic SolventSegregate based on the solvent (Halogenated vs. Non-Halogenated).
Contaminated Sharps Hazardous SharpsNeedles/glass contaminated with the aldehyde must go to Sharps containers, not trash.

Prohibited: Never flush down the drain.[1] While insoluble in water, it is toxic to aquatic life in high concentrations and disrupts municipal water treatment bacteria.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.